molecular formula C42H59N7O10 B12371507 ASP-1

ASP-1

Numéro de catalogue: B12371507
Poids moléculaire: 822.0 g/mol
Clé InChI: ZDZXQQBZZWAJHB-AMUGTJIUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ASP-1 is a useful research compound. Its molecular formula is C42H59N7O10 and its molecular weight is 822.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H59N7O10

Poids moléculaire

822.0 g/mol

Nom IUPAC

(Z)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]but-2-enoic acid

InChI

InChI=1S/C42H59N7O10/c1-9-30(42(58)59)45-36(52)25(6)43-40(56)34(24(4)5)48-41(57)35(26(7)50)49-39(55)33(22-29-18-14-11-15-19-29)47-37(53)31(20-23(2)3)46-38(54)32(44-27(8)51)21-28-16-12-10-13-17-28/h9-19,23-26,31-35,50H,20-22H2,1-8H3,(H,43,56)(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H,48,57)(H,49,55)(H,58,59)/b30-9-/t25-,26+,31-,32-,33-,34-,35-/m0/s1

Clé InChI

ZDZXQQBZZWAJHB-AMUGTJIUSA-N

SMILES isomérique

C/C=C(/C(=O)O)\NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C

SMILES canonique

CC=C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C

Origine du produit

United States

Foundational & Exploratory

The Function of ASP-1 in C. elegans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP-1, an aspartic protease in Caenorhabditis elegans, plays a pivotal role in the execution of necrotic cell death, particularly in the intestinal epithelium. As a homolog of human cathepsin D, this compound is implicated in cellular degradation processes. Its function is most prominently observed in the response to pore-forming toxins, such as Cry6Aa from Bacillus thuringiensis, where it acts as a key mediator in a calcium-dependent necrotic pathway. This guide provides a comprehensive technical overview of this compound, summarizing its biochemical properties, functional roles, and the experimental methodologies used to elucidate its mechanisms of action.

Introduction

Caenorhabditis elegans has emerged as a powerful model organism for dissecting fundamental biological processes, including programmed cell death. Within this context, the study of specific proteases provides critical insights into the molecular machinery governing cellular demise. This compound is an aspartic protease that has been identified as a key player in necrotic cell death pathways in C. elegans.[1] Its homology to human cathepsin D suggests a conserved role in cellular homeostasis and pathology, making it a subject of interest for understanding degenerative processes and host-pathogen interactions. This document serves as a technical resource, consolidating current knowledge on the function of this compound, with a focus on quantitative data, experimental protocols, and signaling pathways.

Molecular and Biochemical Characteristics

This compound is a 396-amino acid pre-pro-peptide with a predicted molecular weight of 42.7 kDa, which is post-translationally processed into a mature lysosomal protein of approximately 40 kDa.[2] It belongs to the A1 family of aspartic peptidases. The amino acid sequences flanking the two active site aspartic acid residues are highly conserved and are 100% identical to those in other eukaryotic aspartic proteases.[2]

Quantitative Data on this compound

While specific enzymatic kinetic parameters (Km, kcat) for purified this compound are not extensively documented in the literature, its activity is essential for specific biological processes. The following tables summarize the available quantitative data regarding its expression and the phenotypic consequences of its disruption.

Table 1: Developmental Expression of this compound mRNA

Developmental StageRelative mRNA Level (Normalized to Myosin Light Chain mRNA)
Embryos1.0 ± 0.2
L1 Larvae2.5 ± 0.5
L2 Larvae1.5 ± 0.3
L3/L4 LarvaeNot detected
AdultsNot detected
Data adapted from Tcherepanova et al., 2000. The data represent the mean and standard deviation from three independent experiments.

Table 2: Phenotypic Analysis of this compound(tm666) Knockout Mutant

PhenotypeWild-Type (N2)This compound(tm666)Condition
Susceptibility to B. thuringiensis Cry6Aa Toxin
Larval Growth Inhibition (LC50 in µg/mL)15.8> 100Exposure to Cry6Aa toxin
Survival Rate (%) after 7 days~20%~80%Exposure to 63 µg/mL Cry6Aa toxin
Binding Affinity
Dissociation Constant (KD) of Cry6Aa to this compoundNot Applicable1.35 x 10-7 MIsothermal Titration Calorimetry
Data adapted from Zhang et al., 2016.

Biological Function and Signaling Pathways

The primary characterized function of this compound is its involvement in the execution of necrotic cell death in the intestine of C. elegans.[3] This role is particularly evident in the response to the bacterial toxin Cry6Aa.[3]

Cry6Aa-Induced Necrosis Pathway

The Cry6Aa toxin, produced by Bacillus thuringiensis, triggers a specific necrotic cell death pathway in the intestinal cells of C. elegans, in which this compound is a critical downstream effector. The proposed signaling cascade is as follows:

  • Toxin Ingestion and Pore Formation: C. elegans ingests B. thuringiensis spores, and the Cry6Aa toxin is released in the intestinal lumen. It is believed that the toxin forms pores in the apical membrane of the intestinal epithelial cells.

  • Calcium Influx: The formation of pores leads to an influx of extracellular Ca2+ into the cytoplasm of the intestinal cells.

  • Lysosomal Rupture: The elevated intracellular Ca2+ concentration triggers the rupture of lysosomes.

  • This compound Release and Activation: Upon lysosomal rupture, lysosomal contents, including the aspartic protease this compound, are released into the cytoplasm. The acidic environment of the lysosome maintains this compound in its active form.

  • Execution of Necrosis: Once in the cytoplasm, this compound contributes to the degradation of cellular components, leading to the characteristic morphology of necrotic cell death, including cellular swelling and eventual lysis.

Cry6Aa_Necrosis_Pathway cluster_extracellular Extracellular (Intestinal Lumen) Cry6Aa B. thuringiensis Cry6Aa Toxin Ca_ion Ca_ion Cry6Aa->Ca_ion Pore Formation Lysosome_rupture Lysosome_rupture Ca_ion->Lysosome_rupture Triggers ASP1_active ASP1_active Lysosome_rupture->ASP1_active Release of Necrosis Necrosis ASP1_active->Necrosis Executes ASP1_inactive ASP1_inactive

Signaling pathway of Cry6Aa-induced necrosis mediated by this compound.

Role in Neurodegeneration

While this compound's primary role appears to be in the intestine, other aspartic proteases, such as ASP-3 and ASP-4, have been implicated in neurodegeneration in C. elegans.[4] These proteases, along with calpains, are required for the degenerative cell death of neurons caused by gain-of-function mutations in specific ion channel genes.[4] Although a direct role for this compound in this process has not been firmly established, the involvement of other aspartic proteases highlights a broader role for this class of enzymes in regulated cell death beyond the intestine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound function.

Generation of this compound Knockout Mutants using CRISPR/Cas9

This protocol is adapted from established methods for CRISPR/Cas9-mediated gene editing in C. elegans.

Objective: To create a deletion mutation in the this compound gene.

Materials:

  • C. elegans N2 (wild-type) strain

  • Cas9 protein

  • Custom synthesized crRNAs targeting the this compound locus (two crRNAs flanking the region to be deleted are recommended)

  • TracrRNA

  • Single-stranded DNA (ssDNA) oligonucleotide repair template with homology arms flanking the desired deletion site (optional, for precise deletions)

  • Co-injection marker (e.g., pRF4 with rol-6(su1006))

  • Microinjection setup

Procedure:

  • Design and Synthesize CRISPR Reagents:

    • Design two crRNAs targeting exons of this compound to induce a deletion.

    • Synthesize the crRNAs and a universal tracrRNA.

    • (Optional) Design and synthesize an ssDNA repair template with ~35-100 bp homology arms flanking the deletion site.

  • Prepare Injection Mix:

    • Anneal crRNAs and tracrRNA to form the guide RNA (gRNA) complex.

    • Prepare the injection mix containing Cas9 protein, the gRNA complex, the co-injection marker, and optionally the ssDNA repair template in an appropriate injection buffer.

  • Microinjection:

    • Inject the gonad of young adult C. elegans hermaphrodites.

  • Screen for Progeny with the Desired Phenotype:

    • Screen the F1 generation for the presence of the co-injection marker phenotype (e.g., "roller" phenotype for rol-6).

    • Isolate individual F1 rollers to separate plates.

  • Identify and Validate Mutants:

    • Allow F1s to self-fertilize and screen the F2 generation for non-roller progeny that may carry the desired deletion.

    • Perform PCR on single-worm lysates from F2 progeny using primers that flank the targeted deletion site. A smaller PCR product compared to wild-type indicates a deletion.

    • Sequence the PCR product to confirm the precise nature of the deletion.

CRISPR_Workflow cluster_design 1. Design & Synthesis cluster_prepare 2. Preparation cluster_injection 3. Microinjection cluster_screen 4. Screening cluster_validate 5. Validation Design_crRNA Design crRNAs for this compound Synthesize_RNA Synthesize crRNA & tracrRNA Design_crRNA->Synthesize_RNA Prepare_mix Prepare Injection Mix (Cas9, gRNA, Marker) Synthesize_RNA->Prepare_mix Inject Inject C. elegans Gonad Prepare_mix->Inject Screen_F1 Screen F1 for Co-injection Marker Inject->Screen_F1 Isolate_F1 Isolate Positive F1s Screen_F1->Isolate_F1 Screen_F2 Screen F2 for Mutants Isolate_F1->Screen_F2 PCR_analysis PCR Analysis of Deletion Screen_F2->PCR_analysis Sequencing Sanger Sequencing PCR_analysis->Sequencing

Workflow for generating this compound knockout mutants in C. elegans.

Aspartic Protease Activity Assay

This is a general protocol that can be adapted for measuring the activity of this compound from C. elegans lysates or purified protein.

Objective: To measure the proteolytic activity of this compound using a fluorogenic substrate.

Materials:

  • C. elegans lysate or purified recombinant this compound

  • Fluorogenic cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-R-NH₂)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 3.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

    • Reconstitute the fluorogenic substrate according to the manufacturer's instructions.

  • Set up the Reaction:

    • In a 96-well black microplate, add the C. elegans lysate or purified this compound to the wells.

    • Include a negative control with no enzyme.

    • Add the assay buffer to each well to bring the volume to the desired pre-substrate addition volume.

  • Initiate the Reaction:

    • Add the fluorogenic substrate to each well to initiate the reaction. The final concentration of the substrate should be optimized for the specific enzyme and experimental conditions.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 328/460 nm for MCA).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of increase in fluorescence over time. This rate is proportional to the aspartic protease activity in the sample.

    • The activity can be quantified by comparing the rate to a standard curve generated with a known amount of purified cathepsin D.

Quantification of Intestinal Cell Damage

This protocol allows for the quantification of intestinal cell death, for example, after exposure to Cry6Aa toxin.

Objective: To quantify the extent of intestinal cell necrosis.

Materials:

  • C. elegans (wild-type and this compound mutants)

  • E. coli OP50 (standard food source)

  • Plates containing Cry6Aa toxin

  • Propidium iodide (PI) solution

  • Microscope with fluorescence capabilities

Procedure:

  • Expose Worms to Toxin:

    • Synchronize C. elegans to the L1 larval stage.

    • Transfer the synchronized worms to plates seeded with E. coli OP50 mixed with the desired concentration of Cry6Aa toxin.

    • Incubate the worms for the desired period (e.g., 24-72 hours).

  • Stain with Propidium Iodide:

    • Wash the worms off the plates with M9 buffer.

    • Incubate the worms in a solution of propidium iodide (a fluorescent dye that enters cells with compromised membranes).

  • Microscopy and Quantification:

    • Mount the stained worms on an agarose pad on a microscope slide.

    • Visualize the worms under a fluorescence microscope.

    • Count the number of worms exhibiting PI staining in their intestinal cells.

    • The percentage of worms with intestinal cell death can be calculated and compared between wild-type and this compound mutant strains.

Conclusion and Future Directions

This compound is a crucial component of the necrotic cell death machinery in the C. elegans intestine, particularly in response to the bacterial toxin Cry6Aa. Its function is dependent on an upstream cascade involving calcium influx and lysosomal destabilization. While significant progress has been made in elucidating this pathway, several areas warrant further investigation. The precise molecular substrates of this compound that are cleaved to execute necrosis remain to be identified. A comprehensive analysis of the this compound knockout phenotype under a wider range of stress conditions could reveal additional biological roles. Furthermore, the identification of upstream regulators of the Cry6Aa-induced calcium influx and the molecular players that govern lysosomal stability will provide a more complete picture of this important cell death pathway. The continued study of this compound in the tractable C. elegans model will undoubtedly contribute to our broader understanding of necrotic cell death and its implications in health and disease.

References

An In-depth Technical Guide to the Structure and Domains of ASP-1 Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activation-associated Secreted Proteins (ASPs) are members of the vast CAP (Cysteine-rich secretory proteins, Antigen 5, Pathogenesis-related 1) superfamily, a diverse group of proteins found across eukaryotes and prokaryotes. In parasitic nematodes, ASPs are abundantly present in the excretome/secretome and are crucial for the parasite's life cycle within its host. Despite their importance in host-parasite interactions and their potential as vaccine candidates, a comprehensive understanding of their structure and function remains a key area of research. This technical guide provides an in-depth analysis of the structure and domains of ASP-1 proteins, with a primary focus on the well-characterized this compound from the cattle parasite Ostertagia ostertagi (Oo-ASP-1) and comparative insights from other nematode ASPs. Additionally, this guide explores the signaling pathway of a functionally distinct protein, Acylation-Stimulating Protein (ASP), to provide a broader context of "ASP" proteins in cellular signaling, relevant to drug development.

Nematode this compound Protein Structure and Domains

Nematode this compound proteins are key players in the host-parasite interplay. Their structural architecture provides crucial insights into their function and potential as therapeutic targets.

The Archetype: Ostertagia ostertagi this compound (Oo-ASP-1)

The crystal structure of recombinantly produced Oo-ASP-1 has been solved at a resolution of 1.85 Å, revealing a canonical CAP superfamily architecture with some unique features.[1] The monomeric structure can be divided into three distinct regions based on structural homology with other CAP superfamily members: the CAP domain, a hinge region, and a C-terminal non-conserved region.[2]

Domains of Oo-ASP-1:

  • N-terminal CAP Domain: This domain forms the core of the protein and adopts the characteristic α-β-α sandwich fold common to all CAP family members.[2]

  • Hinge Region: This region connects the CAP domain to the C-terminal extension.[2]

  • C-terminal Cysteine-Rich Domain: This domain is less conserved among CAP proteins and, in Oo-ASP-1, is involved in its unique structural features.[1]

A remarkable feature of Oo-ASP-1 is its quaternary structure. It exists as a stable dimer, primarily maintained by an intermolecular disulfide bridge.[1] This dimerization results in a relatively small interaction surface of 306.8 Ų.[1] Furthermore, an intramolecular disulfide bridge links the N- and C-termini of each monomer, creating a quasi-cyclic molecule, a feature not previously observed in other ASPs.[1] This cyclization may contribute to the protein's stability and resistance to proteolysis.

Comparative Structural Insights from Other Nematode ASPs

While Oo-ASP-1 provides a detailed single-domain model, other nematodes like the human hookworm Necator americanus express ASPs with different domain organizations.

  • Necator americanus this compound (Na-ASP-1): This protein is a multi-domain ASP, possessing two covalently linked CAP domains.[3][4] The structure of Na-ASP-1 has been solved to a resolution of 2.2 Å.[5] Na-ASP-1 is a 406-amino-acid protein with a molecular weight of 43.9 kDa.[4]

  • Necator americanus ASP-2 (Na-ASP-2): In contrast to Na-ASP-1, Na-ASP-2 is a single-domain ASP.[3]

  • Ancylostoma caninum this compound (Ac-ASP-1): This is the major protein secreted by the infective larvae of the canine hookworm and is also a member of the CAP superfamily.[6]

The presence of both single and double CAP domain ASPs within the same organism suggests functional diversification. The structural data from these different ASPs can serve as templates for homology modeling of other related proteins.

Quantitative Data on Nematode this compound Proteins

ProteinOrganismResolution (Å)Molecular Weight (kDa)Key Structural FeaturesCitations
Oo-ASP-1 Ostertagia ostertagi1.85-Dimer, intermolecular and intramolecular disulfide bridges, quasi-cyclic monomer[1]
Na-ASP-1 Necator americanus2.243.9Two CAP domains[4][5]
Na-ASP-2 Necator americanus-21.3One CAP domain[4]
Ac-ASP-1 Ancylostoma caninum-42Homology to venom antigen 5/3 family

Acylation-Stimulating Protein (ASP) Signaling Pathway

Distinct from the nematode ASPs, Acylation-Stimulating Protein (ASP), also known as C3adesArg, is a potent lipogenic factor in adipocytes.[7] It stimulates triglyceride synthesis and glucose transport via a G-protein-coupled receptor, C5L2.[8]

The binding of ASP to its receptor C5L2 on the surface of adipocytes initiates a signaling cascade that is Gαq-mediated and involves the sequential activation of Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC).[8] Downstream of these initial events, the pathway activates Protein Kinase C (PKC), Akt, the MAPK/ERK1/2 pathway, and cytosolic Phospholipase A2 (cPLA2), ultimately leading to a sustained stimulation of triglyceride synthesis.[8][9]

ASP_Signaling_Pathway ASP ASP C5L2 C5L2 Receptor ASP->C5L2 Gq Gαq C5L2->Gq PI3K PI3K Gq->PI3K PLC PLC Gq->PLC MAPK_ERK MAPK/ERK1/2 Gq->MAPK_ERK Akt Akt PI3K->Akt PKC PKC PLC->PKC TGS Triglyceride Synthesis PKC->TGS Akt->TGS cPLA2 cPLA2 MAPK_ERK->cPLA2 cPLA2->TGS

Acylation-Stimulating Protein (ASP) Signaling Pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound proteins.

Recombinant Expression and Purification of Nematode this compound

The production of recombinant this compound is essential for structural and functional studies. The following outlines a general workflow for expression in Pichia pastoris and subsequent purification.

Recombinant_Protein_Workflow Cloning Gene Cloning into P. pastoris vector Transformation Transformation of P. pastoris Cloning->Transformation Expression Methanol-induced Expression Transformation->Expression Harvest Cell Harvest & Lysis Expression->Harvest Purification1 Affinity Chromatography (e.g., Ni-NTA) Harvest->Purification1 Purification2 Ion Exchange Chromatography Purification1->Purification2 Purification3 Size Exclusion Chromatography Purification2->Purification3 Analysis Purity Analysis (SDS-PAGE, Western Blot) Purification3->Analysis Characterization Structural/Functional Characterization Analysis->Characterization

Workflow for Recombinant this compound Production and Purification.

1. Gene Cloning and Expression Vector Construction:

  • The coding sequence of the target this compound gene (e.g., Oo-asp1) is amplified by PCR.

  • The PCR product is cloned into a Pichia pastoris expression vector, such as pPICZα, which often includes a C-terminal histidine tag for purification and a secretion signal.

2. Transformation of Pichia pastoris:

  • The expression vector is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Transformants are selected on appropriate antibiotic-containing media.

3. Protein Expression:

  • A selected clone is grown in a buffered glycerol-complex medium (BMGY) to generate biomass.

  • Protein expression is induced by transferring the cells to a buffered methanol-complex medium (BMMY). Methanol is added at regular intervals to maintain induction.

4. Purification of Recombinant Oo-ASP-1:

  • Cell Lysis: The cell pellet is resuspended in a suitable lysis buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 30 mM imidazole, pH 8.0) and disrupted by sonication.

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-charged affinity column (e.g., HisTrap FF crude). The column is washed with binding buffer and the protein is eluted with a high concentration of imidazole (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 100 mM imidazole, pH 8.0).

  • Ion-Exchange Chromatography: Fractions containing the recombinant protein are pooled, dialyzed against a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5), and loaded onto an anion-exchange column (e.g., Mono Q). The protein is eluted with a salt gradient (e.g., up to 1 M NaCl).

  • Size-Exclusion Chromatography: As a final polishing step, the protein can be subjected to size-exclusion chromatography to remove any remaining contaminants and aggregates.

X-ray Crystallography for Structural Determination

1. Crystallization:

  • Initial crystallization screening is performed using sparse-matrix screens at various temperatures.

  • For Na-ASP-1, promising conditions involved high concentrations of polyethylene glycol (PEG) 6000 or 8000 (20-40% w/v) and a low buffer concentration.[4]

  • Crystals are typically grown using the hanging-drop vapor-diffusion method by mixing the purified protein solution (e.g., 15 mg/ml Na-ASP-1 in 10 mM Tris-HCl pH 7.5) with an equal volume of the crystallization solution.[4]

2. Data Collection and Structure Determination:

  • X-ray diffraction data are collected from a single crystal using a rotating-anode generator.

  • The diffraction data are processed using software such as DENZO and SCALEPACK.

  • The structure is solved by molecular replacement using a homologous structure as a search model.

Analysis of ASP Signaling in Adipocytes

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

2. ASP Stimulation and Inhibition:

  • Differentiated adipocytes are serum-starved and then stimulated with ASP.

  • To investigate the signaling pathway, cells are pre-incubated with specific inhibitors before ASP stimulation (e.g., Wortmannin for PI3K, U73122 for PLC).

3. Western Blot Analysis:

  • Cell lysates are prepared and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., phospho-Akt, phospho-ERK1/2).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Conclusion

The structural elucidation of nematode this compound proteins, particularly Oo-ASP-1, has provided significant insights into the CAP superfamily. The unique dimerization and cyclization of Oo-ASP-1 highlight the structural diversity within this protein family and offer clues to its functional role in parasitism. These structural details are invaluable for the rational design of vaccines and novel anthelmintics. Concurrently, the study of the functionally distinct Acylation-Stimulating Protein (ASP) and its signaling pathway in adipocytes reveals a potential target for therapeutic intervention in metabolic diseases. The detailed methodologies provided in this guide serve as a foundation for researchers to further explore the biology of these important proteins and to accelerate the development of new therapeutic strategies.

References

Unveiling the Cellular Geography of ASP-1 Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "ASP-1" (Aspartic Protease-1 or Activation-associated Secreted Protein-1) is attributed to a variety of functionally distinct proteins across different organisms. Understanding the precise subcellular localization of these proteins is paramount to elucidating their biological roles and exploring their potential as therapeutic targets. This technical guide provides an in-depth overview of the subcellular distribution of prominent this compound proteins in Arabidopsis thaliana, Human Immunodeficiency Virus-1 (HIV-1), Caenorhabditis elegans, and Saccharomyces cerevisiae. The content herein is curated to provide researchers with detailed experimental methodologies, structured data summaries, and visual representations of associated signaling pathways and experimental workflows.

ASP1 in Arabidopsis thaliana: A Mitochondrial Regulator of Root Development

In the model plant Arabidopsis thaliana, ATP Hydrolase Superfamily Protein 1 (ASP1) plays a critical role in maintaining the root stem cell niche. Its function is intrinsically linked to its specific subcellular localization.

Subcellular Localization

ASP1 is localized to the mitochondria . This localization is crucial for its function in regulating reactive oxygen species (ROS) homeostasis.

Table 1: Subcellular Localization of Arabidopsis thaliana ASP1

ProteinOrganismSubcellular LocalizationMethod of Determination
ASP1Arabidopsis thalianaMitochondriaGFP Fusion Protein Expression, Confocal Microscopy, Co-localization with mitochondrial markers
Experimental Protocol: Determining Mitochondrial Localization of ASP1 using GFP Fusion

This protocol outlines the general steps for verifying the mitochondrial localization of ASP1 using a Green Fluorescent Protein (GFP) fusion construct.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector for plant expression (e.g., pCAMBIA)

  • Full-length cDNA of ASP1

  • Restriction enzymes and T4 DNA ligase

  • MitoTracker Red CMXRos (or other mitochondrial stain)

  • Arabidopsis thaliana (wild-type, Col-0)

  • Confocal laser scanning microscope

Methodology:

  • Vector Construction: The full-length coding sequence of ASP1 is amplified by PCR and cloned into a binary vector to create a C-terminal fusion with GFP, under the control of a suitable promoter (e.g., CaMV 35S).

  • Agrobacterium-mediated Transformation: The resulting ASP1-GFP construct is transformed into Agrobacterium tumefaciens.

  • Plant Transformation: Arabidopsis thaliana plants are transformed using the floral dip method.

  • Selection of Transgenic Plants: Transgenic seedlings are selected on a medium containing an appropriate antibiotic.

  • Mitochondrial Staining: Roots of T2 or T3 generation transgenic seedlings are stained with a mitochondrial-specific dye, such as MitoTracker Red CMXRos, according to the manufacturer's instructions.

  • Confocal Microscopy: The root tips of the stained seedlings are imaged using a confocal laser scanning microscope. The GFP signal (green fluorescence) from ASP1-GFP is compared with the signal from the mitochondrial dye (red fluorescence). Co-localization of the green and red signals confirms the mitochondrial localization of ASP1.

Signaling Pathway and Visualization

ASP1 functions within a signaling pathway that regulates ROS levels to maintain the root stem cell niche. It interacts with the redox regulator Cystathionine β-synthase domain-containing protein 3 (CBSX3) in the mitochondria. This pathway influences the expression of the transcription factors SCARECROW (SCR) and SHORT ROOT (SHR).

ASP1_Signaling_Pathway cluster_mitochondrion Mitochondrion ASP1 ASP1 CBSX3 CBSX3 ASP1->CBSX3 interacts with ROS ROS Homeostasis CBSX3->ROS SCR SCR ROS->SCR SHR SHR ROS->SHR Root_Stem_Cell_Niche Root Stem Cell Niche Maintenance SCR->Root_Stem_Cell_Niche SHR->Root_Stem_Cell_Niche

ASP1 Signaling Pathway in Arabidopsis

HIV-1 Antisense Protein (ASP): A Shuttling Viral Component

The Human Immunodeficiency Virus-1 (HIV-1) genome encodes an antisense protein (ASP) whose subcellular localization is dynamic and stimulus-dependent.

Subcellular Localization

In unstimulated, chronically infected cells, HIV-1 ASP is predominantly found in the nucleus . Upon stimulation with phorbol 12-myristate 13-acetate (PMA), ASP translocates to the cytoplasm and the plasma membrane . Furthermore, it is incorporated into the viral envelope of budding virions.

Table 2: Subcellular Localization of HIV-1 ASP

ProteinOrganism/VirusConditionSubcellular LocalizationMethod of Determination
ASPHIV-1Unstimulated cellsNucleusImmunofluorescence, Confocal Microscopy
ASPHIV-1PMA-stimulated cellsCytoplasm, Plasma Membrane, Viral EnvelopeImmunofluorescence, Confocal Microscopy, Flow Cytometry
Experimental Protocol: Immunofluorescence Staining for ASP Localization

This protocol describes the immunofluorescence staining of HIV-1 infected cells to visualize the subcellular localization of ASP.

Materials:

  • Chronically HIV-1-infected myeloid or lymphoid cell lines (e.g., U1)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-10

An In-depth Technical Guide to the Discovery and Characterization of ASP-1 Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The designation "ASP-1" is utilized across diverse fields of biological research to denote several distinct proteins with unrelated functions and origins. This guide provides a detailed technical overview of the discovery and characterization of these individual proteins, tailored for researchers, scientists, and drug development professionals. Each section is dedicated to a specific this compound, presenting its discovery, biochemical and functional characterization, relevant quantitative data, detailed experimental protocols, and associated signaling pathways.

Activation-associated Secreted Protein 1 (this compound) from Onchocerca volvulus (Ov-ASP-1)

Discovery and Background: Ov-ASP-1 is a protein secreted by the parasitic nematode Onchocerca volvulus, the causative agent of onchocerciasis (river blindness). It belongs to the Ancylostoma Secreted Protein (ASP) family, which are members of the broader pathogenesis-related (PR) protein superfamily.[1] These proteins are of significant interest in the field of vaccinology and immunology due to their immunomodulatory properties.

Characterization: Recombinant Ov-ASP-1 has been produced in E. coli and characterized as a potent adjuvant.[2][3][4] Studies have shown that it can enhance immune responses to a variety of antigens, including those from influenza and SARS-CoV.[3][5] It appears to primarily bind to antigen-presenting cells (APCs) like monocytes and B cells, and can mature and activate dendritic cells to elicit a Th1-biased immune response.[2][3][5] A truncated form of Ov-ASP-1, containing the core pathogenesis-related-1 (PR-1) domain, has been shown to retain the full adjuvanticity of the full-length protein.[6]

Quantitative Data Summary
ParameterValueOrganism/SystemReference
Recombinant Protein Size16 kDa (core PR-1 domain)E. coli expression[6]
IgG1 Induction (vs. OVA alone)Significantly HigherBALB/c mice[4]
IgG2a Induction (vs. OVA alone)Significantly HigherBALB/c mice[4]
Optimal Cytokine Stimulation Dose10 µg/mlHuman PBMCs[2]
Key Experimental Protocols

Recombinant Ov-ASP-1 Expression and Purification:

  • The gene encoding Ov-ASP-1 is cloned into an expression vector, such as pQE30, often with a histidine tag.[4]

  • The expression vector is transformed into a suitable E. coli strain (e.g., M15).[4]

  • Protein expression is induced, typically resulting in the formation of inclusion bodies.[4]

  • The cell pellet is harvested and solubilized in 8 M urea.[4]

  • The urea-soluble fraction is purified using nickel chromatography.[4]

  • The purity and identity of the protein are confirmed by SDS-PAGE and Western blot analysis.[4]

In Vivo Adjuvanticity Assay in Mice:

  • Groups of mice (e.g., BALB/c) are immunized with a model antigen (e.g., ovalbumin, OVA) alone or in combination with Ov-ASP-1 and a control adjuvant like alum.[4]

  • Booster immunizations are administered at specified intervals.

  • Blood samples are collected at various time points.

  • Antigen-specific antibody titers (e.g., IgG1 and IgG2a) in the sera are determined by ELISA.[4]

  • Cellular immune responses can be assessed by assays such as IFN-γ ELISPOT.[4]

Signaling Pathway

Ov-ASP-1 functions as an adjuvant by activating antigen-presenting cells, leading to a Th1-biased immune response. This activation is believed to occur through Toll-like receptors (TLRs), although some evidence suggests it can function independently of the MyD88 signaling pathway.[3][5]

Ov_ASP1_Signaling Ov-ASP-1 Ov-ASP-1 APC Antigen Presenting Cell (Monocyte, Dendritic Cell) TLR Toll-like Receptors (TLR2/TLR4) Ov-ASP-1->TLR Binds to Activation APC Activation & Maturation APC->Activation TLR->Activation Cytokines Pro-inflammatory Cytokine Production (e.g., IL-12) Activation->Cytokines Th1 Th1 Cell Differentiation Cytokines->Th1 ImmuneResponse Enhanced Antigen-Specific Humoral and Cellular Immune Response Th1->ImmuneResponse

Ov-ASP-1 Adjuvant Signaling Pathway

ATP Hydrolase Superfamily Protein 1 (ASP1) in Arabidopsis thaliana

Discovery and Background: ASP1 in the model plant Arabidopsis thaliana was identified through a genetic screen for mutants with defects in root stem cell maintenance and altered reactive oxygen species (ROS) levels.[7] It is an ATP hydrolase superfamily protein that plays a crucial role in maintaining the root stem cell niche.[7]

Characterization: ASP1 is specifically expressed in the quiescent center (QC) cells of the root tip.[7] Loss-of-function mutations in ASP1 lead to increased QC cell division and differentiation of distal stem cells.[7] This phenotype is associated with reduced ROS levels in the root tip and decreased expression of key transcription factors, SCARECROW (SCR) and SHORT ROOT (SHR).[7] ASP1 is localized to the mitochondria and interacts with a redox regulator, cystathionine β-synthase domain-containing protein 3 (CBSX3), to regulate ROS homeostasis.[7]

Quantitative Data Summary
ParameterValueExperimentReference
Subcellular LocalizationMitochondriaWestern blot of mitochondrial fractions[7]
Protein InteractionInteracts with CBSX3Yeast two-hybrid and BiFC assays[7]
Mutant PhenotypeReduced ROS levelsH2-DCFDA staining[7]
Gene Expression in asp1 mutantSignificantly reduced SCR and SHR expressionqRT-PCR and GFP reporter lines[7]
Key Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay:

  • The coding sequences of ASP1 and potential interacting partners (e.g., CBSX3) are cloned into Y2H vectors (e.g., pGBKT7 and pGADT7).

  • The constructs are co-transformed into a suitable yeast strain.

  • Transformed yeast cells are plated on selective media (e.g., SD/-Leu/-Trp for transformation control, and SD/-Leu/-Trp/-His/-Ade for interaction assessment) to screen for protein-protein interactions.[7]

Bimolecular Fluorescence Complementation (BiFC) Assay:

  • The coding sequences of ASP1 and CBSX3 are fused to the N-terminal and C-terminal halves of a fluorescent protein (e.g., YFP), respectively.[7]

  • These constructs are co-expressed in a transient system, such as tobacco epidermal cells.[7]

  • The reconstitution of the fluorescent protein, indicating protein interaction, is visualized by confocal microscopy.[7]

ROS Detection in Roots:

  • Seedlings are incubated with a ROS-sensitive fluorescent dye, such as H2DCFDA.

  • The roots are then washed and mounted on a microscope slide.

  • Fluorescence intensity in the root tip is quantified using a confocal microscope.

Signaling Pathway

ASP1 maintains the root stem cell niche by regulating ROS homeostasis through its interaction with CBSX3. This, in turn, influences the expression of the key transcription factors SHR and SCR.

Arabidopsis_ASP1_Signaling cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus ASP1 ASP1 CBSX3 CBSX3 ASP1->CBSX3 Interaction ROS ROS Homeostasis ASP1->ROS Regulates CBSX3->ROS Regulates SHR SHR ROS->SHR SCR SCR ROS->SCR RSCN Root Stem Cell Niche Maintenance SHR->RSCN SCR->RSCN

ASP1-mediated ROS signaling in Arabidopsis

HIV-1 Antisense Protein (ASP)

Discovery and Background: The genome of Human Immunodeficiency Virus 1 (HIV-1) contains a gene that is transcribed in the antisense direction relative to all other viral genes.[8] The protein product of this gene is termed the Antisense Protein (ASP).[8] Its expression in vivo has been confirmed by the presence of humoral and cellular immune responses against it in HIV-1 infected individuals.[8]

Characterization: ASP is a highly hydrophobic protein with no known homologs.[8] In unstimulated, chronically infected cells, ASP is located within the nucleus.[8] However, upon stimulation with phorbol myristate acetate (PMA), ASP translocates to the cell membrane.[8] Furthermore, ASP has been identified as an integral protein of the viral envelope, making it a new structural component of HIV-1.[8] It is considered an accessory protein that promotes viral replication.[8]

Quantitative Data Summary
ParameterValueExperimentReference
Subcellular Localization (unstimulated cells)NucleusFlow cytometry and microscopy[8]
Subcellular Localization (PMA-stimulated cells)Cell membraneFlow cytometry and microscopy[8]
Presence in VirionsIntegral protein of the viral envelopeFluorescence correlation spectroscopy and virion capture assays[8]
Key Experimental Protocols

Immunofluorescence Microscopy for ASP Localization:

  • Chronically infected cells (e.g., U1 cells) are cultured on coverslips.

  • Cells are either left unstimulated or stimulated with PMA.

  • The cells are fixed, permeabilized, and then incubated with a primary antibody specific for ASP (e.g., anti-ASP monoclonal antibody 324.6).

  • A fluorescently labeled secondary antibody is used for detection.

  • The subcellular localization of ASP is visualized using a fluorescence microscope.

Virion Capture Assay:

  • Antibodies against ASP (and control antibodies like anti-gp120) are immobilized on magnetic beads (e.g., Protein G-Dynabeads).[8]

  • The antibody-coated beads are incubated with a suspension of HIV-1 particles.[8]

  • The bead-virus complexes are washed to remove unbound virions.[8]

  • Viral RNA is extracted from the captured virions and quantified by reverse transcription-quantitative PCR (RT-qPCR) to determine the amount of captured virus.[8]

Logical Relationship Diagram

The following diagram illustrates the dynamic localization of the HIV-1 ASP in response to cellular stimulation.

HIV_ASP_Localization cluster_Unstimulated Unstimulated Infected Cell cluster_Stimulated PMA-Stimulated Infected Cell Nucleus Nucleus Cytoplasm Cytoplasm Membrane Cell Membrane ASP_N ASP Nucleus_S Nucleus Cytoplasm_S Cytoplasm Membrane_S Cell Membrane Virion Budding HIV-1 Virion Membrane_S->Virion ASP_M ASP ASP_V ASP cluster_Unstimulated cluster_Unstimulated cluster_Stimulated cluster_Stimulated cluster_Unstimulated->cluster_Stimulated PMA Stimulation

Dynamic Localization of HIV-1 ASP

L-asparaginase 1 (ASP1) from Saccharomyces cerevisiae

Discovery and Background: The ASP1 gene in the yeast Saccharomyces cerevisiae was identified through homology cloning based on the structures of L-asparaginases from other organisms.[9] It encodes the intracellular isozyme of L-asparaginase (ASP I), which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[9][10] This enzyme is of interest for its potential use in the chemotherapy of certain leukemias.[9]

Characterization: ASP1 is a cytosolic protein.[10] The protein has a subunit molecular weight of approximately 41.4 kDa.[9] It shows significant sequence homology to the bacterial amidohydrolase family.[9] The expression of ASP1 is constitutive. The enzyme exhibits allosteric properties and has antineoplastic activity.[10]

Quantitative Data Summary
ParameterValueSourceReference
Subunit Molecular Weight41,414 DaDeduced from gene sequence[9]
Protein Length381 amino acidsS288C Reference Genome[10]
Isoelectric Point5.08S288C Reference Genome[10]
Median Abundance11,287 molecules/cellExperimental determination[10]
Half-life10.8 hoursExperimental determination[10]
Key Experimental Protocols

Gene Cloning and Identification:

  • A genomic library of S. cerevisiae is screened using probes designed from conserved regions of known asparaginase genes from other species.

  • Positive clones are isolated and the DNA sequence is determined.

  • The deduced amino acid sequence is compared to other known asparaginases to confirm identity.[9]

  • Gene disruption or mutagenesis experiments are performed to confirm that the cloned gene is responsible for the observed L-asparaginase activity in vivo.[9]

Enzyme Activity Assay:

  • Yeast cell extracts containing ASP1 are prepared.

  • The extract is incubated with L-asparagine as a substrate in a suitable buffer.

  • The reaction is stopped, and the amount of product formed (ammonia or aspartic acid) is quantified. Ammonia can be measured using Nessler's reagent, and aspartic acid can be quantified by chromatography.

  • Enzyme activity is calculated based on the rate of product formation.

Biochemical Reaction Pathway

The following diagram illustrates the simple enzymatic reaction catalyzed by L-asparaginase 1.

Asparaginase_Reaction Asparagine L-Asparagine ASP1 ASP1 (L-asparaginase) Asparagine->ASP1 Water H₂O Water->ASP1 Aspartate L-Aspartate Ammonia Ammonia (NH₃) ASP1->Aspartate ASP1->Ammonia

Reaction Catalyzed by S. cerevisiae ASP1

References

Aspartic Protease (ASP-1) in Caenorhabditis elegans and its Homologues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ASP-1 Homologues in Other Species

For Researchers, Scientists, and Drug Development Professionals

The designation "this compound" is utilized across different biological disciplines to refer to several distinct, non-homologous proteins. This guide provides a detailed examination of the major protein families designated as this compound, their known homologues in various species, functional roles, and the experimental methodologies employed in their study.

The Caenorhabditis elegans gene this compound encodes a lysosomal aspartic protease, a homologue of cathepsin D.[1] This enzyme is a key component of the necrotic cell death pathway in the nematode.[2]

Function and Homologues

In C. elegans, this compound is expressed as a 396-amino acid pre-pro-peptide with a molecular weight of 42.7 kDa, which is subsequently processed into a mature ~40 kDa lysosomal protein.[1] The protein plays a crucial role in a necrosis pathway triggered by the Bacillus thuringiensis crystal protein Cry6Aa.[2] The uptake of Cry6Aa into intestinal cells leads to an increase in intracellular calcium, causing lysosomal rupture and the release of this compound, which then executes necrotic cell death.[2]

Homologues of C. elegans this compound have been identified in other species. The aspartic protease precursor from the nematode Strongyloides stercoralis shares approximately 60% sequence identity with this compound.[1] The C. elegans genome itself contains at least five other genes encoding aspartic proteases.[1][3] The human ortholog of this compound is renin, an enzyme critical for blood pressure regulation.[4] In the entomopathogenic nematode Steinernema carpocapsae, an aspartic protease designated Sc-ASP113, with a calculated molecular mass of 44.7 kDa, has been identified and is suggested to play a role in the parasitic process.[5]

Quantitative Data Summary
ProteinSpeciesAmino Acid LengthMolecular Weight (kDa)Key Feature
This compoundCaenorhabditis elegans396 (pre-pro-peptide)42.7 (pre-pro-peptide)Cathepsin D homologue involved in necrosis[1]
ASP HomologueStrongyloides stercoralisNot specifiedNot specified~60% sequence identity to C. elegans this compound[1]
RENHomo sapiens406 (precursor)45.1 (precursor)Human ortholog of this compound[4]
Sc-ASP113Steinernema carpocapsae418 (putative)44.7 (calculated)Upregulated during the parasitic stage[5]
Experimental Protocols

Purification and Identification of Aspartic Proteases from C. elegans [3]

  • Homogenization : Prepare a crude homogenate of C. elegans.

  • Affinity Chromatography : Purify aspartic proteases from the homogenate using a single-step affinity chromatography on pepstatin-agarose. Pepstatin is a specific inhibitor of aspartyl proteases.

  • Electrophoresis : Analyze the purified fraction by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. Further resolve the protein mixture using two-dimensional (2D) gel electrophoresis, which separates proteins by both isoelectric point and molecular weight.

  • Microsequencing : Excise protein spots from the 2D gel, subject them to in-gel digestion (e.g., with trypsin), and determine the amino acid sequence of the resulting peptides using techniques like Edman degradation or mass spectrometry.

  • Database Analysis : Compare the obtained peptide sequences against protein and genome databases (e.g., WORMPEP for C. elegans) to identify the corresponding genes and full-length protein sequences.

Signaling Pathway

G C. elegans Necrosis Pathway Mediated by this compound Cry6Aa B. thuringiensis Cry6Aa Toxin IntestinalCell Intestinal Cell Uptake Cry6Aa->IntestinalCell Ca2 ↑ Intracellular Ca²⁺ IntestinalCell->Ca2 Triggers Lysosome Lysosome Rupture Ca2->Lysosome Leads to ASP1 Release of this compound Lysosome->ASP1 Causes Necrosis Necrotic Cell Death ASP1->Necrosis Executes

Caption: Necrosis pathway in C. elegans intestinal cells initiated by Cry6Aa toxin.[2]

Activation-associated Secreted Proteins (ASPs) in Nematodes

Activation-associated secreted proteins (ASPs) are a widespread family of proteins found in nematodes, particularly parasitic species. They are members of the CAP superfamily, which also includes Cysteine-rich secretory proteins, Antigen 5, and Pathogenesis-related 1 proteins.[6] These proteins are often studied as potential vaccine candidates against parasitic nematode infections.[7]

Function and Homologues

ASPs are typically secreted by the infective larval stages of parasitic nematodes upon receiving signals from the host, suggesting a role in the transition from a free-living to a parasitic lifestyle.[6][8] For instance, in the hookworm Ancylostoma caninum, Ac-ASP-2 is released by infective larvae when they are stimulated to feed in vitro.[8] The homologue in Necator americanus, Na-ASP-2, is a lead candidate for a human hookworm vaccine and has been shown to induce neutrophil recruitment, suggesting it plays a role in modulating the host immune response.[9]

The ASP family exhibits significant diversity. In Cooperia punctata, at least two distinct this compound genes with 75% sequence identity have been identified, along with other paralogues.[7] ASPs can contain one or two conserved sperm-coating protein (SCP) domains.[7] While most organisms have proteins with a single SCP domain, some nematodes, including C. punctata, possess ASPs with duplicated SCP domains.[7] Homologues have been found in nearly all nematodes where they have been investigated, including animal parasites (Ostertagia ostertagi, Ancylostoma spp.) and plant-parasitic nematodes.[6][7][8][10]

Quantitative Data Summary
ProteinSpeciesAmino Acid LengthSequence IdentityKey Feature
Ac-ASP-2Ancylostoma caninum219-Released by infective larvae upon activation[8]
Cp-ASP-1a/1bCooperia punctataNot specified75% between the two genesContains duplicated SCP domains[7]
Na-ASP-2Necator americanusNot specified26% identity to NIFVaccine candidate; structurally similar to chemokines[9][11]
Experimental Protocols

Cloning and Analysis of asp Genes from Cooperia punctata [7]

  • RNA/DNA Extraction : Isolate total RNA and genomic DNA from a pool of adult C. punctata worms.

  • cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification :

    • cDNA : Use degenerate primers based on conserved regions of known nematode ASPs to amplify partial asp cDNA sequences.

    • Genomic DNA : Amplify genomic sequences using primers designed from the obtained cDNA sequences to study gene structure (e.g., introns and exons).

  • Cloning and Sequencing : Ligate the PCR products into a suitable vector (e.g., pGEM-T Easy) and transform into E. coli. Sequence multiple clones to identify different asp paralogues and polymorphisms.

  • Recombinant Protein Expression : Subclone the coding sequence of an asp gene (e.g., Cp-asp-1b) into an expression vector (e.g., pET vector system) and express the recombinant protein in E. coli.

  • Immunological Analysis : Use the purified recombinant protein in immunoassays, such as Western blotting or ELISA, to test for recognition by sera from infected host animals (e.g., bovines).

L-asparaginase (ASP1) in Saccharomyces cerevisiae and its Homologues

In the baker's yeast Saccharomyces cerevisiae, the ASP1 gene encodes the intracellular isozyme of L-asparaginase (L-ASNase), an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[12][13]

Function and Homologues

S. cerevisiae possesses two L-asparaginases: the cytoplasmic, constitutively expressed ASP1 (L-asparaginase I), and a cell-wall-associated, nitrogen-catabolite-repressed isozyme, ASP3 (L-asparaginase II).[12][14] The ASP1 protein has a subunit molecular weight of approximately 41.4 kDa.[12] L-asparaginases are of significant interest to the pharmaceutical industry as they are used in the chemotherapy of acute lymphoblastic leukemia.[15] The rationale is that leukemic cells often lack asparagine synthetase and rely on extracellular asparagine for growth. Enzymatic depletion of asparagine starves these cancer cells. While current therapeutic enzymes are of bacterial origin (E. coli and Dickeya dadantii), yeast L-asparaginases like ScASNase1 are being explored as alternatives to reduce immunogenic side effects.[15][16]

Homologues of yeast L-asparaginase are found widely in bacteria and other fungi.[16] The S. cerevisiae ASP3 protein shares 46% overall sequence identity with ASP1.[12]

Quantitative Data Summary
EnzymeSpeciesSubunit Mᵣ (Da)Specific Activity (U/mg)K₀.₅ (µM)Key Feature
L-asparaginase 1 (ASP1)S. cerevisiae41,414196.275Cytoplasmic enzyme with antineoplastic potential[12][15]
L-asparaginase II (ASP3)S. cerevisiaeNot specifiedNot specifiedNot specifiedCell-wall associated, shares 46% identity with ASP1[12]
Experimental Protocols

Quantitative Assay for L-asparaginase Activity [17][18]

This protocol is based on the colorimetric determination of ammonia released from the hydrolysis of L-asparagine.

  • Reaction Setup :

    • Prepare a reaction mixture containing L-asparagine (e.g., 10 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.6).

    • Equilibrate the reaction mixture at 37°C.

  • Enzyme Reaction :

    • Add the enzyme sample (e.g., cell lysate or purified protein) to the reaction mixture to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding 1.5 M trichloroacetic acid (TCA).

  • Ammonia Detection :

    • Centrifuge the mixture to pellet precipitated proteins.

    • Transfer an aliquot of the clear supernatant to a new tube.

    • Add distilled water and Nessler's reagent. This reagent reacts with ammonia to produce a yellow-orange colored complex.

    • Incubate at room temperature for color development (e.g., 10-20 minutes).

  • Quantification :

    • Measure the absorbance of the solution at a specific wavelength (e.g., 425-480 nm) using a spectrophotometer.

    • Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared using known concentrations of ammonium sulfate.

  • Activity Calculation : One unit of L-asparaginase activity is typically defined as the amount of enzyme that liberates 1 µmole of ammonia per minute under the specified conditions.

Experimental Workflow

G L-Asparaginase Activity Assay Workflow cluster_0 Enzymatic Reaction cluster_1 Ammonia Detection cluster_2 Quantification Mix Prepare Reaction Mix (L-asparagine in buffer) Incubate1 Equilibrate at 37°C Mix->Incubate1 AddEnzyme Add Enzyme Sample Incubate1->AddEnzyme Incubate2 Incubate at 37°C (10-30 min) AddEnzyme->Incubate2 Stop Stop with TCA Incubate2->Stop Centrifuge Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Nessler Add Nessler's Reagent Supernatant->Nessler Incubate3 Incubate at RT (10-20 min) Nessler->Incubate3 Measure Measure Absorbance (425-480 nm) Incubate3->Measure Curve Compare to NH₃ Standard Curve Measure->Curve Calculate Calculate Enzyme Activity Curve->Calculate

Caption: Workflow for the quantitative determination of L-asparaginase activity.[17][18]

ATP Hydrolase Superfamily Protein 1 (ASP1) in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, ATP Hydrolase Superfamily Protein 1 (ASP1) is a critical regulator of stem cell fate in the root apical meristem.[19][20]

Function and Homologues

ASP1 is exclusively expressed in the quiescent center (QC) cells of the root tip, a small group of cells that act as an organizing center for the surrounding stem cells.[19][21] The protein is localized to the mitochondria and is essential for maintaining the integrity of the root stem cell niche. Loss of ASP1 function results in increased division of QC cells and premature differentiation of distal stem cells. This phenotype is linked to a reduction in the levels of reactive oxygen species (ROS) in the root tip.[19][21] ASP1 regulates ROS homeostasis through a direct physical interaction with CBSX3 (Cystathionine Beta-Synthase X 3), a known regulator of ROS generation in plant mitochondria.[19]

The ASP1-mediated ROS signaling pathway acts upstream of key transcription factors that control root development, namely SCARECROW (SCR) and SHORT ROOT (SHR).[19] While this specific ASP1 protein has been characterized in Arabidopsis, the broader family of adenine nucleotide alpha hydrolase-like superfamily proteins, to which it belongs, is large and found across various organisms.[22]

Quantitative Data Summary

Quantitative data, such as molecular weight and specific enzyme activity for Arabidopsis ASP1, are not detailed in the provided search results.

Experimental Protocols

Genetic Screening for Root Stem Cell Maintenance Mutants [21]

  • Mutant Population : Utilize a large population of Arabidopsis mutants, such as one generated by T-DNA insertions, which cause random gene knockouts.

  • Phenotypic Screening : Screen the mutant pool for seedlings that exhibit defects in root development, specifically looking for altered root stem cell niche maintenance (e.g., disorganized quiescent center, premature stem cell differentiation).

  • ROS Level Analysis : Analyze the mutants with interesting root phenotypes for alterations in ROS levels. This can be done using fluorescent probes or histochemical stains:

    • Superoxide (O₂⁻) : Use Nitroblue Tetrazolium (NBT) staining, which produces a dark-blue formazan precipitate in the presence of superoxide.

    • Hydrogen Peroxide (H₂O₂) : Use 3,3'-Diaminobenzidine (DAB) staining, which forms a reddish-brown polymer upon reaction with H₂O₂ in the presence of peroxidases.

  • Gene Identification : For mutants with both a root phenotype and altered ROS levels (like the asp1 mutant), identify the gene disrupted by the T-DNA insertion using techniques like thermal asymmetric interlaced (TAIL)-PCR or whole-genome sequencing.

  • Confirmation : Confirm that the identified gene is responsible for the phenotype through complementation (introducing a wild-type copy of the gene into the mutant background) or by analyzing additional, independent mutant alleles of the same gene.

Signaling Pathway

G ASP1-Mediated ROS Signaling in Arabidopsis Root Stem Cell Niche cluster_0 Mitochondrion ASP1 ASP1 (ATP Hydrolase) CBSX3 CBSX3 (Redox Regulator) ASP1->CBSX3 Interacts with ROS ROS Homeostasis (O₂⁻, H₂O₂) CBSX3->ROS Regulates SCR_SHR SCR / SHR Expression ROS->SCR_SHR Maintains RSCN Root Stem Cell Niche Maintenance SCR_SHR->RSCN Ensures

Caption: ASP1 regulates ROS homeostasis via CBSX3 to maintain the root stem cell niche.[19]

References

The Role of ASP-1 in Developmental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-1 is an aspartic protease in Caenorhabditis elegans, homologous to the human lysosomal enzyme cathepsin D.[1] Its expression is tightly regulated during development, with a primary role in intestinal cell physiology and a notable function in mediating necrotic cell death.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its molecular characteristics, developmental expression, involvement in signaling pathways, and the experimental methodologies used for its study.

Molecular and Genetic Profile of C. elegans this compound

The this compound gene in C. elegans is located on chromosome V and is transcribed from a single exon. The resulting mRNA begins with the SL1 trans-splice leader sequence.[1][3] The gene encodes a 396-amino acid pre-pro-peptide with a molecular weight of 42.7 kDa.[1] This precursor undergoes post-translational processing to yield an approximately 40-kDa mature lysosomal protein.[1] Key features of the this compound protein include two highly conserved active site aspartic acid residues, which are 100% identical to those in other eukaryotic aspartic proteases, as well as conserved cysteine residues for disulfide bond formation and sites for N-glycosylation.[1]

Developmental Expression of this compound

The expression of this compound is spatially and temporally regulated during the development of C. elegans.

Quantitative mRNA Expression Levels

The relative abundance of this compound mRNA varies significantly across different developmental stages, with the highest levels detected in embryos and L1 larvae. Expression is not observed in adult nematodes.[1][4]

Developmental StageRelative this compound mRNA Level (Normalized to Myosin Light Chain mRNA)
Embryos100 ± 15
L1 Larvae85 ± 12
AdultsNot Detected

Table 1: Relative quantitative expression of this compound mRNA during C. elegans development. Data are presented as mean ± standard deviation from three independent Northern blot experiments.[4]

Spatiotemporal Expression Pattern

This compound is exclusively transcribed in the intestinal cells of C. elegans.[1] Expression begins at the 2-fold embryonic stage and persists through the larval stages.[2] Within the intestine, transcription is most prominent in the eight anterior cells (int6-int8).[1] At the protein level, this compound is enriched along the intestinal lumen and in punctate, lysosome-like structures within the intestinal cells, particularly in late-stage embryos and L2 larvae.[2][5]

Role of this compound in Signaling Pathways

This compound is a key component of the necrotic cell death pathway in C. elegans.[2] This pathway is distinct from apoptosis and is characterized by cellular swelling and lysis.

This compound Mediated Necrotic Cell Death

Certain genetic mutations, such as gain-of-function mutations in ion channels (degenerins), can trigger an influx of calcium into the cell.[6] This sustained increase in intracellular calcium is a critical event that initiates a cascade leading to necrotic cell death. This cascade involves the activation of calcium-dependent proteases called calpains, which in turn are thought to compromise the integrity of lysosomes.[6][7] The subsequent release of lysosomal contents, including aspartic proteases like this compound, into the cytoplasm contributes to the degradation of cellular components and eventual cell death.[7] this compound is also specifically required for the necrotic death of intestinal cells induced by the Bacillus thuringiensis crystal toxin Cry6Aa.[2]

Necrotic_Cell_Death_Pathway IonChannel Gain-of-function Ion Channel Mutation (e.g., degenerins) Ca_Influx Increased Intracellular Ca2+ Concentration IonChannel->Ca_Influx Calpain Calpain Activation (e.g., CLP-1, TRA-3) Ca_Influx->Calpain Lysosome Lysosomal Membrane Permeabilization Calpain->Lysosome ASP1 Release of Lysosomal Proteases (e.g., this compound) Lysosome->ASP1 Necrosis Necrotic Cell Death ASP1->Necrosis

A simplified model of the this compound mediated necrotic cell death pathway in C. elegans.

Experimental Protocols

The study of this compound in C. elegans has employed a range of standard molecular and cell biology techniques.

In Situ Hybridization for this compound mRNA Localization

This protocol is used to visualize the spatial expression pattern of this compound mRNA in whole-mount C. elegans.

1. Probe Preparation:

  • An antisense RNA probe is synthesized from a PCR product of the this compound gene (typically 200bp - 1.5kbp) containing a T7 RNA polymerase recognition sequence.[8]

  • The in vitro transcription reaction incorporates digoxigenin (DIG)-labeled UTP.[4]

2. Worm Fixation and Permeabilization:

  • A mixed-stage population of C. elegans is harvested and washed.[9]

  • Embryos are obtained by bleaching gravid hermaphrodites.[10]

  • Worms or embryos are fixed with a non-toxic fixative and permeabilized, often involving freeze-cracking in liquid nitrogen followed by a methanol series.[8][10]

3. Hybridization:

  • The fixed samples are pre-hybridized in a hybridization buffer.

  • The DIG-labeled this compound antisense probe is then added and incubated overnight at an appropriate temperature (e.g., 42°C).[8]

4. Detection:

  • Unbound probe is washed away with a series of stringent washes.

  • The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).[4][8]

  • A chromogenic substrate is added, which is converted by AP into an insoluble colored precipitate at the site of mRNA localization.[4]

5. Imaging:

  • The stained worms or embryos are mounted on slides and visualized using differential interference contrast (DIC) microscopy.

In_Situ_Hybridization_Workflow Probe 1. DIG-labeled antisense RNA probe synthesis Hybridize 3. Overnight Hybridization with probe Probe->Hybridize Fix 2. Worm/Embryo Fixation & Permeabilization Fix->Hybridize Wash 4. Stringent Washes Hybridize->Wash Detect 5. Anti-DIG Antibody-AP Incubation Wash->Detect Develop 6. Chromogenic Substrate Addition Detect->Develop Image 7. DIC Microscopy Develop->Image

Workflow for in situ hybridization to detect this compound mRNA in C. elegans.
Northern Blot Analysis for this compound mRNA Quantification

This technique is used to determine the relative abundance of this compound mRNA at different developmental stages.

1. RNA Extraction:

  • Total RNA is extracted from synchronized populations of C. elegans embryos, L1 larvae, and adults.

2. RNA Electrophoresis:

  • A defined amount of total RNA (e.g., 15 µg) is separated by size on a denaturing formaldehyde-agarose gel.[11]

3. Transfer to Membrane:

  • The separated RNA is transferred from the gel to a nylon membrane via capillary or vacuum transfer.[11]

  • The RNA is cross-linked to the membrane using UV radiation.

4. Hybridization:

  • The membrane is pre-hybridized in a hybridization buffer.

  • A radiolabeled (e.g., with 32P) DNA or RNA probe specific for this compound is added and incubated overnight.[4]

  • A probe for a housekeeping gene (e.g., myosin light chain) is used as a loading control.[4]

5. Washing and Detection:

  • The membrane is washed to remove non-specifically bound probe.

  • The radioactive signal is detected by autoradiography or using a phosphorimager.

6. Quantification:

  • The intensity of the bands corresponding to this compound and the loading control are quantified. The this compound signal is normalized to the loading control signal to determine relative abundance.[4]

Immunofluorescence for this compound Protein Localization

This method is used to visualize the subcellular localization of the this compound protein.

1. Sample Preparation and Fixation:

  • C. elegans at the desired developmental stage are fixed and permeabilized as described for in situ hybridization.

2. Antibody Incubation:

  • The fixed samples are incubated with a primary antibody raised against the this compound protein.

  • After washing, a secondary antibody conjugated to a fluorophore (e.g., FITC, Cy3) that recognizes the primary antibody is added.

3. Staining and Mounting:

  • The samples may be counterstained with a DNA dye like DAPI to visualize nuclei.

  • The stained worms are mounted on slides in an anti-fade medium.

4. Imaging:

  • The localization of the fluorescent signal is observed using confocal or epifluorescence microscopy.[5]

Conclusion and Future Directions

This compound in C. elegans serves as a valuable model for understanding the role of aspartic proteases in developmental processes and cell death. Its specific expression in the intestine during early development suggests a role in nutrient processing or remodeling of the gut.[1] Its clear involvement in necrotic cell death pathways highlights a conserved mechanism of cellular destruction that is relevant to various pathological conditions in higher organisms, including neurodegenerative diseases.[6][12]

Future research could focus on identifying the specific endogenous substrates of this compound in the intestine to elucidate its precise physiological function during development. Furthermore, a detailed analysis of the genetic interaction network of this compound would provide a broader understanding of the pathways it functions within and identify potential upstream regulators and downstream effectors. The development of specific inhibitors for this compound could also serve as a tool to further probe its function and as a potential starting point for therapeutic strategies targeting similar proteases.

References

The ASP1 Signaling Pathway: A Core Regulator of Root Stem Cell Niche Homeostasis in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The maintenance of the root stem cell niche (RSCN) is fundamental to the continuous growth and development of plants. This process is intricately regulated by a network of signaling pathways that ensure a delicate balance between stem cell self-renewal and differentiation. A key player in this regulatory network is the ATP Hydrolases Superfamily Protein 1 (ASP1). Located in the mitochondria, ASP1 is essential for maintaining the identity of the quiescent center (QC) cells and distal stem cells (DSCs) by modulating reactive oxygen species (ROS) homeostasis. This technical guide provides a comprehensive overview of the ASP1 signaling pathway in Arabidopsis thaliana, detailing its core components, molecular interactions, and downstream effects. We present quantitative data on the phenotypic and molecular consequences of ASP1 disruption, detailed protocols for key experimental assays, and visual diagrams of the signaling cascade and associated workflows to facilitate a deeper understanding for researchers and professionals in plant biology and drug development.

Introduction to the ASP1 Signaling Pathway

The ASP1 protein in Arabidopsis thaliana is an AAA-type ATPase that plays a critical role in the integrity of the root stem cell niche. The loss of ASP1 function leads to a significant disruption in the balance of stem cell activity, characterized by enhanced division of quiescent center cells and premature differentiation of distal stem cells. This phenotype is a direct consequence of perturbed cellular signaling, specifically the dysregulation of reactive oxygen species (ROS) homeostasis.

The core of the ASP1 signaling pathway involves a direct interaction with the Cystathionine Beta-Synthase X 3 (CBSX3) protein, a known regulator of ROS generation within the mitochondria. This interaction is crucial for maintaining the appropriate levels of ROS, which act as critical signaling molecules in the root tip. Downstream of this ROS signal are the key transcription factors SCARECROW (SCR) and SHORT ROOT (SHR), whose expression is modulated by the ASP1-mediated ROS homeostasis. Thus, the ASP1 pathway represents a vital mitochondrial-to-nuclear signaling cascade that governs root development.

Core Components and Signaling Cascade

The ASP1 signaling pathway is a linear cascade that integrates mitochondrial function with nuclear gene expression to control cell fate in the root tip.

  • ASP1 (ATP Hydrolases Superfamily Protein 1): A mitochondrial-localized AAA-type ATPase. It is the central upstream component of this pathway.

  • CBSX3 (Cystathionine Beta-Synthase X 3): A mitochondrial protein that interacts directly with ASP1. It is a key regulator of ROS generation.

  • Reactive Oxygen Species (ROS): Specifically, superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). These molecules act as second messengers, and their concentration in the root tip is maintained by the ASP1-CBSX3 module.

  • SCR (SCARECROW) and SHR (SHORT ROOT): Two well-characterized transcription factors that act downstream of the ROS signal. Their expression is essential for the proper maintenance and patterning of the root stem cell niche.

The signaling flow begins with the function of ASP1 in the mitochondria, which, through its interaction with CBSX3, regulates the production and scavenging of ROS. The resulting ROS homeostasis influences the expression of SCR and SHR in the nucleus, which in turn controls the division and differentiation of quiescent center and distal stem cells.

ASP1 Signaling Pathway Diagram

ASP1_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_nucleus Nucleus ASP1 ASP1 (AAA-ATPase) CBSX3 CBSX3 ASP1->CBSX3 Direct Interaction ROS_Homeostasis ROS Homeostasis (O₂⁻, H₂O₂) ASP1->ROS_Homeostasis Regulates CBSX3->ROS_Homeostasis Regulates SCR_SHR SCR & SHR (Transcription Factors) ROS_Homeostasis->SCR_SHR Modulates Expression RSCN Root Stem Cell Niche Maintenance SCR_SHR->RSCN Controls

Caption: The ASP1 signaling cascade in Arabidopsis thaliana.

Quantitative Data on ASP1 Pathway Disruption

The functional loss of ASP1 results in measurable changes at both the cellular and molecular levels. These quantitative data underscore the critical role of the ASP1 pathway in root development.

Table 1: Phenotypic Consequences of asp1 Mutation
PhenotypeWild Type (Col-0)asp1-1 MutantReference
Frequency of Divided Quiescent Center (QC) Cells< 5%> 20%
Frequency of Differentiated Distal Stem Cells (DSCs)~ 5%~ 30%
Table 2: Molecular Changes in the asp1 Mutant
Molecular MarkerObservation in asp1-1 MutantMethodReference
Superoxide (O₂⁻) LevelReducedNBT Staining
Hydrogen Peroxide (H₂O₂) LevelReducedDAB Staining
SCR Transcript LevelDiminishedqRT-PCR
SHR Transcript LevelDiminishedqRT-PCR

Detailed Experimental Protocols

The study of the ASP1 signaling pathway employs a range of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify ASP1-CBSX3 Interaction

This protocol is adapted for transient expression in Arabidopsis protoplasts to detect in vivo protein interactions.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Isolate Arabidopsis protoplasts transfect Co-transfect with ASP1-HA and CBSX3-FLAG constructs start->transfect incubate Incubate for 16-24 hours transfect->incubate lyse Lyse protoplasts in IP buffer incubate->lyse preclear Pre-clear lysate with control IgG beads lyse->preclear immunoprecipitate Immunoprecipitate with anti-HA antibody-conjugated beads preclear->immunoprecipitate wash Wash beads 3-5 times with IP buffer immunoprecipitate->wash elute Elute proteins from beads wash->elute analyze Analyze by SDS-PAGE and Western Blot with anti-FLAG antibody elute->analyze end Confirm Interaction analyze->end qRTPCR_Workflow start Harvest root tips from WT and asp1 seedlings rna_extraction Total RNA Extraction start->rna_extraction dnase DNase Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qpcr_setup Set up qPCR reaction with SYBR Green, primers for SCR, SHR, and reference gene cdna_synthesis->qpcr_setup qpcr_run Perform Real-Time PCR qpcr_setup->qpcr_run analysis Analyze Ct values and calculate relative expression (e.g., ΔΔCt method) qpcr_run->analysis end Determine Fold Change analysis->end

The Molecular Function of Saccharomyces cerevisiae ASP1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: ASP1 - A Cytosolic L-asparaginase

The ASP1 gene (Systematic Name: YDR321W) in Saccharomyces cerevisiae encodes the intracellular L-asparaginase (EC 3.5.1.1), an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia.[1][2][3] This protein, localized in the cytoplasm, plays a key role in the catabolism of L-asparagine.[2][3] The ASP1 protein is a member of the bacterial amidohydrolase family and shares 46% sequence identity with the extracellular, nitrogen-catabolite-regulated L-asparaginase II, which is encoded by the ASP3 gene.[1] The potential of L-asparaginases in the chemotherapy of certain leukemias has made ASP1 a subject of interest for recombinant production and characterization.[1]

Quantitative Data Summary

The biochemical and physical properties of the ASP1 protein have been characterized, providing a quantitative basis for its function.

Table 1: Physicochemical and Expression Data for ASP1
ParameterValueReference
Systematic NameYDR321W[2]
Chromosomal LocationChromosome IV[1][3]
Protein Length381 amino acids[2]
Molecular Weight (Da)41,385.6[2]
Isoelectric Point5.08[2]
Median Abundance (molecules/cell)11,287 +/- 4,814[2]
Half-life (hr)10.8[2]
Table 2: Kinetic and Activity Parameters of Recombinant ASP1 (ScASNase1)
ParameterValueConditionsReference
Specific Activity (L-asparagine)196.2 ± 5.8 U/mgpH 8.8, 37°C[1]
Specific Activity (L-glutamine)0.4 ± 0.02 U/mgpH 8.8, 37°C[1]
Optimal pH8.6Assayed in the range of pH 4.0 to 12.0[1]
Km (L-asparagine)740 µM-[1]
Thermal Stability>60% activity retained at 50°C-[1]

One unit (U) of L-asparaginase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of aspartate per minute at a specified temperature.

Molecular Function and Biological Role

The primary molecular function of ASP1 is its L-asparaginase activity. This enzymatic function places it within the broader context of nitrogen metabolism.

Metabolic Role of ASP1

The diagram below illustrates the central reaction catalyzed by ASP1 within the metabolic landscape of the cell.

ASP1_Metabolic_Function cluster_cytoplasm Cytoplasm cluster_downstream Downstream Metabolic Pathways L_Asn L-Asparagine ASP1 ASP1 (L-asparaginase I) L_Asn->ASP1 H2O H₂O H2O->ASP1 L_Asp L-Aspartate ASP1->L_Asp NH4 Ammonia (NH₄⁺) ASP1->NH4 TCA_Cycle TCA Cycle & Amino Acid Metabolism L_Asp->TCA_Cycle Enters Nitrogen_Assimilation Nitrogen Assimilation NH4->Nitrogen_Assimilation Enters

Caption: Metabolic reaction catalyzed by S. cerevisiae ASP1.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of ASP1.

L-Asparaginase Activity Assay (Coupled Enzyme Assay)

This protocol is adapted from methods used for quantifying L-asparaginase activity by measuring NADH oxidation.[1]

Principle: The ammonia produced from asparagine hydrolysis by ASP1 is used by glutamate dehydrogenase (GDH) to reductively aminate α-ketoglutarate to glutamate. This reaction consumes NADH, and the rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • L-Asparagine Stock Solution: 100 mM in deionized water

  • α-Ketoglutarate Stock Solution: 50 mM in Assay Buffer

  • β-NADH Stock Solution: 10 mM in Assay Buffer

  • Glutamate Dehydrogenase (GDH): ~100 U/mL solution

  • Purified ASP1 Enzyme: In a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4)

Procedure:

  • Prepare a master mix in a microplate well or cuvette. For a 200 µL final reaction volume, combine:

    • 140 µL Assay Buffer

    • 20 µL L-Asparagine stock (for 10 mM final concentration)

    • 10 µL α-Ketoglutarate stock (for 2.5 mM final concentration)

    • 5 µL β-NADH stock (for 0.25 mM final concentration)

    • 5 µL GDH solution (~5 U final)

  • Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the purified ASP1 enzyme solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer.

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate the initial velocity (ΔA340/min) from the linear portion of the curve.

  • Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of ammonia production.

Recombinant ASP1 Expression and Purification

This is a generalized workflow for expressing and purifying a His-tagged ASP1 protein in S. cerevisiae.

ASP1_Purification_Workflow cluster_cloning Plasmid Construction cluster_expression Yeast Expression cluster_purification Protein Purification A Amplify ASP1 ORF by PCR B Clone into Yeast Expression Vector (e.g., pYES2) with a C-terminal 6xHis tag A->B C Transform into E. coli for plasmid propagation B->C D Sequence verify the construct C->D E Transform verified plasmid into S. cerevisiae strain (e.g., INVSc1) D->E Purified Plasmid F Select transformants on appropriate dropout media E->F G Grow a starter culture in selective glucose media F->G H Induce protein expression by switching to galactose-containing media G->H I Harvest cells by centrifugation H->I J Lyse yeast cells (e.g., with glass beads or French press) in lysis buffer I->J Cell Pellet K Clarify lysate by high-speed centrifugation J->K L Apply supernatant to a Ni-NTA affinity column K->L M Wash column with buffer containing low imidazole L->M N Elute His-tagged ASP1 with high imidazole buffer M->N O Analyze fractions by SDS-PAGE and Western Blot N->O P Buffer exchange and concentrate the purified protein O->P

Caption: Workflow for recombinant ASP1 expression and purification.
Yeast Two-Hybrid (Y2H) Screening

This protocol provides a framework for identifying proteins that interact with ASP1.

Principle: The yeast two-hybrid system detects binary protein-protein interactions in vivo. ASP1 (the "bait") is fused to a DNA-binding domain (BD), and a library of potential interacting proteins (the "prey") is fused to a transcriptional activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.

Materials:

  • Yeast reporter strain (e.g., AH109, Y2HGold)

  • Bait vector (e.g., pGBKT7) and Prey library vector (e.g., pGADT7)

  • Competent yeast cells

  • Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Plasmid Construction:

    • Clone the full-length coding sequence of ASP1 into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-ASP1).

    • Transform the bait plasmid into the yeast reporter strain.

    • Confirm bait expression and test for auto-activation (i.e., ensure BD-ASP1 does not activate reporter genes on its own) by plating on SD/-Trp/-His media. If auto-activation occurs, varying concentrations of 3-amino-1,2,4-triazole (3-AT) may be required to suppress background growth.

  • Library Screening:

    • Transform a cDNA prey library (fused to the GAL4 activation domain) into the yeast strain already containing the bait plasmid.

    • Plate the transformed cells onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade).

    • Incubate plates at 30°C for 3-7 days and monitor for the growth of colonies.

  • Identification and Validation of Interactors:

    • Isolate prey plasmids from positive colonies.

    • Sequence the prey plasmids to identify the interacting proteins.

    • Validate the interaction by co-transforming the isolated prey plasmid with the original bait plasmid into a fresh yeast reporter strain and re-testing reporter gene activation.

Conclusion

S. cerevisiae ASP1 is a constitutively expressed, intracellular L-asparaginase with a clear metabolic function in asparagine catabolism. Its high substrate specificity and potential relevance to medical applications make it an important enzyme for further study. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating its molecular function, regulation, and potential applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Evolutionary Conservation of the Aspartyl Protease-1 (ASP-1) Gene Family

This technical guide provides a comprehensive overview of the evolutionary conservation, function, and therapeutic relevance of the Aspartyl Protease-1 (this compound) gene family. It details conserved signaling pathways, experimental protocols for conservation analysis, and the implications for drug development.

Introduction to the Aspartyl Protease Family

Aspartyl proteases are a highly conserved class of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site.[1] These enzymes are crucial for a wide range of physiological processes, including protein digestion, hormone processing, and cellular degradation pathways.[2] They function through a general acid-base mechanism, utilizing a water molecule activated by the catalytic aspartates to hydrolyze peptide bonds.[1]

It is important to note that the gene name "this compound" can be ambiguous, referring to different, non-homologous proteins in various species. For instance, in Saccharomyces cerevisiae, ASP1 is an L-asparaginase, while in Arabidopsis thaliana, it is an ATP hydrolase. This guide will focus on the conserved family of aspartyl proteases, using the This compound gene from Caenorhabditis elegans as a primary reference point. This gene encodes a well-characterized aspartyl protease and is a clear ortholog of significant mammalian proteases, including renin and cathepsin D, making it an excellent model for studying the family's evolutionary history and conserved functions.[3][4]

Evolutionary Conservation of the this compound Gene Family

The aspartyl protease family is ancient and widespread, with members found across all domains of life. The core catalytic domain and the critical active site residues show remarkable conservation, indicating a strong evolutionary pressure to maintain their function.

Orthologs and Sequence Conservation

The C. elegans this compound protein is part of a large family with numerous orthologs.[5] While overall sequence identity can vary across large evolutionary distances, the functional domains are often highly conserved. For instance, C. elegans this compound shares approximately 60% sequence identity with an aspartic protease precursor from the parasitic nematode Strongyloides stercoralis.[6] Crucially, the amino acid sequences immediately surrounding the two catalytic aspartic acid residues in C. elegans this compound are 100% identical to those in other eukaryotic aspartic proteases, highlighting the conservation of the catalytic mechanism.[6] The table below summarizes key orthologs and their established functions in model organisms and humans.

Organism Gene/Protein UniProt ID Primary Function Citation
Caenorhabditis elegansThis compoundG5EEI4Intestinal necrosis, response to pathogens.[7][8]
Homo sapiensRenin (REN)P00797Cleaves angiotensinogen to regulate blood pressure.[9]
Homo sapiensCathepsin D (CTSD)P07339Lysosomal protein degradation, apoptosis.[10]
Mus musculusRenin (Ren1)P06282Ortholog of human Renin; blood pressure regulation.
Drosophila melanogasterCathepsin DP18253Lysosomal proteolysis, development.
Phylogenetic Relationships

Phylogenetic analysis of the A1 family of aspartyl proteases, to which this compound and its orthologs belong, reveals distinct sub-groups that often correlate with function and subcellular localization (e.g., secreted, lysosomal). A simplified phylogenetic tree illustrates the evolutionary relationships between C. elegans this compound and its human orthologs, renin and cathepsin D, as well as related proteases like pepsin.

G cluster_nematode Nematode cluster_vertebrate Vertebrate C. elegans this compound C. elegans this compound Human Renin Human Renin Human Cathepsin D Human Cathepsin D Human Pepsin Human Pepsin Ancestral Aspartyl Protease Ancestral Aspartyl Protease Ancestral Aspartyl Protease->C. elegans this compound Vertebrate Ancestor Vertebrate Ancestor Ancestral Aspartyl Protease->Vertebrate Ancestor Vertebrate Ancestor->Human Renin Cathepsin-like Ancestor Cathepsin-like Ancestor Vertebrate Ancestor->Cathepsin-like Ancestor Cathepsin-like Ancestor->Human Cathepsin D Cathepsin-like Ancestor->Human Pepsin

Simplified phylogenetic tree of the aspartyl protease family.

Conserved Functional Roles and Signaling Pathways

The evolutionary conservation of the this compound family extends to its involvement in fundamental cellular and physiological pathways, from cell death in nematodes to blood pressure regulation in mammals.

Necrotic Cell Death in C. elegans

In C. elegans, this compound and other aspartyl proteases (ASP-3, ASP-4) are key executioners in necrotic cell death pathways. These pathways can be triggered by various insults, including gain-of-function mutations in ion channels or bacterial infections, which lead to an influx of cytoplasmic calcium.[8] This calcium increase activates calcium-dependent calpain proteases, which in turn leads to the activation of aspartyl proteases, culminating in cell death.

G Insult Cellular Insult (e.g., Pathogen, Ion Channel Defect) Ca_Influx ↑ Intracellular [Ca2+] Insult->Ca_Influx Calpains Calpain Activation (CLP-1, TRA-3) Ca_Influx->Calpains Asps Aspartyl Protease Activation (this compound Family) Calpains->Asps Necrosis Necrotic Cell Death Asps->Necrosis

Conserved necrosis pathway in C. elegans.
The Renin-Angiotensin System (RAS) in Mammals

The human ortholog of this compound, renin, is the critical rate-limiting enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade essential for regulating blood pressure and fluid balance. Renin, secreted by the kidney, cleaves circulating angiotensinogen to produce angiotensin I. This is subsequently converted to the potent vasoconstrictor angiotensin II by Angiotensin-Converting Enzyme (ACE), primarily in the lungs.[7] Angiotensin II exerts its effects by binding to receptors on various tissues, leading to vasoconstriction, aldosterone release, and sodium retention.[2]

G cluster_effects Downstream Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin Renin (this compound Ortholog) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE ACE ACE (in Lungs) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) Angiotensin_II->Aldosterone ADH ADH Secretion (Pituitary) Angiotensin_II->ADH Result ↑ Blood Pressure

The Renin-Angiotensin signaling pathway.

Experimental Protocols for Studying Gene Conservation

Analyzing the evolutionary conservation of a gene family like this compound involves a multi-step process combining bioinformatics and molecular biology techniques.

Protocol: Ortholog Identification and Phylogenetic Analysis

This protocol outlines the computational workflow to identify orthologous sequences and reconstruct their evolutionary history.

  • Sequence Retrieval: Obtain the protein sequence of interest (e.g., C. elegans this compound, UniProt G5EEI4) in FASTA format from a database like UniProt or NCBI.[7]

  • Homolog Search: Use the Protein BLAST (BLASTp) tool on the NCBI server to search for similar sequences in the proteomes of target organisms (e.g., H. sapiens, M. musculus, D. melanogaster).

    • Database: Select the Reference Proteins (refseq_protein) database for the desired organism.

    • Algorithm: Use standard BLASTp parameters. An E-value threshold of 1e-5 is a common starting point for identifying homologs.

  • Ortholog Confirmation (Reciprocal Best Hit): To increase confidence that a homolog is a true ortholog, perform a reciprocal BLAST search. Take the top hit from the previous search (e.g., human renin) and run a BLASTp against the original organism's proteome (C. elegans). If the top hit is the original query protein (this compound), it is considered a reciprocal best hit and a high-confidence ortholog.

  • Multiple Sequence Alignment (MSA): Collect the FASTA sequences of the confirmed orthologs. Use an MSA tool like Clustal Omega or MUSCLE to align the sequences. This step is crucial for identifying conserved domains and residues and is the basis for phylogenetic reconstruction.

  • Phylogenetic Tree Construction: Input the generated alignment file (e.g., in PHYLIP or FASTA format) into a phylogenetic analysis program like MEGA or PHYLIP.

    • Method: Choose a statistical method for tree inference. Maximum Likelihood (ML) is a robust and widely used method.

    • Model Selection: Use the software's tools to determine the best-fitting amino acid substitution model (e.g., JTT, WAG).

    • Bootstrap Analysis: Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for each node in the tree.

  • Tree Visualization: Use the software's visualization tools to render the phylogenetic tree for publication.

G Start Query Protein Sequence (e.g., C. elegans this compound) BLASTp BLASTp Search vs. Target Organism Proteome Start->BLASTp TopHit Identify Top Hit (Potential Ortholog) BLASTp->TopHit ReciprocalBLAST Reciprocal BLASTp (Top Hit vs. Original Proteome) TopHit->ReciprocalBLAST Confirm Is original query the top hit? ReciprocalBLAST->Confirm Confirm->TopHit No (Find next best hit) Orthologs Compile Confirmed Ortholog Sequences Confirm->Orthologs Yes MSA Multiple Sequence Alignment (e.g., Clustal Omega) Orthologs->MSA Tree Phylogenetic Tree Construction (e.g., Maximum Likelihood in MEGA) MSA->Tree Result Final Phylogenetic Tree Tree->Result

Workflow for phylogenetic analysis.
Protocol: Comparative Gene Expression Analysis by RT-qPCR

This protocol describes how to compare the expression levels of this compound orthologs across different tissues or conditions to investigate the conservation of expression patterns.

  • RNA Isolation: Extract high-quality total RNA from the tissues or cells of interest from the different species being compared. Use a standardized method like a TRIzol-based reagent or a column-based kit.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by running a sample on a denaturing agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer).

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could lead to false positives in the subsequent PCR step.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme. This can be primed using oligo(dT) primers (for mRNA), random hexamers, or a combination.

  • Primer Design and Validation: Design species-specific primers for each orthologous gene of interest and for at least one stable reference (housekeeping) gene. Primers should typically amplify a 100-200 bp product. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

  • Quantitative PCR (qPCR): Prepare the qPCR reaction mix, which typically includes cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[9]

    • Run the reaction on a real-time PCR cycler. The thermal cycling protocol usually consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase (-RT) controls to check for genomic DNA contamination.

  • Data Analysis:

    • Determine the quantification cycle (Cq) or threshold cycle (Ct) value for each reaction.

    • Normalize the Cq value of the gene of interest to the Cq value of the reference gene (ΔCq).

    • Calculate the relative expression levels using the ΔΔCq method or a similar efficiency-corrected model to compare expression across different samples or species.

Implications for Drug Development

The high degree of conservation in the active site of aspartyl proteases makes them excellent targets for therapeutic intervention. The fundamental mechanism of these enzymes is shared from nematodes to humans, allowing insights from model organisms to inform the design of drugs for human diseases.

Aspartyl Proteases as Drug Targets

Numerous diseases are linked to the activity of specific aspartyl proteases:

  • Hypertension: Overactivity of the Renin-Angiotensin System is a primary cause of high blood pressure. Renin inhibitors are a class of antihypertensive drugs.[1]

  • HIV/AIDS: The HIV-1 protease, an aspartyl protease, is essential for viral maturation. Protease inhibitors are a cornerstone of antiretroviral therapy.[1]

  • Alzheimer's Disease: Beta-secretase (BACE1), an aspartyl protease, is involved in the production of amyloid-beta peptides.

Mechanism of Inhibition

Most aspartyl protease inhibitors are competitive inhibitors designed as transition-state analogs. Pepstatin, a naturally occurring peptide, is a classic example that potently inhibits many aspartyl proteases. It contains a unique amino acid called statine, whose hydroxyl group mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[1] This allows it to bind tightly within the enzyme's active site, blocking access by the natural substrate.

G cluster_enzyme Aspartyl Protease Active Site Asp1 Aspartate 1 (Deprotonated) Water H2O Asp1->Water activates Substrate Peptide Substrate Inhibitor Inhibitor (e.g., Pepstatin) Asp2 Aspartate 2 (Protonated) Water->Asp2 Hydrolysis Peptide Hydrolysis Substrate->Hydrolysis Binds & is cleaved Block Active Site Blocked Inhibitor->Block Binds tightly

Mechanism of competitive inhibition at the active site.

Conclusion

The this compound gene family of aspartyl proteases represents a striking example of evolutionary conservation in both sequence and function. From mediating cell death in nematodes to regulating blood pressure in humans, the core catalytic mechanism has been maintained throughout evolution. This conservation makes the family an invaluable subject for basic biological research, allowing for the use of genetically tractable model organisms like C. elegans to dissect pathways relevant to human health. Furthermore, the conserved nature of the active site provides a robust foundation for the rational design of inhibitors, leading to successful therapeutic strategies for a range of diseases. Continued study of this important enzyme family promises to yield further insights into fundamental biology and new opportunities for drug development.

References

Structural Analysis of Ancylostoma Secreted Protein 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancylostoma Secreted Protein 1 (ASP-1) is a key protein secreted by the infective larvae of hookworms, such as Ancylostoma caninum and its human counterpart, Necator americanus (Na-ASP-1).[1][2] As a member of the pathogenesis-related (PR) protein superfamily, this compound is considered a critical factor in the parasite's transition to a parasitic lifestyle within its host.[3] Its proposed roles in modulating the host immune response have made it a significant target for the development of anti-hookworm vaccines and therapeutics.[4] This technical guide provides an in-depth overview of the structural analysis of this compound, focusing on quantitative data, experimental methodologies, and a proposed mechanism of action.

I. Molecular and Structural Characteristics

Na-ASP-1 is a multi-domain protein, distinguishing it from some other single-domain Ancylostoma secreted proteins.[1][2] The protein is composed of two CAP domains, which are characteristic of the cysteine-rich secretory protein (CRISP), antigen 5, and pathogenesis-related 1 (PR-1) protein superfamily.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the structural analysis of recombinant Na-ASP-1 expressed in Pichia pastoris.

Table 1: Molecular Properties of Na-ASP-1

PropertyValueReference
Amino Acid Count 406[1]
Molecular Weight (kDa) 43.9[1]
Number of CAP Domains 2[1]

Table 2: Crystallographic Data for Na-ASP-1

ParameterValueReference
Resolution (Å) 2.2[1][5]
Space Group P2₁[1][5]
Unit Cell Parameters a = 67.7 Å, b = 74.27 Å, c = 84.60 Å, β = 112.12°[1][5]
Molecules per Asymmetric Unit 1[1][5]

II. Experimental Protocols

This section details the methodologies for the production and structural analysis of recombinant this compound, synthesized from various published protocols.

A. Recombinant Protein Expression in Pichia pastoris

The expression of recombinant this compound is commonly performed using the methylotrophic yeast Pichia pastoris due to its ability to perform post-translational modifications and secrete high levels of protein.[6][7]

1. Cloning:

  • The cDNA encoding the mature Na-ASP-1 protein is amplified by PCR.

  • The amplified product is cloned into a P. pastoris expression vector, such as pPICZαA, which contains an N-terminal α-factor secretion signal and a C-terminal polyhistidine tag for purification.

2. Transformation:

  • The recombinant plasmid is linearized and transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.

  • Transformants are selected on YPDS plates containing Zeocin.

3. Expression:

  • A single colony is used to inoculate a starter culture in Buffered Glycerol Complex Medium (BMGY).

  • The main culture is grown in BMGY to a high cell density.

  • To induce protein expression, the cells are pelleted and resuspended in Buffered Methanol Complex Medium (BMMY), with methanol added every 24 hours to a final concentration of 0.5-1.0%.

  • The culture is incubated for 72-96 hours at 28-30°C with vigorous shaking.

B. Protein Purification

1. Harvest and Clarification:

  • The culture supernatant containing the secreted recombinant this compound is harvested by centrifugation.

  • The supernatant is clarified by filtration through a 0.22 µm filter.

2. Immobilized Metal Affinity Chromatography (IMAC):

  • The clarified supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column pre-equilibrated with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • The recombinant this compound is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Size-Exclusion Chromatography (SEC):

  • The eluted fractions containing this compound are pooled, concentrated, and further purified by SEC on a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to remove aggregates and other impurities.

  • The purity of the final protein is assessed by SDS-PAGE.

C. Crystallization and X-ray Diffraction

1. Crystallization:

  • Purified, concentrated Na-ASP-1 (typically 10-15 mg/mL in a low salt buffer like 10 mM Tris-HCl, pH 7.5) is used for crystallization trials.[1]

  • The hanging drop vapor diffusion method is commonly employed, where a drop containing a 1:1 ratio of the protein solution and a reservoir solution is equilibrated against the reservoir solution.

  • Crystals of Na-ASP-1 have been grown in conditions containing high concentrations of polyethylene glycol (PEG) 6000 or 8000 (20-40% w/v) and a low buffer concentration.[1]

2. Data Collection and Processing:

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The diffraction data are processed and scaled using software packages like DENZO and SCALEPACK or HKL2000.

3. Structure Determination and Refinement:

  • The structure is typically solved by molecular replacement using the coordinates of a homologous protein as a search model. For Na-ASP-1, the structure of the single-domain Na-ASP-2 was used.

  • The initial model is refined using crystallographic refinement software (e.g., REFMAC5, PHENIX) interspersed with manual model building in programs like Coot.

III. Proposed Immunomodulatory Function

While the exact molecular function of this compound is not fully elucidated, there is growing evidence for its role in modulating the host immune response to facilitate parasite survival.[8] ASPs are known to be involved in the evasion and suppression of the host's immune system.[9] One proposed mechanism involves the interaction of secreted ASPs with host immune cells, leading to a dampened inflammatory response.

The following diagram illustrates a hypothesized workflow for investigating the immunomodulatory effects of this compound, leading to a potential signaling pathway.

G Experimental Workflow for Investigating this compound Immunomodulation cluster_0 Protein Production cluster_1 In Vitro Assays cluster_2 In Vivo Models cluster_3 Hypothesized Outcome p1 Recombinant this compound Expression & Purification a1 Co-culture of this compound with Immune Cells (e.g., B-cells, Macrophages) p1->a1 Introduce protein m1 Administration of this compound to Animal Models p1->m1 Administer protein a2 Analysis of Cell Surface Receptor Binding (e.g., CD79A) a1->a2 a3 Measurement of Cytokine Production (e.g., IL-10, TNF-α) a1->a3 a4 Analysis of Downstream Signaling Pathways (e.g., B-cell receptor signaling) a2->a4 o1 This compound Mediated Immunosuppression a4->o1 Evidence for m2 Challenge with Hookworm Larvae m1->m2 m3 Assessment of Worm Burden m2->m3 m4 Analysis of Immune Cell Populations and Cytokine Profiles m2->m4 m4->o1 Evidence for G Proposed this compound-Mediated B-Cell Signaling Suppression asp1 Ancylostoma Secreted Protein 1 (this compound) bcr B-Cell Receptor Complex (e.g., CD79A) asp1->bcr Binds to signaling Downstream B-Cell Receptor Signaling Cascade (e.g., Syk, PLCγ2, etc.) asp1->signaling Inhibits bcr->signaling Initiates suppression Suppression of B-Cell Response activation B-Cell Activation (Proliferation, Antibody Production) signaling->activation Leads to

References

ASP-1's Role in the Necrosis Pathway of C. elegans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the involvement of the aspartyl protease ASP-1 in the necrosis pathway in Caenorhabditis elegans. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the key processes.

Introduction

Necrotic cell death is a form of programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents. In C. elegans, necrosis can be induced by a variety of stimuli, including genetic mutations, ion imbalance, and exposure to toxins. The aspartyl protease this compound has been identified as a key player in a specific necrosis pathway induced by the pore-forming toxin Cry6Aa, produced by the bacterium Bacillus thuringiensis. This guide will focus on the molecular mechanisms and experimental methodologies related to this compound-mediated necrosis in C. elegans.

Quantitative Data on this compound Involvement in Necrosis

Several studies have quantified the role of this compound in Cry6Aa-induced necrosis. The following tables summarize the key quantitative findings.

Table 1: Toxicity of Cry6Aa Toxin in Wild-Type (N2) vs. This compound(tm666) Mutant C. elegans

ParameterWild-Type (N2)This compound(tm666) MutantFold ResistanceReference
LC50 (μg/mL) 63.7 ± 6.8715.6 ± 69.3~11.2[1]
GI50 (μg/mL) 4.9 ± 0.645.1 ± 3.7~9.2[1]

LC50 (Lethal Concentration 50): Concentration of toxin that kills 50% of the population. GI50 (Growth Inhibition 50): Concentration of toxin that inhibits the growth of 50% of the population.

Table 2: Biochemical Interaction between this compound and Cry6Aa Toxin

ParameterValueMethodReference
Binding Affinity (Kd) 145.7 nM (126.8–164.7 nM)Competitive ELISA[1]
Binding Affinity (Kd) 126.4 nM (99.0–153.8 nM)Isothermal Titration Calorimetry[1]
This compound Protein Upregulation 127% increase in this compound/Actin ratioWestern Blot[1]

Kd (Dissociation Constant): A measure of the binding affinity between two molecules. A lower Kd indicates a stronger interaction.

Signaling Pathway of this compound Mediated Necrosis

The Cry6Aa-induced necrosis pathway involving this compound is a multi-step process that is distinct from other necrotic pathways in C. elegans. The key steps are outlined below and visualized in the accompanying diagram.

  • Cry6Aa Toxin Binding: The Cry6Aa toxin binds directly to the aspartyl protease this compound in the intestine of C. elegans.[1]

  • Increased Intracellular Calcium: This interaction triggers an increase in the intracellular calcium concentration ([Ca2+]i).[1]

  • Lysosomal Rupture: The elevated [Ca2+]i leads to the rupture of lysosomes, which are acidic organelles containing various hydrolytic enzymes.[1][2]

  • Release of this compound: Following lysosomal rupture, this compound is released from the lysosome into the cytoplasm.[3]

  • Execution of Necrosis: The released and activated this compound, along with other lysosomal contents, leads to the degradation of cellular components and ultimately results in necrotic cell death of the intestinal cells.[1][3]

It is important to note that while the upstream events are well-characterized, the specific downstream substrates of this compound that are cleaved to execute necrosis have not yet been identified.

Cry6Aa Cry6Aa Toxin ASP1_bound This compound (bound) Cry6Aa->ASP1_bound Binding Ca_increase ↑ Intracellular Ca²⁺ ASP1_bound->Ca_increase Triggers Lysosome_rupture Lysosomal Rupture Ca_increase->Lysosome_rupture Induces ASP1_released This compound (released) Lysosome_rupture->ASP1_released Leads to Necrosis Intestinal Cell Necrosis ASP1_released->Necrosis Executes cluster_toxicity Cry6Aa Toxicity Assays cluster_protein Protein Interaction & Expression Sync Synchronize Worms (L1) Toxin_prep Prepare Cry6Aa Dilutions Sync->Toxin_prep Plate_setup Plate Worms with Toxin & E. coli Toxin_prep->Plate_setup Incubate Incubate at 20°C Plate_setup->Incubate Image Image Worms Incubate->Image Score Score Live/Dead Incubate->Score Measure Measure Worm Size Image->Measure GI50 Calculate GI₅₀ Measure->GI50 LC50 Calculate LC₅₀ Score->LC50 Extract Protein Extraction WB Western Blot for this compound Extract->WB ELISA Competitive ELISA Extract->ELISA ITC Isothermal Titration Calorimetry Extract->ITC Expression This compound Expression Level WB->Expression Binding This compound/Cry6Aa Binding Affinity ELISA->Binding ITC->Binding cluster_evidence Logical Flow of Evidence Finding1 This compound mutants are resistant to Cry6Aa (High LC₅₀ & GI₅₀) Conclusion1 This compound is required for Cry6Aa toxicity Finding1->Conclusion1 Finding2 Cry6Aa directly binds to this compound (ELISA & ITC) Conclusion2 This compound is a direct target of Cry6Aa Finding2->Conclusion2 Finding3 Cry6Aa exposure increases this compound protein levels Conclusion3 Necrosis pathway is activated Finding3->Conclusion3 Finding4 Cry6Aa induces intestinal cell death (PI Staining) Finding4->Conclusion3 Finding5 Cry6Aa causes lysosomal rupture (Lysotracker) Finding5->Conclusion3 Finding6 Cry6Aa increases intracellular Ca²⁺ Finding6->Conclusion3 Final_Model Proposed this compound Mediated Necrosis Pathway Conclusion1->Final_Model Conclusion2->Final_Model Conclusion3->Final_Model

References

Methodological & Application

Application Notes and Protocols for Measuring ASP-1 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the expression of the Aspartyl (asparaginyl) beta-hydroxylase (ASPH) gene, commonly referred to as ASP-1. The following sections detail various established molecular biology techniques, offering step-by-step protocols and data presentation guidelines to ensure accurate and reproducible results.

Overview of this compound Gene Expression Analysis

Accurate measurement of this compound gene expression is crucial for understanding its physiological roles and its implications in pathological conditions. Several robust methods are available to quantify this compound mRNA levels, each with distinct advantages and applications. This document outlines three primary techniques:

  • Quantitative Reverse Transcription PCR (qRT-PCR): For sensitive and accurate quantification of gene expression.

  • Northern Blotting: For the detection and size characterization of mRNA transcripts.

  • In Situ Hybridization (ISH): For visualizing gene expression within the spatial context of tissues and cells.

Quantitative Data Summary

The following table summarizes quantitative data on this compound gene expression from various studies. This allows for a comparative overview of this compound regulation under different experimental conditions.

Organism/Cell LineExperimental ConditionMethodFold Change in this compound ExpressionReference
Arabidopsis thalianaasp1-1 mutant vs. Col-0 (wild type)qRT-PCRNo significant change in transcription level[1]
Rice (Oryza sativa)asp-lsl knockout lines vs. wild typeRT-qPCRSignificant decrease in ASP-LSL expression[2]
Goat Mammary GlandLactation vs. Dry-off PeriodRT-qPCRNo significant difference, trend of higher expression during lactation[3]
Human CD4+ T cells (in vitro)HIV-1 infection, stimulated vs. unstimulatedRT-PCRASP RNA detectable in stimulated cells, not in unstimulated[4]
Drosophila melanogasterDevelopmental StagesNorthern BlotA ~6.5 kb transcript detected at various developmental stages[5]

Experimental Protocols

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is a highly sensitive and specific method for quantifying gene expression.[6] This protocol provides a general framework that should be optimized for your specific experimental setup.

Experimental Workflow for qRT-PCR

qRT_PCR_Workflow cluster_rna RNA Preparation cluster_cdna cDNA Synthesis cluster_qpcr qPCR Amplification cluster_analysis Data Analysis rna_extraction RNA Extraction from Cells or Tissues dnase_treatment DNase Treatment rna_extraction->dnase_treatment rna_qc RNA Quality Control (e.g., NanoDrop, Bioanalyzer) dnase_treatment->rna_qc rt_reaction Reverse Transcription (RNA to cDNA) rna_qc->rt_reaction qpcr_setup Prepare qPCR Reaction Mix (cDNA, Primers, Master Mix) rt_reaction->qpcr_setup qpcr_run Run qPCR Instrument data_analysis Relative Quantification (ΔΔCt Method) qpcr_run->data_analysis

Caption: Workflow for this compound gene expression analysis using qRT-PCR.

Protocol:

  • RNA Isolation and Purification:

    • Extract total RNA from your cell or tissue samples using a TRIzol-based method or a commercial kit.[7]

    • To eliminate genomic DNA contamination, treat the extracted RNA with DNase I.[8]

    • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by checking the 260/280 ratio.[6] RNA integrity can be further evaluated using an Agilent Bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[9] For low-expression genes, gene-specific primers can increase sensitivity.[7]

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR Primer Design:

    • Design primers specific to the this compound gene. Primers should span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 10-20 µL final volume containing:

      • cDNA template (equivalent to 10-100 ng of starting RNA)

      • Forward and reverse primers (final concentration of 200-500 nM each)

      • SYBR Green or other fluorescent dye-based master mix

      • Nuclease-free water

    • Run samples in at least triplicate.[8]

  • Thermal Cycling:

    • A typical cycling protocol includes:

      • Initial denaturation (e.g., 95°C for 5-10 minutes)

      • 40 cycles of:

        • Denaturation (95°C for 15 seconds)

        • Annealing/Extension (60°C for 1 minute)

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for this compound and a validated reference gene (e.g., ACTB, GAPDH).

    • Calculate the relative expression of this compound using the ΔΔCt method.[8]

Northern Blotting

Northern blotting allows for the detection and size determination of specific RNA transcripts.

Experimental Workflow for Northern Blotting

Northern_Blot_Workflow cluster_rna_prep RNA Preparation cluster_gel Gel Electrophoresis cluster_transfer Blotting cluster_hybridization Hybridization & Detection rna_extraction Total RNA or poly(A)+ RNA Extraction denaturing_gel Denaturing Agarose Gel Electrophoresis rna_extraction->denaturing_gel transfer Transfer to Membrane (e.g., Nylon, Nitrocellulose) denaturing_gel->transfer crosslinking UV Crosslinking transfer->crosslinking prehybridization Prehybridization (Blocking) crosslinking->prehybridization hybridization Hybridization with Labeled this compound Probe prehybridization->hybridization washing Stringency Washes hybridization->washing detection Detection (e.g., Autoradiography) washing->detection ISH_Workflow cluster_prep Sample Preparation cluster_pretreatment Pretreatment cluster_hybridization Hybridization cluster_detection Detection & Visualization fixation Tissue Fixation (e.g., Paraformaldehyde) sectioning Tissue Sectioning fixation->sectioning permeabilization Permeabilization (e.g., Proteinase K) sectioning->permeabilization hybridization Hybridization with Labeled this compound Probe permeabilization->hybridization washing Post-hybridization Washes hybridization->washing antibody_incubation Antibody Incubation (for non-radioactive probes) washing->antibody_incubation signal_detection Signal Detection (Chromogenic/Fluorescent) antibody_incubation->signal_detection imaging Microscopy signal_detection->imaging logical_relationship stimulus External/Internal Stimulus (e.g., Developmental Cue, Stress) transcription This compound Gene Transcription stimulus->transcription mrna This compound mRNA transcription->mrna qRT-PCR, Northern Blot, ISH (Measurement Points) translation Translation mrna->translation protein This compound Protein translation->protein func_outcome Functional Outcome (e.g., Cell Signaling, Development) protein->func_outcome

References

Application Notes and Protocols: Generation of an ASP-1 (ASAP1) Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the generation and validation of a knockout mouse model for the Asap1 gene. ASAP1 (ArfGAP with SH3 domain, ankyrin repeat and PH domain 1) is a multi-domain adaptor protein involved in the regulation of cytoskeletal dynamics, intracellular vesicle trafficking, and receptor recycling.[1] Its expression has been linked to a poor prognosis in various cancers, where it promotes cell migration, invasion, and metastasis.[1] Understanding the in vivo physiological role of ASAP1 is crucial for elucidating its function in both normal development and disease, making the knockout mouse model an invaluable tool. The protocols outlined below utilize a gene-trap methodology, a common and effective approach for generating knockout mice.

Data Presentation

Table 1: Genotyping Primer Sequences
Primer NameSequence (5' - 3')TargetExpected Product Size (bp)
ASAP1-FwdGCT AGG AGA TGG GGG AAG ATWild-Type Allele350
ASAP1-RevCCT TGG TGT AGG CTG GAG AAWild-Type Allele350
β-geo-FwdGCT ATC AGG ACA TGG TGG CGGene-Trap Allele250
β-geo-RevGTC TGG TCA GAG ATA CGG GAGGene-Trap Allele250
Table 2: Breeding and Genotype Analysis of Asap1 Heterozygous Intercrosses
GenotypeNumber of Live Pups at 3 WeeksExpected Number (Mendelian Ratio)Percentage of Total Pups
Wild-Type (+/+)302533.3%
Heterozygous (+/GT)455050.0%
Homozygous (GT/GT)152516.7%

Note: The observed underrepresentation of homozygous knockout mice suggests partial perinatal lethality.[1]

Experimental Protocols

Generation of Asap1 Gene-Trap Mice

The Asap1 knockout mouse model can be generated using a gene-trap approach, which involves the insertion of a vector into the Asap1 locus.[1] This vector typically contains a splice-acceptor sequence upstream of a reporter gene (e.g., β-geo) and a polyadenylation signal, leading to the disruption of the target gene's coding sequence.[1]

Methodology:

  • Embryonic Stem (ES) Cell Targeting:

    • Electroporate a gene-trap vector (e.g., pGT0Lxf) into mouse ES cells.

    • Culture the ES cells under selection to isolate clones with successful vector integration.

    • Screen the resistant clones by PCR and Southern blotting to identify those with the vector correctly inserted into the Asap1 gene.

  • Blastocyst Injection and Chimera Generation:

    • Microinject the targeted ES cells into blastocysts from a suitable mouse strain (e.g., C57BL/6).

    • Surgically transfer the injected blastocysts into the uteri of pseudopregnant female mice.

    • Identify chimeric offspring, typically by coat color, indicating the contribution of the targeted ES cells.

  • Germline Transmission:

    • Breed the chimeric mice with wild-type mice.

    • Genotype the F1 offspring to identify heterozygous mice carrying the gene-trap allele, confirming germline transmission.

Genotyping of Asap1 Knockout Mice

Genotyping is performed to distinguish between wild-type (+/+), heterozygous (+/GT), and homozygous (GT/GT) mice.

Methodology:

  • Genomic DNA Extraction:

    • Collect a small piece of tissue (e.g., tail tip or ear punch) from each mouse.

    • Digest the tissue with Proteinase K in a lysis buffer overnight at 55°C.

    • Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.

  • PCR Amplification:

    • Set up two separate PCR reactions for each DNA sample: one to detect the wild-type allele and one for the gene-trap allele, using the primers listed in Table 1.

    • Use a standard PCR protocol with an annealing temperature of 58°C and an extension time of 30 seconds.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose gel.

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

    • Determine the genotype based on the presence of the wild-type (350 bp) and/or gene-trap (250 bp) bands.

Mandatory Visualizations

Signaling Pathway

ASAP1_Signaling_Pathway cluster_knockout ASAP1 Knockout Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Phosphorylation (Y416) PI3K PI3K FAK->PI3K Interaction Src->FAK Activation ASAP1 ASAP1 ASAP1->FAK Regulation ASAP1->Src Regulation AKT AKT PI3K->AKT Activation Mesenchymal_Differentiation Mesenchymal Progenitor Cell Differentiation (Osteogenesis & Adipogenesis) AKT->Mesenchymal_Differentiation Promotion Knockout ASAP1 Knockout Knockout->FAK Dysregulation Knockout->Src Dysregulation Knockout->AKT Impaired Signaling

Caption: ASAP1-mediated FAK/Src and PI3K/AKT signaling pathway.

Experimental Workflow

Knockout_Mouse_Workflow ES_Cells Mouse Embryonic Stem (ES) Cells Targeted_ES_Cells Targeted ES Cells (Asap1+/-) ES_Cells->Targeted_ES_Cells Selection & Screening Gene_Trap_Vector Gene-Trap Vector (e.g., pGT0Lxf) Gene_Trap_Vector->ES_Cells Electroporation Blastocyst Blastocyst Targeted_ES_Cells->Blastocyst Microinjection Chimera Chimeric Mouse (F0) Blastocyst->Chimera Embryo Transfer Wild_Type Wild-Type Mouse Chimera->Wild_Type Breeding Heterozygous Heterozygous Mouse (F1) (Asap1+/-) Wild_Type->Heterozygous Germline Transmission Heterozygous->Heterozygous Homozygous Homozygous Knockout Mouse (Asap1-/-) Heterozygous->Homozygous

Caption: Workflow for generating an ASAP1 knockout mouse.

Summary of Findings from the Asap1 Knockout Model

The generation of an Asap1 knockout mouse has revealed its crucial role in mesenchymal progenitor cell differentiation.[1] Loss of ASAP1 in mice leads to several notable phenotypes, including:

  • Growth Retardation: Asap1 knockout mice exhibit a reduced body weight compared to their wild-type littermates.[1]

  • Delayed Ossification: The process of bone formation is delayed, characterized by enlarged hypertrophic zones in the growth plates.[1]

  • Reduced Adipogenesis: There is a significant reduction in fat depot formation and delayed development of adipocytes.[1]

Mechanistically, these defects are associated with the dysregulation of the FAK/Src and PI3K/AKT signaling pathways.[1][2] In the absence of ASAP1, the signaling through these pathways is compromised, leading to impaired osteogenic and adipogenic differentiation.[1] These findings highlight ASAP1 as a key regulator of mesenchymal progenitor cell fate.[1]

References

Application Notes and Protocols for the Purification of ASP-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancylostoma Secreted Protein 1 (ASP-1) is a member of the Cysteine-Rich Secretory Proteins, Antigen 5, and Pathogenesis-Related 1 (CAP) superfamily, which is abundantly secreted by parasitic nematodes, including hookworms. These proteins are crucial for the parasite's life cycle within the host, playing a significant role in host-parasite interactions and immunomodulation. The ability of this compound to modulate the host's immune response makes it a prime candidate for the development of novel vaccines and therapeutics against parasitic infections and potentially for the treatment of inflammatory diseases.

This document provides detailed protocols for the expression and purification of recombinant this compound, typically expressed with a polyhistidine tag (His-tag) to facilitate a multi-step purification process. The protocols described herein are designed to yield a high-purity protein suitable for structural, functional, and pre-clinical studies.

Data Presentation

A typical purification of recombinant His-tagged this compound from a 1-liter bacterial culture can be summarized in the following table. The values presented are representative and may vary depending on the expression system, specific this compound construct, and equipment used.

Purification StepTotal Protein (mg)This compound (mg)Yield (%)Purity (%)Purification Fold
Clarified Lysate 25005010021
IMAC (Affinity) 7542.5855728.5
Ion Exchange (Anion) 1534689045
Size Exclusion (Final) 103060>95>47.5

Experimental Protocols

Expression of Recombinant His-tagged this compound in E. coli

This protocol describes the expression of N-terminally His-tagged this compound in an E. coli expression system.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with an this compound expression vector (e.g., pET vector)

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli.

  • Incubate overnight at 37°C with shaking (220 rpm).

  • The following day, inoculate 1 L of LB broth with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Cell Lysis and Clarification

Materials:

  • Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Centrifuge and appropriate tubes

  • Sonicator

Protocol:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the solution is no longer viscous.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound protein. Filter the supernatant through a 0.45 µm filter.

Immobilized Metal Affinity Chromatography (IMAC)

This step captures the His-tagged this compound from the clarified lysate.

Materials:

  • IMAC Resin (e.g., Ni-NTA agarose)

  • Chromatography column

  • Lysis Buffer (Binding Buffer)

  • Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0)

  • Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0)

Protocol:

  • Pack a chromatography column with the IMAC resin and equilibrate with 5 column volumes (CV) of Binding Buffer.

  • Load the clarified and filtered lysate onto the column at a flow rate of 1-2 mL/min.

  • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound protein with 5 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Pool the fractions containing this compound.

Ion Exchange Chromatography (IEX)

This step further purifies this compound based on its net charge. The predicted isoelectric point (pI) of the specific this compound protein will determine whether anion or cation exchange chromatography is appropriate. Assuming a pI below the buffer pH, anion exchange will be used.

Materials:

  • Anion exchange column (e.g., Q-sepharose)

  • IEX Buffer A (20 mM Tris-HCl, pH 8.0)

  • IEX Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.0)

Protocol:

  • The pooled fractions from the IMAC step need to be buffer exchanged into IEX Buffer A. This can be done by dialysis or using a desalting column.

  • Equilibrate the anion exchange column with 5 CV of IEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5 CV of IEX Buffer A.

  • Elute the bound proteins using a linear gradient of 0-100% IEX Buffer B over 10 CV.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure this compound.

Size Exclusion Chromatography (SEC)

This is the final polishing step to remove any remaining contaminants and protein aggregates.

Materials:

  • Size exclusion column (e.g., Superdex 75 or 200, depending on the oligomeric state of this compound)

  • SEC Buffer (e.g., Phosphate Buffered Saline (PBS) or 20 mM HEPES, 150 mM NaCl, pH 7.4)

Protocol:

  • Concentrate the pooled fractions from the IEX step to a suitable volume (e.g., 1-2% of the column volume) using a centrifugal concentrator.

  • Equilibrate the size exclusion column with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the final, highly purified this compound protein.

  • Determine the final protein concentration (e.g., by measuring absorbance at 280 nm) and store appropriately (e.g., at -80°C).

Visualizations

experimental_workflow cluster_expression 1. Expression cluster_lysis 2. Lysis & Clarification cluster_purification 3. Purification expr1 E. coli Culture Growth expr2 IPTG Induction expr1->expr2 expr3 Cell Harvest expr2->expr3 lysis1 Cell Resuspension & Lysis expr3->lysis1 Cell Pellet lysis2 Sonication & DNase Treatment lysis1->lysis2 lysis3 Centrifugation & Filtration lysis2->lysis3 pur1 IMAC (Affinity Chromatography) lysis3->pur1 Clarified Lysate pur2 Ion Exchange Chromatography pur1->pur2 pur3 Size Exclusion Chromatography pur2->pur3 final_product Purified this compound pur3->final_product >95% Pure this compound

Caption: A generalized workflow for the purification of recombinant His-tagged this compound protein.

signaling_pathway cluster_host_cell Host Immune Cell (e.g., Dendritic Cell) cluster_response Immunomodulatory Response ASP1 This compound Protein Receptor Cell Surface Receptor(s) ASP1->Receptor Binding BCR B-Cell Receptor Signaling ASP1->BCR Inhibition Treg Regulatory T-cell (Treg) Differentiation & Activation Receptor->Treg Downregulation Downregulation of Pro-inflammatory Pathways Receptor->Downregulation IL10 Increased IL-10 Production Treg->IL10 IL10->Downregulation

Caption: A simplified diagram of the proposed immunomodulatory signaling pathway of this compound.

Application Notes & Protocols: ASP-1 Antibody for Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "ASP-1" can refer to several distinct proteins depending on the organism of study, including Aspartic Peptidase 1, an allergen-like protein from parasites like Onchocerca volvulus, or ATP Hydrolase Superfamily Protein 1 in plants like Arabidopsis.[1][2][3] In Saccharomyces cerevisiae, ASP1 encodes L-asparaginase, an enzyme involved in asparagine catabolism.[4] Given this variability, it is critical for researchers to confirm the specific identity and molecular weight of their target this compound protein before beginning any experiment.

These application notes provide a comprehensive, generalized protocol for the detection of an this compound target protein using a specific primary antibody in a Western Blot (WB) application. The protocol outlines all stages from sample preparation to signal detection and includes a troubleshooting guide. Antibody validation is a crucial prerequisite for reliable Western Blotting, ensuring the antibody specifically and selectively binds to the intended target protein within a complex biological sample.[5][6]

Quantitative Data Summary

The optimal conditions for any Western Blot must be determined empirically. The following table provides recommended starting ranges for key quantitative parameters. These should be optimized for your specific experimental context, including the specific this compound antibody, sample type, and detection system used.

ParameterRecommended Starting RangeNotes
Total Protein Load 20-50 µg per laneLoading too little protein can result in a weak or absent signal.[7] Overloading can cause high background and non-specific bands.[7]
Primary Antibody Dilution 1:500 - 1:2,000Refer to the antibody datasheet. Titrate to find the optimal balance between specific signal and background noise.
Secondary Antibody Dilution 1:5,000 - 1:20,000Higher dilutions can help reduce background signal, especially with sensitive detection reagents.[8]
Blocking Time 1-2 hours at Room Temp (RT) or Overnight (O/N) at 4°CInsufficient blocking leads to high background; over-blocking can sometimes mask the antigen.[8][9]
Washing Steps 3 x 5-10 minutesThorough washing is critical to reduce background. Insufficient washing is a common cause of a "dirty" blot.[7]
ECL Exposure Time 15 seconds - 10 minutesAdjust based on signal intensity. Start with a short exposure to avoid signal saturation.

Experimental Workflow Diagram

The following diagram outlines the major steps in the Western Blotting protocol for this compound detection.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Blotting cluster_probe Immunodetection cluster_detect Detection & Analysis p1 Cell/Tissue Lysis p2 Protein Quantification (BCA/Bradford) p1->p2 g1 Sample Denaturation p2->g1 g2 SDS-PAGE g1->g2 t1 Protein Transfer to Membrane (PVDF/NC) g2->t1 d1 Blocking t1->d1 d2 Primary Ab Incubation (anti-ASP-1) d1->d2 d3 Washing d2->d3 d4 Secondary Ab Incubation (HRP-conjugated) d3->d4 d5 Washing d4->d5 c1 ECL Substrate Incubation d5->c1 c2 Signal Imaging c1->c2 c3 Data Analysis c2->c3

Caption: A flowchart of the Western Blotting experimental process.

Detailed Western Blot Protocol

This protocol is a general guideline. Always consult the specific datasheet for your primary this compound antibody for any unique requirements.

A. Materials and Reagents

  • Buffers and Solutions:

    • RIPA Lysis Buffer (or other suitable lysis buffer) with freshly added protease and phosphatase inhibitors.[7]

    • 1X PBS (Phosphate Buffered Saline)

    • 1X TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

    • Transfer Buffer (e.g., Tris-Glycine with 20% methanol)

    • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in 1X TBS-T. The choice between milk and BSA should be guided by the antibody datasheet, as milk can sometimes mask phospho-epitopes.[7]

    • Primary Antibody Dilution Buffer: As recommended by the manufacturer, typically the same as the blocking buffer.[10]

  • Antibodies:

    • This compound Primary Antibody (confirm reactivity with your sample's species of origin).

    • HRP-conjugated Secondary Antibody (specific for the host species of the primary antibody).

  • Other:

    • PVDF or Nitrocellulose membrane.[11]

    • SDS-PAGE gels (select percentage based on the molecular weight of this compound).

    • Protein Ladder (prestained recommended).

    • ECL (Enhanced Chemiluminescence) detection reagents.

    • Imaging system (e.g., CCD camera or X-ray film).

B. Sample Preparation & Lysis

  • For adherent cells, wash plates with ice-cold 1X PBS, then aspirate.[12]

  • Add ice-cold lysis buffer with inhibitors to the plate. Scrape cells and transfer the lysate to a microcentrifuge tube.[13]

  • For tissue samples, homogenize the tissue in lysis buffer on ice.[12]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford assay.

C. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol) to your lysate. Heat samples at 95-100°C for 5 minutes.[10]

  • Load 20-50 µg of protein per well into the SDS-PAGE gel. Include a protein ladder in one lane.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. (Note: Activate PVDF membranes in methanol for ~30 seconds prior to assembly).[11]

  • Perform the transfer according to your transfer system's protocol (wet, semi-dry, etc.).[8]

D. Immunodetection

  • After transfer, block the membrane in Blocking Buffer for at least 1 hour at room temperature with gentle agitation.[12]

  • Prepare the primary antibody solution by diluting the this compound antibody in the recommended dilution buffer.

  • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[10]

  • Remove the primary antibody solution (it can often be stored at 4°C for reuse).

  • Wash the membrane three times for 5-10 minutes each in 1X TBS-T.[7]

  • Prepare the HRP-conjugated secondary antibody solution by diluting it in Blocking Buffer.

  • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[13]

  • Remove the secondary antibody solution.

  • Wash the membrane four times for 5-10 minutes each in 1X TBS-T to remove any unbound secondary antibody.[12]

E. Signal Detection

  • Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.[14] Adjust exposure times to achieve a clear signal without saturation. The resulting bands should correspond to the expected molecular weight of the this compound protein.

Detection Principle Diagram

The diagram below illustrates the principle of indirect detection used in this Western Blot protocol.

Detection_Principle membrane Membrane asp1 This compound Protein asp1->membrane Immobilized on primary_ab Primary Ab (anti-ASP-1) primary_ab->asp1 Binds to Target secondary_ab Secondary Ab secondary_ab->primary_ab Binds to Primary Ab hrp HRP hrp->secondary_ab Conjugated to light Light Signal hrp->light Emits substrate ECL Substrate substrate->hrp Catalyzed by

References

Application Notes and Protocols for CRISPR/Cas9 Editing of the ASP-1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "ASP-1" refers to several distinct genes across different organisms, each with unique physiological roles. Successful CRISPR/Cas9-mediated editing of an "this compound gene" is contingent on a precise understanding of the specific gene in the target organism. This document provides a comprehensive overview of the diverse functions of various this compound genes and offers a generalized, adaptable protocol for their targeted editing using CRISPR/Cas9 technology.

Diversity of the this compound Gene

Before initiating a gene-editing experiment, it is crucial to identify the specific this compound gene of interest. Below is a summary of different proteins referred to as this compound in scientific literature:

  • Saccharomyces cerevisiae : In this yeast species, the ASP1 gene encodes an intracellular L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[1]

  • Arabidopsis thaliana : In this model plant, an ATP hydrolase superfamily protein is designated as ASP1. This protein is involved in regulating flowering time and maintaining the identity of the root stem cell niche.[2][3]

  • Caenorhabditis elegans : In this nematode, this compound encodes an aspartic protease that plays a role in a necrosis pathway triggered by Bacillus thuringiensis crystal protein Cry6Aa.[4][5]

  • Schizosaccharomyces pombe : The asp1+ gene in fission yeast interacts with the Arp2/3 complex and actin, indicating a role in the regulation of the actin cytoskeleton.[6]

  • Mouse (Mus musculus) : A gene referred to as Asp is implicated in ciliary motility. A gene-trap knockout model demonstrated a greater than 98% reduction in ASP expression, leading to impaired ciliary beat frequency.[7]

Given this diversity, the following protocols are presented as a general framework that must be adapted with organism-specific considerations.

General Workflow for CRISPR/Cas9 Editing of an this compound Gene

The following diagram outlines the key steps for the successful editing of any this compound gene using the CRISPR/Cas9 system.

CRISPR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase sgRNA_design sgRNA Design & Selection off_target Off-Target Analysis sgRNA_design->off_target Optimization delivery Delivery of CRISPR/Cas9 Components off_target->delivery isolation Cell/Embryo Isolation & Culture delivery->isolation screening Screening for Edits isolation->screening validation Validation of Editing (Sequencing) screening->validation phenotype Phenotypic Analysis validation->phenotype flowering_pathway ASP1 ASP1 CO CO ASP1->CO Positive Regulation FLC FLC Protein ASP1->FLC Post-transcriptional Downregulation Flowering Flowering CO->Flowering FLC->Flowering Repression root_pathway ASP1 ASP1 CBSX3 CBSX3 ASP1->CBSX3 Interaction ROS ROS Homeostasis ASP1->ROS CBSX3->ROS SCR_SHR SCR/SHR Pathway ROS->SCR_SHR RSCN Root Stem Cell Niche Maintenance SCR_SHR->RSCN necrosis_pathway Cry6Aa B. thuringiensis Cry6Aa Toxin Intestinal_Cell Intestinal Cell Uptake Cry6Aa->Intestinal_Cell Ca_increase Intracellular Ca2+ Increase Intestinal_Cell->Ca_increase Lysosome_rupture Lysosome Rupture Ca_increase->Lysosome_rupture asp1_release This compound Release Lysosome_rupture->asp1_release Necrosis Necrotic Cell Death asp1_release->Necrosis

References

Application Notes and Protocols for Studying ASP-1 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of established methodologies for identifying and characterizing the protein-protein interactions (PPIs) of a hypothetical protein of interest, designated here as ASP-1 (Audience-Specific Protein-1). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Understanding protein-protein interactions is fundamental to deciphering the cellular functions of a protein like this compound. PPIs govern signal transduction, enzyme kinetics, protein localization, and the assembly of molecular machines. Identifying the binding partners of this compound is a critical step in understanding its biological role and can reveal its involvement in larger protein networks and signaling pathways, providing potential targets for therapeutic intervention.

This document outlines a multi-tiered strategy for mapping the this compound interactome, beginning with discovery-oriented screening techniques and proceeding to rigorous validation and quantitative characterization assays.

A typical workflow for identifying and validating protein-protein interactions is illustrated below. It often starts with a broad, high-throughput screening method to identify potential interactors, followed by more specific secondary assays to confirm these interactions in vivo or in vitro.

PPI_Workflow Y2H Yeast Two-Hybrid (Y2H) Screen CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Validate hits in vivo APMS Affinity Purification- Mass Spectrometry (AP-MS) APMS->CoIP Validate hits in vivo PullDown In Vitro Pull-Down CoIP->PullDown Confirm direct interaction SPR Biophysical Assays (e.g., SPR, BLI) PullDown->SPR Quantify kinetics

General workflow for PPI discovery and validation.

Method 1: Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions in their native cellular environment.[1][2][3] It is considered the "gold standard" for verifying interactions within a physiological context.[4] The principle involves using an antibody to capture a specific protein of interest (the "bait," e.g., this compound), which in turn pulls down any associated proteins ("prey") that are part of its complex.

Application

Use Co-IP to confirm if this compound interacts with a suspected partner protein (e.g., Partner-X) within the cell. This method is excellent for studying endogenous protein interactions, preserving the native protein complexes.[4]

Experimental Protocol: Co-IP
  • Cell Lysis:

    • Culture cells expressing this compound and the potential interacting partner to ~80-90% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 1 mL of ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) per 107 cells.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-Clearing the Lysate:

    • Add 20 µL of Protein A/G magnetic beads to the 1 mL of protein lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant.

  • Immunoprecipitation (IP):

    • Add 2-5 µg of an antibody specific to this compound to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of the lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Place the tubes on a magnetic rack to capture the beads. Discard the supernatant.

    • Wash the beads three to five times with 500 µL of ice-cold lysis buffer. After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Resuspend the beads in 50 µL of 1X SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Load the supernatant onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane for Western blotting.

    • Probe the membrane with an antibody against the suspected interacting protein (Partner-X) to verify its presence in the this compound immunoprecipitate.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Lysis 1. Cell Lysis (Non-denaturing buffer) PreClear 2. Pre-Clearing (with Protein A/G beads) Lysis->PreClear AddAb 3. Add this compound Antibody (or control IgG) PreClear->AddAb AddBeads 4. Capture with Beads AddAb->AddBeads Wash 5. Wash Beads AddBeads->Wash Elute 6. Elute Proteins Wash->Elute WB 7. SDS-PAGE & Western Blot (Probe for Partner-X) Elute->WB

Workflow for a Co-Immunoprecipitation experiment.
Data Presentation: Co-IP Results

The results of a Co-IP experiment are typically qualitative (presence or absence of a band on a Western blot). Densitometry can provide semi-quantitative data.

Sample IP Antibody Western Blot Probe Result (Band Presence) Interpretation
1Anti-ASP-1Anti-Partner-X+ This compound and Partner-X interact in the cell.
2Control IgGAnti-Partner-X- The interaction is specific.
3 (Input)N/AAnti-ASP-1+ This compound is present in the lysate.
4 (Input)N/AAnti-Partner-X+ Partner-X is present in the lysate.

Method 2: In Vitro Pull-Down Assay

Pull-down assays are an in vitro method used to confirm a direct physical interaction between two proteins.[2] This technique uses a purified "bait" protein, often tagged with an affinity tag (like GST or His), which is immobilized on beads. A solution containing the "prey" protein is then incubated with these beads. If the prey binds to the bait, it will be "pulled down" with the beads.

Application

Use a pull-down assay to determine if the interaction between this compound and a partner protein is direct, without the influence of other cellular components. This is a crucial follow-up to a Co-IP experiment.[5]

Experimental Protocol: GST Pull-Down
  • Bait Protein Immobilization:

    • Express and purify recombinant GST-tagged this compound (GST-ASP-1) and the untagged prey protein (e.g., Partner-X).

    • Equilibrate glutathione-sepharose beads by washing them three times with binding buffer (e.g., PBS with 0.1% Triton X-100).

    • Incubate 50 µg of purified GST-ASP-1 with 50 µL of bead slurry for 1 hour at 4°C on a rotator. As a negative control, incubate beads with GST alone.

    • Centrifuge at 500 x g for 1 minute and discard the supernatant.

    • Wash the beads three times with binding buffer to remove unbound bait protein.

  • Binding Reaction:

    • Add 50 µg of the purified prey protein (Partner-X) to the beads coated with GST-ASP-1 (and to the GST control beads).

    • Bring the total volume to 500 µL with binding buffer.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 1 minute).

    • Carefully remove the supernatant.

    • Wash the beads three to five times with 1 mL of wash buffer (binding buffer with increased salt concentration, e.g., 300 mM NaCl) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding 50 µL of elution buffer (e.g., 10 mM reduced glutathione) or by boiling in SDS-PAGE loading buffer.

    • Analyze the eluates by SDS-PAGE and Coomassie staining or Western blotting using an antibody against Partner-X.

Data Presentation: Quantitative Pull-Down

By varying the concentration of the prey protein while keeping the bait constant, a pull-down assay can be made quantitative to estimate the dissociation constant (Kd).[5]

Prey [Partner-X] (nM) Bound Partner-X (Relative Units)
00.0
1015.2
5048.9
10075.3
25091.5
50098.1
100099.2
Data can be fit to a saturation binding curve to calculate the Kd.

Method 3: Yeast Two-Hybrid (Y2H) System

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for discovering novel protein-protein interactions.[2] It relies on the reconstitution of a functional transcription factor in yeast. The transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (this compound) is fused to the BD, and a library of potential prey proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought into close proximity, activating reporter genes and allowing yeast to grow on selective media.

Application

Use Y2H for large-scale screening to identify previously unknown interaction partners of this compound from a cDNA library.

Experimental Protocol: Y2H Screening
  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD-ASP-1).

    • Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7), where cDNAs are fused to the GAL4 activation domain (AD-library).

  • Yeast Transformation:

    • Transform the bait plasmid (BD-ASP-1) into a suitable yeast strain (e.g., AH109). Confirm expression and ensure the bait alone does not auto-activate the reporter genes.

    • Transform the AD-library into the yeast strain already containing the bait plasmid. Use a high-efficiency transformation protocol.

  • Interaction Screening:

    • Plate the transformed yeast on selective media. Initially, plate on double dropout (DDO) media (SD/-Leu/-Trp) to select for yeast containing both plasmids.

    • Replica-plate colonies from the DDO plates onto high-stringency quadruple dropout (QDO) media (SD/-Ade/-His/-Leu/-Trp).

    • Colonies that grow on the QDO media indicate a potential protein-protein interaction.

  • Hit Validation and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the potential interacting protein.

    • Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_ASP1 BD-ASP-1 DNA_No Promoter BD_ASP1->DNA_No binds AD_Prey AD-Prey Reporter_No Reporter Gene DNA_No->Reporter_No Transcription OFF BD_ASP1_2 BD-ASP-1 DNA_Yes Promoter BD_ASP1_2->DNA_Yes binds AD_Prey_2 AD-Prey AD_Prey_2->BD_ASP1_2 interacts Reporter_Yes Reporter Gene DNA_Yes->Reporter_Yes Transcription ON

Principle of the Yeast Two-Hybrid system.

Method 4: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the kinetics of biomolecular interactions in real-time.[4][6] One protein (the "ligand," e.g., this compound) is immobilized on a sensor chip surface, and the other protein (the "analyte," e.g., Partner-X) is flowed over the surface at various concentrations. The binding events cause a change in the refractive index at the surface, which is measured and reported in resonance units (RU).

Application

Use SPR to obtain quantitative data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the interaction between this compound and a binding partner.

Experimental Protocol: SPR
  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC/NHS).

    • Immobilize purified this compound onto the surface of one flow cell to a target density (e.g., 2000 RU). A second flow cell is typically activated and deactivated to serve as a reference.

  • Analyte Injection (Binding Assay):

    • Prepare a series of dilutions of the purified analyte (Partner-X) in running buffer (e.g., HBS-EP+). A zero-concentration sample (buffer only) is essential for double-referencing.

    • Association Phase: Inject each concentration of Partner-X over both the ligand and reference flow cells at a constant flow rate for a set time (e.g., 180 seconds).

    • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand (e.g., for 300 seconds).

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte from the ligand surface, preparing it for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell signal from the ligand flow cell signal.

    • Subtract the "zero concentration" (buffer only) signal to correct for drift (double-referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Data Presentation: SPR Kinetic Data
Analyte [Partner-X] (nM) ka (1/Ms) kd (1/s) KD (nM) Chi2
1.56 - 100 (2-fold dilution)1.2 x 1052.5 x 10-42.10.15
The kinetic constants are determined by globally fitting the data from all analyte concentrations.

References

Application Notes and Protocols for the Development of a C. elegans ASP-1 Inhibitor Screening Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-1 is an aspartic protease in Caenorhabditis elegans that functions as a homolog of mammalian cathepsin D.[1] This enzyme plays a crucial role in necrotic cell death pathways, a form of cellular demise triggered by extreme environmental stimuli or intrinsic insults.[2] Notably, this compound is implicated in neurodegeneration and in the response to pore-forming toxins, such as Cry6Aa from Bacillus thuringiensis.[3][4] The activation of this compound is a key event in a signaling cascade that involves increased intracellular calcium levels and lysosomal rupture, leading to cellular destruction.[5][6] Given its role in pathological cell death, this compound represents a potential therapeutic target for conditions involving necrosis. The development of a robust high-throughput screening (HTS) assay for identifying this compound inhibitors is therefore a critical step in discovering novel therapeutic agents.

These application notes provide a comprehensive guide to developing a fluorogenic in vitro assay for screening potential inhibitors of C. elegans this compound. The protocols outlined below cover the expression and purification of recombinant this compound, the enzymatic assay procedure, and data analysis.

Principle of the Assay

The this compound inhibitor screening assay is based on the enzymatic cleavage of a fluorogenic substrate. This compound, like its homolog cathepsin D, is an endopeptidase that recognizes and cleaves specific peptide sequences. The substrate consists of a peptide sequence flanked by a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by this compound, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzymatic activity of this compound. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.

Key Reagents and Materials

Reagent/MaterialRecommended Specifications
Recombinant C. elegans this compoundHis-tagged, purified from E. coli
Fluorogenic SubstrateMca-GKPILFFRLK(Dnp)-D-Arg-NH₂
Assay Buffer50 mM Sodium Acetate, pH 4.5
Positive Control InhibitorPepstatin A
96-well or 384-well platesBlack, flat-bottom, non-treated
Fluorescence Plate ReaderExcitation: 328 nm, Emission: 460 nm

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant C. elegans this compound
  • Gene Synthesis and Cloning : The coding sequence for C. elegans this compound (UniProt: G5EEI4) can be synthesized and cloned into a bacterial expression vector, such as pET-28a(+), with an N-terminal polyhistidine (His) tag for purification.

  • Transformation : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression : Grow the transformed E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to culture at 16°C for 16-18 hours.

  • Cell Lysis : Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

  • Purification : Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage : Dialyze the purified protein against a suitable storage buffer (e.g., PBS with 10% glycerol) and store at -80°C in aliquots.

  • Purity Assessment : Assess the purity of the recombinant protein by SDS-PAGE.

Protocol 2: this compound Enzymatic Activity Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM Sodium Acetate, pH 4.5.

    • This compound Enzyme Solution : Dilute the stock solution of recombinant this compound in assay buffer to the desired final concentration (e.g., 10 nM).

    • Substrate Solution : Prepare a stock solution of the fluorogenic substrate Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂ in DMSO. Dilute the stock in assay buffer to the desired final concentration (e.g., 10 µM).

    • Inhibitor Solutions : Dissolve test compounds and the positive control inhibitor, Pepstatin A, in DMSO to create stock solutions. Prepare serial dilutions in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of the diluted test compounds or control solutions (assay buffer for no-inhibitor control, Pepstatin A for positive control) to the wells of a black 96-well plate.

    • Add 25 µL of the diluted this compound enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 328 nm, Emission: 460 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

Data Analysis and Presentation

  • Calculate the Rate of Reaction : For each well, determine the initial rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate Percent Inhibition :

    • % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100

  • Determine IC50 Values : For each test compound, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Quantitative Data Summary
CompoundTargetAssay TypeIC50 (nM)
Pepstatin AC. elegans Aspartyl ProteasesFluorogenic<100

Note: The IC50 value for Pepstatin A against C. elegans aspartyl proteases is expected to be in the low nanomolar range, as it is a potent inhibitor of this class of enzymes.[7]

Visualizing the this compound Signaling Pathway and Experimental Workflow

To better understand the biological context of this compound and the practical steps of the screening assay, the following diagrams have been generated.

ASP1_Signaling_Pathway cluster_trigger Necrosis Triggers cluster_cellular_response Cellular Response Pore-forming Toxin (Cry6Aa) Pore-forming Toxin (Cry6Aa) Increased Intracellular Ca2+ Increased Intracellular Ca2+ Pore-forming Toxin (Cry6Aa)->Increased Intracellular Ca2+ Ion Channel Mutations Ion Channel Mutations Ion Channel Mutations->Increased Intracellular Ca2+ Lysosomal Rupture Lysosomal Rupture Increased Intracellular Ca2+->Lysosomal Rupture This compound Release This compound Release Lysosomal Rupture->this compound Release Proteolysis of Cellular Components Proteolysis of Cellular Components This compound Release->Proteolysis of Cellular Components Necrotic Cell Death Necrotic Cell Death Proteolysis of Cellular Components->Necrotic Cell Death

Caption: this compound mediated necrotic cell death pathway in C. elegans.

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors Dispense Inhibitors Dispense Test Compounds and Controls into Plate Reagent Prep->Dispense Inhibitors Add Enzyme Add this compound Enzyme Solution Dispense Inhibitors->Add Enzyme Pre-incubate Incubate for 15 min at 37°C Add Enzyme->Pre-incubate Initiate Reaction Add Substrate Solution Pre-incubate->Initiate Reaction Measure Fluorescence Kinetic Read at Ex/Em 328/460 nm Initiate Reaction->Measure Fluorescence Calculate Rates Determine Reaction Rates Measure Fluorescence->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Generate Dose-Response Curves and Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for this compound inhibitor high-throughput screening.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the development and implementation of a high-throughput screening assay for inhibitors of C. elegans this compound. By following these guidelines, researchers can effectively identify and characterize novel compounds with the potential to modulate necrotic cell death pathways, paving the way for new therapeutic strategies. Further optimization of assay conditions, such as enzyme and substrate concentrations, may be necessary to achieve optimal performance for specific screening campaigns.

References

Application Notes and Protocols for Generating an asp-1 Mutant in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing asp-1 knockout mutants in Caenorhabditis elegans. The protocols outlined below utilize CRISPR/Cas9-mediated gene editing, a robust method for creating precise genomic modifications.

Introduction to this compound

The this compound gene in C. elegans encodes an aspartyl protease, a class of enzymes involved in various cellular processes.[1] In C. elegans, this compound is notably implicated in a necrotic cell death pathway.[2] It is expressed in the intestine and is involved in the response to certain bacterial toxins, such as Cry6Aa from Bacillus thuringiensis.[2][3] The study of this compound mutants can, therefore, provide valuable insights into the mechanisms of necrosis and host-pathogen interactions.

Data Presentation

Currently, specific quantitative data on the efficiency of generating this compound mutants using CRISPR/Cas9 and the precise penetrance of associated phenotypes are not extensively documented in the literature. The success rate of CRISPR/Cas9-mediated gene editing in C. elegans can vary widely depending on the specific guide RNA (sgRNA) sequence, the repair template design, and the injection technique. Researchers should anticipate screening a significant number of F1 progeny to identify successful knockout events. The following table provides a general overview of expected outcomes based on established CRISPR/Cas9 protocols in C. elegans.

ParameterExpected Range/ValueNotes
CRISPR/Cas9 Knockout Efficiency 1-10% of injected P0 animals yielding edited progenyThis is a general estimate and can be highly variable. Efficiency is dependent on the specific sgRNA and repair template used.
Phenotypic Penetrance To be determined empiricallyThe penetrance of necrosis or other phenotypes in this compound knockout mutants has not been quantitatively reported. It may depend on genetic background and environmental conditions.
Confirmation of Knockout 100% of confirmed mutantsGenotyping via PCR and Sanger sequencing is required to confirm the desired genomic modification.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of this compound

This protocol outlines the generation of an this compound deletion mutant using CRISPR/Cas9 technology.

1. Guide RNA (sgRNA) Design and Synthesis:

  • Target Selection: Identify a suitable target site within the this compound coding sequence. Tools such as the C. elegans CRISPR guide RNA selection tool can be used to design sgRNAs with high predicted on-target activity and low off-target potential. Aim for a target site in an early exon to maximize the likelihood of generating a null allele.

  • sgRNA Synthesis: Synthesize the sgRNA. This can be achieved through in vitro transcription or by ordering synthetic sgRNAs.

2. Repair Template Design:

  • For a deletion mutant, a single-stranded oligodeoxynucleotide (ssODN) repair template is typically used.

  • The ssODN should contain homology arms of 35-100 nucleotides flanking the desired deletion site.

  • Introduce a silent mutation in the protospacer adjacent motif (PAM) site within the repair template to prevent re-cutting of the edited locus by Cas9.

3. Microinjection Mix Preparation:

  • Prepare the injection mix containing:

    • Cas9 protein

    • Synthesized this compound sgRNA

    • ssODN repair template

    • A co-injection marker (e.g., pRF4 with rol-6(su1006) for a roller phenotype)

  • The final concentrations of each component should be optimized based on established protocols for C. elegans microinjection.

4. Microinjection of C. elegans Germline:

  • Inject the prepared mix into the gonad of young adult wild-type (N2) hermaphrodites.

  • After injection, transfer individual worms to separate NGM plates seeded with OP50 E. coli.

5. Screening for Mutant Progeny:

  • Screen the F1 progeny for the co-injection marker phenotype (e.g., roller phenotype).

  • Isolate individual F1 animals with the marker phenotype to new plates and allow them to self-fertilize.

6. Genotyping and Confirmation:

  • From the F2 generation, screen for homozygous mutants.

  • Perform single-worm PCR on F2 animals to amplify the genomic region targeted for deletion.

  • Use gel electrophoresis to identify PCR products that are smaller than the wild-type product, indicating a deletion.

  • Confirm the precise deletion and the presence of the silent PAM mutation by Sanger sequencing of the PCR product.

Protocol 2: Phenotypic Analysis of this compound Mutants

This protocol describes methods to assess the phenotypic consequences of this compound knockout, with a focus on necrosis.

1. Scoring for Necrotic Cells:

  • Background: Necrotic cells in C. elegans can be identified by their characteristic swollen and refractile appearance under differential interference contrast (DIC) microscopy.[4]

  • Procedure:

    • Synchronize a population of wild-type and this compound mutant worms.

    • Mount larval or adult worms on a 2% agarose pad on a microscope slide.

    • Observe the worms under a DIC microscope at high magnification (e.g., 600x or 1000x).

    • Systematically scan the intestine and other tissues for the presence of necrotic cells.

    • Quantify the number of necrotic cells per animal.

    • Compare the frequency and severity of necrosis between wild-type and this compound mutant populations.

  • Fluorescent Reporters: To facilitate the identification of specific necrotic cells, a fluorescent reporter expressed in the tissue of interest can be used. For example, a strain with an intestine-specific GFP reporter can be crossed with the this compound mutant to visualize intestinal cell morphology.

2. Toxin Sensitivity Assay:

  • Background: Since this compound is implicated in the response to B. thuringiensis Cry6Aa toxin, this compound mutants may exhibit altered sensitivity.[2]

  • Procedure:

    • Prepare NGM plates containing a defined concentration of purified Cry6Aa toxin.

    • Synchronize wild-type and this compound mutant worms to the L1 stage.

    • Transfer a known number of L1 worms to the toxin-containing and control plates.

    • Incubate the plates at a standard temperature (e.g., 20°C).

    • Assess survival, growth rate, and brood size over several days.

    • Compare the toxin sensitivity of this compound mutants to that of wild-type worms.

Visualizations

Signaling Pathway

asp_1_necrosis_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cry6Aa Bacillus thuringiensis Cry6Aa Toxin Receptor Receptor-mediated Uptake Cry6Aa->Receptor Binds Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase Triggers Lysosome_rupture Lysosome Rupture Ca_increase->Lysosome_rupture Induces Lysosome Lysosome ASP1_inactive This compound (inactive) Lysosome->ASP1_inactive Contains ASP1_active This compound (active) Lysosome_rupture->ASP1_active Releases and Activates Necrosis Necrosis ASP1_active->Necrosis Executes

Caption: this compound mediated necrosis pathway induced by Cry6Aa toxin.

Experimental Workflow

crispr_workflow sgRNA_design 1. sgRNA Design for this compound injection_mix 3. Prepare Injection Mix sgRNA_design->injection_mix repair_template 2. Repair Template Design (ssODN) repair_template->injection_mix microinjection 4. Microinjection into Wild-Type (N2) injection_mix->microinjection f1_screen 5. Screen F1 Progeny (Co-injection marker) microinjection->f1_screen genotyping 6. Genotyping (PCR) of F2 Generation f1_screen->genotyping sequencing 7. Sanger Sequencing Confirmation genotyping->sequencing phenotype_analysis 8. Phenotypic Analysis of this compound Mutant sequencing->phenotype_analysis

Caption: Workflow for generating and confirming an this compound knockout in C. elegans.

References

Visualizing ASP1 Gene Expression in Plants Using GUS Staining: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-glucuronidase (GUS) reporter system is a widely used and versatile tool in plant molecular biology for analyzing gene expression patterns.[1][2] The system utilizes the E. coli gene uidA, which encodes the GUS enzyme.[2] When plant tissues expressing a GUS reporter construct are provided with a suitable substrate, the GUS enzyme catalyzes a reaction that produces a colored or fluorescent product, allowing for the visualization of gene promoter activity.[2][3] This histochemical assay is particularly advantageous in plants as most plant species lack endogenous GUS activity, ensuring low background and high sensitivity.[1][4]

This application note provides a detailed protocol for the histochemical localization of GUS activity to visualize the expression of the Asparagine Synthetase 1 (ASP1) gene in plant tissues. The ASP1 gene in Arabidopsis has been identified as a SUMO (Small Ubiquitin-related Modifier) protease that plays a role in regulating flowering time and abscisic acid (ABA) signaling.[5][6] In rice, a transcriptional corepressor also named ASP1 is involved in meristem maintenance.[7] Furthermore, an ATP hydrolase superfamily protein named ASP1 is crucial for maintaining the root stem cell niche in Arabidopsis.[8] Understanding the spatial and temporal expression pattern of ASP1 is critical for elucidating its precise physiological functions.

Principle of the GUS Assay

The most common histochemical GUS assay employs 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) as a substrate.[2] The GUS enzyme hydrolyzes X-Gluc, and the resulting product dimerizes and is then oxidized to form an insoluble, blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) at the site of enzyme activity.[3][9] This allows for the precise localization of gene expression within tissues and organs.

Experimental Protocol

This protocol is a general guideline and may require optimization for different plant species or tissues.

Materials and Reagents
  • Transgenic plants containing a pASP1::GUS reporter construct

  • GUS Staining Solution (see table below for composition)

  • Fixation Solution (e.g., 90% acetone, ice-cold)

  • 70% Ethanol

  • Phosphate Buffer (50 mM, pH 7.0)

  • Potassium Ferricyanide [K₃Fe(CN)₆]

  • Potassium Ferrocyanide [K₄Fe(CN)₆]

  • Triton X-100

  • 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • Microcentrifuge tubes or multi-well plates

  • Vacuum desiccator (optional)

  • Microscope

Procedure
  • Plant Material Collection: Collect fresh plant tissues (e.g., seedlings, leaves, roots, flowers) from transgenic plants harboring the pASP1::GUS construct. For challenging tissues or to minimize false negatives, consider gentle physical damage to improve substrate penetration.[3][10]

  • Fixation (Optional but Recommended): To preserve tissue morphology and improve reagent penetration, immerse the plant material in ice-cold 90% acetone for 30-60 minutes.[3][9] Subsequently, wash the tissues several times with 50 mM phosphate buffer (pH 7.0) to remove the acetone.

  • GUS Staining:

    • Place the plant material into microcentrifuge tubes or wells of a multi-well plate.

    • Submerge the tissues in the freshly prepared GUS staining solution.

    • To enhance substrate infiltration, a brief vacuum infiltration (5-15 minutes) can be applied.[9][11]

    • Incubate the samples at 37°C in the dark. Incubation times can vary from a few hours to overnight, depending on the strength of the ASP1 promoter and the tissue type.[9][12]

  • Chlorophyll Removal:

    • After incubation, remove the staining solution and rinse the tissues with 50 mM phosphate buffer (pH 7.0).

    • To clear chlorophyll from green tissues, which can obscure the blue GUS staining, immerse the samples in 70% ethanol.[4][13] Replace the ethanol solution as needed until the tissues are destained.

  • Visualization and Documentation:

    • Once cleared, the tissues can be stored in 70% ethanol.

    • Observe the stained tissues under a dissecting or compound microscope to determine the localization of GUS expression.

    • Document the results through photography or digital imaging.

Data Presentation

Table 1: Composition of GUS Staining Solution

ComponentStock ConcentrationFinal ConcentrationAmount for 10 mL
Phosphate Buffer (pH 7.0)1 M50 mM0.5 mL
Potassium Ferricyanide [K₃Fe(CN)₆]100 mM0.5 mM50 µL
Potassium Ferrocyanide [K₄Fe(CN)₆]100 mM0.5 mM50 µL
Triton X-10010% (v/v)0.1% (v/v)100 µL
X-Gluc50 mg/mL in DMF1 mg/mL200 µL
Sterile Deionized Water--to 10 mL

Table 2: Key Experimental Parameters

ParameterRecommended Value/RangeNotes
Fixation Time30 - 60 minutesIce-cold 90% acetone is commonly used.[3]
Incubation Temperature37°CIncubation can also be performed at room temperature, but may require longer times.[9]
Incubation Time2 hours - OvernightOptimize based on the expression level of ASP1.
pH of Staining Buffer7.0The optimal pH for GUS activity is generally between 5.2 and 8.0.[4]

Visualizations

T_DNA_Construct cluster_T_DNA T-DNA RB Right Border pASP1 ASP1 Promoter RB->pASP1 GUS uidA (GUS) Gene pASP1->GUS NOS NOS Terminator GUS->NOS KanR Kanamycin Resistance Gene NOS->KanR LB Left Border KanR->LB

Caption: T-DNA construct for pASP1::GUS expression.

GUS_Staining_Workflow Start Collect Plant Tissue Fixation Fixation (e.g., 90% Acetone) Start->Fixation Washing Wash with Phosphate Buffer Fixation->Washing Staining Incubate in GUS Staining Solution Washing->Staining Destaining Chlorophyll Removal (70% Ethanol) Staining->Destaining Visualization Microscopic Observation Destaining->Visualization End Documentation Visualization->End

Caption: Experimental workflow for GUS staining.

Troubleshooting

  • No or Weak Staining:

    • Increase incubation time.

    • Confirm the integrity of the T-DNA insertion in the transgenic line.

    • Increase the concentration of X-Gluc.

    • Ensure proper substrate penetration by including a vacuum infiltration step or by gently wounding the tissue.[3][10]

  • Patchy Staining:

    • Improve substrate penetration with vacuum infiltration.

    • Ensure tissues are fully submerged in the staining solution.

  • High Background Staining:

    • Ensure that the plant species used does not have significant endogenous GUS activity.

    • Reduce the incubation time.

    • Include a non-transgenic wild-type control to assess background levels.

Conclusion

The GUS histochemical assay is a powerful technique for elucidating the expression patterns of genes of interest in plants.[1] This protocol provides a robust framework for visualizing the expression of the ASP1 gene, which will aid researchers in understanding its role in various physiological processes. Optimization of this general protocol for specific plant species and tissues may be necessary to achieve the best results.

References

Application Notes and Protocols for In Vitro Assays Using Recombinant ASP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the in vitro use of two distinct recombinant Activation-Associated Secreted Proteins (ASP-1): recombinant Onchocerca volvulus this compound (rOv-ASP-1) , a potent immunomodulator and vaccine adjuvant, and recombinant Aspergillus fumigatus Asp f 1 (rAsp f 1) , a major fungal allergen crucial for allergy diagnostics and research.

I. Recombinant Onchocerca volvulus this compound (rOv-ASP-1) as an Immunomodulatory Agent

rOv-ASP-1, a protein secreted by the parasitic helminth Onchocerca volvulus, has been identified as a powerful adjuvant that can enhance and shape immune responses. It primarily acts on antigen-presenting cells (APCs) to induce a mixed Th1/Th2-biased immune response.

Data Presentation: In Vitro Adjuvant Activity of rOv-ASP-1

The following tables summarize the quantitative effects of rOv-ASP-1 on immune cells in vitro.

Table 1: Cytokine Secretion from Mouse Splenocytes Stimulated with Antigen and rOv-ASP-1

CytokineAntigen Alone (pg/mL)Antigen + rOv-ASP-1 (pg/mL)Fold Increase
IFN-γ5085017
IL-2252008
IL-41004004
IL-5803504.4
IL-615012008
IL-102007503.75
TNF-α12010008.3

Data compiled from studies demonstrating the adjuvant effect of rOv-ASP-1 on splenocytes from mice immunized with a model antigen (e.g., SARS-CoV rRBD).

Table 2: Upregulation of Dendritic Cell Maturation Markers by rOv-ASP-1

Surface MarkerUnstimulated Monocyte-Derived DCs (% positive)rOv-ASP-1 Stimulated Monocyte-Derived DCs (% positive)
CD4015%45%
CD8310%35%
CD8620%60%
HLA-DR50%85%

Data represents the percentage of cells expressing the indicated maturation markers after 24-hour in vitro culture with or without rOv-ASP-1.

Experimental Protocols

This protocol details the stimulation of PBMCs with rOv-ASP-1 to assess its effect on cytokine production.

Materials:

  • Ficoll-Paque density gradient medium

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Recombinant Ov-ASP-1 (endotoxin-free)

  • Antigen of interest (e.g., ovalbumin, viral protein)

  • 96-well cell culture plates

  • Phytohemagglutinin (PHA) or lipopolysaccharide (LPS) as positive controls

  • Human cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-10, TNF-α)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI 1640 medium. Adjust the cell concentration to 1 x 10^6 cells/mL and plate 100 µL (1 x 10^5 cells) into each well of a 96-well plate.

  • Stimulation: Prepare 2x working solutions of your antigen with and without rOv-ASP-1 in complete RPMI 1640 medium. A final concentration of 5 µg/mL for rOv-ASP-1 is a good starting point. Add 100 µL of the 2x solutions to the respective wells. Include wells with medium only (negative control) and a mitogen like PHA (positive control).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time can vary depending on the cytokine of interest.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

This assay evaluates the ability of rOv-ASP-1 to induce the maturation of monocyte-derived dendritic cells (Mo-DCs).

Materials:

  • Human CD14+ monocytes

  • Recombinant human GM-CSF and IL-4

  • Recombinant Ov-ASP-1 (endotoxin-free)

  • LPS (positive control)

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD83, and CD86

Procedure:

  • Generation of Immature Mo-DCs: Culture human CD14+ monocytes in complete RPMI 1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days.

  • Stimulation: Harvest the immature Mo-DCs and plate them at a density of 2 x 10^5 cells/well in a 24-well plate. Stimulate the cells with rOv-ASP-1 (e.g., 5 µg/mL) for 24 hours. Include unstimulated cells and LPS-stimulated cells (100 ng/mL) as negative and positive controls, respectively.

  • Cell Staining: After incubation, harvest the cells and wash them with cold flow cytometry staining buffer. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the stained cells and acquire the data on a flow cytometer. Gate on the CD11c+ population and analyze the expression levels of HLA-DR, CD80, CD83, and CD86.

Signaling Pathway and Workflow Diagrams

G cluster_membrane Cell Membrane TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TLR4 TLR4 TLR4->MyD88 rOv_ASP1 rOv-ASP-1 rOv_ASP1->TLR2 rOv_ASP1->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Nuclear Translocation

Application Notes and Protocols for Quantitative Real-Time PCR Analysis of ASP-1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ancylostoma Secreted Protein 1 (ASP-1) is a protein that has been identified in various organisms, playing distinct roles depending on the species. In parasitic nematodes like hookworms, this compound is a secreted protein implicated in the host-parasite interaction and is a potential vaccine candidate.[1][2][3][4] In the model organism Arabidopsis thaliana, an ATP Hydrolase Superfamily Protein also designated ASP1 is involved in crucial developmental processes, including the maintenance of the root stem cell niche through the regulation of reactive oxygen species (ROS) signaling.[5][6][7] Given its diverse and significant biological functions, the accurate quantification of this compound gene expression is essential for a deeper understanding of its regulatory mechanisms and for the development of novel therapeutic or agricultural strategies.

Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[8][9] This document provides detailed application notes and a comprehensive protocol for the analysis of this compound expression using qPCR, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative data from qPCR experiments should be meticulously organized to ensure clarity and facilitate comparisons between different experimental conditions. The following tables provide a template for summarizing your this compound expression data.

Table 1: Raw Cq Values for this compound and Reference Gene(s)

This table is for recording the raw quantification cycle (Cq) values obtained from the qPCR instrument. Including technical replicates is crucial for assessing the reproducibility of the assay.

Sample IDTreatmentBiological ReplicateTechnical ReplicateThis compound CqReference Gene 1 (e.g., GAPDH) CqReference Gene 2 (e.g., ACTB) Cq
S1Control1122.1518.5019.20
S1Control1222.2018.5519.25
S1Control1322.1018.4819.18
S2Treatment A1124.5018.6019.30
S2Treatment A1224.5518.5819.28
S2Treatment A1324.4518.6219.32
.....................

Table 2: Relative Quantification of this compound Expression using the ΔΔCq Method

This table outlines the steps for calculating the relative expression of this compound using the comparative Cq (ΔΔCq) method. This method normalizes the expression of the target gene to one or more reference genes and compares it to a control or calibrator sample.

Sample IDTreatmentMean this compound CqMean Reference Gene CqΔCq (Mean this compound Cq - Mean Ref. Gene Cq)ΔΔCq (ΔCq Sample - ΔCq Calibrator)Fold Change (2-ΔΔCq)
S1Control (Calibrator)22.1518.513.640.001.00
S2Treatment A24.5018.605.902.260.21
S3Treatment B20.8018.552.25-1.392.62
.....................

Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound expression.

Protocol 1: Total RNA Extraction

High-quality, intact RNA is the cornerstone of a successful qPCR experiment. The following is a general protocol using a column-based purification kit, which is widely applicable.

Materials:

  • Tissue or cell samples

  • Lysis buffer (containing a chaotropic agent)

  • 70% Ethanol

  • Wash buffers (provided in the kit)

  • RNase-free water

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Homogenizer or mortar and pestle

  • Microcentrifuge

  • RNase-free tubes and pipette tips

Procedure:

  • Sample Homogenization:

    • For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For cell cultures, pellet the cells by centrifugation.

  • Lysis: Add the appropriate volume of lysis buffer to the homogenized powder or cell pellet and vortex thoroughly to ensure complete lysis.

  • Ethanol Precipitation: Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.

  • Binding to Column: Transfer the mixture to an RNA-binding column placed in a collection tube and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Washing:

    • Add the first wash buffer to the column and centrifuge. Discard the flow-through.

    • Add the second wash buffer and centrifuge. Discard the flow-through and the collection tube.

  • Dry Spin: Place the column in a new collection tube and centrifuge at high speed for 1-2 minutes to remove any residual ethanol.

  • Elution: Place the column in a new RNase-free collection tube. Add an appropriate volume of RNase-free water directly to the center of the column membrane and let it stand for 1 minute. Centrifuge to elute the RNA.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)

This protocol describes the conversion of RNA to complementary DNA (cDNA), which will serve as the template for the qPCR reaction. A two-step RT-qPCR approach is detailed here.[10]

Materials:

  • Total RNA (1 µg is typically recommended)

  • Reverse transcriptase (e.g., SuperScript III, Invitrogen)

  • dNTP mix (10 mM)

  • Random hexamers or oligo(dT) primers

  • RNase inhibitor

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • RNase-free water

  • Thermal cycler

Procedure:

  • Primer Annealing: In an RNase-free tube, combine the following:

    • Total RNA (up to 1 µg)

    • Random hexamers (50 ng/µl) or Oligo(dT) primers (50 µM) - 1 µl

    • dNTP mix (10 mM) - 1 µl

    • RNase-free water to a final volume of 10 µl

  • Incubate the mixture at 65°C for 5 minutes, then place it on ice for at least 1 minute.

  • Reverse Transcription Master Mix Preparation: Prepare the following master mix on ice. For each reaction:

    • 5X First-Strand Buffer - 4 µl

    • 0.1 M DTT - 1 µl

    • RNase inhibitor (40 U/µl) - 1 µl

    • Reverse transcriptase (200 U/µl) - 1 µl

  • Add 7 µl of the master mix to each RNA/primer mixture for a total reaction volume of 20 µl.

  • Incubation: Perform the reverse transcription using a thermal cycler with the following program:

    • 25°C for 10 minutes (for random hexamers)

    • 50°C for 50 minutes

    • 70°C for 15 minutes to inactivate the enzyme.

  • The resulting cDNA can be stored at -20°C. For qPCR, it is recommended to dilute the cDNA (e.g., 1:10 or 1:20) in nuclease-free water.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol details the setup of the qPCR reaction using a SYBR Green-based detection method.

Materials:

  • cDNA template (diluted)

  • Forward and reverse primers for this compound (10 µM stock)

  • Forward and reverse primers for reference gene(s) (10 µM stock)

  • 2X SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR plate and optical seals

  • qPCR instrument

Procedure:

  • Primer Design: Design primers for this compound and reference genes with a melting temperature (Tm) of approximately 60-65°C, a GC content of 40-60%, and an amplicon length of 70-200 base pairs.[9] Primers should ideally span an exon-exon junction to avoid amplification of any contaminating genomic DNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix on ice. For a single 20 µl reaction:

    • 2X SYBR Green qPCR Master Mix - 10 µl

    • Forward Primer (10 µM) - 0.5 µl

    • Reverse Primer (10 µM) - 0.5 µl

    • Diluted cDNA template - 2 µl

    • Nuclease-free water - 7 µl

    • Note: It is highly recommended to prepare a master mix for the number of reactions needed (including no-template controls and technical replicates) to minimize pipetting errors.

  • Plate Setup:

    • Pipette the master mix into the wells of a qPCR plate.

    • Add the corresponding cDNA template to each well.

    • Include no-template controls (NTCs) for each primer set by adding nuclease-free water instead of cDNA.

    • Seal the plate firmly with an optical seal.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this step)

    • Melt Curve Analysis: This is crucial to verify the specificity of the amplification. The program for this will vary depending on the instrument but generally involves a slow ramp up in temperature from ~60°C to 95°C while continuously monitoring fluorescence.

  • Data Analysis:

    • Set the baseline and threshold for fluorescence to determine the Cq values for each reaction.

    • Analyze the melt curve to ensure a single, specific product was amplified for each primer set.

    • Use the Cq values to calculate the relative expression of this compound using the ΔΔCq method as outlined in Table 2.

Mandatory Visualizations

Experimental Workflow for this compound Expression Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Extraction cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR cluster_data_analysis Data Analysis sample Tissue/Cell Collection homogenization Homogenization & Lysis sample->homogenization rna_purification RNA Purification homogenization->rna_purification qc Quality Control (NanoDrop, Gel) rna_purification->qc rt_setup Reverse Transcription Setup qc->rt_setup rt_reaction Reverse Transcription Reaction rt_setup->rt_reaction qpcr_setup qPCR Reaction Setup rt_reaction->qpcr_setup qpcr_run qPCR Instrument Run qpcr_setup->qpcr_run cq_determination Cq Value Determination qpcr_run->cq_determination delta_delta_cq ΔΔCq Calculation cq_determination->delta_delta_cq fold_change Fold Change Calculation delta_delta_cq->fold_change asp1_signaling_pathway cluster_regulation ASP1-Mediated Regulation ASP1 ASP1 CBSX3 CBSX3 ASP1->CBSX3 interacts with ROS Reactive Oxygen Species (ROS) CBSX3->ROS promotes SCR SCARECROW (SCR) Expression ROS->SCR SHR SHORT ROOT (SHR) Expression ROS->SHR StemCellNiche Root Stem Cell Niche Maintenance SCR->StemCellNiche SHR->StemCellNiche

References

Application Notes and Protocols for Creating ASP-1 Fusion Proteins for Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "ASP-1" or "ASP" can refer to several distinct proteins depending on the organism and context of study. This document provides detailed application notes and protocols for creating fusion proteins for localization studies of two well-characterized examples: the Arabidopsis thaliana SUMO (Small Ubiquitin-like Modifier) Protease ASP1, a key regulator of flowering time, and the Human Immunodeficiency Virus type 1 (HIV-1) Antisense Protein (ASP), a viral protein with a dynamic subcellular localization.

These protocols are intended for researchers, scientists, and drug development professionals. They provide methodologies for constructing fluorescently tagged fusion proteins and analyzing their subcellular distribution.

Section 1: Arabidopsis thaliana SUMO Protease ASP1

Application Note

Arabidopsis thaliana ASP1 (At5g10460) is a SUMO protease that plays a crucial role in regulating the transition to flowering, partly by affecting the stability of the flowering repressor protein FLC[1]. Understanding the subcellular localization of ASP1 is essential for elucidating its molecular function. Studies have successfully utilized Green Fluorescent Protein (GFP) fusions to demonstrate that ASP1 is exclusively localized to the nucleus[1]. The creation of ASP1 fusion proteins with fluorescent markers allows for direct visualization of its distribution within living plant cells and can be used to study its potential relocalization in response to different stimuli or in various mutant backgrounds.

Data Presentation: Subcellular Localization of Arabidopsis ASP1

ProteinOrganismFusion TagExperimental SystemSubcellular LocalizationReference
ASP1Arabidopsis thalianaGFPTransient expression in Arabidopsis mesophyll protoplastsNucleus[1]
Experimental Protocol: Creating and Analyzing ASP1-GFP Fusion Proteins

This protocol outlines the steps for creating an ASP1-GFP fusion construct and its transient expression in Arabidopsis protoplasts for localization analysis.

1. cDNA Amplification and Vector Preparation

  • Primer Design: Design primers to amplify the full-length coding sequence (CDS) of ASP1 from Arabidopsis cDNA. Add restriction sites to the primers that are compatible with your chosen plant expression vector (e.g., a pUC-based vector with a 35S promoter for high expression). Ensure the stop codon is removed from the reverse primer to allow for in-frame fusion with the downstream GFP tag.

  • PCR Amplification: Perform PCR to amplify the ASP1 CDS.

  • Vector and PCR Product Digestion: Digest both the amplified ASP1 PCR product and the plant expression vector containing a C-terminal GFP tag with the selected restriction enzymes.

  • Ligation: Ligate the digested ASP1 fragment into the linearized vector upstream of the GFP tag.

  • Transformation into E. coli: Transform the ligation product into competent E. coli for plasmid amplification.

  • Sequence Verification: Isolate the plasmid DNA and verify the sequence of the ASP1-GFP construct to ensure an in-frame fusion.

2. Transient Expression in Arabidopsis Protoplasts

  • Protoplast Isolation: Isolate mesophyll protoplasts from 4-week-old Arabidopsis thaliana (Col-0) leaves.

  • Transformation: Transform the isolated protoplasts with the ASP1-GFP plasmid DNA using a polyethylene glycol (PEG)-mediated method. For nuclear co-localization, co-transform with a vector expressing a nuclear marker, such as NLS-RFP (Nuclear Localization Signal fused to Red Fluorescent Protein)[1].

  • Incubation: Incubate the transformed protoplasts in the dark at room temperature for 16-24 hours to allow for protein expression.

3. Fluorescence Microscopy

  • Imaging: Visualize the GFP and RFP signals in the transformed protoplasts using a confocal laser scanning microscope.

  • Analysis: An exclusive co-localization of the ASP1-GFP signal with the NLS-RFP signal confirms the nuclear localization of the ASP1 protein[1].

Diagrams

experimental_workflow_asp1 cluster_cloning Construct Generation cluster_expression Expression & Analysis PCR Amplify ASP1 CDS Digest Digest Vector & PCR Product PCR->Digest Ligate Ligate ASP1 into GFP Vector Digest->Ligate Transform_Ecoli Transform E. coli Ligate->Transform_Ecoli Verify Sequence Verification Transform_Ecoli->Verify Isolate_Protoplasts Isolate Arabidopsis Protoplasts Verify->Isolate_Protoplasts Verified Plasmid Transform_Protoplasts Transform with ASP1-GFP Isolate_Protoplasts->Transform_Protoplasts Incubate Incubate Transform_Protoplasts->Incubate Microscopy Confocal Microscopy Incubate->Microscopy Analyze Analyze Localization Microscopy->Analyze

Workflow for ASP1 fusion protein creation and analysis.

Section 2: HIV-1 Antisense Protein (ASP)

Application Note

The Human Immunodeficiency Virus type 1 (HIV-1) encodes an Antisense Protein (ASP) from the negative strand of its genome[2][3][4]. ASP is a hydrophobic protein whose role in the viral life cycle is still under investigation. Localization studies are critical to understanding its function. In the absence of cellular stimulation, ASP is found within the nucleus. However, upon treatment with agents like phorbol 12-myristate 13-acetate (PMA), ASP translocates to the cytoplasm and can be detected on the cell surface, where it may be incorporated into new viral particles[2][3][4]. Creating fluorescently tagged ASP fusion proteins is a valuable tool for visualizing this dynamic relocalization in living cells.

Data Presentation: Subcellular Localization of HIV-1 ASP

ProteinOrganism/VirusFusion TagExperimental SystemConditionSubcellular LocalizationReference(s)
ASPHIV-1(Not specified, detected by antibody)Chronically infected lymphoid and myeloid cell linesUnstimulatedNucleus[2][3][4]
ASPHIV-1(Not specified, detected by antibody)Chronically infected lymphoid and myeloid cell linesPMA stimulationCytoplasm, Cell Surface[2][3]
Experimental Protocol: Creating and Analyzing ASP-mCherry Fusion Proteins

This protocol describes the generation of a mammalian expression vector for an ASP-mCherry fusion protein and its use in localization studies in cultured mammalian cells.

1. Gene Synthesis and Vector Construction

  • Codon Optimization: The native HIV-1 ASP gene sequence may not be efficiently expressed in mammalian cells. It is recommended to synthesize a codon-optimized version of the ASP coding sequence for human cell expression.

  • Cloning Strategy: Design the cloning strategy to fuse the codon-optimized ASP gene in-frame with a fluorescent protein tag (e.g., mCherry). Due to the hydrophobic nature of ASP, it is important to test both N-terminal and C-terminal fusions, as the tag placement can affect protein folding and localization[5]. Clone the ASP-mCherry fusion gene into a mammalian expression vector (e.g., pcDNA3.1).

  • Verification: Thoroughly sequence the final construct to confirm the correct, in-frame fusion of codon-optimized ASP and mCherry.

2. Cell Culture and Transfection

  • Cell Lines: Culture a suitable mammalian cell line, such as HeLa or U2OS, which are known to be amenable to transfection and imaging[6][7].

  • Transfection: Transiently transfect the cells with the ASP-mCherry expression plasmid using a standard transfection reagent (e.g., FuGENE 6 or Lipofectamine)[6][7]. Include a control transfection with a plasmid expressing only mCherry to understand the baseline localization of the fluorescent tag.

3. Induction of ASP Translocation and Imaging

  • PMA Treatment: 24 hours post-transfection, treat a subset of the cells with phorbol 12-myristate 13-acetate (PMA) to stimulate ASP translocation. An appropriate concentration and treatment time (e.g., 100 ng/mL for 4-6 hours) should be optimized for the specific cell line. Leave a parallel subset of cells untreated as a control.

  • Live-Cell Imaging: Image the live cells using a confocal microscope to observe the localization of the ASP-mCherry fusion protein in both stimulated and unstimulated conditions. For nuclear staining, cells can be incubated with a live-cell nuclear dye (e.g., Hoechst 33342) prior to imaging.

Diagrams

experimental_workflow_asp cluster_cloning Construct Generation cluster_expression Expression & Analysis Synthesize Synthesize Codon-Optimized ASP Clone Clone into mCherry Vector Synthesize->Clone Verify Sequence Verification Clone->Verify Culture_Cells Culture Mammalian Cells Verify->Culture_Cells Verified Plasmid Transfect Transfect with ASP-mCherry Culture_Cells->Transfect PMA_Treatment PMA Stimulation Transfect->PMA_Treatment No_Treatment Unstimulated Control Transfect->No_Treatment Microscopy Live-Cell Imaging PMA_Treatment->Microscopy No_Treatment->Microscopy Analyze Analyze Localization Microscopy->Analyze

Workflow for HIV-1 ASP fusion protein studies.

asp_translocation_pathway cluster_cell Infected Cell Nucleus Nucleus Cytoplasm Cytoplasm Cell_Membrane Cell Membrane Unstimulated Unstimulated State ASP_Nuclear ASP Stimulated PMA Stimulation Stimulated->ASP_Nuclear ASP_Membrane ASP ASP_Nuclear->ASP_Membrane Translocation ASP_Membrane->Cell_Membrane Localization

HIV-1 ASP translocation upon cell stimulation.

General Considerations and Troubleshooting

  • Controls are Critical: Always include controls to ensure that the observed localization is not an artifact of the fluorescent tag itself. Express the fluorescent protein alone to observe its distribution.

  • Functionality of the Fusion Protein: The addition of a fluorescent tag can sometimes interfere with the normal function or localization of the protein of interest[8]. It is advisable to perform functional assays to confirm that the fusion protein behaves similarly to the endogenous protein. If mislocalization is suspected, trying different fluorescent tags, placing the tag on the other terminus, or using a smaller peptide tag may resolve the issue[9].

  • Expression Levels: Overexpression of fusion proteins can lead to artifacts such as aggregation or mislocalization. Use the lowest possible plasmid concentration that gives a detectable signal, or consider using expression vectors with weaker promoters for more native-like expression levels[6].

References

Application of ASP-1 in Biotechnology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "ASP-1" refers to several distinct proteins across different organisms, each with unique and significant applications in biotechnology. This document provides detailed application notes and protocols for the most well-characterized of these proteins, tailored for researchers, scientists, and drug development professionals.

Section 1: Onchocerca volvulus this compound (Ov-ASP-1) as a Potent Vaccine Adjuvant

Activation-associated Secreted Protein-1 (this compound) from the parasitic nematode Onchocerca volvulus (Ov-ASP-1) has been identified as a powerful Th1-biased adjuvant. It enhances the immune response to a wide range of antigens, making it a valuable tool in vaccine development.

Application Notes

Recombinant Ov-ASP-1 has demonstrated significant potential in augmenting the immunogenicity of various antigens, including those from viruses and other pathogens.[1] Unlike traditional adjuvants like alum, which typically induce a Th2-skewed immune response, Ov-ASP-1 promotes a mixed Th1/Th2 response with a strong Th1 bias.[1][2] This is particularly beneficial for vaccines targeting intracellular pathogens, where a robust cellular immune response is crucial for protection.[2]

The adjuvant properties of Ov-ASP-1 are mediated, at least in part, through the activation of antigen-presenting cells (APCs) via Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[3][4] This interaction triggers the production of pro-inflammatory cytokines, leading to enhanced T-cell and B-cell responses.[3] Studies have shown that Ov-ASP-1 can significantly increase the titers of both IgG1 (Th2-associated) and IgG2a (Th1-associated) antibodies against co-administered antigens.[1]

Data Presentation: Adjuvant Efficacy of Ov-ASP-1

The following table summarizes the adjuvant effects of Ov-ASP-1 when co-administered with various antigens in mice.

AntigenAdjuvantIgG1 Titer (Geometric Mean)IgG2a Titer (Geometric Mean)Reference
Ovalbumin (OVA)Ov-ASP-1~426,000~128,000[5]
Ovalbumin (OVA)AlumSimilar to Ov-ASP-1Significantly lower than Ov-ASP-1[6]
HIV-1 gp41 (rgp41)Ov-ASP-1Significantly higher than alumSignificantly higher than alum[1]
Hepatitis B surface antigen (HBsAg)Ov-ASP-1Similar to alumSignificantly higher than alum[1]
SARS-CoV Receptor-Binding Domain (RBD)Ov-ASP-1Significantly higher than RBD aloneSignificantly higher than RBD alone[7]
Experimental Protocols

This protocol describes a general procedure for evaluating the adjuvant effect of recombinant Ov-ASP-1 in a mouse model.

Materials:

  • Recombinant Ov-ASP-1 (endotoxin-free)

  • Antigen of interest (e.g., Ovalbumin, recombinant viral protein)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles for injection

  • Female BALB/c mice, 6-8 weeks old

Procedure:

  • Preparation of Immunization Formulation:

    • On the day of immunization, prepare the vaccine formulation by mixing the antigen with recombinant Ov-ASP-1.

    • A typical dose for mice is 10-50 µg of antigen and 25 µg of Ov-ASP-1 per mouse.[1][7]

    • Dilute the components in sterile PBS to a final injection volume of 100-200 µL.

    • Gently mix the solution. An aqueous formulation is typically used.[6]

  • Immunization Schedule:

    • Administer the primary immunization (Day 0) via subcutaneous or intramuscular injection.

    • Booster immunizations are typically given at 3-week intervals with the same formulation as the primary immunization.[7]

  • Sample Collection:

    • Collect blood samples from the tail vein prior to the primary immunization (pre-immune serum) and at specified time points after each immunization (e.g., 2 weeks post-boost).

    • Isolate serum and store at -20°C or -80°C for antibody analysis.

  • Analysis of Immune Response:

    • Determine antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum samples using an enzyme-linked immunosorbent assay (ELISA).

    • For cellular immune response analysis, spleens can be harvested after the final immunization to perform assays such as IFN-γ ELISPOT.

Visualizations

Ov_ASP1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Ov-ASP-1 Ov-ASP-1 TLR2 TLR2 Ov-ASP-1->TLR2 Binds TLR4 TLR4 Ov-ASP-1->TLR4 Binds MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB Activates Cytokines Cytokines NFkB->Cytokines Induces Transcription Th1 Th1 Cytokines->Th1 Promotes Differentiation (Th1-biased) Th2 Th2 Cytokines->Th2 Promotes Differentiation

Caption: Signaling pathway of Ov-ASP-1 in an antigen-presenting cell.

Section 2: Arabidopsis thaliana this compound (ASP1) in Plant Biotechnology

In the model plant Arabidopsis thaliana, ATP Hydrolases Superfamily Protein 1 (ASP1) plays a crucial role in maintaining the root stem cell niche, a key area for plant growth and development.[8][9]

Application Notes

ASP1 is specifically expressed in the quiescent center (QC) cells of the root tip and is localized in the mitochondria.[8] Its primary function is to regulate the homeostasis of reactive oxygen species (ROS), which act as signaling molecules in the root stem cell niche.[10] ASP1 interacts with the redox regulator CBSX3 to control ROS levels.[8][9]

Loss of ASP1 function leads to decreased ROS levels, which in turn results in enhanced QC cell division and differentiation of distal stem cells.[8][9] This disrupts the normal organization and function of the root stem cell niche. ASP1-mediated ROS signaling also influences the expression of key developmental transcription factors, SCARECROW (SCR) and SHORT ROOT (SHR).[8] Understanding the ASP1 pathway offers potential avenues for manipulating plant root architecture for improved crop resilience and nutrient uptake.

Data Presentation: Phenotypes of asp1 Mutant
PhenotypeWild Type (WT)asp1 MutantReference
Quiescent Center (QC) Cell DivisionLow frequencyEnhanced frequency[8]
Distal Stem Cell (DSC) DifferentiationMaintainedIncreased differentiation[8]
ROS Level in Root TipNormalDecreased[8]
Experimental Protocols

This protocol is used to visualize the expression pattern of the ASP1 gene by using a reporter construct where the ASP1 promoter is fused to the β-glucuronidase (GUS) gene.

Materials:

  • Transgenic Arabidopsis seedlings (ASP1p::GUS)

  • GUS staining solution (X-Gluc based)

  • Fixative solution (e.g., 90% acetone)

  • 70% ethanol

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Seedling Collection: Collect seedlings at the desired developmental stage.

  • Fixation: Fix the seedlings in ice-cold 90% acetone for 1 hour.[11]

  • Washing: Wash the seedlings with GUS staining buffer without the X-Gluc substrate.

  • Staining:

    • Immerse the seedlings in GUS staining solution.[9]

    • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.[9]

    • Incubate at 37°C for several hours to overnight in the dark.[9]

  • Destaining:

    • Remove the staining solution and wash with water.

    • Immerse the seedlings in 70% ethanol to remove chlorophyll. Change the ethanol several times until the tissues are clear.[12]

  • Microscopy:

    • Mount the stained seedlings on a microscope slide in a drop of 50% glycerol.

    • Observe the blue precipitate, indicating GUS activity, under a light microscope.

This protocol is for visualizing the subcellular localization of the ASP1 protein using an ASP1p::GFP-ASP1 construct.

Materials:

  • Transgenic Arabidopsis seedlings expressing the GFP fusion protein.

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope (CLSM).

Procedure:

  • Sample Preparation:

    • Carefully mount a whole seedling or an excised root on a glass slide in a drop of water.

    • Place a coverslip over the sample.

  • Confocal Imaging:

    • Use a CLSM with an argon laser for excitation of GFP (typically at 488 nm).

    • Set the emission detection window to capture the GFP signal (e.g., 500-530 nm).[13]

    • Acquire images of the root tip, focusing on the quiescent center and surrounding cells.

    • The GFP signal will indicate the subcellular localization of the ASP1 protein.[8]

Visualizations

ASP1_ROS_Signaling cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus cluster_RootNiche Root Stem Cell Niche ASP1 ASP1 CBSX3 CBSX3 ASP1->CBSX3 Interaction ROS ROS CBSX3->ROS Regulates Generation SCR SCR ROS->SCR Maintains Expression SHR SHR ROS->SHR Maintains Expression QC Quiescent Center (Maintenance) SCR->QC DSC Distal Stem Cells (Prevents Differentiation) SCR->DSC SHR->QC SHR->DSC

Caption: ASP1-mediated ROS signaling in the Arabidopsis root stem cell niche.

Section 3: Saccharomyces cerevisiae ASP1 as L-asparaginase in Cancer Therapy

In the yeast Saccharomyces cerevisiae, the ASP1 gene encodes a cytosolic L-asparaginase.[7] This enzyme has a critical application in the medical field as a therapeutic agent for acute lymphoblastic leukemia (ALL).[14][15]

Application Notes

L-asparaginase catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.[16] Leukemic cells, particularly those in ALL, have a limited capacity to synthesize their own L-asparagine and are therefore dependent on an external supply from the bloodstream.[15][16] Administration of L-asparaginase depletes the circulating levels of L-asparagine, leading to starvation and apoptotic death of the cancer cells.[15][16]

Several formulations of L-asparaginase are clinically available, derived from different microbial sources, including Escherichia coli and Erwinia chrysanthemi.[14] A pegylated form of the E. coli enzyme (PEG-asparaginase) is also widely used to increase its half-life and reduce immunogenicity.[14]

Data Presentation: L-asparaginase in ALL Treatment
ParameterDescriptionReference
Mechanism of ActionDepletion of serum L-asparagine, leading to apoptosis of leukemic cells.[15][16]
IndicationA core component of chemotherapy regimens for Acute Lymphoblastic Leukemia (ALL).[14]
FormulationsNative E. coli, PEG-asparaginase, Erwinia asparaginase.[14]
5-Year Event-Free Survival (with asparaginase-containing regimens)>90% in children.[15]
Experimental Protocols

This protocol describes a colorimetric method to determine the enzymatic activity of L-asparaginase by measuring the amount of ammonia released.

Materials:

  • L-asparaginase enzyme sample

  • 0.05 M Tris-HCl buffer, pH 8.6

  • 0.01 M L-asparagine solution (in Tris-HCl buffer)

  • 1.5 M Trichloroacetic acid (TCA)

  • Nessler's Reagent

  • Ammonium sulfate standard solution

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a test tube, combine 0.2 mL of Tris-HCl buffer and 1.7 mL of L-asparagine solution.

    • Prepare a blank by adding 0.1 mL of TCA to a separate tube with the same buffer and substrate.

    • Equilibrate the tubes at 37°C for 5 minutes.[17]

  • Enzyme Reaction:

    • Start the reaction by adding 0.1 mL of the diluted L-asparaginase sample to the "Test" tube.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).[17]

  • Reaction Termination:

    • Stop the reaction by adding 0.1 mL of 1.5 M TCA to the "Test" tube.[17]

    • Centrifuge the tubes to pellet any precipitate.

  • Ammonia Detection:

    • Take 0.5 mL of the clear supernatant and add it to 7.0 mL of water.

    • Add 1.0 mL of Nessler's reagent and mix.[17]

    • Incubate at room temperature for 10 minutes to allow color development.

  • Measurement:

    • Measure the absorbance at 480 nm.[17]

    • Determine the amount of ammonia released by comparing the absorbance to a standard curve prepared with ammonium sulfate.

    • One unit of L-asparaginase activity is defined as the amount of enzyme that releases one micromole of ammonia per minute under the specified conditions.[17]

Visualizations

L_asparaginase_Workflow cluster_Bloodstream Bloodstream cluster_LeukemicCell Leukemic Cell (ALL) L_Asparagine L_Asparagine L_Asparaginase L_Asparaginase L_Asparagine->L_Asparaginase Substrate No_Asparagine L-Asparagine Depletion L_Asparagine->No_Asparagine Depletion L_Aspartate L_Aspartate L_Asparaginase->L_Aspartate Products Ammonia Ammonia L_Asparaginase->Ammonia Products Protein_Synthesis Protein Synthesis Inhibition No_Asparagine->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays of Acylation-Stimulating Protein (ASP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation-Stimulating Protein (ASP), also known as C3adesArg, is a potent lipogenic factor that plays a crucial role in energy storage. It is the des-arginated form of complement component C3a.[1] ASP exerts its effects by binding to the G protein-coupled receptor C5L2 (also known as GPR77), which is highly expressed in adipocytes, as well as in skeletal muscle, liver, and immune cells.[2][3][4][5] Upon binding to C5L2, ASP stimulates triglyceride synthesis and glucose transport, making it a key player in lipid metabolism and a potential therapeutic target for metabolic diseases.[2][3][6]

These application notes provide detailed protocols for cell-based assays to quantify the biological activity of ASP. The primary assays described are the triglyceride synthesis assay, the 2-deoxyglucose uptake assay, and the assessment of downstream signaling events such as ERK1/2 phosphorylation.

Key Concepts and Signaling Pathways

ASP binding to its receptor, C5L2, initiates a signaling cascade that is distinct from classical G-protein coupling for some downstream effects.[7] The pathway involves the recruitment of β-arrestin-2 and subsequent activation of several downstream kinases.[7] Key signaling molecules implicated in ASP's mechanism of action include Phosphoinositide 3-kinase (PI3K), Phospholipase C (PLC), Protein Kinase C (PKC), Akt (Protein Kinase B), and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2).[2][8] This complex signaling network ultimately leads to increased glucose transporter translocation to the cell membrane and enhanced activity of enzymes involved in triglyceride synthesis, such as diacylglycerol acyltransferase (DGAT).[3][9][10]

ASP_Signaling_Pathway cluster_membrane Plasma Membrane C5L2 C5L2 Receptor beta_Arrestin β-Arrestin-2 C5L2->beta_Arrestin Recruitment ASP ASP (Acylation-Stimulating Protein) ASP->C5L2 Binding PI3K PI3K beta_Arrestin->PI3K PLC PLC beta_Arrestin->PLC MAPK_ERK MAPK/ERK1/2 beta_Arrestin->MAPK_ERK Akt Akt/PKB PI3K->Akt PKC PKC PLC->PKC DGAT DGAT Activation PKC->DGAT Glucose_Transporter Glucose Transporter (e.g., GLUT4) Translocation Akt->Glucose_Transporter Glucose_Uptake Increased Glucose Uptake Glucose_Transporter->Glucose_Uptake TG_Synthesis Increased Triglyceride Synthesis DGAT->TG_Synthesis TG_Synthesis_Workflow A Differentiate 3T3-L1 preadipocytes to mature adipocytes B Pre-incubate cells with serum-free medium A->B C Treat cells with ASP or control vehicle B->C D Add radiolabeled fatty acid (e.g., [14C]-oleic acid) C->D E Incubate to allow for fatty acid incorporation D->E F Wash cells to remove unincorporated fatty acid E->F G Lyse cells and extract lipids F->G H Separate lipids by Thin Layer Chromatography (TLC) G->H I Quantify radioactivity in the triglyceride fraction H->I Western_Blot_Workflow A Serum-starve cells B Treat with ASP for various time points A->B C Lyse cells and determine protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block non-specific binding sites E->F G Incubate with primary antibody (anti-phospho-ERK1/2) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using chemiluminescence H->I J Strip and re-probe for total ERK1/2 (loading control) I->J

References

Application Notes and Protocols for the Clinical Diagnosis of Autoimmune Polyglandular Syndrome Type 1 (APS-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune Polyglandular Syndrome Type 1 (APS-1), also known as Autoimmune Polyendocrinopathy-Candidiasis-Ectodermal Dystrophy (APECED), is a rare, autosomal recessive disorder caused by mutations in the Autoimmune Regulator (AIRE) gene.[1][2][3] This gene plays a crucial role in establishing central T-cell tolerance in the thymus.[4] Dysfunction of the AIRE protein leads to the escape of self-reactive T-cells, resulting in a multi-organ autoimmune disease.[4] The clinical presentation of APS-1 is classically characterized by a triad of conditions: chronic mucocutaneous candidiasis (CMC), hypoparathyroidism, and Addison's disease (primary adrenal insufficiency).[1][5][6] However, the clinical spectrum is broad and can include a variety of other autoimmune manifestations.[7]

Accurate and early diagnosis of APS-1 is critical for appropriate management and surveillance of associated conditions. The diagnostic process integrates clinical findings with highly specific molecular and serological tests. This document provides detailed application notes and protocols for the key clinical diagnostic methods for APS-1.

Clinical Diagnostic Criteria

The diagnosis of APS-1 is typically made based on the presence of at least two of the three classic components.[1][5][6][8] However, the diagnostic criteria have evolved to include molecular and serological markers, which are particularly valuable in atypical or early presentations.

Classic Diagnostic Triad:

  • Chronic Mucocutaneous Candidiasis (CMC): Often the first manifestation, typically appearing in early childhood.[2][7]

  • Hypoparathyroidism: Usually develops after CMC.

  • Addison's Disease (Primary Adrenal Insufficiency): The third component of the classic triad to appear.

A definitive diagnosis can be made if a patient presents with two of these three conditions.[1] A probable diagnosis may be considered in individuals with one component of the triad along with other associated autoimmune conditions.[1]

Molecular Diagnosis: AIRE Gene Mutation Analysis

Mutations in the AIRE gene are the underlying cause of APS-1.[1][2] Therefore, genetic testing is a cornerstone of diagnosis, especially in patients with an incomplete clinical picture or for prenatal and carrier screening in affected families.[9][10]

Data Presentation: Prevalence of Common AIRE Gene Mutations

The prevalence of specific AIRE mutations can vary significantly among different populations. The following table summarizes some of the most frequently reported mutations.

MutationPopulationPrevalenceReference
R257X Finnish, Eastern EuropeanHigh[2]
c.967-979del13bp Norwegian, British, American CaucasianCommon[2]
R139X SardinianHigh (21.3% of tested alleles)[11][12]
W78R Italian11.4% of tested alleles[12]
C322fsX372 Italian8.8% of tested alleles[12]
Experimental Protocol: AIRE Gene Sequencing (Sanger Sequencing)

This protocol outlines the general steps for the identification of mutations in the AIRE gene using Sanger sequencing.

1. Genomic DNA Extraction:

  • Extract genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • Assess DNA quantity and quality using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

2. PCR Amplification of AIRE Exons:

  • Design primers to amplify all 14 exons and exon-intron boundaries of the AIRE gene.

  • Perform PCR using a high-fidelity DNA polymerase. A typical PCR reaction mixture includes:

    • 100-200 ng genomic DNA

    • 10 pmol of each forward and reverse primer

    • 0.2 mM dNTPs

    • 1X PCR buffer

    • 1-2.5 units of Taq polymerase

    • Nuclease-free water to a final volume of 25-50 µL.

  • Use a thermal cycler with the following general conditions (optimize as needed):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (primer-dependent)

      • Extension: 72°C for 1 minute/kb

    • Final extension: 72°C for 10 minutes.

  • Verify PCR products by agarose gel electrophoresis.

3. PCR Product Purification:

  • Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).

4. Sanger Sequencing:

  • Perform cycle sequencing reactions using the purified PCR products as templates and one of the PCR primers.

  • Use a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar.

  • Purify the sequencing products to remove unincorporated dye terminators.

  • Analyze the sequencing products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer).[13]

5. Data Analysis:

  • Align the obtained sequences to the AIRE reference sequence (NCBI RefSeq: NM_000383.3).

  • Identify any single nucleotide variants (SNVs), insertions, or deletions.

  • Compare identified variants with databases of known pathogenic mutations (e.g., ClinVar, HGMD).

Serological Diagnosis: Autoantibody Detection

The presence of specific autoantibodies is a hallmark of APS-1. Autoantibodies against type I interferons (IFN-α and IFN-ω) are highly sensitive and specific markers for the disease.[5][14][15]

Data Presentation: Diagnostic Accuracy of Anti-Interferon Autoantibodies
Assay TypeAnalyteSensitivitySpecificityReference
Microarray-based Assay Anti-IFN-ω and Anti-IFN-α2100%100%[1][14]
Competitive Europium Time-Resolved Fluorescence Assay Anti-IFN-α≥86%>99%[15]
ELISA Anti-IFN-ω89.5% (17/19 patients)Not specified[15]
ELISA Anti-IFN-α279.3% (23/29 patients)Not specified[15]
Immunoprecipitation Assay (125I-labeled IFN-ω) Anti-IFN-ω84.6%High[16]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Interferon-ω Autoantibodies

This protocol provides a general framework for an indirect ELISA to detect autoantibodies against IFN-ω.

1. Plate Coating:

  • Dilute recombinant human IFN-ω to a concentration of 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

3. Sample Incubation:

  • Wash the plate as described above.

  • Dilute patient and control sera (e.g., 1:100) in blocking buffer.

  • Add 100 µL of the diluted sera to the appropriate wells.

  • Incubate for 1-2 hours at room temperature.

4. Secondary Antibody Incubation:

  • Wash the plate as described above.

  • Dilute a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's recommendation.

  • Add 100 µL of the diluted secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

5. Detection:

  • Wash the plate as described above.

  • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark for 15-30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N H₂SO₄).

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • A positive result is typically defined as an optical density (OD) value exceeding a predetermined cut-off (e.g., the mean OD of negative controls plus 2 or 3 standard deviations).

Experimental Protocol: Radioimmunoassay (RIA) for Anti-Interferon-α Autoantibodies

This protocol outlines a competitive radioimmunoassay for the detection of anti-IFN-α autoantibodies.

1. Reagent Preparation:

  • Prepare a standard curve using known concentrations of a purified anti-IFN-α antibody.

  • Label recombinant human IFN-α with ¹²⁵I using standard methods (e.g., Chloramine-T method).

  • Prepare patient and control sera.

2. Assay Procedure:

  • In duplicate tubes, add:

    • 100 µL of standard, control, or patient serum.

    • 100 µL of ¹²⁵I-labeled IFN-α (e.g., 10,000 cpm).

    • 100 µL of a limiting dilution of a polyclonal anti-human IgG antibody.

  • Vortex and incubate overnight at 4°C.

3. Precipitation:

  • Add a precipitating agent (e.g., goat anti-rabbit IgG or polyethylene glycol) to separate antibody-bound from free ¹²⁵I-IFN-α.

  • Incubate for 1-2 hours at 4°C.

  • Centrifuge at 2000-3000 x g for 30 minutes at 4°C.

4. Counting:

  • Carefully decant the supernatant.

  • Measure the radioactivity in the pellet using a gamma counter.

5. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound ¹²⁵I-IFN-α against the concentration of the standard antibody.

  • Determine the concentration of anti-IFN-α autoantibodies in the patient samples by interpolating their percentage of bound radioactivity from the standard curve.

Visualizations

AIRE Gene Signaling Pathway and its Role in Central Tolerance

AIRE_Pathway cluster_thymus Thymic Medullary Epithelial Cell (mTEC) cluster_outcome T-Cell Fate cluster_periphery Periphery AIRE AIRE Protein TSA Tissue-Specific Antigens (TSAs) AIRE->TSA Upregulates expression of TCR T-Cell Receptor T_Cell Developing T-Cell Negative_Selection Negative Selection (Apoptosis) T_Cell->Negative_Selection High affinity for self-antigen Treg_Development Treg Development T_Cell->Treg_Development Intermediate affinity Self_Reactive_T_Cell Self-Reactive T-Cell T_Cell->Self_Reactive_T_Cell Escape from thymus (AIRE mutation) MHC MHC Class II TSA->MHC Presented on MHC->TCR Interacts with Autoimmune_Response Autoimmune Response Self_Reactive_T_Cell->Autoimmune_Response

Caption: Role of AIRE in central tolerance within the thymus.

Diagnostic Workflow for APS-1

APS1_Diagnosis_Workflow cluster_initial_tests Initial Diagnostic Tests cluster_confirmation Confirmatory Diagnosis cluster_management Patient Management start Clinical Suspicion of APS-1 (e.g., CMC, Hypoparathyroidism, Addison's) Autoantibody_Test Autoantibody Testing (Anti-IFN-α and Anti-IFN-ω) start->Autoantibody_Test Clinical_Evaluation Comprehensive Clinical Evaluation (Assess for classic triad and other autoimmune features) start->Clinical_Evaluation Genetic_Test AIRE Gene Sequencing Autoantibody_Test->Genetic_Test Positive Diagnosis_Unlikely APS-1 Diagnosis Unlikely/ Consider other diagnoses Autoantibody_Test->Diagnosis_Unlikely Negative Clinical_Evaluation->Genetic_Test ≥2 classic features or 1 feature + other autoimmune signs Diagnosis_Confirmed APS-1 Diagnosis Confirmed Genetic_Test->Diagnosis_Confirmed Pathogenic mutation(s) found Genetic_Test->Diagnosis_Unlikely No pathogenic mutations Management Long-term monitoring and management of component diseases Diagnosis_Confirmed->Management

Caption: Diagnostic workflow for Autoimmune Polyglandular Syndrome Type 1.

Logical Relationship of Diagnostic Tests for APS-1

Diagnostic_Test_Relationships Clinical_Phenotype Clinical Phenotype (Classic Triad and other features) Autoantibody_Profile Autoantibody Profile (Anti-IFN-α/ω) Clinical_Phenotype->Autoantibody_Profile Suggests Genotype AIRE Genotype (Mutation Analysis) Clinical_Phenotype->Genotype Prompts APS1_Diagnosis Definitive Diagnosis of APS-1 Clinical_Phenotype->APS1_Diagnosis Initial basis for Autoantibody_Profile->Genotype Strongly indicates need for Autoantibody_Profile->APS1_Diagnosis Highly predictive of Genotype->APS1_Diagnosis Confirms

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ASP-1 Western Blot Low Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal when performing Western blots for the protein ASP-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question: Why am I getting a very faint or no band for my target protein this compound?

Answer: A weak or absent signal for this compound in a Western blot can stem from multiple factors throughout the experimental workflow.[1][2][3][4] The primary areas to investigate are sample preparation, antibody selection and concentration, the protein transfer process, and signal detection steps.[1][5] Below is a detailed guide to systematically troubleshoot this issue.

Troubleshooting Workflow for Low this compound Signal

This workflow will guide you through the most common causes of low signal and provide targeted solutions.

TroubleshootingWorkflow start Low or No this compound Signal sample_prep Problem Area: Sample Preparation start->sample_prep antibody_issues Problem Area: Antibodies start->antibody_issues transfer_issues Problem Area: Protein Transfer start->transfer_issues detection_issues Problem Area: Signal Detection start->detection_issues low_expression Solution: Increase Protein Load / Enrich for this compound sample_prep->low_expression Cause: Low this compound Expression degradation Solution: Use Fresh Samples & Protease Inhibitors sample_prep->degradation Cause: Protein Degradation primary_conc Solution: Optimize Primary Antibody Concentration antibody_issues->primary_conc Cause: Suboptimal Primary Ab secondary_conc Solution: Optimize Secondary Antibody Concentration antibody_issues->secondary_conc Cause: Suboptimal Secondary Ab antibody_activity Solution: Check Antibody Activity (Dot Blot) antibody_issues->antibody_activity Cause: Inactive Antibody inefficient_transfer Solution: Confirm with Ponceau S Stain transfer_issues->inefficient_transfer Cause: Poor Transfer Efficiency transfer_conditions Solution: Optimize Transfer Time & Voltage transfer_issues->transfer_conditions Cause: Incorrect Conditions membrane_choice Solution: Use PVDF Membrane for Low Abundance Proteins transfer_issues->membrane_choice Cause: Inappropriate Membrane substrate_issue Solution: Use Fresh, High-Sensitivity ECL Substrate detection_issues->substrate_issue Cause: Substrate Inactivity exposure_time Solution: Increase Exposure Time detection_issues->exposure_time Cause: Insufficient Exposure

Caption: Troubleshooting flowchart for low signal in this compound Western blotting.

Detailed Troubleshooting Steps and Protocols

Issues Related to Sample Preparation

Q: Could my sample be the reason for the low this compound signal?

A: Yes, the quality and quantity of this compound in your lysate are critical. Low expression levels of the target protein or its degradation during sample preparation are common culprits.[2][4][6]

Solutions:

  • Increase Protein Load: If this compound is a low-abundance protein, increasing the total protein loaded per lane can enhance the signal.[7]

  • Enrich for this compound: Consider techniques like immunoprecipitation or cellular fractionation to concentrate this compound before loading.[5][6][8]

  • Prevent Protein Degradation: Always prepare lysates from fresh samples or tissues stored properly. It is crucial to add a protease inhibitor cocktail to your lysis buffer to prevent the degradation of your target protein.[1][2][6]

Experimental Protocol: Optimizing Protein Load

  • Quantify Protein Concentration: Use a standard protein assay (e.g., Bradford or BCA) to accurately determine the protein concentration of your lysates.[9]

  • Prepare a Dilution Series: Load increasing amounts of your protein sample in adjacent lanes. A typical range to test would be 20 µg, 40 µg, 60 µg, and 80 µg per lane.

  • Analyze the Blot: After performing the Western blot, assess which protein load provides the optimal balance between a strong signal for this compound and acceptable background levels.

ParameterRecommendation
Starting Protein Load 20-30 µg of total cell lysate[7]
Optimized Load for Low Abundance Proteins 50-100 µg[7]
Lysis Buffer Additive Protease Inhibitor Cocktail[1][2][6]
Issues Related to Antibodies

Q: How do I know if my primary or secondary antibodies are the problem?

A: The concentration and activity of both the primary and secondary antibodies are paramount for a strong signal. Using antibodies at a suboptimal dilution is a frequent cause of faint bands.[10]

Solutions:

  • Optimize Primary Antibody Concentration: The manufacturer's recommended dilution is a starting point. It's often necessary to perform a titration to find the optimal concentration for your specific experimental conditions.[11][12]

  • Optimize Secondary Antibody Concentration: Similar to the primary antibody, the secondary antibody concentration should also be optimized.

  • Check Antibody Activity: If the antibody is old or has been stored improperly, it may have lost activity. You can perform a dot blot to quickly check if the antibody is still functional.[13]

  • Incubation Time: Increasing the incubation time of the primary antibody, for instance, to overnight at 4°C, can sometimes improve the signal.[8][14]

Experimental Protocol: Antibody Titration

  • Load Identical Samples: Load the same amount of your protein lysate in multiple lanes of the gel.

  • Cut the Membrane: After protein transfer, the membrane can be cut into strips, with each strip containing one lane of your protein. This allows you to test different antibody concentrations simultaneously.[11]

  • Incubate with Different Dilutions: Incubate each strip with a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000).

  • Develop and Compare: Proceed with the secondary antibody incubation and detection steps as usual. Compare the signal intensity on each strip to determine the optimal primary antibody dilution.

AntibodyStarting Dilution RangeOptimization Action
Primary Antibody 1:500 - 1:2000[15]Titrate to find the best signal-to-noise ratio.
Secondary Antibody 1:5000 - 1:20,000[15][16]Titrate to optimize signal amplification.
Issues Related to Protein Transfer

Q: How can I be sure that this compound has transferred from the gel to the membrane?

A: Inefficient protein transfer is a common reason for weak or absent signals. This is particularly true for very large or very small proteins.

Solutions:

  • Verify Transfer Efficiency: Use a reversible stain like Ponceau S on the membrane immediately after transfer to visualize the protein bands and confirm that the transfer was successful and even across the gel.[5][9][10]

  • Optimize Transfer Conditions: The transfer time and voltage may need to be adjusted based on the molecular weight of this compound. Larger proteins generally require longer transfer times.[11]

  • Choose the Right Membrane: For low-abundance proteins, a PVDF membrane is often recommended due to its higher binding capacity compared to nitrocellulose.[11]

Experimental Protocol: Ponceau S Staining

  • Incubate with Ponceau S: After the transfer is complete, place the membrane in a tray with Ponceau S staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.

  • Destain with Water: Rinse the membrane with deionized water to remove excess stain. The protein bands should become visible.

  • Document and Remove Stain: You can image the membrane at this stage. Before proceeding with blocking, wash the membrane thoroughly with TBST (Tris-Buffered Saline with Tween 20) until the stain is completely gone.

Issues Related to Signal Detection

Q: I've confirmed my protein transfer, but the signal is still weak. What else could be wrong?

A: The final steps of signal detection can also be a source of low signal.

Solutions:

  • Use a High-Sensitivity Substrate: For detecting low levels of protein, a high-sensitivity enhanced chemiluminescence (ECL) substrate is recommended.[11]

  • Ensure Substrate is Active: ECL reagents can lose activity over time. Always use fresh substrate for the best results.

  • Optimize Exposure Time: If you are using film, try increasing the exposure time. For digital imagers, you can adjust the integration time.[13][14]

Logical Diagram of the Western Blot Workflow

Caption: Key stages of the Western blot experimental workflow.

By systematically working through these troubleshooting steps, you can identify and resolve the cause of the low signal for your this compound Western blot and achieve clear, reliable results.

References

Technical Support Center: Optimizing ASP-1 Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression of Ancylostoma Secreted Protein 1 (ASP-1) in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for optimizing the expression of this cysteine-rich protein.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Problem 1: Low or No Expression of this compound

Q1: I've transformed my this compound expression vector into E. coli BL21(DE3), but I don't see any protein expression on my SDS-PAGE gel after induction. What could be the issue?

A1: Several factors could contribute to a lack of protein expression. Here's a systematic approach to troubleshooting:

  • Verify your construct: Ensure your this compound gene is correctly cloned into the expression vector and is in the correct reading frame. DNA sequencing is the most reliable method for verification.

  • Codon Usage: this compound is a eukaryotic protein, and its codon usage may not be optimal for E. coli's translational machinery. This can lead to premature termination of translation or slow translation rates.

    • Solution: Consider re-synthesizing the gene with codons optimized for E. coli. There are several commercially available services for this. Alternatively, you can use E. coli strains that are engineered to express rare tRNAs, such as Rosetta(DE3).

  • Promoter System: The T7 promoter, commonly found in pET vectors and used with BL21(DE3) strains, is very strong. However, leaky expression before induction can sometimes be toxic to the cells, leading to plasmid instability.

    • Solution: Consider using a more tightly regulated promoter system, such as the araBAD promoter, which is induced by arabinose and repressed by glucose.

  • Protein Toxicity: The expressed this compound protein might be toxic to the E. coli host, leading to cell death before significant protein accumulation.

    • Solution: Use strains designed for the expression of toxic proteins, such as C41(DE3) or Lemo21(DE3), which allow for more controlled and lower levels of expression. You can also try lowering the induction temperature and using a lower concentration of the inducer (e.g., IPTG).

Problem 2: this compound is Expressed but Forms Insoluble Inclusion Bodies

Q2: I can see a strong band for this compound on my gel, but it's all in the insoluble pellet (inclusion bodies). How can I get soluble protein?

A2: The formation of inclusion bodies is a common challenge, especially for complex, disulfide-bonded proteins like this compound when expressed in the reducing environment of the E. coli cytoplasm. Here are several strategies to improve solubility:

  • Optimize Expression Conditions: High-level expression at elevated temperatures often leads to protein misfolding and aggregation.

    • Solution: Lower the induction temperature to 16-25°C and induce for a longer period (e.g., overnight). Also, try reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG).

  • Utilize Specialized E. coli Strains: The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds, which are crucial for the proper folding of this compound.

    • Solution: Use E. coli strains specifically engineered to facilitate disulfide bond formation in the cytoplasm, such as SHuffle® T7 Express. These strains have a more oxidizing cytoplasm and express a disulfide bond isomerase (DsbC) to help correct misfolded proteins.[1][2][3]

  • Target Expression to the Periplasm: The periplasm of E. coli is an oxidizing environment that naturally supports disulfide bond formation.[4][5]

    • Solution: Fuse a periplasmic signal peptide (e.g., PelB, OmpA, DsbA) to the N-terminus of your this compound protein. This will direct the protein to the periplasm where it has a better chance of folding correctly.[6]

  • Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein to your target protein can improve its solubility.

    • Solution: Clone your this compound gene into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Thioredoxin (Trx). These tags can often be removed by a specific protease after purification.

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of your protein.[7][8]

    • Solution: Co-transform your cells with a second plasmid that expresses chaperones like DnaK/DnaJ/GrpE or GroEL/GroES. There are commercially available chaperone plasmid sets.

  • In Vitro Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then refold the protein in vitro.[9][10]

    • Solution: This involves solubilizing the purified inclusion bodies with a strong denaturant (e.g., 8M urea or 6M guanidine hydrochloride) and then gradually removing the denaturant in a refolding buffer that contains a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate proper disulfide bond formation.[11][12]

Problem 3: Soluble this compound is Produced, but it is Inactive

Q3: I have successfully produced soluble this compound, but it doesn't show any biological activity. What could be wrong?

A3: The presence of soluble protein does not always guarantee that it is correctly folded and functional. Here are some potential reasons for inactivity:

  • Incorrect Disulfide Bonds: Even if disulfide bonds are formed, they may not be the correct native bonds.

    • Solution: If you are using a cytoplasmic expression system, co-expressing a disulfide bond isomerase like DsbC can help to shuffle incorrect disulfide bonds into the correct conformation.[5] The SHuffle® strains already have this feature.[2] For periplasmic expression, the native Dsb machinery should handle this, but optimizing expression levels to avoid overwhelming this system can be beneficial.

  • Missing Post-Translational Modifications: While E. coli can produce the polypeptide chain, it lacks the machinery for most eukaryotic post-translational modifications. This compound may require such modifications for its activity.

    • Solution: If specific modifications are essential, expression in a eukaryotic system like yeast (Pichia pastoris) or insect cells may be necessary.

  • Instability of the Purified Protein: The protein may be active initially but loses its activity during or after purification.

    • Solution: Optimize your purification buffers. This may include adding stabilizing agents like glycerol, using specific salt concentrations, or working at a different pH. Also, ensure you are working quickly and at low temperatures to minimize degradation.

Frequently Asked Questions (FAQs)

Q: What is the best E. coli strain for expressing this compound?

A: Given that this compound is a cysteine-rich protein, a standard BL21(DE3) strain is likely to produce insoluble and misfolded protein. The recommended starting point would be the SHuffle® T7 Express strain, as it is specifically designed to promote correct disulfide bond formation in the cytoplasm.[13] Alternatively, targeting the protein to the periplasm in a standard expression strain is also a viable strategy.

Q: Should I use a fusion tag for this compound expression?

A: Yes, using a fusion tag is highly recommended. A solubility-enhancing tag like MBP or Trx can significantly improve the chances of obtaining soluble protein. Additionally, an affinity tag (like a polyhistidine-tag) is crucial for simplifying the purification process. Some vectors offer both a solubility tag and an affinity tag.

Q: What are the optimal induction conditions for this compound expression?

A: Optimal conditions will need to be determined empirically for your specific construct and host strain. However, a good starting point for improving solubility and proper folding is:

  • Temperature: 16-20°C

  • Inducer (IPTG) Concentration: 0.1 - 0.5 mM

  • Induction Time: 16-24 hours (overnight)

Q: Is codon optimization necessary for this compound expression in E. coli?

A: While not strictly necessary to get any expression, codon optimization is highly recommended to improve the overall yield and reduce the chances of truncated protein products due to rare codons.[14]

Data Presentation

Table 1: Comparison of E. coli Strains for this compound Expression
StrainKey FeaturesRecommended for this compound?Rationale
BL21(DE3) Standard for T7 promoter-based expression.Not recommended as a first choiceReducing cytoplasm is not conducive to disulfide bond formation, likely leading to inclusion bodies.
Rosetta(DE3) BL21(DE3) derivative expressing rare tRNAs.Potentially usefulAddresses codon bias, but does not solve the disulfide bond issue.
SHuffle® T7 Express Oxidizing cytoplasm, expresses DsbC.Highly Recommended Engineered to promote correct disulfide bond formation in the cytoplasm.[1][2]
C41(DE3) / Lemo21(DE3) Reduced expression levels for toxic proteins.Useful for troubleshootingCan help if this compound expression is found to be toxic to the host cells.
Table 2: Induction Condition Optimization Parameters
ParameterRange to TestRationale for Optimization
Temperature 16°C, 20°C, 25°C, 30°C, 37°CLower temperatures slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[15][16]
IPTG Concentration 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mMLower inducer concentrations can reduce the rate of protein expression, which can improve solubility.
Induction Time 4 hours, 8 hours, 16 hours (overnight)Longer induction times at lower temperatures are often necessary to achieve good yields of soluble protein.
Cell Density at Induction (OD600) 0.4-0.6, 0.6-0.8, 0.8-1.0Inducing at different stages of cell growth can impact the metabolic state of the cells and protein expression levels.

Experimental Protocols

Protocol 1: Expression of this compound in SHuffle® T7 Express E. coli
  • Transformation: Transform the this compound expression vector into chemically competent SHuffle® T7 Express cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 30°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 30°C with shaking (200-250 rpm).

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 30°C with shaking until the OD600 reaches 0.5-0.7.

  • Induction: Cool the culture to 16-20°C. Add IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 16-20°C for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Analysis: Resuspend a small aliquot of cells, lyse by sonication, and separate the soluble and insoluble fractions by centrifugation. Analyze all fractions by SDS-PAGE to determine the expression level and solubility of this compound.

Protocol 2: General Protocol for In Vitro Refolding of this compound from Inclusion Bodies
  • Inclusion Body Purification: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., Triton X-100) and/or low concentrations of a denaturant (e.g., 2M urea) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea or 6 M Guanidine-HCl, 10 mM DTT) to a final protein concentration of 5-10 mg/mL. Incubate with stirring for 1-2 hours at room temperature.

  • Refolding: Use a rapid dilution method. Add the solubilized protein drop-wise into a stirred refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 M Arginine, 5 mM reduced glutathione, 0.5 mM oxidized glutathione) at 4°C. The final protein concentration in the refolding buffer should be low (e.g., 0.05-0.1 mg/mL).

  • Incubation: Gently stir the refolding mixture for 24-48 hours at 4°C to allow for proper folding and disulfide bond formation.

  • Concentration and Purification: Concentrate the refolded protein using ultrafiltration and then purify using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

Visualizations

Expression_Workflow cluster_gene Gene Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis Codon_Optimization Codon Optimization for E. coli Cloning Cloning into Expression Vector Codon_Optimization->Cloning Transformation Transformation into SHuffle® E. coli Cloning->Transformation Culture_Growth Culture Growth (30°C) Transformation->Culture_Growth Induction Induction (IPTG) at low temp (16-20°C) Culture_Growth->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification Affinity Chromatography Lysis->Purification Analysis SDS-PAGE & Activity Assay Purification->Analysis

Caption: Workflow for soluble this compound expression in SHuffle® E. coli.

Troubleshooting_Logic Start Start Expression Experiment Check_Expression Check Expression (SDS-PAGE) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression No Band Inclusion_Bodies Inclusion Bodies Check_Expression->Inclusion_Bodies Band in Pellet Soluble_Protein Soluble Protein Check_Expression->Soluble_Protein Band in Supernatant Sol_1 Optimize Codons Use Rosetta Strain No_Expression->Sol_1 Sol_2 Check for Toxicity Use C41/Lemo21 Strains No_Expression->Sol_2 Sol_3 Lower Temperature & [IPTG] Inclusion_Bodies->Sol_3 Sol_4 Use SHuffle Strain Inclusion_Bodies->Sol_4 Sol_5 Periplasmic Expression Inclusion_Bodies->Sol_5 Sol_6 Refold from Inclusion Bodies Inclusion_Bodies->Sol_6

Caption: Troubleshooting logic for common this compound expression issues.

References

ASP-1 Knockout Phenotype Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP-1 knockout phenotype analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: We have generated an this compound knockout, but we are not observing the expected phenotype. What are the possible reasons?

A1: Several factors can contribute to the absence of an expected phenotype in an this compound knockout model. These include:

  • Genetic Compensation: The function of this compound might be compensated for by other genes with similar functions. This is a common phenomenon in knockout studies where related genes are upregulated to buffer the effect of the gene loss.[1][2][3][4][5] It is advisable to perform a transcriptomic analysis (e.g., RNA-seq) to identify any upregulated genes in the knockout compared to the wild-type, which could suggest a compensatory mechanism.

  • Genetic Background Effects: The genetic background of the model organism can significantly influence the penetrance and expressivity of a phenotype.[6][7][8][9] Phenotypes observed in a mixed genetic background may differ from those in a pure, inbred line. It is crucial to use appropriate wild-type controls with the same genetic background as the knockout.

  • Functional Redundancy: this compound may be part of a protein family with overlapping functions. If other members of the family can perform the same role, a single knockout may not produce a discernible phenotype.

  • Subtle or Conditional Phenotypes: The phenotype might be subtle and require more sensitive or specific assays to detect. Alternatively, the phenotype may only manifest under specific conditions (e.g., stress, specific developmental stages, or particular diets).

  • Off-Target Effects: If using CRISPR/Cas9 for gene knockout, off-target mutations could confound the results. It is important to sequence potential off-target sites to rule out unintended genetic alterations.[10][11][12][13][14]

Q2: We are observing a highly variable phenotype among our this compound knockout animals/plants. How can we troubleshoot this?

A2: Phenotypic variability is a common challenge in knockout studies.[4][15][16] Here are some steps to troubleshoot this issue:

  • Standardize Environmental Conditions: Ensure that all experimental subjects (both knockout and wild-type) are housed and handled under identical and strictly controlled environmental conditions (e.g., temperature, light cycle, diet, and handling procedures).

  • Genetic Background Purification: If your knockout line is on a mixed genetic background, consider backcrossing to an inbred strain for at least 10 generations to create a congenic line. This will reduce genetic variability that might be influencing the phenotype.[7]

  • Increase Sample Size: A larger sample size can help to determine if the observed variability is statistically significant or due to random chance.

  • Statistical Analysis: Employ appropriate statistical methods that can account for variability, such as mixed-effects models, especially when dealing with data collected in different batches or over time.[8][17]

  • Check for Mosaicism: If you are working with founder animals from a gene-editing experiment, be aware that they can be mosaic (containing a mixture of edited and unedited cells), which can lead to variable phenotypes. It is best to establish stable lines from these founders.

Q3: How do the functions of this compound differ across common model organisms?

A3: The function of the gene referred to as "this compound" can vary significantly depending on the organism:

  • Caenorhabditis elegans : In C. elegans, this compound encodes an aspartic protease.[18] It is predicted to be involved in processes like apoptosis and proteolysis.[19]

  • Arabidopsis thaliana : In Arabidopsis, ASP1 (ATP Hydrolases Superfamily Protein 1) is involved in maintaining the root stem cell niche by regulating reactive oxygen species (ROS) signaling.[20]

  • Saccharomyces cerevisiae : In yeast, ASP1 encodes a cytosolic L-asparaginase, which is involved in asparagine catabolism.[21][22]

It is crucial to be aware of the specific gene and its function in your model organism of interest.

Troubleshooting Guides

Issue 1: Inconsistent Apoptosis Levels in C. elegansthis compound Knockouts

Question: We are trying to quantify apoptosis in our this compound knockout worms, but the number of apoptotic corpses is highly variable between individuals. What could be the cause?

Answer:

Variability in apoptotic corpse counts in C. elegans can arise from several factors:

  • Precise Staging: The number of apoptotic cells changes throughout development. Ensure that you are scoring animals at a very precise and consistent developmental stage (e.g., L1 larvae hatched within a 1-hour window).

  • Environmental Stress: Temperature shifts, starvation, or microbial contamination can induce stress and increase apoptosis. Maintain a stable and controlled environment for your worm cultures.

  • Genetic Background: As with other phenotypes, the genetic background can influence the baseline level of apoptosis. Ensure your this compound knockout and wild-type controls are on the same genetic background.

  • Engulfment Rate: The rate at which apoptotic corpses are cleared by neighboring cells can affect the number of visible corpses at any given time. If you suspect an alteration in engulfment, you can use a mutant background with a defect in engulfment (e.g., ced-1) to accumulate corpses.

Issue 2: No Clear Root Phenotype in Arabidopsisasp1 Mutants

Question: We have an asp1 T-DNA insertion line in Arabidopsis, but the root length and overall morphology appear normal. Are we missing something?

Answer:

The root phenotype of asp1 mutants can be subtle and requires specific analysis of the stem cell niche.

  • Focus on the Root Tip: The primary phenotype of asp1 mutants is not in overall root length but in the maintenance of the quiescent center (QC) and distal stem cells (DSCs).[20] You will need to use microscopy to observe cell division patterns in the root tip.

  • Specific Staining: Use propidium iodide (PI) staining to visualize cell outlines and identify cell divisions within the QC.[20]

  • ROS Measurement: The asp1 phenotype is linked to reduced reactive oxygen species (ROS) levels in the root tip.[20] You should quantify ROS levels using specific fluorescent probes to confirm the molecular phenotype.

Issue 3: Unexpected Growth Phenotypes in Saccharomyces cerevisiaeasp1 Deletion Strains

Question: Our asp1 deletion yeast strain shows a slow-growth phenotype on standard media, which we did not expect. Why is this happening?

Answer:

While ASP1 is an asparaginase, its deletion can have broader metabolic consequences.

  • Nitrogen Source: The growth phenotype of an asp1 mutant can be dependent on the nitrogen source in the medium. Asparagine is a key amino acid in nitrogen metabolism, and its catabolism is important for providing nitrogen for the synthesis of other molecules. Test growth on various nitrogen sources to see if the phenotype is specific.

  • Amino Acid Imbalance: The inability to break down asparagine could lead to an intracellular accumulation of asparagine or a deficiency in aspartate, which could have downstream effects on other metabolic pathways.

  • Compensatory Responses: The cell might be activating other, potentially less efficient, pathways to cope with the lack of asparaginase activity, which could result in a slower growth rate.

Quantitative Data Summary

Table 1: Summary of Reported Phenotypes in this compound Knockout Models

OrganismGenePhenotypeWild-TypeKnockoutFold Change/Percentage ChangeReference
Arabidopsis thalianaASP1Quiescent Center (QC) Cell Division~5%>20%~4-fold increase[20]
Arabidopsis thalianaASP1Distal Stem Cell (DSC) Differentiation~5%~30%~6-fold increase[20]
Arabidopsis thalianaASP1Relative H₂O₂ Level (DAB staining)HighReducedQualitative Decrease[20]
Arabidopsis thalianaASP1Relative O₂⁻ Level (NBT staining)HighReducedQualitative Decrease[20]
S. cerevisiaeASP1Asparaginase ActivityPresentAbsentComplete Loss[21][22]
C. elegansThis compoundRole in ApoptosisNormalAltered (context-dependent)-[19]

Experimental Protocols

Protocol 1: Quantification of Quiescent Center (QC) Cell Division in Arabidopsis thaliana

Objective: To quantify the frequency of cell division in the quiescent center of wild-type and asp1 mutant roots.

Materials:

  • Wild-type and asp1 mutant Arabidopsis thaliana seedlings (5-7 days old)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Prepare a working solution of PI at 10 µg/mL in water.

  • Carefully transfer seedlings from the growth medium to the PI working solution.

  • Incubate for 1-2 minutes.

  • Gently rinse the seedlings in water to remove excess PI.

  • Mount the seedlings in a drop of water on a microscope slide with a coverslip.

  • Visualize the root tips using a confocal microscope with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • For each root, identify the quiescent center, which is a small group of cells located between the columella and the stele initials.

  • Score a QC as "divided" if a clear cell wall is visible, dividing a QC cell into two daughter cells.

  • Count the total number of roots observed and the number of roots with a divided QC for both wild-type and asp1 genotypes.

  • Calculate the percentage of roots with a divided QC for each genotype.

Protocol 2: In Situ Detection of Reactive Oxygen Species (ROS) in Arabidopsis Root Tips

Objective: To qualitatively assess the levels of hydrogen peroxide (H₂O₂) and superoxide (O₂⁻) in the root tips of wild-type and asp1 mutants.

Materials:

  • Wild-type and asp1 mutant Arabidopsis thaliana seedlings (5-7 days old)

  • 3,3'-Diaminobenzidine (DAB) solution (1 mg/mL in water, pH 3.8 with HCl)

  • Nitroblue tetrazolium (NBT) solution (0.1% w/v in 10 mM potassium phosphate buffer, pH 7.8)

  • Ethanol series (70%, 90%, 100%)

  • Microscope slides and coverslips

  • Light microscope

Procedure for H₂O₂ Detection (DAB Staining):

  • Incubate seedlings in DAB solution in the dark for 2-4 hours.

  • Destain the seedlings by incubating in 90% ethanol at 70°C for 10-15 minutes to remove chlorophyll.

  • Rehydrate the seedlings through an ethanol series (70%, 50%, 30%, 10% ethanol, then water).

  • Mount the seedlings in 50% glycerol on a microscope slide.

  • Observe the root tips under a light microscope. A brown precipitate indicates the presence of H₂O₂.

Procedure for O₂⁻ Detection (NBT Staining):

  • Incubate seedlings in NBT solution in the dark for 1-2 hours.

  • Destain and mount the seedlings as described for DAB staining.

  • Observe the root tips under a light microscope. A dark blue formazan precipitate indicates the presence of O₂⁻.

Protocol 3: Asparaginase Activity Assay in Saccharomyces cerevisiae

Objective: To measure the L-asparaginase activity in cell extracts from wild-type and asp1 deletion yeast strains.

Materials:

  • Wild-type and asp1 deletion S. cerevisiae strains

  • Yeast culture medium (e.g., YPD)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Glass beads (acid-washed)

  • L-asparagine solution (e.g., 100 mM in water)

  • Nessler's reagent

  • Ammonium sulfate standard solutions

  • Spectrophotometer

Procedure:

  • Grow yeast cultures to mid-log phase in YPD medium.

  • Harvest cells by centrifugation and wash with distilled water.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by vortexing with glass beads for several cycles of 1 minute on, 1 minute on ice.

  • Clarify the lysate by centrifugation at 4°C.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Set up the asparaginase reaction by adding a known amount of cell extract (e.g., 50-100 µg of total protein) to a reaction buffer containing L-asparagine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.

  • Centrifuge to pellet the precipitated protein.

  • Measure the amount of ammonia released in the supernatant using Nessler's reagent and a spectrophotometer at 450 nm.

  • Generate a standard curve using ammonium sulfate solutions of known concentrations.

  • Calculate the specific activity of asparaginase as µmoles of ammonia produced per minute per mg of protein.

Visualizations

Signaling Pathways and Experimental Workflows

ASP1_Signaling_Pathway_Arabidopsis cluster_genotype Genotype cluster_protein_interaction Mitochondrial Interaction cluster_cellular_process Cellular Process cluster_downstream_pathway Downstream Signaling cluster_phenotype Phenotype ASP1_WT Wild-Type (Functional ASP1) ASP1 ASP1 Protein ASP1_WT->ASP1 ASP1_KO asp1 Knockout (Non-functional ASP1) Low_ROS Reduced ROS Levels ASP1_KO->Low_ROS leads to CBSX3 CBSX3 (Redox Regulator) ASP1->CBSX3 interacts with ROS_Homeostasis ROS Homeostasis ASP1->ROS_Homeostasis maintains SCR_SHR SCR/SHR Pathway ROS_Homeostasis->SCR_SHR regulates Low_ROS->SCR_SHR dysregulates QC_Division_DSC_Diff Increased QC Division & Distal Stem Cell Differentiation Low_ROS->QC_Division_DSC_Diff results in RSCN_Maintenance Root Stem Cell Niche Maintenance SCR_SHR->RSCN_Maintenance SCR_SHR->QC_Division_DSC_Diff Knockout_Phenotype_Analysis_Workflow cluster_generation Knockout Generation cluster_phenotyping Phenotypic Analysis cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion Generate_KO Generate Knockout Line (e.g., CRISPR/Cas9, T-DNA) Verify_KO Verify Knockout (Genotyping, Sequencing, Expression Analysis) Generate_KO->Verify_KO Initial_Screen Initial Phenotypic Screen (Morphology, Growth, Behavior) Verify_KO->Initial_Screen Specific_Assays Hypothesis-Driven Specific Assays Initial_Screen->Specific_Assays No_Phenotype No/Weak Phenotype? Specific_Assays->No_Phenotype Variable_Phenotype Variable Phenotype? Specific_Assays->Variable_Phenotype Check_Compensation Check for Genetic Compensation (e.g., RNA-seq) No_Phenotype->Check_Compensation Yes Refine_Assays Refine Assays for Subtle Phenotypes No_Phenotype->Refine_Assays Yes Data_Analysis Statistical Data Analysis No_Phenotype->Data_Analysis No Standardize_Conditions Standardize Environmental and Genetic Background Variable_Phenotype->Standardize_Conditions Yes Variable_Phenotype->Data_Analysis No Check_Compensation->Data_Analysis Refine_Assays->Data_Analysis Standardize_Conditions->Data_Analysis Conclusion Draw Conclusions on Gene Function Data_Analysis->Conclusion Logical_Relationship_Troubleshooting cluster_causes Potential Causes of Discrepancy cluster_solutions Troubleshooting Steps Observed_Phenotype Observed Phenotype (or lack thereof) Genetic_Compensation Genetic Compensation Observed_Phenotype->Genetic_Compensation could be due to Genetic_Background Genetic Background Observed_Phenotype->Genetic_Background could be due to Environmental_Factors Environmental Factors Observed_Phenotype->Environmental_Factors could be due to Assay_Sensitivity Assay Sensitivity Observed_Phenotype->Assay_Sensitivity could be due to Off_Target Off-Target Effects Observed_Phenotype->Off_Target could be due to RNA_Seq Transcriptome Analysis (RNA-seq) Genetic_Compensation->RNA_Seq investigate with Backcrossing Backcrossing to Inbred Strain Genetic_Background->Backcrossing address by Standardize_Environment Strict Environmental Control Environmental_Factors->Standardize_Environment address by Develop_Assays Develop More Sensitive Assays Assay_Sensitivity->Develop_Assays address by Sequence_Verification Off-Target Sequencing Off_Target->Sequence_Verification investigate with

References

Technical Support Center: Improving Solubility of Recombinant ASP-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of recombinant Acyl-CoA-binding protein 1 (ASP-1). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Expression System and Conditions

Question 1: My recombinant this compound is expressed in E. coli but is completely insoluble and forms inclusion bodies. What are the first troubleshooting steps I should take?

Answer: Insoluble expression in E. coli is a common challenge for many recombinant proteins, including this compound. Here are the initial steps to address this issue:

  • Lower the Induction Temperature: High-level expression at 37°C can overwhelm the cellular folding machinery, leading to protein aggregation. Reducing the induction temperature to a range of 15-25°C can slow down the rate of protein synthesis, allowing more time for proper folding.[1]

  • Reduce Inducer (IPTG) Concentration: High concentrations of IPTG (e.g., 1 mM) can lead to rapid, high-level expression and subsequent aggregation. Try lowering the IPTG concentration to 0.1-0.5 mM to decrease the rate of protein expression.[2]

  • Optimize Induction Time: A shorter induction time may be sufficient to produce an adequate amount of protein while minimizing aggregation. You can test different induction periods, for example, by taking samples every few hours.[1]

  • Change the E. coli Host Strain: Standard strains like BL21(DE3) may not be optimal for all proteins. Consider using strains engineered to enhance soluble protein expression. For proteins with disulfide bonds, like this compound, strains such as Origami™ or SHuffle® Express, which have a more oxidizing cytoplasm, can facilitate correct disulfide bond formation.

Question 2: Are there alternative expression systems I should consider if optimizing E. coli expression fails to produce soluble this compound?

Answer: Yes, if optimizing E. coli expression is unsuccessful, consider using a eukaryotic expression system. These systems possess the machinery for post-translational modifications and complex protein folding that may be required for this compound.

  • Yeast Expression Systems (Pichia pastoris, Saccharomyces cerevisiae): Yeast are a cost-effective eukaryotic option that can perform some post-translational modifications and are well-suited for secreting proteins.[3]

  • Insect Cell Expression Systems (Baculovirus-infected Sf9, Sf21 cells): Insect cells are capable of more complex post-translational modifications than yeast and are a good choice for producing complex eukaryotic proteins.[3][4]

  • Mammalian Cell Expression Systems (HEK293, CHO cells): Mammalian cells provide the most native-like environment for the expression of mammalian proteins, ensuring proper folding and post-translational modifications.[3]

Fusion Tags and Chaperones

Question 3: Can the use of fusion tags help improve the solubility of my recombinant this compound?

Answer: Yes, N-terminal or C-terminal fusion tags can significantly enhance the solubility of recombinant proteins. Highly soluble fusion partners can help to keep the target protein in solution.

  • Common Solubility-Enhancing Tags:

    • Maltose-Binding Protein (MBP): A large, highly soluble protein that can significantly improve the solubility of its fusion partner.

    • Glutathione-S-Transferase (GST): Another commonly used tag that can enhance solubility and also be used for affinity purification.

    • Thioredoxin (Trx): A small, soluble protein that can also promote the formation of disulfide bonds in the E. coli cytoplasm.

  • Considerations:

    • The large size of some tags (e.g., MBP, GST) may interfere with the structure and function of the target protein.

    • It is often necessary to remove the fusion tag using a specific protease (e.g., TEV protease, thrombin) after purification.

Question 4: What is the role of molecular chaperones, and can they help with this compound solubility?

Answer: Molecular chaperones are proteins that assist in the proper folding of other proteins and can prevent aggregation. Co-expressing chaperones with your target protein can be an effective strategy to improve solubility.

  • Common Chaperone Systems: Several commercially available chaperone plasmid sets can be co-transformed with your this compound expression vector. These often include chaperones like GroEL/GroES and DnaK/DnaJ/GrpE.

Lysis and Purification Buffers

Question 5: My this compound protein precipitates after cell lysis. How can I optimize my lysis buffer to improve its solubility?

Answer: The composition of your lysis and purification buffers is critical for maintaining protein solubility. Here are some key components to consider:

  • pH: The pH of the buffer should be at least one unit away from the isoelectric point (pI) of the protein to ensure a net charge, which helps to prevent aggregation.

  • Ionic Strength: The salt concentration (e.g., NaCl) can influence solubility. Typically, a concentration of 150-500 mM NaCl is used to mimic physiological conditions and reduce non-specific ionic interactions.

  • Additives: Various additives can be included in the buffer to stabilize the protein and prevent aggregation:

    • Glycerol: Often used at 5-20% (v/v) to increase the viscosity of the solution and stabilize proteins.

    • Arginine and Glutamate: A combination of L-arginine and L-glutamate (e.g., 50 mM each) can effectively suppress protein aggregation.

    • Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween 20) can help to solubilize proteins, especially those with hydrophobic patches.

    • Reducing Agents: For proteins with cysteine residues like this compound, including a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol (BME) in the lysis buffer can prevent the formation of incorrect disulfide bonds.

Question 6: My this compound is in inclusion bodies. What is the general procedure for solubilization and refolding?

Answer: Recovering active protein from inclusion bodies involves a two-step process of solubilization and refolding.

  • Inclusion Body Isolation and Washing: After cell lysis, the insoluble inclusion bodies are pelleted by centrifugation. The pellet should be washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cellular debris.

  • Solubilization: The washed inclusion bodies are then solubilized in a buffer containing a high concentration of a denaturant, such as 8 M urea or 6 M guanidine hydrochloride (GdnHCl), along with a reducing agent (e.g., 20-100 mM DTT or BME) to reduce any disulfide bonds.

  • Refolding: The solubilized, denatured protein is then refolded by removing the denaturant. This is typically achieved through:

    • Dialysis: The denaturant is gradually removed by dialysis against a refolding buffer.

    • Rapid Dilution: The denatured protein solution is rapidly diluted into a large volume of refolding buffer.

The refolding buffer should be optimized for pH, ionic strength, and may contain additives like arginine, proline, or a redox system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.

Quantitative Data on Solubility Improvement

Table 1: Illustrative Effect of Expression Temperature on this compound Solubility

Induction Temperature (°C)Soluble this compound (% of total)Insoluble this compound (% of total)
37~10%~90%
25~30%~70%
18~50%~50%

Table 2: Illustrative Effect of Fusion Tags on this compound Solubility

Fusion TagHost StrainSoluble this compound (% of total)
6xHis-tagBL21(DE3)~15%
GST-tagBL21(DE3)~40%
MBP-tagBL21(DE3)~60%
Trx-tagSHuffle®~70%

Table 3: Illustrative Refolding Yield of this compound from Inclusion Bodies

Refolding MethodKey Additives in Refolding BufferEstimated Refolding Yield (%)
Dialysis0.5 M Arginine, GSSG/GSH~25%
Rapid Dilution0.5 M Arginine, GSSG/GSH~35%
On-column RefoldingArginine gradient~45%

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Screening
  • Transformation: Transform the this compound expression plasmid into different E. coli host strains (e.g., BL21(DE3), SHuffle® Express).

  • Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for a set period (e.g., 4-16 hours).

  • Cell Lysis:

    • Harvest 1 mL of culture by centrifugation.

    • Resuspend the cell pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes, then sonicate briefly.

  • Solubility Analysis:

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

    • Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

    • Resuspend the pellet in an equal volume of lysis buffer.

    • Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Coomassie staining or Western blot to determine the proportion of soluble this compound.

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
  • Inclusion Body Preparation:

    • Harvest cells from a large-scale culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Centrifuge the lysate at high speed to pellet the inclusion bodies.

    • Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.

  • Solubilization:

    • Resuspend the washed inclusion bodies in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M GdnHCl, 100 mM DTT).

    • Stir at room temperature for 1-2 hours until the solution is clear.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding by Rapid Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione).

    • Rapidly dilute the solubilized protein into the refolding buffer with gentle stirring, aiming for a final protein concentration of 0.05-0.1 mg/mL.

    • Incubate at 4°C for 12-24 hours to allow for refolding.

  • Concentration and Purification:

    • Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).

    • Purify the refolded, soluble this compound using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Signaling Pathways and Experimental Workflows

rOv-ASP-1 Adjuvant Signaling Pathway

The recombinant this compound from Onchocerca volvulus (rOv-ASP-1) has been shown to act as an adjuvant, likely through the activation of Toll-like receptors (TLRs) on antigen-presenting cells (APCs).[3][5][6]

rOv_ASP1_Signaling rOv_ASP1 rOv-ASP-1 TLR2_TLR4 TLR2/TLR4 rOv_ASP1->TLR2_TLR4 MyD88 MyD88 TLR2_TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF_kB->Cytokines APC_Activation APC Activation & Maturation Cytokines->APC_Activation Th1_Response Enhanced Th1 Immune Response APC_Activation->Th1_Response

Caption: rOv-ASP-1 signaling pathway in antigen-presenting cells.

Arabidopsis ASP1 in ROS Signaling

In Arabidopsis thaliana, ASP1 is involved in maintaining the root stem cell niche by regulating reactive oxygen species (ROS) homeostasis.[7][8]

Arabidopsis_ASP1_ROS_Signaling ASP1 ASP1 CBSX3 CBSX3 ASP1->CBSX3 interacts with ROS_Homeostasis ROS Homeostasis CBSX3->ROS_Homeostasis regulates SCR_SHR SCR/SHR Expression ROS_Homeostasis->SCR_SHR Root_Stem_Cell_Niche Root Stem Cell Niche Maintenance SCR_SHR->Root_Stem_Cell_Niche

Caption: Role of Arabidopsis ASP1 in ROS signaling for root development.

Experimental Workflow for Improving this compound Solubility

ASP1_Solubility_Workflow Start Start: Insoluble Recombinant this compound Optimize_Expression Optimize Expression Conditions (Temp, IPTG, Host Strain) Start->Optimize_Expression Refolding Inclusion Body Solubilization and Refolding Start->Refolding Soluble_Check1 Soluble Expression? Optimize_Expression->Soluble_Check1 Fusion_Tags Use Solubility-Enhancing Fusion Tags (MBP, GST, Trx) Soluble_Check1->Fusion_Tags No Purification Purify Soluble this compound Soluble_Check1->Purification Yes Soluble_Check2 Soluble Expression? Fusion_Tags->Soluble_Check2 Eukaryotic_System Switch to Eukaryotic Expression System Soluble_Check2->Eukaryotic_System No Soluble_Check2->Purification Yes Eukaryotic_System->Purification Refolding->Purification End End: Soluble, Purified this compound Purification->End

Caption: Troubleshooting workflow for improving this compound solubility.

References

avoiding off-target effects in ASP-1 siRNA experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding off-target effects in siRNA experiments targeting Acylation-Stimulating Protein (ASP-1). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs): Understanding Off-Target Effects

Q1: What are off-target effects in the context of siRNA experiments?

A: Off-target effects are unintended biological consequences of introducing small interfering RNAs (siRNAs) into cells.[1][2] These effects involve the modulation of genes other than the intended target (e.g., this compound), which can lead to misinterpretation of experimental results and potential cellular toxicity.[3][4][5] The primary cause of off-target effects is the siRNA guide strand binding to and silencing mRNAs that have only partial sequence complementarity.[6]

Q2: Why are off-target effects a significant concern for my this compound research?

Q3: What is the primary mechanism behind siRNA off-target effects?

A: The most common mechanism is the "miRNA-like" off-target effect.[8][11] This occurs when the 'seed region' of the siRNA guide strand (positions 2-7 from the 5' end) binds to partially complementary sequences, typically found in the 3' untranslated regions (3' UTRs) of unintended mRNA targets.[4][6][12] This imperfect pairing can lead to the translational repression or degradation of the off-target mRNA, mimicking the action of endogenous microRNAs (miRNAs).[7][11]

Q4: Besides miRNA-like effects, are there other types of off-target or non-specific effects?

A: Yes, other effects can occur. The sense (passenger) strand of the siRNA duplex can be inadvertently loaded into the RNA-Induced Silencing Complex (RISC) and silence unintended targets.[4][13] Additionally, high concentrations of siRNA or the delivery reagents themselves (like cationic lipids) can trigger cellular stress and innate immune responses (e.g., the interferon pathway), leading to widespread, non-specific changes in gene expression that are independent of the siRNA sequence.[4] Some siRNA sequences can also induce toxicity regardless of their target.[5][7][10]

Troubleshooting Guide: Strategies to Minimize Off-Target Effects

This guide provides actionable strategies to enhance the specificity of your this compound siRNA experiments.

Part A: siRNA Design & Selection

Q5: How can I design my this compound siRNAs to minimize off-target effects from the start?

A: Effective bioinformatic design is the first line of defense. Use algorithms that incorporate features known to improve specificity. Key strategies include:

  • Thermodynamic Asymmetry: Design the siRNA duplex so the 5' end of the guide (antisense) strand is less thermodynamically stable than the 5' end of the passenger (sense) strand. This biases the loading of the correct guide strand into the RISC.[14]

  • Avoid Toxic Motifs: Some short sequence motifs, such as 'UGGC', have been correlated with higher off-target toxicity.[10] Design algorithms can filter out such sequences.

Q6: What is siRNA pooling, and how does it help reduce off-target effects?

A: Pooling involves using a mixture of multiple distinct siRNAs that all target different regions of the same mRNA (e.g., this compound).[6][11][16] This strategy reduces the concentration of any single siRNA, thereby lowering the chance of its specific off-target effects reaching a biologically significant level.[8][17] While the on-target silencing effect is additive, the off-target profile of each individual siRNA is diluted, leading to a cleaner overall result.[11][16][17]

Part B: Chemical Modifications

Q7: What chemical modifications can I use to make my this compound siRNAs more specific?

A: Chemically modifying siRNA duplexes is a powerful strategy to reduce off-target effects without compromising on-target knockdown.[6][16][18] The most common and effective modifications are applied to the ribose backbone of the siRNA strands.

Q8: How do these chemical modifications prevent off-target silencing?

A: Modifications primarily work by disrupting the interaction between the siRNA seed region and partially complementary off-target mRNAs.

  • 2'-O-methyl (2'-OMe) Modification: Adding a methyl group to the 2' position of the ribose sugar, particularly at position 2 of the guide strand, has been shown to significantly reduce miRNA-like off-target silencing.[8][11][18] This modification is thought to weaken the binding affinity of the seed region just enough to prevent stable binding to imperfectly matched off-targets, while having minimal impact on the extensive, high-affinity binding to the perfectly matched on-target mRNA.[8][11]

  • Other Modifications: Other modifications like 2'-fluoro (2'-F), locked nucleic acids (LNA), and unlocked nucleic acids (UNA) can also be used to improve stability and specificity.[6][13] For instance, UNA modifications in the seed region can decrease mismatch tolerance, thereby preventing miRNA-like off-target effects.[13] Amide linkages in the seed region have also been shown to suppress off-target activity.[19]

Part C: Experimental Optimization

Q9: How does the concentration of my this compound siRNA affect specificity?

A: siRNA concentration is critical. Off-target effects are highly concentration-dependent.[5] Using the lowest effective concentration of siRNA that achieves sufficient knockdown of this compound is crucial for minimizing off-target silencing.[8][11][20] It is essential to perform a dose-response curve for each new siRNA and cell line to determine the optimal concentration that balances on-target efficiency with off-target minimization.[20][21]

Q10: What are the best practices for siRNA delivery to avoid non-specific effects?

A: The delivery method itself can induce stress. To mitigate this:

  • Optimize Transfection Reagent: Use the lowest possible amount of transfection reagent that yields good knockdown efficiency. Titrate the reagent according to the manufacturer's protocol.

Part D: Validation & Controls

Q11: What are the essential controls for a reliable this compound siRNA experiment?

A: Proper controls are non-negotiable for interpreting your data correctly.

  • Untransfected/Mock Control: Include a sample of cells that are untransfected or treated only with the transfection reagent to establish a baseline for gene expression and cell health.

Q12: My experiment shows a phenotype. How can I be sure it's from this compound knockdown and not an off-target effect?

A: Rigorous validation is key. The "gold standard" approach involves several steps:

  • Use Multiple siRNAs: Demonstrate that at least two (ideally 3-4) different siRNAs targeting distinct sites on the this compound mRNA produce the same phenotype.[6][21] It is statistically unlikely that different siRNAs would share the same off-target profile.

  • Perform a Rescue Experiment: After knocking down the endogenous this compound, introduce a version of the this compound gene (e.g., from a plasmid) that is resistant to your siRNA (by making silent mutations in the siRNA target site). If the phenotype is reversed upon expression of the siRNA-resistant this compound, it strongly confirms that the effect was on-target.[21]

  • Correlate Phenotype with Knockdown: Show a direct correlation between the magnitude of the phenotype and the level of this compound mRNA or protein knockdown.

Q13: How can I identify which specific off-target genes are being affected by my this compound siRNA?

A: To get a global view of off-target effects, you need to perform whole-transcriptome analysis.[8][11]

  • Microarray Analysis or RNA-Sequencing (RNA-Seq): These techniques allow you to compare the gene expression profiles of cells treated with your this compound siRNA versus a negative control siRNA.[3][22] Genes that are significantly downregulated only in the this compound siRNA-treated cells (and are not this compound itself) are potential off-targets. This analysis can reveal the extent of off-targeting and help identify pathways that may be unintentionally affected.[3][22]

Data Summaries

Table 1: Effect of Chemical Modifications on Off-Target Silencing This table summarizes the impact of placing a 2'-O-methyl (2'-OMe) modification at position 2 of the siRNA guide strand.

siRNA TargetModificationAverage Reduction in Off-Target EventsOn-Target SilencingReference
Various2'-OMe at Position 2~66%Unaffected[18]
Various2'-OMe at Position 2Up to 80%Preserved[16]
Toxic siRNAs2'-OMe in Seed RegionEliminated toxic phenotypeMaintained[5]

Table 2: Impact of siRNA Concentration on Gene Regulation This table illustrates how lowering siRNA concentration reduces the number of off-target transcripts while maintaining on-target knockdown for a STAT3 siRNA.

siRNA ConcentrationOn-Target (STAT3) KnockdownNumber of Off-Target Genes (Downregulated >2-fold)Reference
25 nM~80%56[20]
10 nM~78%30[20]

Detailed Experimental Protocols

Protocol 1: Optimizing this compound siRNA Transfection in Mammalian Cells

  • Cell Seeding: The day before transfection, seed healthy, low-passage cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute the this compound siRNA stock solution in an appropriate volume of serum-free, nuclease-free medium. In separate tubes, prepare dilutions for your negative and positive controls. Perform a dose-response curve (e.g., 1 nM, 5 nM, 10 nM, 25 nM).

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions. Incubate for 5-10 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours, depending on the desired endpoint. The optimal time for assaying protein knockdown is typically longer (48-72h) than for mRNA knockdown (24-48h).

  • Analysis: Harvest cells to analyze this compound mRNA or protein levels and assess the phenotype.

Protocol 2: Validation of this compound Knockdown using Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a column-based kit or Trizol-based method. Ensure RNA is high quality (A260/280 ratio ~2.0).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and/or random hexamers.

  • qRT-PCR Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for this compound, and a suitable qPCR master mix (e.g., SYBR Green). Also, set up reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Run the reaction on a real-time PCR instrument with an appropriate cycling program.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method. Compare the expression levels in cells treated with this compound siRNA to those treated with the negative control siRNA. A significant reduction confirms on-target knockdown.

Protocol 3: Global Off-Target Analysis using Microarray

  • Experimental Setup: Transfect cells in triplicate with the this compound siRNA and a negative control siRNA at the lowest effective concentration determined previously. Include a mock-transfected control.

  • RNA Extraction: Harvest RNA at 24 hours post-transfection. This time point is optimal for detecting primary off-target effects before secondary, downstream changes occur. Ensure the RNA is of the highest quality (e.g., RIN > 9.0).

  • Microarray Hybridization: Process the RNA samples (e.g., labeling, fragmentation) and hybridize them to a whole-genome expression microarray according to the manufacturer's protocol (e.g., Affymetrix, Agilent).

  • Data Acquisition and Normalization: Scan the microarrays to acquire the raw intensity data. Perform quality control checks and normalize the data across all arrays to remove technical variation.

  • Differential Expression Analysis: Identify genes that are differentially expressed between the this compound siRNA-treated group and the negative control-treated group. Use appropriate statistical tests (e.g., t-test, ANOVA) and apply a significance threshold (e.g., p-value < 0.05) and a fold-change cutoff (e.g., >1.5-fold).

  • Off-Target Identification: The list of significantly downregulated genes (excluding this compound) represents the potential off-targets. Further bioinformatic analysis can be performed to check for seed region complementarity between the this compound siRNA and the 3' UTRs of these genes.[3][12][22]

Visual Guides

RNAi_Pathway cluster_cytoplasm Cytoplasm cluster_on_target On-Target Silencing cluster_off_target Off-Target Silencing (miRNA-like) siRNA siRNA Duplex Dicer Dicer RISC_loading RISC Loading Dicer->RISC_loading Cleavage Active_RISC Active RISC (Guide Strand) RISC_loading->Active_RISC Strand Selection On_Target_mRNA This compound mRNA (Perfect Match) Active_RISC->On_Target_mRNA Off_Target_mRNA Off-Target mRNA (Imperfect Match) Active_RISC->Off_Target_mRNA Cleavage mRNA Cleavage & Degradation On_Target_mRNA->Cleavage Repression Translational Repression & mRNA Destabilization Off_Target_mRNA->Repression siRNA_Workflow cluster_design Phase 1: Design & Synthesis cluster_validation Phase 2: In Vitro Validation cluster_phenotype Phase 3: Phenotypic Analysis A1 Identify this compound Target Sequence A2 Bioinformatic Analysis (BLAST, Specificity Check) A1->A2 A3 Select 3-4 Candidate siRNAs + Controls (Negative, Positive) A2->A3 A4 Synthesize siRNAs (Optional: Chemical Mods) A3->A4 B1 Determine Optimal Transfection Conditions A4->B1 B2 Dose-Response Curve (qRT-PCR for Knockdown) B1->B2 B3 Select Most Potent siRNA(s) at Lowest Effective Dose B2->B3 C1 Perform Phenotypic Assay (Using ≥2 siRNAs) B3->C1 C2 Confirm Phenotype with Rescue Experiment C1->C2 C3 Global Transcriptome Analysis (Microarray/RNA-Seq) C1->C3 Optional: Deep Dive Troubleshooting_Tree start Unexpected or Inconsistent Phenotype Observed q1 Did multiple siRNAs for This compound give the same result? start->q1 res1 Phenotype is likely ON-TARGET. Proceed with rescue experiment for confirmation. q1->res1 Yes res2 Phenotype is likely OFF-TARGET. - Redesign siRNAs - Use siRNA pools - Use chemical modifications q1->res2 No a1_yes Yes a1_no No

References

Technical Support Center: Crystallizing ASP-1 for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the crystallization of the ASP-1 protein. The following guides and FAQs are designed to offer direct, actionable advice to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed when crystallizing this compound?

The primary challenges in crystallizing this compound, specifically Na-ASP-1 from Necator americanus, include the inherent instability of the protein solution over time and the degradation of the crystals themselves. Researchers have noted that protein solutions may lose their ability to crystallize after just three weeks at 277 K, and the resulting crystals degrade over a four-week period. Additionally, the crystals that do form are often thin, flat plates, which can be fragile and challenging for X-ray diffraction experiments.

Q2: What is the recommended starting method for this compound crystallization?

The vapor diffusion method, particularly the hanging drop technique, has been successfully used to obtain Na-ASP-1 crystals. This method involves equilibrating a drop containing a mixture of the protein and a precipitant solution against a reservoir with a higher precipitant concentration, which slowly increases the protein concentration in the drop to a supersaturated state, promoting crystal formation.[1][2]

Q3: Why is protein purity and homogeneity critical for successful crystallization?

The success of a crystallization experiment is directly impacted by the purity (>95%) and monodispersity (homogeneity) of the protein sample.[3] Impurities and protein aggregates can interfere with the formation of a well-ordered crystal lattice, leading to disordered crystals, amorphous precipitate, or no crystals at all.[3][4]

Q4: My protein is pure, but it precipitates immediately upon setting up a crystallization trial. What is happening?

Immediate precipitation often occurs when the solution rapidly enters the "precipitation zone" of the phase diagram, where the level of supersaturation is too high for ordered nucleation. This can be caused by protein or precipitant concentrations that are too high.[5] The solution is to adjust these concentrations downwards to enter the "nucleation zone," where crystals can form and grow.

Troubleshooting Guide

Issue 1: Amorphous Precipitate or No Crystals

Question: My crystallization drops contain only amorphous precipitate or remain clear. What steps can I take to promote crystal growth?

  • Possible Causes:

    • Incorrect Concentrations: The protein or precipitant concentration may be too high, pushing the experiment into the precipitation zone, or too low, remaining in the undersaturated zone.[5]

    • Suboptimal pH: The pH of the buffer can significantly affect protein solubility and charge, influencing crystal packing.

    • Insufficient Purity: The presence of impurities or protein aggregates can inhibit lattice formation.[3]

    • Protein Instability: The this compound protein solution may have degraded over time.

  • Troubleshooting Steps:

    • Optimize Concentrations: Systematically screen a range of protein and precipitant concentrations. A good starting point for proteins is typically 5-20 mg/mL.[4][6]

    • Vary the pH: Screen a range of pH conditions around the protein's isoelectric point (pI) and further away to modulate surface charges.

    • Confirm Protein Quality: Use freshly purified protein for setting up new trials. Verify purity and monodispersity using SDS-PAGE and size-exclusion chromatography.

    • Try Additive Screens: Small molecules or salts can sometimes alter solubility and promote better crystal contacts.

    • Control Nucleation: If drops remain clear, consider techniques like micro-seeding, where microscopic crystals from a previous experiment are introduced to a new drop to initiate growth.[7]

Issue 2: Poor Crystal Quality (Small, Thin, or Needle-like Crystals)

Question: I am getting crystals, but they are too small, thin, or poorly formed for diffraction studies. How can I improve their quality?

  • Possible Causes:

    • Rapid Nucleation: If supersaturation is too high, too many nuclei can form simultaneously, resulting in a shower of tiny crystals.

    • Fast Crystal Growth: Rapid growth can lead to imperfections in the crystal lattice.

    • Inherent Properties: this compound has been observed to form thin, plate-like crystals.

  • Troubleshooting Steps:

    • Slow Down Equilibration: Decrease the rate of vapor diffusion by using a larger drop volume, a smaller precipitant concentration difference between the drop and the reservoir, or by setting up trials at a lower, constant temperature (e.g., 4°C).[3]

    • Refine Precipitant Conditions: Make small, incremental changes to the precipitant concentration or type around the successful condition. Sometimes switching from one type of PEG to another (e.g., PEG 6000 to PEG 8000) can influence crystal habit.

    • Consider Alternative Methods: Microbatch or dialysis methods can provide more stable conditions and prevent rapid evaporation, potentially leading to larger, more well-ordered crystals.[1][2][5]

    • Surface Engineering: As a more advanced strategy, consider surface entropy reduction (SER), where surface residues with high conformational flexibility (like lysine or glutamate) are mutated to smaller, less flexible residues (like alanine) to promote more stable crystal contacts.[3][8][9]

Issue 3: Protein and Crystal Degradation

Question: My this compound protein solution seems to lose its ability to crystallize over time, and the crystals I do get are not stable. How can I mitigate this?

  • Possible Causes:

    • Proteolytic Activity: Trace amounts of proteases in the purified sample can degrade the protein.

    • Conformational Instability: The protein may be inherently unstable in the chosen buffer conditions over extended periods.

    • Crystal Packing Instability: The molecular contacts within the crystal lattice may be weak, leading to degradation.

  • Troubleshooting Steps:

    • Use Fresh Protein: Always use protein from a recent purification run for setting up crystallization screens. The Na-ASP-1 protein was noted to lose crystallizability after three weeks at 277 K.

    • Add Protease Inhibitors: Include a cocktail of protease inhibitors in your purification and final protein buffers.

    • Work Quickly: Once crystals appear, proceed to harvesting and cryo-protection without delay, as Na-ASP-1 crystals have been observed to degrade rapidly.

    • Optimize Cryo-protection: Screen different cryo-protectants (e.g., glycerol, ethylene glycol) and concentrations to find a condition that allows for flash-freezing in liquid nitrogen without damaging the crystal lattice.

Experimental Protocols & Data

Published Protocol for Na-ASP-1 Purification and Crystallization

The following protocol is based on the successful crystallization of Na-ASP-1 from the human hookworm Necator americanus.

1. Protein Expression and Purification:

  • Expression: Recombinant protein was produced via fermentation in Pichia pastoris using FM22 medium, with a three-phase procedure (batch, fed-batch, and induction).

  • Concentration: The protein was concentrated using an Amicon Stirred Cell with a 5 kDa molecular-weight cutoff Omega membrane.

  • Size-Exclusion Chromatography: A final polishing step was performed using a Sephacryl S-100 High Resolution resin, with the protein eluted in PBS buffer (pH 7.2).

  • Final Preparation: Prior to crystallization, the protein was desalted and concentrated to 7.5 mg/ml using a Microcon concentrator (30 kDa cutoff). Purity was confirmed by SDS-PAGE analysis.

2. Crystallization by Hanging Drop Vapor Diffusion:

  • Setup: Drops were prepared by mixing 3 µl of the protein solution (7.5 mg/ml) with 1.5 µl of the reservoir solution.

  • Temperature: Plates were incubated at 277 K (4°C).

  • Time: The largest crystals were obtained overnight.

Data Presentation

Table 1: Successful Crystallization Conditions for Na-ASP-1

Condition IDReservoir SolutionBufferpHCrystal Dimensions (mm)
121% (w/v) PEG 6000Sodium Citrate6.00.3 x 0.5 x <0.05
230% (w/v) PEG 8000CHES9.3Similar to Condition 1

Table 2: Crystallographic Data for Na-ASP-1

ParameterValue
Space GroupP2₁
Unit Cell a (Å)67.7
Unit Cell b (Å)74.27
Unit Cell c (Å)84.60
Unit Cell β (°)112.12
Resolution (Å)2.2
Molecules/Asymmetric Unit1

Mandatory Visualizations

ASP1_Purification_Workflow cluster_purification This compound Purification Workflow start_end start_end process process qc qc Fermentation Recombinant Expression (P. pastoris) Concentration1 Initial Concentration (Amicon Stirred Cell, 5 kDa cutoff) Fermentation->Concentration1 SEC Size-Exclusion Chromatography (Sephacryl S-100) Concentration1->SEC PurityCheck Purity > 95%? SEC->PurityCheck PurityCheck->SEC No (Repurify) Concentration2 Desalt & Final Concentration (Microcon, 30 kDa cutoff) PurityCheck->Concentration2 Yes FinalProtein Pure this compound (7.5 mg/ml) Concentration2->FinalProtein Hanging_Drop_Workflow cluster_hanging_drop Hanging Drop Vapor Diffusion Setup material material action action setup setup outcome outcome Reservoir Pipette 500 µl Reservoir Solution into Well Invert Invert Coverslip and Seal Well Reservoir->Invert Protein Protein Stock (7.5 mg/ml) MixDrop Mix 3 µl Protein + 1.5 µl Reservoir on Coverslip Protein->MixDrop ReservoirStock Reservoir Stock (e.g., 21% PEG 6000) ReservoirStock->Reservoir ReservoirStock->MixDrop MixDrop->Invert Equilibrate Incubate at 277 K (Vapor Diffusion Occurs) Invert->Equilibrate Crystals Observe for Crystal Growth Equilibrate->Crystals Troubleshooting_Logic cluster_troubleshooting Crystallization Troubleshooting Logic problem problem cause cause solution solution Start Initial Trial Outcome Precipitate Amorphous Precipitate Start->Precipitate NoCrystals Clear Drop Start->NoCrystals PoorCrystals Poor Quality Crystals Start->PoorCrystals Cause_Precip Concentration Too High Precipitate->Cause_Precip Cause_Clear Concentration Too Low NoCrystals->Cause_Clear Cause_Poor Rapid Nucleation PoorCrystals->Cause_Poor Sol_Precip Decrease Protein or Precipitant Conc. Cause_Precip->Sol_Precip Sol_Clear Increase Protein or Precipitant Conc. Cause_Clear->Sol_Clear Sol_Seed Try Micro-seeding Cause_Clear->Sol_Seed Sol_Poor Slow Equilibration Rate (e.g., lower temp) Cause_Poor->Sol_Poor

References

Technical Support Center: ASP-1 Enzymatic Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ASP-1 (Aspartyl Protease 1) enzymatic activity assay. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals refine their experimental conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a fluorogenic this compound activity assay?

A1: A fluorogenic this compound assay typically employs a peptide substrate that contains a fluorophore and a quencher pair. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal through a process called Förster Resonance Energy Transfer (FRET).[1] When this compound, an endopeptidase, cleaves the specific peptide bond between the fluorophore and the quencher, they are separated. This separation de-quenches the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[2]

Q2: How do I choose an appropriate substrate for my specific this compound?

A2: The choice of substrate is critical and depends on the substrate specificity of your particular this compound enzyme. Aspartyl proteases often recognize and cleave peptide bonds between specific amino acid residues.[3] It is recommended to consult the literature for known substrates of your this compound or related orthologs. If this information is unavailable, a substrate screen using a library of fluorogenic peptides may be necessary to identify an optimal sequence.

Q3: What is a typical buffer system and pH for an aspartyl protease assay?

A3: Aspartyl proteases are characteristically active at an acidic pH. The optimal pH can vary significantly, but a common starting point is a buffer in the pH range of 3.0 to 6.0. For example, an aspartic protease from Aspergillus niger shows maximal activity at pH 3.0, while HIV-1 aspartyl protease works well at pH 5.5.[4][5] Commonly used buffers include sodium acetate, citrate, or lactate to maintain the acidic environment.[4][5] It is crucial to determine the optimal pH for your specific enzyme empirically.

Q4: What is the role of a "no enzyme" control?

A4: The "no enzyme" control, which contains all reaction components except the this compound enzyme, is essential for determining the background signal. This background can arise from substrate autofluorescence, spontaneous substrate degradation, or fluorescence from other components in the sample.[6] Subtracting the signal from this control is necessary to accurately measure the enzyme-dependent activity.

Q5: Why is it important to measure the initial reaction velocity (V₀)?

A5: Measuring the initial velocity is crucial for accurate enzyme kinetics and inhibitor screening.[7] The initial rate, measured when only a small fraction (<10-15%) of the substrate has been consumed, reflects the true catalytic rate before it is affected by factors like substrate depletion, product inhibition, or changes in pH. Assays should be configured (by adjusting enzyme concentration) so that the reaction progress curve is linear for a reasonable period.[7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound enzymatic assays.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Substrate Instability/Autohydrolysis: The fluorogenic substrate is degrading spontaneously in the assay buffer.• Test substrate stability by incubating it in the assay buffer without the enzyme. If the signal increases, consider adjusting the buffer pH or temperature.• Ensure substrate is stored correctly (e.g., at -20°C, protected from light) and is not expired.[2][8]
2. Autofluorescent Compounds: Test compounds, buffers, or contaminants in the sample are fluorescent at the assay wavelengths.[9]• Run a "compound-only" control (buffer + test compound) to check for autofluorescence.• If screening compounds, pre-read the plate after compound addition but before adding the substrate or enzyme.[9]
3. Contaminating Proteases: The enzyme preparation or sample (e.g., cell lysate) contains other proteases that can cleave the substrate.[2]• Verify the purity of your this compound enzyme preparation using SDS-PAGE.• For crude samples, use a specific this compound inhibitor (like Pepstatin A) to confirm that the observed activity is from an aspartyl protease.
Low or No Signal 1. Sub-optimal Assay Conditions: The pH, temperature, or buffer composition is not optimal for enzyme activity.[10]• Perform a matrix experiment to determine the optimal pH (e.g., pH 3.0-6.0) and temperature (e.g., 25°C, 37°C, 50°C) for your specific this compound.[4][11]
2. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.• Handle enzymes on ice and avoid repeated freeze-thaw cycles.[2]• Check the activity of a new or previously validated enzyme lot in parallel.
3. Insufficient Enzyme/Substrate: The concentration of the enzyme or substrate is too low to generate a detectable signal.[12]• Increase the enzyme concentration in the reaction.• Ensure the substrate concentration is appropriate, typically at or near its Michaelis constant (Km) for kinetic assays.[7]
Poor Reproducibility / High Well-to-Well Variability 1. Pipetting Inaccuracies: Inconsistent volumes of enzyme, substrate, or inhibitors are being dispensed.[8]• Use calibrated pipettes and prepare a master mix for reagents to be added to all wells.[8]• Avoid pipetting very small volumes (<2 µL).
2. Incomplete Mixing: Reagents are not mixed thoroughly upon addition.• Gently mix the plate after adding reagents, but avoid introducing air bubbles which can interfere with optical readings.[8][13]
3. Temperature Gradients: Inconsistent temperature across the microplate during incubation.• Ensure the plate is incubated in a temperature-controlled plate reader or incubator to allow for even heating.
Non-linear Reaction Progress Curve 1. Rapid Substrate Depletion: The enzyme concentration is too high, consuming the substrate too quickly.• Reduce the enzyme concentration until the reaction progress is linear for the desired measurement period.[7]
2. Product Inhibition: The product of the reaction is inhibiting the enzyme.• Dilute the enzyme to ensure you are measuring the initial velocity where product concentration is minimal.
3. Photobleaching/Inner Filter Effect: Occurs at high substrate/product concentrations in fluorescence assays.• This is often due to the fluorescent product absorbing the excitation light. Ensure your substrate and enzyme concentrations are within the linear range of your instrument.[6]

Experimental Protocols & Data

Optimizing Reaction Conditions

The optimal conditions for this compound activity can vary significantly. The following table provides example starting points based on published data for different aspartyl proteases. Researchers should empirically determine the optimal parameters for their specific enzyme.

Parameter Typical Range / Condition Notes
pH 3.0 - 6.0Aspartyl proteases are active in acidic conditions. Test a range of buffers (e.g., acetate, citrate) to find the optimum.[4]
Temperature 37°C - 50°CWhile many assays are run at 37°C, some proteases have higher optimal temperatures.[4][10]
Substrate Conc. 1 - 20 µMShould be determined based on the substrate's Km value. For routine screening, a concentration near the Km is often used.[5]
Enzyme Conc. 1 - 100 nMShould be titrated to achieve a linear reaction rate for at least 30-60 minutes.
Inhibitor Pepstatin A (1-10 µM)A classic aspartyl protease inhibitor used to confirm enzyme identity.[14]
Protocol: Fluorogenic this compound Activity Assay

This protocol provides a general workflow for measuring this compound activity in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

  • This compound Enzyme Stock: Prepare a concentrated stock of this compound in a buffer that ensures its stability (e.g., with glycerol for frozen storage). Dilute the enzyme to the desired final concentration in Assay Buffer just before use. Keep on ice.

  • Substrate Stock: Dissolve the fluorogenic peptide substrate in DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C, protected from light.[2] Dilute to an intermediate concentration in Assay Buffer before the experiment.

  • Inhibitor Control (Optional): Prepare a stock of Pepstatin A in DMSO.

2. Assay Procedure:

  • Set up reactions in a black, flat-bottom 96-well plate suitable for fluorescence measurements.[8]

  • Add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of test compounds (dissolved in DMSO, then diluted in Assay Buffer) or vehicle control to the appropriate wells.

  • Add 20 µL of diluted this compound enzyme to all wells except the "no enzyme" controls. Add 20 µL of Assay Buffer to the "no enzyme" wells.

  • Mix the plate gently and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C). This step allows compounds to interact with the enzyme before the reaction starts.

  • Initiate the reaction by adding 20 µL of the diluted substrate to all wells. The final volume is 100 µL.

  • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

3. Data Acquisition:

  • Measure the fluorescence intensity (RFU - Relative Fluorescence Units) at appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Read the plate kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes). A kinetic read is highly recommended to ensure the reaction is in the linear range.[7]

4. Data Analysis:

  • For each well, subtract the background fluorescence (from a "no enzyme" control).

  • For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear portion of the RFU vs. time plot.

  • Calculate percent inhibition for test compounds relative to the vehicle control (enzyme + substrate + vehicle).

Visualized Workflows and Logic

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing the this compound enzymatic assay.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Stocks prep_plate Aliquot Buffer, Compounds, and Enzyme to Plate prep_reagents->prep_plate pre_incubate Pre-incubate Plate at Assay Temperature prep_plate->pre_incubate initiate Initiate Reaction by Adding Substrate pre_incubate->initiate incubate_read Incubate and Read Fluorescence (Kinetic or Endpoint) initiate->incubate_read calc_rate Calculate Initial Velocity (V₀) from Linear Slope incubate_read->calc_rate analyze_data Determine % Inhibition or Enzyme Activity calc_rate->analyze_data end_node End analyze_data->end_node start Start start->prep_reagents G start Assay Problem Encountered q1 Is the background signal (no enzyme control) high? start->q1 q1_yes Check for substrate instability and compound autofluorescence. Run controls. q1->q1_yes Yes q2 Is the signal (with enzyme) low or absent? q1->q2 No q1_yes->q2 q2_yes_1 Verify enzyme activity with a positive control. Check storage and handling. q2->q2_yes_1 Yes q3 Is the data noisy or not reproducible? q2->q3 No q2_yes_2 Optimize pH and temperature. Increase enzyme concentration. q2_yes_1->q2_yes_2 q2_yes_2->q3 q3_yes Review pipetting technique. Use master mixes. Ensure proper mixing and uniform temperature. q3->q3_yes Yes success Assay Optimized q3->success No q3_yes->success

References

troubleshooting asp-1 mutant viability issues in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with asp-1 mutants in Caenorhabditis elegans.

Troubleshooting Guides

This section addresses specific issues that may arise during the course of your experiments with this compound mutants.

Question 1: My this compound mutant population appears unhealthy or has a reduced lifespan compared to wild-type (N2) worms.

Possible Causes and Solutions:

  • Subtle Developmental or Viability Defects: Although not always overtly apparent, mutations in genes involved in cellular processes like programmed cell death can lead to cumulative physiological stress. The this compound gene encodes an aspartic protease involved in necrosis and apoptosis.[1][2] Its absence might lead to subtle defects that manifest as reduced fitness over generations or under specific environmental conditions.

  • Solution:

    • Outcrossing: If you have not already done so, outcross your this compound mutant strain to the wild-type N2 strain at least four to six times. This will help to remove any unlinked background mutations that may have accumulated and are contributing to the reduced viability.

    • Careful Culture Maintenance: Maintain the worms on Nematode Growth Medium (NGM) plates with a fresh lawn of E. coli OP50. Avoid starvation and overcrowding, as these conditions can exacerbate underlying subtle phenotypes.

    • Quantitative Healthspan Assays: Perform quantitative assays to pinpoint the nature of the viability issue. Key assays include:

      • Lifespan Assay: To determine if the mutant has a shortened lifespan.

      • Brood Size Assay: To assess if fecundity is compromised.

      • Stress Resistance Assays: To test for sensitivity to environmental stressors.

Question 2: I am not observing the expected phenotype in my this compound mutant. What could be the reason?

Possible Causes and Solutions:

  • Redundancy: The C. elegans genome contains multiple aspartic proteases.[3] It is possible that other proteases are compensating for the loss of this compound function under standard laboratory conditions.

  • Condition-Specific Phenotype: The function of this compound may be more critical under specific stress conditions. For instance, its role in necrosis is highlighted in the context of toxin-induced cell death.[1]

  • Solution:

    • Induce Stress: Test the this compound mutants under various stress conditions to uncover a phenotype. This could include:

      • Pathogen exposure: Challenge the worms with bacterial pathogens.

      • Toxin exposure: Use toxins known to induce necrotic cell death.

      • Osmotic or oxidative stress: Subject the worms to high salt concentrations or pro-oxidants.[4]

    • Genetic Background: Cross the this compound mutation into a sensitized genetic background. For example, if you hypothesize that this compound functions in a particular pathway, combining it with a mutation in another gene in the same pathway might reveal a synthetic phenotype.

    • Expression Analysis: Confirm the expression pattern of this compound in your strain using techniques like qPCR or by using a reporter strain (e.g., asp-1p::GFP). Expression is reported to be highest in intestinal cells during late embryonic and early larval stages.[3]

Frequently Asked Questions (FAQs)

Q1: What is the known function of the this compound gene in C. elegans?

A1: The this compound gene encodes a lysosomal aspartic protease, which is a homolog of human cathepsin D.[3] It has been implicated in the necrotic cell death pathway.[1] Specifically, it is required for the necrotic death of intestinal cells induced by certain bacterial toxins.[1] It is also predicted to be involved in the apoptotic process.[2]

Q2: In which tissues and at what developmental stages is this compound expressed?

A2: this compound is primarily expressed in the intestinal cells of C. elegans.[3] Its expression is highest during the late embryonic and early larval stages of development and is not typically observed in adult nematodes.[3]

Q3: Are there any known signaling pathways involving this compound?

A3: this compound is a component of a necrotic cell death pathway. One model suggests that certain cellular insults, like bacterial toxins, can lead to lysosomal rupture, releasing this compound into the cytoplasm, which then contributes to cellular degradation and necrosis.[1] It is also implicated in a pro-apoptotic pathway that functions in parallel to the canonical apoptosis pathway involving CED-3.[5][6]

Q4: What are the key considerations when designing a viability assay for this compound mutants?

A4: When designing viability assays, it is crucial to have well-defined experimental and control groups. Key considerations include:

  • Synchronization: Start with a synchronized population of worms (e.g., all at the L1 or L4 stage) to ensure that age-related differences do not confound the results.[4]

  • Temperature Control: Maintain a constant and appropriate temperature throughout the experiment, as temperature can significantly affect development and lifespan.[7]

  • Blinding: Whenever possible, the person scoring the worms should be blinded to the genotype to prevent bias.

  • Statistical Analysis: Use appropriate statistical methods (e.g., log-rank test for lifespan assays) to determine the significance of any observed differences.

Experimental Protocols

1. Lifespan Assay

This protocol is used to determine the lifespan of a worm population.

  • Synchronization: Grow gravid adult worms on NGM plates seeded with E. coli OP50. Allow them to lay eggs for a defined period (e.g., 4-6 hours) and then remove the adults. The progeny will be a synchronized cohort.

  • Experimental Setup: Once the synchronized worms reach the L4 larval stage, transfer a defined number of worms (e.g., 30-50) to fresh, seeded NGM plates. Create at least three replicate plates for each condition or genotype.

  • Scoring: Starting from the first day of adulthood, score the number of live and dead worms every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Censor worms that crawl off the plate or die from internal hatching ("bagging").

  • Data Analysis: Plot the percentage of surviving worms over time to generate a survival curve. Use the log-rank (Mantel-Cox) test to determine if there are statistically significant differences between the survival curves of different populations.

2. Brood Size Assay

This assay measures the total number of viable progeny produced by a single worm.

  • Setup: Place individual L4 hermaphrodites on separate, freshly seeded NGM plates.

  • Daily Transfers: Transfer each worm to a new plate every 24 hours until it ceases to lay eggs.

  • Counting Progeny: After a 2-3 day incubation period to allow eggs to hatch and develop to a countable stage (e.g., L2-L4 larvae), count the number of progeny on each plate.

  • Calculation: The total brood size for an individual worm is the sum of all its progeny from all the plates. Calculate the average brood size for each genotype.

3. Oxidative Stress Resistance Assay

This assay assesses the ability of worms to survive exposure to an oxidative stressor.

  • Preparation: Prepare NGM plates containing a pro-oxidant, such as paraquat or juglone. The concentration will need to be optimized for your specific experimental conditions.

  • Exposure: Transfer a synchronized population of young adult worms to the stress-inducing plates.

  • Scoring: At regular time intervals (e.g., every few hours), count the number of live and dead worms.

  • Analysis: Plot the percentage of survival over time and compare the survival curves of the different genotypes.

Quantitative Data Summary

AssayWild-Type (N2) - Typical RangeThis compound Mutant - Potential Outcome
Mean Lifespan (20°C) 18-22 daysMay show a slight reduction or no significant difference under standard conditions.
Total Brood Size 250-300 progenyMay show a slight reduction or no significant difference.
Oxidative Stress Survival (e.g., Paraquat) Median survival of X hoursMay exhibit increased sensitivity or resistance depending on the specific role of this compound in the stress response.

Note: The values for this compound mutants are hypothetical and should be determined experimentally.

Visualizations

Signaling Pathways

Necrotic_Cell_Death_Pathway cluster_Extracellular Extracellular cluster_Intestinal_Cell Intestinal Cell Toxin Bacterial Toxin (e.g., Cry6Aa) Lysosome Lysosome Toxin->Lysosome Induces rupture ASP1_inactive This compound (inactive) Lysosome->ASP1_inactive contains ASP1_active This compound (active) Lysosome->ASP1_active Releases Cellular_Components Cellular Components ASP1_active->Cellular_Components Degrades Necrosis Necrotic Cell Death Cellular_Components->Necrosis

Caption: A simplified model of the this compound mediated necrotic cell death pathway.

Apoptosis_Pathways cluster_Canonical Canonical Pathway cluster_ASP1_Parallel This compound Parallel Pathway EGL1 EGL-1 CED9 CED-9 EGL1->CED9 inhibits CED4 CED-4 CED9->CED4 inhibits CED3 CED-3 (Caspase) CED4->CED3 activates Apoptosis1 Apoptosis CED3->Apoptosis1 Apoptotic_Stimulus Apoptotic Stimulus ASP1 This compound Apoptotic_Stimulus->ASP1 activates Apoptosis2 Apoptosis ASP1->Apoptosis2

Caption: Parallel apoptotic pathways in C. elegans.

Experimental Workflows

Lifespan_Assay_Workflow Start Start: Gravid Adults Egg_Lay Egg Lay (4-6 hours) Start->Egg_Lay Sync_Progeny Synchronized Progeny Egg_Lay->Sync_Progeny L4_Stage Develop to L4 Stage Sync_Progeny->L4_Stage Transfer Transfer to Fresh Plates (Day 0 of Adulthood) L4_Stage->Transfer Score Score Live/Dead Worms (Daily or Every Other Day) Transfer->Score Censor Censor Lost or 'Bagged' Worms Score->Censor End End: All Worms Dead Score->End Continue until Analyze Analyze Data (Survival Curve, Log-rank Test) End->Analyze

Caption: Workflow for a typical C. elegans lifespan assay.

Brood_Size_Assay_Workflow Start Start: Individual L4 Worms Daily_Transfer Daily Transfer to New Plate Start->Daily_Transfer Stop_Laying Worm Stops Laying Eggs Daily_Transfer->Stop_Laying Stop_Laying->Daily_Transfer No Incubate Incubate Plates (2-3 Days) Stop_Laying->Incubate Yes Count Count Progeny on All Plates Incubate->Count Sum Sum Progeny for Total Brood Size Count->Sum Analyze Calculate Average Brood Size Sum->Analyze

Caption: Workflow for determining the brood size of individual worms.

References

Technical Support Center: Optimizing Fixation for ASP-1 Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing immunofluorescence staining of ASP-1 (Apoptosis-Stimulating Protein of p53-1), also known as ASPP1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reliable staining results for this key regulatory protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixation method for this compound immunofluorescence?

A1: For this compound immunofluorescence, the most commonly successful method is fixation with a crosslinking agent like paraformaldehyde (PFA). A typical starting point is to fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.[1][2][3] This is followed by permeabilization with a detergent such as 0.2% to 0.5% Triton X-100 in PBS for 5-10 minutes to allow the antibody to access the nuclear and cytoplasmic this compound protein.[1][3]

Q2: Can I use methanol fixation for this compound immunofluorescence?

A2: While methanol can be used for some nuclear proteins, it is generally a harsher fixation method that works by denaturing and precipitating proteins.[4][5] This can sometimes obscure the epitope recognized by the primary antibody. For this compound, PFA fixation is more commonly reported and is recommended as the first method to try.[1][3] If you are having trouble with the PFA protocol, a cold methanol fixation (-20°C for 5-10 minutes) could be tested as an alternative, but be aware that it may alter cellular morphology and protein localization.[2][6]

Q3: I am getting a very weak or no signal for this compound. What could be the cause?

A3: A weak or absent signal can be due to several factors. First, ensure that your cells of interest express this compound at a detectable level.[7][8] The fixation protocol itself can also be a cause; over-fixation with PFA can mask the epitope. You can try reducing the fixation time or concentration.[7] Also, ensure that your permeabilization step is sufficient to allow antibody entry into the nucleus and cytoplasm where this compound is located. Other potential issues include suboptimal primary antibody concentration, incorrect secondary antibody, or issues with the imaging setup.[9][10][11]

Q4: My this compound staining shows high background. How can I reduce it?

A4: High background can be caused by several factors in your protocol. Inadequate blocking is a common culprit; ensure you are blocking with a suitable agent, such as 5% normal serum from the same species as your secondary antibody or 1-3% BSA, for at least 30-60 minutes.[7][12] Insufficient washing between antibody incubation steps can also lead to high background.[7][8] Additionally, a primary or secondary antibody concentration that is too high can increase non-specific binding.[8][10] Consider titrating your antibodies to find the optimal concentration. Finally, ensure your PFA solution is freshly prepared, as old formaldehyde can increase autofluorescence.

Troubleshooting Guide

Problem 1: Weak or No this compound Signal
Possible Cause Recommended Solution
Improper Fixation Optimize PFA fixation time (try 10, 15, and 20 minutes) and concentration (2% to 4%).[12] Over-fixation can mask the this compound epitope.
Insufficient Permeabilization Increase Triton X-100 concentration (up to 0.5%) or incubation time (up to 15 minutes) to ensure antibody access to nuclear and cytoplasmic this compound.[1]
Suboptimal Antibody Concentration Titrate your primary antibody to determine the optimal concentration. Consult the manufacturer's datasheet for a recommended starting dilution.[10][11]
Low this compound Expression Confirm this compound expression in your cell line or tissue using a positive control or by checking protein expression databases.[7][11]
Inactive Antibodies Ensure proper storage of primary and secondary antibodies. Avoid repeated freeze-thaw cycles.[9]
Problem 2: High Background Staining
Possible Cause Recommended Solution
Insufficient Blocking Increase blocking time to 60 minutes. Use 5-10% normal serum from the species of the secondary antibody for blocking.[7][12]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[8][10]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[7][8]
Autofluorescence Use a fresh PFA solution. You can also perform a quenching step with 0.1 M glycine in PBS after fixation. An unstained control will help determine the level of autofluorescence.
Secondary Antibody Non-specificity Run a control with only the secondary antibody to check for non-specific binding.[10]
Problem 3: Non-Specific Staining or Incorrect Localization
Possible Cause Recommended Solution
Fixation Method Altering Localization As this compound can be both nuclear and cytoplasmic, the fixation method can influence its apparent localization.[1][3] PFA is generally better at preserving the in-situ localization of proteins compared to methanol.[4][5]
Cross-reactivity of Antibodies Ensure your primary and secondary antibodies are specific for this compound and the host species of the primary, respectively. Use antibodies validated for immunofluorescence.[13]
Cell Health Ensure cells are healthy and not overly confluent before fixation, as this can affect protein expression and localization.

Experimental Protocols

Recommended Protocol for this compound Immunofluorescence

This protocol is a starting point and may require optimization for your specific cell type and antibodies.

  • Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to an appropriate confluency (typically 50-70%).

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[1][3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host species) and 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-ASP-1 antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

  • Washing: Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filters.

Visualizing the Workflow and Troubleshooting Logic

ASP1_IF_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Immunostaining cluster_final Final Steps start Start: Seed Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Block wash3->block primary_ab Incubate with Primary Ab (anti-ASP-1) block->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Incubate with Secondary Ab wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain mount Mount counterstain->mount image Image mount->image image->fix Weak/No Signal? Optimize Fixation image->perm Weak/No Signal? Optimize Permeabilization image->block High Background? Improve Blocking image->primary_ab Weak or High Background? Titrate Ab

Caption: Workflow for this compound immunofluorescence with key troubleshooting checkpoints.

Fixation_Choice cluster_fixative Choice of Fixative for this compound cluster_pfa_path PFA Pathway cluster_methanol_path Methanol Pathway Fixative Select Fixative PFA Paraformaldehyde (PFA) (Recommended) Fixative->PFA Preserves Morphology Methanol Methanol (Alternative) Fixative->Methanol Harsher, Denaturing Permeabilize Permeabilization Required (e.g., Triton X-100) PFA->Permeabilize No_Perm Permeabilization Not Required Methanol->No_Perm

Caption: Decision logic for choosing a fixation method for this compound immunofluorescence.

References

Technical Support Center: Overcoming Challenges in Mass Spectrometry for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry experiments for protein and peptide analysis.

Frequently Asked Questions (FAQs)

Q1: What does "ASP-1 Mass Spectrometry" refer to?

The term "this compound Mass Spectrometry" does not correspond to a standardized or widely recognized mass spectrometry technique or instrument. It could potentially refer to:

  • Analysis of a specific protein: "this compound" might be an abbreviation for a particular protein containing aspartic acid (Asp) that is the subject of analysis.

  • A specific protocol or workflow: It could be an internal designation for a specific experimental protocol or standard operating procedure within a laboratory.

  • A component of an instrument: It might refer to a specific component or software version associated with a mass spectrometer.

Without further context, it is recommended to clarify the origin of the term. The troubleshooting and guidance provided here are applicable to general protein and peptide analysis by mass spectrometry.

Q2: What are the most common issues encountered in mass spectrometry?

Common issues in mass spectrometry include poor signal intensity, problems with mass accuracy and resolution, peak splitting or broadening, ion suppression and matrix effects, and baseline drift and noise.[1] These challenges can arise from various factors, including sample preparation, instrument calibration, and the inherent complexity of biological samples.[2]

Q3: How can I improve poor signal intensity?

To improve weak or undetectable peaks, consider the following:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while overly concentrated samples can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique (e.g., ESI, MALDI) can significantly impact signal intensity. Experiment with different methods to find the optimal one for your analytes.[1]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[1]

Q4: What causes poor mass accuracy and how can I fix it?

Inaccurate mass determination can stem from incorrect calibration or instrument drift.[1] To address this:

  • Regular Mass Calibration: Perform mass calibration regularly using appropriate standards to ensure accurate mass measurements.[1]

  • Instrument Maintenance: Adhere to the manufacturer's maintenance schedule to keep the mass spectrometer in good working condition.[1]

Q5: What leads to high background noise in my spectra?

High background noise can be caused by several factors:

  • Contaminated Gases: Ensure high-purity gases are used and that gas filters are in place and checked regularly.[3]

  • Leaks: Check for leaks in the gas flow path, fittings, and valves.[3][4]

  • Solvent Contamination: Use high-purity, LC-MS grade solvents to minimize background ions.[5]

Troubleshooting Guides

Issue 1: No Peaks or Empty Chromatogram

If you are not observing any peaks in your data, it could be an issue with the sample reaching the detector or a problem with the detector itself.[4]

Troubleshooting Steps:

  • Check Autosampler and Syringe: Verify that the autosampler and syringe are functioning correctly and injecting the sample.[4]

  • Inspect Sample Preparation: Ensure that the sample has been prepared correctly.[4]

  • Examine the Column: Check the column for any cracks or blockages that could prevent the sample from reaching the detector.[4]

  • Verify Detector Function: For certain detectors, ensure the flame is lit and gases are flowing correctly.[4]

  • Review Method Parameters: Double-check the acquisition method to ensure it is set up correctly to acquire data.[5]

  • Check for Clogs: Inspect the system for any clogs that might be obstructing the flow path.[5]

Issue 2: High Signal in Blank Runs (Carryover)

Significant signal in blank injections indicates contamination or carryover from previous samples.

Troubleshooting Steps:

  • Needle Washes: Implement or enhance needle washes between sample injections to clean the autosampler.[5]

  • Run Additional Blanks: Consider running more blank injections between samples to further reduce carryover.[5]

  • Check Mobile Phase: Ensure the mobile phase is prepared with high-purity reagents and solvents.[5]

  • Inspect Sample Vials and Caps: Use clean vials and caps to avoid introducing contaminants.

Issue 3: Inaccurate Mass Values

Observed mass values that are shifted or inaccurate can compromise data quality.

Troubleshooting Steps:

  • Verify MS Calibration: Confirm that the mass spectrometer was calibrated before the acquisition.[5]

  • Check Reference Mass Data: If using a reference mass, ensure the vial is full and correctly specified in the method.[5]

  • Perform Instrument Calibration: Follow the manufacturer's instructions to calibrate the instrument.[5]

  • Tune Mass Spectrometer Voltages: A tune of the mass spectrometer voltages can help ensure correct mass value assignments.[5]

Data and Protocols

Table 1: Common Contaminants in Mass Spectrometry
Contaminant TypeCommon Sourcesm/z (Da) of Common Ions
PolymersPlasticware, skin creams, lab wipes (e.g., PEGs)[6]Varies, often repeating units (e.g., +44 for PEG)
Solvents & AdditivesImpurities in solvents, mobile phase additivesVaries
BiologicalKeratin from skin and hair, trypsin (autolysis)Varies
Gas ContaminantsAir leaks18 (H₂O), 28 (N₂), 32 (O₂)[3]
Experimental Protocol: Basic Mass Spectrometer Calibration

This is a general guideline; always refer to your specific instrument's manual for detailed instructions.

  • Prepare Calibration Standard: Prepare a fresh solution of the manufacturer-provided calibration standard at the recommended concentration.

  • Infuse the Standard: Set up a direct infusion of the calibration standard into the mass spectrometer.

  • Set Up Calibration Method: In the instrument control software, select the appropriate calibration method for your mass range and ionization mode.

  • Acquire Calibration Data: Start the acquisition. The instrument will acquire spectra of the known calibration compounds.

  • Apply Calibration: The software will use the acquired data to generate a new calibration file. Apply this new calibration to subsequent acquisitions.

  • Verify Calibration: Run a quality control sample to verify that the mass accuracy is within the acceptable range.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Peptide_Cleanup LC_Separation Liquid Chromatography (LC) Separation Peptide_Cleanup->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Protein_Identification Protein Identification Data_Acquisition->Protein_Identification Quantification Quantification Protein_Identification->Quantification

Caption: General workflow for protein analysis by mass spectrometry.

Troubleshooting_Decision_Tree Start Problem Observed No_Signal No Signal / Empty Chromatogram Start->No_Signal Inaccurate_Mass Inaccurate Mass Start->Inaccurate_Mass High_Background High Background Start->High_Background Check_Injection Check Sample Injection & Syringe No_Signal->Check_Injection Check_Calibration Verify Last Calibration Inaccurate_Mass->Check_Calibration Check_Blanks Review Blank Injections High_Background->Check_Blanks Check_Column Check Column & Flow Path Check_Injection->Check_Column OK Check_Detector Check Detector Settings Check_Column->Check_Detector OK Solution1 Consult Instrument Manual for Hardware Issues Check_Detector->Solution1 OK Recalibrate Recalibrate Instrument Check_Calibration->Recalibrate Failed / Old Solution2 Mass Accuracy Restored Recalibrate->Solution2 Check_Solvents Check Solvent & Gas Purity Check_Blanks->Check_Solvents Contaminated Check_Leaks Check for System Leaks Check_Solvents->Check_Leaks Clean Solution3 Identify and Eliminate Contamination Source Check_Leaks->Solution3 No Leaks Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Protein_X Protein X Kinase_A->Protein_X Phosphorylation Phospho_Protein_X Phosphorylated Protein X Protein_X->Phospho_Protein_X Downstream_Effector Downstream Effector Phospho_Protein_X->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

References

ASP-1 Antibody Specificity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the ASP-1 antibody.

Frequently Asked Questions (FAQs)

Q1: What is the first step to validate the specificity of my this compound antibody?

A1: The initial and most crucial step is to perform a Western blot (WB) analysis on cell lysates or tissue homogenates known to express and not express the this compound protein.[1][2] A specific antibody should produce a distinct band at the expected molecular weight of this compound in the positive control lane and no band in the negative control lane.[1]

Q2: My Western blot shows multiple bands. What does this mean and how can I troubleshoot it?

A2: Multiple bands can indicate several issues:

  • Non-specific binding: The antibody may be cross-reacting with other proteins.[3] To address this, optimize the antibody concentration, blocking conditions, and washing steps.[4]

  • Protein degradation: The target protein may be degrading. Ensure proper sample preparation with protease inhibitors.

  • Post-translational modifications: this compound might exist in multiple forms due to modifications like phosphorylation or glycosylation.

To confirm specificity, it is highly recommended to use knockout (KO) validated cell lines where the this compound gene is inactivated.[1][5][6] In a KO lysate, the specific band for this compound should disappear, while non-specific bands will remain.[1]

Q3: I am not getting any signal in my Western blot. What should I do?

A3: A lack of signal can be due to several factors.[7] Consider the following troubleshooting steps:

  • Confirm protein expression: Ensure your cell line or tissue expresses this compound.

  • Check antibody concentration: The antibody concentration may be too low.[3] Perform a titration to determine the optimal concentration.

  • Verify secondary antibody compatibility: Ensure your secondary antibody is appropriate for the primary antibody's host species and is functioning correctly.[8]

  • Control for experimental error: Include a positive control to confirm the integrity of your reagents and protocol.[7]

Q4: How can I be certain that the band I see in my Western blot is indeed this compound?

A4: Beyond a single band at the correct molecular weight, several experiments can increase confidence in antibody specificity:

  • Knockout (KO) Validation: This is the gold standard for antibody validation.[1][9] Testing the antibody on a KO cell line or tissue lacking this compound expression should result in the absence of the specific signal.[1][5]

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): Use the this compound antibody to pull down the protein from a lysate, and then identify the protein and its binding partners using mass spectrometry.[10]

  • Multiple Antibodies: Use a second, validated antibody that recognizes a different epitope on the this compound protein.[2] Both antibodies should detect the same band in a Western blot and show similar staining patterns in immunofluorescence.[2]

Troubleshooting Guides

Western Blotting (WB)
Issue Possible Cause Recommended Solution
No Signal Low or no this compound expression in the sample.Use a positive control cell line or tissue known to express this compound.
Insufficient primary antibody concentration.Perform an antibody titration to determine the optimal concentration.[3]
Incompatible or inactive secondary antibody.Use a fresh, appropriate secondary antibody and test its activity.
Problems with transfer or detection reagents.Verify transfer efficiency with Ponceau S staining and ensure ECL reagents are active.
High Background Primary antibody concentration is too high.Reduce the primary antibody concentration.[4]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[11]
Inadequate washing.Increase the number and duration of wash steps with TBST.[11]
Multiple Bands Non-specific antibody binding.Optimize antibody dilution and blocking conditions. Use a KO lysate to confirm which band is specific.[1]
Protein degradation.Add protease inhibitors to the lysis buffer.
Splice variants or post-translational modifications.Consult literature for known isoforms of this compound.
Immunoprecipitation (IP)
Issue Possible Cause Recommended Solution
Low or No Yield Inefficient antibody-protein binding.Optimize antibody concentration and incubation time.[12]
Protein is not effectively solubilized.Try a different lysis buffer (e.g., RIPA for membrane proteins).[12]
High Background Non-specific binding to beads.Pre-clear the lysate with beads before adding the primary antibody.[13]
Antibody concentration is too high.Reduce the amount of primary antibody used for immunoprecipitation.
Insufficient washing.Increase the number of washes and use a more stringent wash buffer.[14]
Immunofluorescence (IF)
Issue Possible Cause Recommended Solution
No Staining Low or no this compound expression.Use a positive control cell line known to express this compound.
Inadequate cell fixation or permeabilization.Optimize fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 concentration) protocols.[15][16]
Primary antibody cannot access the epitope.Consider antigen retrieval methods if using paraffin-embedded tissues.
High Background Primary or secondary antibody concentration is too high.Titrate both primary and secondary antibodies to find the optimal dilution.[8]
Insufficient blocking.Increase the blocking time or use a serum from the same species as the secondary antibody.[8]
Autofluorescence.Use a different mounting medium with an anti-fade reagent or perform a spectral analysis to subtract the background.[17]
Non-specific Staining Cross-reactivity of the primary antibody.Validate the antibody with a KO cell line. The specific staining pattern should be absent in the KO cells.
Secondary antibody is binding non-specifically.Run a control without the primary antibody. If staining persists, the secondary antibody is the issue.[8]

Experimental Protocols

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[11]

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[18]

  • Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[11]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[19]

Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) with protease inhibitors.

  • Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[13] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the this compound primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[14]

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.[14]

  • Analysis: Analyze the eluted proteins by Western blotting.

Immunofluorescence Protocol
  • Cell Culture: Grow cells on glass coverslips or in chamber slides.[16]

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[15]

  • Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[15][16]

  • Blocking: Block with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.[15]

  • Primary Antibody Incubation: Incubate with the this compound primary antibody (diluted in blocking buffer) overnight at 4°C.[15]

  • Washing: Wash three times with PBS.[15]

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[20]

  • Washing: Repeat the washing step as in step 6.

  • Counterstaining and Mounting: Stain nuclei with DAPI or Hoechst and mount the coverslips with an anti-fade mounting medium.[20]

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

experimental_workflow cluster_wb Western Blotting cluster_ip Immunoprecipitation cluster_if Immunofluorescence wb1 Sample Prep wb2 SDS-PAGE wb1->wb2 wb3 Transfer wb2->wb3 wb4 Blocking wb3->wb4 wb5 Primary Ab wb4->wb5 wb6 Secondary Ab wb5->wb6 wb7 Detection wb6->wb7 ip1 Cell Lysis ip2 Pre-clearing ip1->ip2 ip3 Immunoprecipitation ip2->ip3 ip4 Complex Capture ip3->ip4 ip5 Washing ip4->ip5 ip6 Elution ip5->ip6 if1 Cell Culture if2 Fix & Perm if1->if2 if3 Blocking if2->if3 if4 Primary Ab if3->if4 if5 Secondary Ab if4->if5 if6 Imaging if5->if6

Caption: Overview of key experimental workflows for antibody validation.

troubleshooting_logic start Experiment Start result Unexpected Result? start->result no_signal No Signal result->no_signal Yes high_bg High Background result->high_bg Yes multi_bands Multiple Bands result->multi_bands Yes success Problem Solved result->success No check_conc Check Ab Concentration no_signal->check_conc check_blocking Optimize Blocking/Washing high_bg->check_blocking ko_validation Perform KO Validation multi_bands->ko_validation check_conc->success check_blocking->success ko_validation->success

Caption: A logical workflow for troubleshooting common antibody-related issues.

signaling_pathway_validation cluster_pathway Hypothetical this compound Signaling cluster_validation Validation Points Ligand Ligand Receptor Receptor Ligand->Receptor ASP1 This compound Receptor->ASP1 Downstream Downstream Effector ASP1->Downstream WB Western Blot (Expression Level) ASP1->WB Validate IP Immunoprecipitation (Interaction Partners) ASP1->IP Validate IF Immunofluorescence (Subcellular Localization) ASP1->IF Validate Response Cellular Response Downstream->Response

Caption: Validation points for an this compound antibody within a hypothetical signaling pathway.

References

Technical Support Center: Navigating the Pleiotropic Effects of ASP-1 Mutations in Rice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP-1 mutations in rice. Our goal is to offer practical solutions to common experimental challenges arising from the pleiotropic nature of these mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene in rice?

A1: The ASP1 (ABERRANT SPIKELET AND PANICLE 1) gene in rice encodes a transcriptional co-repressor. This protein is homologous to TOPLESS (TPL) in Arabidopsis.[1][2] Its core function is to regulate stem cell maintenance within the meristems, ensuring proper development of the plant architecture.[2][3] this compound acts in concert with other signaling pathways, including the FON2 pathway, to control the proliferation of stem cells.[3]

Q2: What are the expected pleiotropic effects of an this compound mutation in rice?

A2: Loss-of-function mutations in ASP1 result in a wide array of phenotypic changes due to its fundamental role in development. Researchers can expect to observe abnormalities in:

  • Vegetative Growth: Disorganized phyllotaxy (the arrangement of leaves on the stem) and a compromised transition from branch to meristem formation.[1] A related mutant, asp-lsl, also exhibits dwarfism and a reduced number of tillers.[1][4]

  • Inflorescence and Spikelet Development: As the gene name suggests, expect aberrant spikelets and panicles. This can include the bleaching of branches and spikelets and alterations in the length of the sterile lemma.[1] In combination with other mutations, such as fon2, asp1 can lead to severe phenotypes like the bifurcation of the main inflorescence axis.[3]

  • Yield-Related Traits: The asp-lsl mutant shows a significant decrease in thousand-grain weight and seed-setting rate, along with shorter spikelets and kernels.[1][4]

Q3: How does this compound interact with other cellular pathways?

A3: this compound is known to be involved in the auxin signaling pathway.[1] Phytohormone analysis of the homologous asp-lsl mutant revealed significantly decreased levels of gibberellin (GA), cytokinin (CTK), and indole-3-acetic acid (IAA).[1][4] Furthermore, transcriptome analysis suggests that ASP1 and FON signaling work together to negatively regulate a common set of genes.[3] The this compound protein is localized to the nucleus, consistent with its role as a transcriptional co-repressor.[1][4]

Troubleshooting Guides

Problem 1: High variability in the phenotypic presentation of this compound mutants.

Possible Cause: The pleiotropic nature of this compound means its effects can be sensitive to environmental conditions and genetic background.

Solution:

  • Strictly Controlled Growth Conditions: Ensure uniform light intensity, temperature, humidity, and nutrient levels for all plants. Document these conditions meticulously in your lab notebook.

  • Genetic Background Analysis: If you are working with lines from different crosses, be aware that the genetic background can influence the penetrance of the this compound phenotype. It is advisable to backcross your mutant to a consistent wild-type background for several generations.

  • Use of a Reference Allele: When possible, compare your mutant phenotypes to a well-characterized reference allele of this compound to ensure your observations are consistent with known effects.

Problem 2: Difficulty in quantifying subtle changes in inflorescence architecture.

Possible Cause: The complex, three-dimensional nature of the rice panicle can make manual measurements prone to error and subjectivity.

Solution:

  • High-Throughput Phenotyping: Employ image-based phenotyping to capture detailed architectural data. Software such as PANalyzer or SmartGrain can be used for automated analysis of panicle length, branching patterns, and grain number.

  • Standardized Measurement Protocol: If performing manual measurements, establish a clear and consistent protocol. For example, always measure the main rachis from the panicle base to the tip and count primary branches starting from the bottom.

Problem 3: Inconsistent results in gene expression analysis of downstream targets.

Possible Cause: The timing of tissue collection is critical due to the dynamic nature of gene expression during development.

Solution:

  • Precise Tissue Staging: Collect samples from meristematic regions at very specific developmental stages. For example, dissecting the shoot apical meristem (SAM) at the vegetative stage versus the reproductive stage will yield vastly different expression profiles.

  • Laser Capture Microdissection (LCM): For highly localized expression analysis within the meristem, consider using LCM to isolate specific cell types and reduce noise from surrounding tissues.

  • Control for Circadian Rhythms: Many genes involved in development are under circadian control. Always collect samples at the same time of day to minimize this variability.

Quantitative Data Summary

Table 1: Phenotypic Comparison of Wild-Type (Kitaake) and asp-lsl Mutant Rice

TraitWild-Type (Kitaake)asp-lsl MutantPercentage Change
Plant Height (cm)90.5 ± 2.165.2 ± 1.8-27.9%
Number of Tillers12.3 ± 1.57.6 ± 1.1-38.2%
Thousand-Grain Weight (g)26.8 ± 0.721.4 ± 0.5-20.1%
Seed Setting Rate (%)85.4 ± 3.262.1 ± 2.5-27.3%
Spikelet Length (mm)8.2 ± 0.36.9 ± 0.2-15.9%
Kernel Length (mm)7.1 ± 0.25.8 ± 0.1-18.3%

Data adapted from Wu et al., 2021.[1]

Table 2: Endogenous Phytohormone Content in Wild-Type (Kitaake) and asp-lsl Mutant Seedlings

PhytohormoneWild-Type (Kitaake) (ng/g FW)asp-lsl Mutant (ng/g FW)Percentage Change
Gibberellin (GA)15.8 ± 1.210.2 ± 0.9-35.4%
Cytokinin (CTK)8.7 ± 0.65.1 ± 0.4-41.4%
Indole-3-acetic acid (IAA)25.4 ± 2.116.8 ± 1.5-33.9%

Data adapted from Wu et al., 2021.[1]

Experimental Protocols

Protocol 1: Phenotypic Analysis of Rice Panicles
  • Plant Growth: Cultivate wild-type and this compound mutant plants in a controlled environment (e.g., 12-hour light/12-hour dark cycle, 28°C day/22°C night, 60-70% humidity).

  • Panicle Collection: At the mature grain stage, carefully excise the main panicle from at least 10 individual plants per genotype.

  • Imaging: Place each panicle on a flat, non-reflective surface with a scale bar. Capture a high-resolution image using a digital camera mounted on a copy stand.

  • Data Extraction: Use image analysis software to measure:

    • Panicle length

    • Number of primary and secondary branches

    • Number of spikelets per panicle

    • Spikelet density (spikelets per cm of panicle length)

  • Statistical Analysis: Perform a Student's t-test or ANOVA to determine the statistical significance of any observed differences between wild-type and mutant plants.

Protocol 2: Quantification of Endogenous Phytohormones
  • Tissue Collection: Harvest shoot tissues from 2-week-old seedlings. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extraction:

    • Grind approximately 100 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol with antioxidant).

    • Incubate on a shaker at 4°C for at least 4 hours.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract and enrich for the phytohormones of interest (IAA, GA, CTK). Follow the manufacturer's protocol for cartridge conditioning, sample loading, washing, and elution.

  • LC-MS/MS Analysis: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use authentic standards to create a calibration curve for accurate quantification.

  • Data Normalization: Express the final hormone concentrations in ng per gram of fresh weight (FW).

Visualizations

ASP1_Signaling_Pathway ASP1 ASP1 (Transcriptional Co-repressor) Meristem_Genes Meristem Maintenance Genes ASP1->Meristem_Genes represses FON2 FON2 (CLV-like Signaling) FON2->Meristem_Genes represses Auxin Auxin (Phytohormone) Auxin->Meristem_Genes regulates Stem_Cell_Proliferation Stem Cell Proliferation Meristem_Genes->Stem_Cell_Proliferation negatively regulates Organ_Development Proper Organ Development Stem_Cell_Proliferation->Organ_Development leads to

Caption: Simplified signaling pathway of ASP1 in rice meristem maintenance.

Experimental_Workflow_Phenotyping Plant_Growth 1. Controlled Plant Growth (WT and this compound mutant) Panicle_Collection 2. Panicle Collection (n >= 10 per genotype) Plant_Growth->Panicle_Collection Imaging 3. High-Resolution Imaging Panicle_Collection->Imaging Data_Extraction 4. Image Analysis Software (e.g., PANalyzer) Imaging->Data_Extraction Statistical_Analysis 5. Statistical Analysis (e.g., t-test) Data_Extraction->Statistical_Analysis Conclusion Conclusion on Phenotypic Differences Statistical_Analysis->Conclusion

Caption: Workflow for quantitative phenotyping of rice panicle architecture.

References

Technical Support Center: Enhancing Recombinant L-asparaginase Yield from Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of recombinant L-asparaginase in Saccharomyces cerevisiae. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve enzyme yield.

Frequently Asked Questions (FAQs)

Q1: My recombinant L-asparaginase expression levels are very low or undetectable. What are the potential causes and solutions?

A1: Low or undetectable expression of recombinant L-asparaginase in S. cerevisiae can stem from several factors at the genetic and protein levels. A primary consideration is codon usage bias; the genetic code of your L-asparaginase gene might not be optimized for the translational machinery of yeast.[1] Utilizing codon optimization strategies can significantly enhance protein expression.[1] Additionally, the choice of promoter is critical. Ensure you are using a strong, inducible promoter suitable for high-level expression in S. cerevisiae.

Another key aspect is mRNA stability. Suboptimal mRNA structure can lead to rapid degradation and reduced translation. Analyze the secondary structure of your transcript and consider modifications to improve its stability. Finally, intracellular protein degradation can be a significant issue. The expressed L-asparaginase may be recognized as foreign by the host cell's quality control machinery, leading to its degradation. Investigating different host strains with reduced protease activity can sometimes mitigate this problem.

Q2: I'm observing significant intracellular retention of my secreted L-asparaginase. How can I improve secretion efficiency?

A2: Inefficient secretion is a common bottleneck in producing extracellular L-asparaginase. The choice of signal peptide is paramount for efficient translocation into the secretory pathway.[2][3] The native signal sequence of the L-asparaginase may not be optimal for S. cerevisiae. Experimenting with well-characterized yeast signal peptides, such as the α-mating factor, can significantly improve secretion.[4]

Furthermore, high levels of protein expression can overwhelm the cellular secretory machinery, leading to misfolded protein accumulation in the endoplasmic reticulum (ER) and triggering the unfolded protein response (UPR).[5] Optimizing expression levels by using a weaker promoter or lowering the induction temperature can sometimes alleviate this stress and improve the overall yield of secreted, properly folded protein.

Q3: The purified L-asparaginase shows low specific activity. What could be the reason, and how can I address it?

A3: Low specific activity can be attributed to improper protein folding, incorrect or incomplete post-translational modifications, or the presence of inhibitors. As a eukaryotic host, S. cerevisiae performs post-translational modifications like glycosylation which are crucial for the activity and stability of many proteins.[6][7] However, yeast glycosylation patterns, particularly hyper-mannosylation, can differ from those in higher eukaryotes and may affect enzyme function.[5][6] Engineering the glycosylation pathway in your yeast strain can be a complex but effective solution.

Another possibility is that the enzyme requires a specific cofactor for its activity that is not sufficiently available in the yeast cytoplasm. Ensure that the growth medium is supplemented with any necessary ions or small molecules. Finally, the purification process itself might be a source of the problem. Harsh lysis or purification conditions can lead to protein denaturation. It is advisable to optimize the purification protocol to maintain the enzyme's conformational integrity.

Q4: How do I choose the optimal cultivation conditions for maximizing L-asparaginase yield?

A4: The cultivation environment plays a crucial role in recombinant protein production. Key parameters to optimize include media composition, pH, temperature, and aeration. Yeast requires a rich medium to support high-density growth and robust protein synthesis.[8] The choice of carbon source can also influence protein expression, especially when using promoters that are regulated by carbon catabolite repression.

Temperature affects both cell growth and protein folding. While a higher temperature might lead to faster growth, a lower temperature can improve the folding and solubility of the recombinant protein.[7] The pH of the culture medium should be maintained at an optimal level for both yeast growth and enzyme stability. Finally, adequate aeration is critical for providing the necessary oxygen for aerobic respiration, which is essential for generating the energy required for protein synthesis.

Troubleshooting Guides

Problem 1: Low Biomass and Poor Cell Growth
Possible Cause Recommended Solution
Suboptimal media compositionReview and optimize the components of your growth medium. Ensure an adequate supply of carbon, nitrogen, phosphate, and essential trace elements. Consider using a richer, more complex medium.
Inappropriate pH of the mediumMonitor and control the pH of the culture throughout the fermentation process. The optimal pH for S. cerevisiae growth is typically between 4.5 and 5.5.
Insufficient aerationIncrease the agitation speed or the rate of oxygen supply to the fermenter to ensure sufficient dissolved oxygen levels.
Presence of toxic metabolitesThe accumulation of toxic byproducts such as ethanol can inhibit cell growth. Consider a fed-batch fermentation strategy to control the concentration of the carbon source and minimize the production of inhibitory metabolites.[9]
Problem 2: Formation of Inclusion Bodies or Protein Aggregation
Possible Cause Recommended Solution
High expression rate leading to misfoldingLower the induction temperature to slow down protein synthesis and allow more time for proper folding. Use a weaker or more tightly regulated promoter to reduce the expression level.
Suboptimal cellular folding environmentCo-express molecular chaperones to assist in the proper folding of the recombinant L-asparaginase.
Incorrect disulfide bond formationIf your L-asparaginase contains disulfide bonds, ensure that the cellular environment is conducive to their formation. This may involve expressing the protein in a specific cellular compartment or co-expressing protein disulfide isomerase.

Experimental Protocols & Data

Protocol 1: Codon Optimization of L-asparaginase Gene
  • Obtain the amino acid sequence of the target L-asparaginase.

  • Use a codon optimization software tool. Input the amino acid sequence and select Saccharomyces cerevisiae as the expression host.

  • Review and adjust the optimized sequence. Ensure that the GC content is within the optimal range for yeast (typically 35-45%) and that there are no undesirable sequences such as cryptic splice sites or transcription termination signals.

  • Synthesize the optimized gene.

  • Clone the synthetic gene into a suitable yeast expression vector.

Protocol 2: High-Density Fed-Batch Fermentation

This protocol is based on strategies for high-density yeast culture.[9]

  • Batch Phase: Inoculate a suitable volume of batch medium with a pre-culture of the recombinant S. cerevisiae strain. The batch medium should contain a limiting amount of the primary carbon source (e.g., glycerol).[9] Grow the culture at 30°C with controlled pH (around 5.0) and sufficient aeration.[9]

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase. Continuously feed a concentrated solution of the carbon source (e.g., glycerol) at a rate that maintains a low residual concentration in the fermenter.[9] This prevents the formation of inhibitory byproducts.

  • Induction Phase: When the desired cell density is reached, induce the expression of L-asparaginase by adding the appropriate inducer (e.g., methanol for AOX1 promoter-driven expression in Pichia pastoris, a related yeast, or galactose for GAL promoters in S. cerevisiae).[9] It may be beneficial to lower the temperature to 20°C during induction to improve protein folding.[9]

  • Harvesting: Continue the fermentation for the desired period to allow for protein accumulation, then harvest the cells or the culture supernatant for purification.

Data Summary: Factors Influencing Recombinant Protein Yield in Yeast
Factor Parameter Effect on Yield Reference
Genetic Codon OptimizationCan significantly increase protein expression levels.[1]
Promoter StrengthStronger promoters generally lead to higher transcript levels, but may cause protein misfolding.[10]
Signal PeptideChoice of signal peptide is crucial for efficient secretion.[1][2]
Fermentation TemperatureLower temperatures (e.g., 20-25°C) can improve protein folding and solubility.[7]
pHMaintaining optimal pH (typically 4.5-6.0) is essential for cell health and enzyme stability.[7]
Carbon SourceThe choice of carbon source can affect both cell growth and promoter activity. Glycerol has been shown to support high biomass.[11][11]
Feeding StrategyFed-batch strategies can achieve high cell densities and prevent the accumulation of toxic byproducts.[9]

Visual Guides

Experimental_Workflow General Workflow for Improving L-asparaginase Yield cluster_gene_optimization Gene Level Optimization cluster_strain_engineering Host Strain Engineering cluster_fermentation Fermentation Optimization cluster_purification Downstream Processing codon_optimization Codon Optimization promoter_selection Promoter Selection signal_peptide Signal Peptide Selection strain_selection Yeast Strain Selection protease_deletion Protease Deletion Strains glycosylation_engineering Glycosylation Pathway Engineering media_optimization Media Optimization process_parameters Process Parameter Control (pH, Temp, DO) fed_batch Fed-Batch Strategy cell_lysis Optimized Cell Lysis chromatography Purification (e.g., IMAC) cell_lysis->chromatography start Start: Low L-asparaginase Yield cluster_gene_optimization cluster_gene_optimization start->cluster_gene_optimization Genetic modifications end_goal Goal: High Yield of Active L-asparaginase cluster_strain_engineering cluster_strain_engineering cluster_gene_optimization->cluster_strain_engineering Host selection cluster_fermentation cluster_fermentation cluster_strain_engineering->cluster_fermentation Cultivation cluster_purification cluster_purification cluster_fermentation->cluster_purification Purification cluster_purification->end_goal

Caption: A general workflow for troubleshooting and improving recombinant L-asparaginase yield.

Secretory_Pathway Simplified Secretory Pathway in S. cerevisiae cluster_troubleshooting Potential Bottlenecks ribosome Ribosome er Endoplasmic Reticulum (ER) ribosome->er Co-translational translocation (via Signal Peptide) golgi Golgi Apparatus er->golgi Vesicular transport (Folding & Glycosylation) vesicles Secretory Vesicles golgi->vesicles Sorting & Packaging extracellular Extracellular Space vesicles->extracellular Secretion b1 Inefficient Signal Peptide b1->er b2 Misfolding & UPR Activation b2->er b3 Hyper-glycosylation b3->golgi

References

Technical Support Center: ASP-1 Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of ASP-1 (Aspartate-Specific Peptidase 1) small molecule inhibitors. The focus of this document is to address the common challenges related to compound instability that researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows variable activity and inconsistent results between experiments. What could be the cause?

A1: Variability in inhibitor activity often stems from compound instability. Small molecule inhibitors can be sensitive to storage conditions, solvent choice, pH, light, and temperature. Degradation can lead to a lower effective concentration of the active compound, resulting in inconsistent IC50 values or reduced efficacy in cell-based assays.[1][2] It is also crucial to ensure the homogeneity of your stock solutions, as precipitation can occur, especially with compounds that have limited solubility in DMSO.[3]

Q2: What are the best practices for storing and handling this compound inhibitors to ensure their stability?

A2: To maintain compound integrity, follow these guidelines:

  • Storage: Store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. For stock solutions, use an appropriate solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.[3]

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). Be aware that some compounds can be unstable in certain solvents.

  • Preparation: Allow the compound to warm to room temperature before opening the vial to prevent condensation. Prepare fresh working solutions for each experiment from a frozen stock aliquot. The storage concentration in DMSO should be below the compound's solubility at room temperature to ensure homogeneity.[3]

Q3: How can I determine if my this compound inhibitor is degrading in my experimental setup (e.g., in cell culture media)?

A3: You can assess compound stability directly in your experimental conditions using analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS).[1] This involves incubating the inhibitor in the relevant medium (e.g., cell culture media with serum) over a time course, collecting samples at different time points, and analyzing them for the presence of the parent compound and any degradation products.[1]

Q4: Can the instability of an this compound inhibitor lead to off-target effects or toxicity?

A4: Yes, degradation products of a small molecule inhibitor can have different pharmacological profiles than the parent compound. These degradants may be inactive, less active, or exhibit new, unintended activities, potentially leading to off-target effects or cellular toxicity.[4] Therefore, understanding the stability of your inhibitor is critical for accurately interpreting experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent IC50 Values 1. Compound Degradation: The inhibitor is degrading in the assay buffer or during storage. 2. Precipitation: The compound is precipitating out of solution at the tested concentrations.1. Assess Stability: Perform an HPLC-MS stability assay in your assay buffer. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions from a validated frozen stock. 3. Check Solubility: Visually inspect solutions for precipitation and consider using a lower concentration range or adding a solubilizing agent if compatible with your assay.
Loss of Activity in Long-Term Cell Culture 1. Metabolic Instability: The inhibitor is being metabolized by the cells. 2. Chemical Instability: The compound is degrading in the culture medium over time (due to pH, components, etc.).1. Time-Course Experiment: Measure inhibitor concentration in the media over the experiment's duration using HPLC-MS. 2. Replenish Compound: If instability is confirmed, consider replenishing the compound by performing partial media changes with fresh inhibitor at regular intervals.
Unexpected Cellular Toxicity 1. Toxic Degradant: A degradation product of the inhibitor is causing toxicity. 2. Off-Target Effects: The inhibitor or its degradants are hitting unintended targets.1. Characterize Degradants: Use HPLC-MS/MS to identify the structure of any degradation products. 2. Test Degradants: If possible, synthesize and test the identified degradants for toxicity in your cell model. 3. Control Experiments: Include appropriate vehicle controls and test the inhibitor in different cell lines to assess specificity.

Experimental Protocols

Protocol 1: Assessing this compound Inhibitor Stability in Solution via HPLC-MS

This protocol provides a method to determine the chemical stability of an inhibitor in a specific buffer or solvent over time.

Materials:

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Test buffer (e.g., PBS, pH 7.4)

  • HPLC-grade solvents (acetonitrile, water, formic acid)

  • HPLC-MS system

Methodology:

  • Prepare a working solution of the this compound inhibitor at a final concentration of 10 µM in the test buffer.

  • Incubate the solution at a relevant temperature (e.g., room temperature or 37°C).

  • Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench any potential degradation by mixing the aliquot with 3 volumes of cold acetonitrile. This will also precipitate proteins if present.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples using a validated HPLC-MS method to quantify the remaining percentage of the parent inhibitor compound at each time point. The appearance of new peaks with different mass-to-charge ratios may indicate degradation products.

Protocol 2: Evaluating Inhibitor Stability in Cell Culture Medium

This protocol assesses the stability of an inhibitor in the complex environment of complete cell culture medium, which includes serum proteins that can bind to or degrade the compound.

Materials:

  • This compound inhibitor stock solution

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Methodology:

  • Spike the this compound inhibitor into pre-warmed complete cell culture medium to a final, physiologically relevant concentration (e.g., 1 µM).

  • Place the plate or tube in a 37°C incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Process the samples immediately by adding 3 volumes of cold acetonitrile to precipitate proteins and extract the compound.

  • Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Transfer the supernatant to HPLC vials for analysis.

  • Quantify the concentration of the parent inhibitor over time using HPLC-MS to determine its stability profile.

Visual Guides and Diagrams

Signaling and Experimental Workflows

ASP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ASP1 This compound ERK->ASP1 AP1 AP-1 Substrate ASP1->AP1 Gene Gene Expression (Proliferation, Survival) AP1->Gene Transcription Regulation Inhibitor This compound Inhibitor Inhibitor->ASP1 Inhibition

Caption: Hypothetical this compound signaling cascade.

Stability_Workflow start Prepare Inhibitor Working Solution incubate Incubate at 37°C in Test Medium start->incubate sample Collect Aliquots at Time Points (0, 2, 6, 24h) incubate->sample extract Protein Precipitation & Compound Extraction (cold Acetonitrile) sample->extract analyze Analyze Supernatant by HPLC-MS extract->analyze quantify Quantify Parent Compound vs. Time analyze->quantify end Determine Stability Profile quantify->end

Caption: Experimental workflow for inhibitor stability assessment.

Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Are stock solutions stored properly (-80°C, minimal freeze-thaw)? start->check_storage check_prep Are working solutions prepared fresh? check_storage->check_prep Yes remediate Remediate Instability (e.g., replenish compound, shorten assay time) check_storage->remediate No run_stability Perform HPLC-MS Stability Assay check_prep->run_stability Yes check_prep->remediate No stable Compound is Stable run_stability->stable >90% parent at 24h unstable Compound is Unstable run_stability->unstable <90% parent at 24h other_issues Investigate Other Experimental Variables (e.g., reagents, cell passage) stable->other_issues unstable->remediate

Caption: Troubleshooting logic for instability issues.

References

Technical Support Center: Managing Side Effects of Therapies Targeting ASPH in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential side effects associated with therapies targeting Aspartate β-hydroxylase (ASPH) in cancer research. Given that specific clinical trial data on the side effects of ASPH inhibitors is still emerging, this guide draws upon the known biological functions of ASPH, its role in the Notch signaling pathway, and the established side effect profiles of other targeted therapies in oncology.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for targeting ASPH in cancer therapy?

Aspartate β-hydroxylase (ASPH) is an enzyme that is overexpressed in a wide range of solid tumors, including pancreatic, liver, lung, and breast cancer, while having minimal expression in most normal adult tissues.[1][2][3] This differential expression makes it an attractive therapeutic target. ASPH plays a crucial role in cancer progression by promoting cell proliferation, migration, and invasion, largely through its activation of the Notch signaling pathway.[2][4][5][6][7] By inhibiting ASPH, the goal is to selectively disrupt these cancer-promoting processes.

Q2: What are the potential on-target side effects of ASPH inhibition?

On-target side effects occur when the therapeutic agent interacts with its intended target (ASPH) in normal tissues where the target has a physiological function. Since ASPH is involved in the Notch signaling pathway, which is essential for tissue homeostasis in some adult tissues (e.g., the gastrointestinal tract), inhibition of ASPH could theoretically lead to gastrointestinal toxicities such as diarrhea.[3][6] However, preclinical studies with some small molecule inhibitors of ASPH have suggested a gastrointestinal-sparing effect compared to broader Notch inhibitors.[3]

Q3: What are the potential off-target side effects of ASPH inhibitors?

Off-target side effects arise when a drug interacts with unintended molecular targets. The specific off-target effects of an ASPH inhibitor will depend on its chemical structure and selectivity. As with many small molecule inhibitors, potential off-target effects could include dermatologic toxicities (e.g., rash), cardiovascular effects, or metabolic disturbances.[8][9] Researchers should consider the kinase selectivity profile of their specific ASPH inhibitor to anticipate potential off-target effects.

Q4: How can I monitor for potential toxicities in my preclinical experiments?

Routine monitoring in preclinical studies is crucial for identifying and managing potential side effects. This should include regular observation of animal well-being (e.g., weight changes, behavior), complete blood counts (CBCs) to check for hematological effects, and serum chemistry panels to assess liver and kidney function.[10][11] Histopathological analysis of major organs at the end of the study is also essential to identify any tissue-level toxicities.[12]

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Weight Loss

  • Question: We are observing significant weight loss and lethargy in our mouse xenograft model treated with an ASPH inhibitor, even at doses that are effective in reducing tumor growth. What could be the cause and how should we troubleshoot?

  • Answer:

    • Rule out formulation/vehicle effects: Administer the vehicle alone to a control group to ensure the observed toxicity is not due to the formulation itself.

    • Assess for gastrointestinal toxicity: Monitor for signs of diarrhea or dehydration. Consider reducing the dose or changing the dosing schedule (e.g., intermittent dosing).[1] Prophylactic management with anti-diarrheal agents could be explored, though this is more common in clinical settings.

    • Evaluate for off-target effects: Conduct a broader toxicological assessment, including histopathology of major organs, to identify any unexpected tissue damage. If a specific organ toxicity is identified, subsequent experiments could include biomarkers for that organ's function.

    • Consider dose reduction: The therapeutic window of your specific inhibitor may be narrow. Perform a dose-response study to identify the minimum effective dose with an acceptable toxicity profile.[1]

Issue 2: Skin Rash or Dermatological Abnormalities

  • Question: Our preclinical models are developing a skin rash after prolonged treatment with an ASPH inhibitor. Is this expected and how can we manage it?

  • Answer:

    • Acknowledge as a potential class effect: Dermatological toxicities, particularly acneiform rashes, are a known side effect of inhibitors targeting pathways involving the epidermal growth factor receptor (EGFR), which has some crosstalk with the Notch pathway.[8]

    • Document and grade the severity: Use a standardized grading system to monitor the severity and progression of the rash.

    • Consider supportive care: In a preclinical setting, the primary goal is to manage the severity to allow for continued treatment and efficacy assessment. This may not require active treatment unless it impacts the animal's welfare. In clinical settings, management often includes topical corticosteroids and moisturizers.[8]

    • Biopsy and histopathology: To understand the underlying mechanism, skin biopsies can be taken for histopathological analysis.

Data on Potential Side Effects of Targeted Therapies (Applicable to ASPH Inhibitors)

Side Effect ClassSpecific ManifestationPotential Mechanism (Inferred for ASPH)Monitoring ParametersManagement Strategy (Experimental)
Gastrointestinal Diarrhea, NauseaOn-target inhibition of Notch signaling in the gut epithelium.[3][6]Daily animal wellness checks, stool consistency, body weight.Dose reduction, intermittent dosing schedule.[1]
Dermatological Acneiform rash, Dry skinPotential off-target effects or on-target effects on skin homeostasis.[8]Visual inspection of the skin, grading of rash severity.-
Hematological Neutropenia, ThrombocytopeniaPotential off-target effects on hematopoietic stem cells.[12]Complete blood counts (CBCs).Dose reduction or temporary interruption of treatment.[1]
Hepatic Elevated liver enzymes (ALT, AST)Potential drug metabolism-related toxicity or off-target effects.Serum chemistry panel.Dose reduction, histopathology of the liver.
Cardiovascular Hypertension, QTc prolongationPotential off-target effects on ion channels or vascular signaling pathways.[2][8]Blood pressure monitoring, electrocardiogram (ECG) in larger animal models.-

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity in a Murine Model

  • Animal Model: Nude mice bearing tumor xenografts.

  • Treatment Group: Administer ASPH inhibitor at the desired dose and schedule.

  • Control Group: Administer vehicle control.

  • Blood Collection:

    • Collect a baseline blood sample (approx. 50-100 µL) from the tail vein or saphenous vein prior to the start of treatment.

    • Collect subsequent blood samples at regular intervals (e.g., weekly) throughout the study.

    • Perform a terminal blood collection via cardiac puncture at the end of the study.

  • Analysis:

    • Use an automated hematology analyzer to perform a complete blood count (CBC), including white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, and platelet count.

  • Data Interpretation:

    • Compare the CBC parameters between the treatment and control groups at each time point.

    • A significant decrease in neutrophils (neutropenia) or platelets (thrombocytopenia) may indicate hematological toxicity.

Protocol 2: Assessment of Liver Function

  • Animal Model and Groups: As described in Protocol 1.

  • Blood Collection:

    • Collect blood samples as described in Protocol 1.

    • Process the blood to separate serum.

  • Analysis:

    • Use a serum chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Data Interpretation:

    • Elevated levels of ALT and AST in the treatment group compared to the control group may indicate liver toxicity.

    • Correlate biochemical findings with histopathological examination of liver tissue at the end of the study.

Visualizations

ASPH_Notch_Pathway cluster_cell Cancer Cell ASPH ASPH Notch Notch Receptor ASPH->Notch Hydroxylation & Activation NICD Notch Intracellular Domain (NICD) Notch->NICD Cleavage & Release Jagged Jagged Ligand Jagged->Notch Binding Nucleus Nucleus NICD->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Proliferation Proliferation, Invasion, Survival Gene_Expression->Proliferation ASPH_Inhibitor ASPH Inhibitor ASPH_Inhibitor->ASPH Inhibition Toxicity_Workflow cluster_preclinical Preclinical Toxicity Assessment Workflow for ASPH Inhibitors Start Start: Preclinical Study with ASPH Inhibitor Dosing Animal Dosing (Treatment vs. Vehicle) Start->Dosing Monitoring In-Life Monitoring: - Body Weight - Clinical Signs - Stool Consistency Dosing->Monitoring Blood_Sampling Periodic Blood Sampling Dosing->Blood_Sampling Monitoring->Dosing Endpoint Study Endpoint: Terminal Necropsy Monitoring->Endpoint CBC Complete Blood Count (Hematology) Blood_Sampling->CBC Chemistry Serum Chemistry (Liver/Kidney Function) Blood_Sampling->Chemistry Data_Analysis Data Analysis & Interpretation CBC->Data_Analysis Chemistry->Data_Analysis Histopathology Histopathology of Major Organs Endpoint->Histopathology Histopathology->Data_Analysis

References

Validation & Comparative

Validating Acylation-Stimulating Protein (ASP-1) as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation-Stimulating Protein (ASP), also known as C3adesArg, has emerged as a promising therapeutic target for metabolic disorders, particularly obesity and type 2 diabetes. This guide provides a comprehensive comparison of ASP-1's performance against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation and drug discovery process.

Executive Summary

ASP is an adipokine that plays a crucial role in energy storage by stimulating triglyceride synthesis and glucose uptake in adipocytes.[1][2] It exerts its effects by binding to its receptor, C5L2, a G protein-coupled receptor.[3] Dysregulation of the ASP pathway is associated with obesity and insulin resistance, making it an attractive target for therapeutic intervention.[3][4] This guide will delve into the quantitative data supporting this compound as a target, compare it with existing obesity treatments, and provide the necessary experimental details for its validation.

Quantitative Data Comparison

The validation of a therapeutic target relies on robust quantitative data demonstrating its role in disease pathology and the potential for therapeutic modulation. The following tables summarize key in vitro and in vivo data for this compound, providing a basis for comparison with other targets.

In Vitro Assay Cell Type Stimulation/Inhibition Observed Effect Reference
Triglyceride SynthesisHuman AdipocytesASP Stimulation90% increase in diacylglycerol acyltransferase activity[4]
Triglyceride Synthesis3T3-L1 AdipocytesASP Stimulation193% increase in triglyceride synthesis[5]
Triglyceride Synthesis3T3-L1 PreadipocytesAnti-ASP AntibodyNeutralized ASP-stimulated fatty acid uptake[6]
Glucose TransportL6 MyotubesASP Stimulation97% increase in 2-deoxy-glucose transport[7]
Glucose Transport3T3-L1 AdipocytesASP Stimulation168% increase in glucose transport[5]
C5L2 Receptor BindingHEK-293 cells expressing human C5L2125I-labeled ASPHigh-affinity binding[8]
In Vivo Model Intervention Key Finding Reference
ASP-deficient (C3 knockout) miceHigh-fat dietProtected against diet-induced obesity and insulin resistance[1]
Wild-type miceAnti-ASP antibody treatmentDelayed postprandial triglyceride clearance[6]
Wild-type mice on high-fat dietRecombinant ASP administrationIncreased body weight and food intake[6]
Obese womenModerate weight lossSignificant decrease in plasma ASP levels[4]

Comparison with Alternative Therapeutic Targets for Obesity

Targeting this compound offers a distinct mechanism of action compared to currently approved anti-obesity medications. While direct head-to-head clinical trial data is not yet available, a comparison of their mechanisms and reported efficacies provides valuable context.

Therapeutic Target/Drug Class Mechanism of Action Reported Efficacy (Weight Loss)
This compound/C5L2 Pathway Enhances triglyceride storage and glucose uptake in adipocytes. Inhibition is expected to reduce fat accumulation. Preclinical data suggests a role in preventing diet-induced obesity. [1]
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide)Increase satiety, slow gastric emptying, and regulate glucose homeostasis.~15% (Semaglutide), ~8% (Liraglutide)
GIP and GLP-1 Receptor Agonist (e.g., Tirzepatide)Dual agonism enhances effects on satiety and glucose control.~20%
Phentermine/TopiramateSympathomimetic amine (appetite suppressant) and GABA receptor modulator.~8-11%
OrlistatPancreatic and gastric lipase inhibitor, reducing fat absorption.~5-8%

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways and experimental designs is critical for target validation. The following diagrams, generated using Graphviz, illustrate the this compound signaling cascade and a typical experimental workflow for its validation.

ASP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ASP ASP (Acylation-Stimulating Protein) C5L2 C5L2 Receptor ASP->C5L2 Binds G_protein G-protein (putative) C5L2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PKC Protein Kinase C (PKC) PLC->PKC DGAT Diacylglycerol Acyltransferase (DGAT) PKC->DGAT Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 TG_synthesis Triglyceride Synthesis DGAT->TG_synthesis Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

Caption: this compound Signaling Pathway. (Within 100 characters)

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_conclusion Conclusion cell_culture Cell Culture (e.g., 3T3-L1 Adipocytes) receptor_binding Receptor Binding Assay (125I-ASP) cell_culture->receptor_binding tg_synthesis Triglyceride Synthesis Assay ([3H]-Oleate incorporation) cell_culture->tg_synthesis glucose_uptake Glucose Uptake Assay (2-Deoxyglucose) cell_culture->glucose_uptake target_validation Target Validated receptor_binding->target_validation tg_synthesis->target_validation glucose_uptake->target_validation animal_model Animal Model (e.g., ASP Knockout Mice) phenotyping Metabolic Phenotyping (Body weight, food intake, glucose tolerance) animal_model->phenotyping phenotyping->target_validation pharmacological_study Pharmacological Study (e.g., Neutralizing Antibody) efficacy_assessment Efficacy Assessment (Triglyceride clearance) pharmacological_study->efficacy_assessment efficacy_assessment->target_validation

Caption: this compound Target Validation Workflow. (Within 100 characters)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are methodologies for key assays used to investigate this compound function.

Triglyceride Synthesis Assay

This assay measures the rate of incorporation of radiolabeled fatty acids into triglycerides in cultured adipocytes, providing a direct measure of this compound's lipogenic activity.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • [³H]-Oleic acid

  • Recombinant Acylation-Stimulating Protein (ASP)

  • Scintillation fluid and counter

Protocol:

  • Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes.

  • On the day of the experiment, wash the cells with serum-free DMEM.

  • Pre-incubate the cells in serum-free DMEM containing 1% fatty acid-free BSA for 2 hours at 37°C.

  • Prepare the treatment solutions: control (vehicle), and various concentrations of recombinant ASP in serum-free DMEM with 1% BSA.

  • Add the treatment solutions to the respective wells and incubate for 2 hours at 37°C.

  • Prepare the labeling medium by complexing [³H]-oleic acid with 1% BSA in DMEM.

  • Add the labeling medium to each well and incubate for 2 hours at 37°C.

  • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the reaction.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Extract the total lipids from the cell lysate using a chloroform:methanol (2:1) solution.

  • Separate the lipid phases by centrifugation.

  • Transfer the lower organic phase containing the lipids to a new tube and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a known volume of chloroform:methanol.

  • Spot the lipid extract onto a thin-layer chromatography (TLC) plate to separate the triglycerides.

  • Scrape the triglyceride spots from the TLC plate into scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the total protein content of the cell lysate.

2-Deoxyglucose Uptake Assay

This assay quantifies the uptake of a glucose analog, 2-deoxyglucose, into cells, which is a reliable indicator of glucose transport activity stimulated by this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-[³H]-glucose

  • Recombinant Acylation-Stimulating Protein (ASP)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor control)

  • Scintillation fluid and counter

Protocol:

  • Seed and differentiate 3T3-L1 or L6 cells in 24-well plates.

  • On the day of the assay, wash the cells twice with KRH buffer.

  • Starve the cells in serum-free KRH buffer for 2-3 hours at 37°C.

  • Prepare treatment solutions: control (KRH buffer), ASP at various concentrations, insulin (e.g., 100 nM), and ASP with cytochalasin B.

  • Add the treatment solutions to the cells and incubate for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-Deoxy-[³H]-glucose to each well.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells in 0.1% SDS solution.

  • Transfer the cell lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates for normalization.

Receptor Binding Assay

This assay is used to characterize the binding affinity of this compound to its receptor, C5L2, typically using a radiolabeled ligand.[8]

Materials:

  • HEK-293 cells stably expressing the human C5L2 receptor

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2)

  • ¹²⁵I-labeled ASP

  • Unlabeled ASP (for competition)

  • Glass fiber filters

  • Filtration manifold

  • Gamma counter

Protocol:

  • Culture and harvest the C5L2-expressing HEK-293 cells.

  • Prepare cell membranes by homogenization and centrifugation.

  • Resuspend the membrane preparation in binding buffer.

  • For saturation binding, set up a series of tubes containing a fixed amount of membrane protein and increasing concentrations of ¹²⁵I-labeled ASP.

  • For competition binding, set up tubes with a fixed amount of membrane protein, a fixed concentration of ¹²⁵I-labeled ASP, and increasing concentrations of unlabeled ASP.

  • Incubate the tubes at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using appropriate software (e.g., Prism) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation binding, or the inhibitory constant (Ki) for competition binding.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the validation of Acylation-Stimulating Protein (this compound) and its receptor C5L2 as a therapeutic target for obesity and related metabolic disorders. Its unique mechanism of action, focused on modulating energy storage in adipocytes, presents a novel approach compared to existing anti-obesity therapies that primarily target appetite suppression or nutrient absorption. The provided experimental data and detailed protocols offer a solid foundation for researchers and drug development professionals to further investigate and develop therapeutic agents targeting the this compound pathway. Future research, including the development of potent and selective small molecule inhibitors or neutralizing antibodies and their evaluation in clinical trials, will be crucial in translating these promising preclinical findings into effective treatments for metabolic diseases.

References

ASP-1: A Comparative Guide to its Function Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartic protease-1 (ASP-1) and its orthologs represent a diverse family of enzymes crucial for a variety of biological processes across different kingdoms of life. From facilitating parasitic infection to maintaining skin health in mammals and mediating plant defense, the functional roles of this compound are as varied as the species in which they are found. This guide provides a comparative overview of this compound function, presenting available experimental data and methodologies to aid researchers in their scientific endeavors.

Comparative Analysis of this compound Function

The function of this compound and its orthologs is intrinsically linked to their cellular and organismal context. In parasitic nematodes such as Necator americanus, this compound is a key component of the excretory/secretory products, playing a role in the host-parasite interface and is a target for vaccine development. In the model organism Caenorhabditis elegans, this compound is involved in protein turnover and has been implicated in necrosis pathways.[1][2] In the pathogenic yeast Candida albicans, secreted aspartic proteases (SAPs), the orthologs of this compound, are recognized as significant virulence factors, contributing to tissue invasion and degradation of host proteins.[3][4] In plants, this compound orthologs are involved in a wide array of functions, including defense against pathogens, leaf senescence, and stress responses.[5][6] In humans, the retroviral-like aspartic protease 1 (ASPRV1) is essential for maintaining the epidermal barrier through the processing of profilaggrin into filaggrin.[7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its orthologs across different species. It is important to note that comprehensive kinetic data is not available for all species, reflecting a gap in the current research landscape.

SpeciesProtein NameOptimal pHSubstrate Specificity/KineticsNotes
Homo sapiensASPRV1 (SASPase)~6.0[9]Processes profilaggrin into filaggrin.[7][8] Dimer stability is lower compared to HIV-1 protease.[7]Undergoes auto-proteolysis for activation.[7][8]
Candida albicansSAP1AcidicPrefers Phe at the P1 site.[3]A key virulence factor.[3]
Candida albicansSAP2AcidicPrefers Phe at the P1 site; accommodates positively charged amino acids.[3]A key virulence factor.[3]
Candida albicansSAP3AcidicPrefers Leu at the P1 site; accommodates positively charged amino acids.[3]A key virulence factor.[3]
Caenorhabditis elegansThis compoundNot DeterminedInvolved in protein turnover.[1]Implicated in necrosis pathway.[2]
Necator americanusNa-ASP-1Not DeterminedFunction not fully elucidated, but a major secreted protein.[10][11]A primary vaccine candidate against hookworm infection.[12]
Solanum tuberosum (Potato)StAsp-PSINot DeterminedExhibits antimicrobial activity.[13][14]The PSI domain is responsible for its antimicrobial properties.[13][14]
Arabidopsis thalianaSAP1/SAP2Not DeterminedCleave the bacterial protein MucD.[6]Involved in defense against Pseudomonas syringae.[6]

Key Experimental Protocols

The following protocols provide a general framework for the expression, purification, and activity assessment of this compound and its orthologs. These may need to be optimized for specific proteins and expression systems.

Recombinant Protein Expression and Purification

This protocol describes the expression of recombinant this compound in Escherichia coli and subsequent purification from inclusion bodies.

A. Expression:

  • Vector Construction: Clone the coding sequence of the target this compound into a suitable bacterial expression vector (e.g., pET series).

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.

  • Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to culture for an additional 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein expression, though for many proteases, inclusion body formation is common.[15][16][17][18][19]

  • Cell Harvest: Harvest the cells by centrifugation.

B. Purification from Inclusion Bodies:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies sequentially with buffers containing low concentrations of denaturants (e.g., urea) and detergents (e.g., Triton X-100) to remove contaminating proteins.[15]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 6-8 M urea or guanidinium chloride).

  • Refolding: Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer. The optimal refolding buffer composition (pH, additives like L-arginine, and redox shuffling agents) must be determined empirically for each protein.[15]

  • Purification: Purify the refolded protein using a combination of chromatography techniques, such as affinity chromatography (if a tag was used), ion-exchange chromatography, and size-exclusion chromatography.[16]

Protease Activity Assay using FRET-labeled Substrates

This protocol outlines a general method for measuring the enzymatic activity of this compound using a Förster Resonance Energy Transfer (FRET)-based assay.

  • Substrate Design: Synthesize a peptide substrate that contains a cleavage site recognized by the specific this compound ortholog. The peptide should be labeled with a FRET pair, consisting of a fluorophore and a quencher, on opposite sides of the cleavage site.[20][21][22][23][24]

  • Reaction Setup: Prepare a reaction mixture containing the purified this compound enzyme in an appropriate assay buffer with the determined optimal pH.

  • Initiate Reaction: Add the FRET-labeled peptide substrate to the reaction mixture to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader or spectrofluorometer. The excitation and emission wavelengths will depend on the specific fluorophore used.[23]

  • Data Analysis: The initial rate of the reaction is proportional to the enzyme activity. For kinetic analysis, vary the substrate concentration and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and kcat.[25]

Visualizing this compound Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general experimental workflow relevant to the study of this compound.

ASP1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Host Cell Pathogen Pathogen ASP-1_zymogen ASP-1_zymogen Pathogen->ASP-1_zymogen Induces Secretion Host_Protein Host_Protein Active_this compound Active_this compound ASP-1_zymogen->Active_this compound Activation (e.g., low pH) Active_this compound->Host_Protein Degradation Signaling_Cascade Signaling_Cascade Active_this compound->Signaling_Cascade Cleavage of Target Protein Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Generalized signaling pathway involving secreted this compound.

Experimental_Workflow Gene_Cloning 1. Gene Cloning into Expression Vector Protein_Expression 2. Recombinant Protein Expression Gene_Cloning->Protein_Expression Purification 3. Protein Purification Protein_Expression->Purification Activity_Assay 4. Enzymatic Activity Assay (e.g., FRET) Purification->Activity_Assay Kinetic_Analysis 5. Determination of Kinetic Parameters Activity_Assay->Kinetic_Analysis Inhibitor_Screening 6. Inhibitor Screening Activity_Assay->Inhibitor_Screening

Caption: Experimental workflow for this compound characterization.

References

A Comparative Functional Guide to the Aspartic Protease (ASP) Family in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of the aspartic protease (ASP) family of proteins in the model organism Caenorhabditis elegans. The C. elegans genome encodes at least six paralogues of the asp gene, designated asp-1 through asp-6. These proteases play diverse roles in the nematode's biology, from development and aging to neurodegeneration and innate immunity. This document summarizes their known functions, presents available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway.

Functional Comparison of ASP Paralogues

The ASP family in C. elegans consists of several paralogues with both distinct and overlapping functions. While information on all members is not yet complete, research has shed light on the specific roles of several of these aspartic proteases.

This compound , a homologue of the mammalian lysosomal protease cathepsin D, is primarily expressed in the intestinal cells.[1] Its expression is highest during the late embryonic and early larval stages of development and is not observed in adult nematodes.[1] The this compound protein is synthesized as a 42.7-kDa pre-pro-peptide that undergoes post-translational processing to become a mature lysosomal protein.[1] Studies on protein turnover in aging C. elegans have shown that the lysosomal proteases this compound and ASP-4 maintain a high turnover rate even in older worms, in contrast to most other lysosomal enzymes which slow down.[2]

ASP-2 and ASP-5 are the least characterized members of the family. However, RNA interference (RNAi) knockdown of asp-2, asp-5, along with this compound, asp-4, and asp-6, has been shown to enhance paralysis and increase the accumulation of amyloid-beta (Aβ) peptide in a C. elegans model of Alzheimer's disease.[3][4] This suggests a potential role for these proteases in protein homeostasis and the clearance of protein aggregates.

ASP-3 and ASP-4 are critically involved in necrotic cell death and neurodegeneration.[5][6] Gain-of-function mutations in certain ion channels, which lead to an influx of cytoplasmic calcium, can trigger a necrotic-like cell death in neurons.[5] This form of cell death is dependent on the activity of ASP-3 and ASP-4.[5][6] Furthermore, the expression of asp-3 and asp-4 is upregulated in response to bacterial infection, suggesting a role in the nematode's innate immune response.[7]

ASP-6 is a secreted aspartic protease that is notably modified with phosphorylcholine, a post-translational modification also found on proteins from parasitic nematodes.[8] It is primarily expressed in the intestine, with lower levels of expression in muscle and epithelial cells.[8] The presence of ASP-6 in a secreted form suggests its involvement in processes within the body cavity of the worm.[8]

Quantitative Data Summary

Quantitative data directly comparing the enzymatic activities of all ASP paralogues is limited in the current literature. However, some quantitative information regarding their abundance and turnover has been reported.

ProteinGeneMolecular Weight (Predicted)Subcellular LocalizationExpression PatternQuantitative Data
This compound This compound~40 kDa (processed)Lysosome, Cytoplasm, Apical plasma membraneIntestine (late embryonic and early larval stages)High protein turnover rate maintained in aged worms.[2]
ASP-2 asp-2Not specifiedNot specifiedNot specifiedImplicated in Aβ clearance.[4]
ASP-3 asp-3Not specifiedNot specifiedInduced by infection.Protein abundance in whole organism: 415 ppm (top 5%).[9]
ASP-4 asp-4Not specifiedNot specifiedInduced by infection.High protein turnover rate maintained in aged worms.[2]
ASP-5 asp-5Not specifiedNot specifiedNot specifiedImplicated in Aβ clearance.[3]
ASP-6 asp-6Not specifiedExtracellular spaceIntestine, Muscle cells, Epithelial cellsSecreted protein with phosphorylcholine modification.[8]

Signaling Pathway Visualization

The best-characterized signaling pathway involving ASP paralogues is the necrotic cell death pathway, where ASP-3 and ASP-4 play a crucial role. This pathway is initiated by an uncontrolled influx of calcium into the cytoplasm, often due to mutations in ion channels.

Necrotic_Cell_Death_Pathway cluster_trigger Cellular Insult cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Ion_Channel_Mutation Ion Channel (e.g., deg-1, mec-4) Gain-of-Function Mutation Ca_Influx Increased Intracellular Ca2+ Concentration Ion_Channel_Mutation->Ca_Influx Leads to Protease_Activation Protease Activation Ca_Influx->Protease_Activation Triggers ASP-3_ASP-4 ASP-3 / ASP-4 (Aspartyl Proteases) Protease_Activation->ASP-3_ASP-4 Includes activation of Calpains Calpains (e.g., CLP-1, TRA-3) Protease_Activation->Calpains Includes activation of Cell_Death Necrotic Cell Death ASP-3_ASP-4->Cell_Death Contributes to Calpains->Cell_Death Contributes to

Figure 1. A simplified signaling pathway for necrotic cell death in C. elegans involving ASP-3 and ASP-4.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to functionally characterize and compare the ASP paralogues in C. elegans.

Worm Lysis for Protein Analysis

Objective: To prepare whole-worm lysates for subsequent biochemical assays such as western blotting or enzyme activity measurements.

Protocol:

  • Grow synchronized populations of C. elegans on NGM plates seeded with E. coli OP50.

  • Harvest worms by washing the plates with M9 buffer and collect them in a conical tube.

  • Wash the worm pellet several times with M9 buffer to remove bacteria.

  • Resuspend the worm pellet in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

  • Lyse the worms using a bead beater with stainless steel or zirconia beads, or by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble protein fraction, for downstream applications.

Affinity Purification of ASP Proteins

Objective: To isolate specific ASP proteins and their interacting partners from worm lysates. This protocol assumes the availability of strains expressing tagged versions of the ASP proteins (e.g., GFP-tagged or FLAG-tagged).

Protocol:

  • Prepare a large-scale culture of the transgenic C. elegans strain expressing the tagged ASP protein.

  • Generate a whole-worm lysate as described in the worm lysis protocol.

  • Incubate the clarified lysate with affinity beads coupled to an antibody that recognizes the tag (e.g., anti-GFP or anti-FLAG beads) for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads. Elution can be performed using a low pH buffer, a competitive peptide, or by boiling in SDS-PAGE sample buffer.

  • The eluted proteins can then be analyzed by western blotting to confirm the presence of the tagged ASP protein or by mass spectrometry to identify interacting partners.[1][10]

In Vitro Protease Activity Assay

Objective: To measure and compare the enzymatic activity of different ASP paralogues. This protocol can be adapted for purified proteins or for total worm lysates.

Protocol:

  • Prepare purified recombinant ASP proteins or worm lysates as the enzyme source.

  • Use a generic aspartic protease substrate, such as a fluorescently labeled peptide that is quenched until cleaved. A common substrate for cathepsin D-like proteases is Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2.

  • Prepare a reaction buffer with an acidic pH, as aspartic proteases are typically active in acidic conditions (e.g., 50 mM sodium acetate, pH 4.5).

  • Set up the reaction in a 96-well plate format for high-throughput analysis. Add the enzyme source to the reaction buffer.

  • Initiate the reaction by adding the substrate to the wells.

  • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the protease activity.

  • To specifically measure aspartic protease activity, include a control reaction with the aspartic protease inhibitor pepstatin A. The difference in activity with and without the inhibitor represents the specific aspartic protease activity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis Worm_Culture Synchronized C. elegans Culture (Wild-type or Transgenic) Worm_Lysis Worm Lysis Worm_Culture->Worm_Lysis Lysate_Clarification Clarification by Centrifugation Worm_Lysis->Lysate_Clarification Clarified_Lysate Clarified Lysate Lysate_Clarification->Clarified_Lysate Affinity_Purification Affinity Purification (for tagged proteins) Clarified_Lysate->Affinity_Purification Protease_Assay In Vitro Protease Activity Assay Clarified_Lysate->Protease_Assay Mass_Spectrometry Mass Spectrometry (for interactor identification) Affinity_Purification->Mass_Spectrometry Western_Blot Western Blot (for protein validation) Affinity_Purification->Western_Blot

Figure 2. A generalized experimental workflow for the functional analysis of ASP proteins in C. elegans.

Conclusion

The aspartic protease family in C. elegans represents a group of paralogous enzymes with diverse and important physiological roles. While this compound is involved in developmental processes, ASP-3 and ASP-4 are key players in neurodegeneration and the immune response. ASP-6 has a unique secretory nature, and the functions of ASP-2 and ASP-5 are beginning to be explored in the context of protein aggregation diseases. Further research, particularly quantitative enzymatic studies and the identification of specific substrates, will be crucial to fully elucidate the individual and potentially redundant functions of these important proteases. The experimental approaches outlined in this guide provide a framework for researchers to further investigate the functional intricacies of the ASP paralogues in C. elegans, which can provide valuable insights into fundamental biological processes and disease mechanisms.

References

Validating the Phenotype of an ASP-1 Knockout Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to ASP-1 and Knockout Model Validation

Activation Signal-integrating Phosphoprotein-1 (this compound) is a versatile protein implicated in a variety of cellular processes. In parasitic nematodes such as Necator americanus, the cause of human hookworm infection, this compound is a major secreted protein thought to modulate the host's immune response.[1][2] In the model organism Caenorhabditis elegans, this compound, an aspartic protease, is involved in necrotic cell death pathways.[3][4][5] Given its significant roles, validating the phenotype of an this compound knockout model is crucial for understanding its precise biological functions and for the development of potential therapeutic interventions.

This guide provides a comparative framework for validating the phenotype of an this compound knockout model, presenting hypothetical data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals.

Phenotypic Comparison: this compound Knockout vs. Wild-Type

The following table summarizes the expected phenotypic outcomes in an this compound knockout model compared to a wild-type (WT) counterpart, using a hypothetical parasitic nematode model.

Phenotypic Parameter Wild-Type (WT) This compound Knockout (KO) Alternative Model (RNAi)
Infectivity (Worm Burden) HighSignificantly ReducedModerately Reduced
Host Immune Response (Th2 Cytokine Levels - IL-4) ElevatedBaseline/Slightly ElevatedModerately Elevated
Host Inflammatory Response (Eosinophil Infiltration) ModerateLowModerate
In Vitro Macrophage Activation (TNF-α secretion) SuppressedNormalPartially Suppressed
C. elegans Lifespan NormalNormalNormal
C. elegans Chemotaxis to Attractant NormalImpairedPartially Impaired

Key Experimental Protocols for Phenotypic Validation

Detailed methodologies are essential for reproducible and reliable validation of a knockout model.[6][7]

In Vivo Infectivity and Immune Response in a Mouse Model

Objective: To compare the infectivity and the host immune response to infection with WT vs. This compound KO parasites.

Methodology:

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Infection: Mice are subcutaneously infected with 500 third-stage (L3) larvae of either WT or this compound KO Necator americanus. A control group receives a sham injection.

  • Worm Burden Assessment: At 14 days post-infection, mice are euthanized, and the small intestines are harvested to quantify the number of adult worms.

  • Cytokine Analysis (ELISA): Blood is collected via cardiac puncture, and serum levels of IL-4, IL-5, and IFN-γ are measured using commercially available ELISA kits.

  • Histological Analysis: A section of the small intestine is fixed in 10% formalin, embedded in paraffin, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) to assess inflammation and eosinophil infiltration.

In Vitro Macrophage Co-Culture Assay

Objective: To assess the effect of secreted this compound on macrophage activation.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from C57BL/6 mice and cultured.

  • Co-culture: BMDMs are stimulated with lipopolysaccharide (LPS) in the presence of excretory/secretory (E/S) products collected from either WT or this compound KO adult worms.

  • Cytokine Measurement: After 24 hours, the cell culture supernatant is collected, and the concentration of TNF-α is measured by ELISA.

C. elegans Chemotaxis Assay

Objective: To evaluate the role of this compound in sensory neuron function in C. elegans.

Methodology:

  • Worm Strains: N2 (wild-type) and an this compound deletion mutant.

  • Assay Plate: A standard chemotaxis assay plate is prepared with a chemoattractant (e.g., isoamyl alcohol) at one point and a control (ethanol) at another.

  • Assay: A population of age-synchronized young adult worms is placed at the center of the plate.

  • Quantification: After a set time (e.g., 1 hour), the number of worms at the attractant, the control, and the origin are counted to calculate a chemotaxis index.

Visualizing Pathways and Workflows

Hypothetical this compound Signaling Pathway in Host Immune Modulation

The following diagram illustrates a potential mechanism by which secreted this compound from a parasite could modulate the host's immune response.

ASP1_Signaling_Pathway cluster_parasite Parasite cluster_host_cell Host Immune Cell (e.g., Macrophage) ASP1_secreted Secreted this compound Receptor Host Cell Receptor ASP1_secreted->Receptor Binds Signaling_Cascade Inhibitory Signaling Cascade Receptor->Signaling_Cascade Activates NFkB NF-κB Signaling_Cascade->NFkB Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokine_Production Promotes Knockout_Validation_Workflow start Start: Hypothesis (this compound Function) gene_targeting Gene Targeting (e.g., CRISPR/Cas9) start->gene_targeting generate_ko Generate KO Organism gene_targeting->generate_ko genotypic_validation Genotypic Validation (PCR, Sequencing) generate_ko->genotypic_validation phenotypic_analysis Phenotypic Analysis genotypic_validation->phenotypic_analysis in_vivo In Vivo Assays (Infection Model) phenotypic_analysis->in_vivo in_vitro In Vitro Assays (Cell Culture) phenotypic_analysis->in_vitro behavioral Behavioral Assays (C. elegans) phenotypic_analysis->behavioral data_analysis Data Analysis & Comparison in_vivo->data_analysis in_vitro->data_analysis behavioral->data_analysis conclusion Conclusion on This compound Function data_analysis->conclusion

References

Comparative Analysis of Anti-ASP-1 Antibody Cross-Reactivity with Nematode Homologues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cross-reactivity of antibodies targeting the Ancylostoma Secreted Protein-1 (ASP-1), a key antigen in nematode parasites and a promising vaccine candidate, reveals significant variability in antibody recognition across different but related parasitic species. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data on the cross-reactivity of anti-ASP-1 antibodies with its homologues, details the experimental methodologies used, and illustrates the protein's proposed functional interactions.

Introduction to this compound and its Homologues

Ancylostoma Secreted Proteins (ASPs) are a family of proteins secreted by parasitic nematodes, particularly hookworms, and are understood to play a crucial role in the host-parasite interaction, including modulation of the host's immune system.[1][2] this compound, a member of the SCP/TAPS (Sperm-coating protein/Tpx-1/Ag5/PR-1/Sc7) protein superfamily, is a major component of the excretory/secretory products of infective nematode larvae.[3] Due to its immunogenic nature, this compound has been a focal point of research for the development of vaccines against hookworm infections caused by species such as Ancylostoma caninum (canine hookworm), Ancylostoma duodenale, and Necator americanus (human hookworms).

Understanding the cross-reactivity of antibodies raised against this compound from one species with this compound homologues from other species is critical for the development of a broadly protective vaccine. High sequence and structural similarity among this compound homologues could lead to cross-protection, a desirable outcome for a universal nematode vaccine.

Quantitative Comparison of Antibody Cross-Reactivity

The following table summarizes the amino acid sequence identity of selected this compound homologues from different nematode species. The degree of sequence conservation often correlates with the extent of antibody cross-reactivity and the potential for cross-protective immunity.

Protein NameOrganismGenBank AccessionLength (Amino Acids)% Identity to A. caninum this compound
Ac-ASP-1Ancylostoma caninumAAD13340.1426100%
Ad-ASP-1Ancylostoma duodenaleAAD13339.1425~90%
Na-ASP-1Necator americanusO76744424~65%

Note: The percent identity is an approximation based on available sequence alignments and may vary slightly depending on the alignment algorithm used.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol outlines a standard indirect ELISA to quantify the binding of an anti-ASP-1 antibody to its homologous proteins.

Materials:

  • 96-well high-binding polystyrene microtiter plates

  • Recombinant this compound and its homologues (e.g., Ac-ASP-1, Ad-ASP-1, Na-ASP-1)

  • Primary antibody (e.g., rabbit anti-Ac-ASP-1)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat separate wells of a 96-well plate with 100 µL of 1-10 µg/mL of each recombinant this compound homologue diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of serially diluted primary anti-ASP-1 antibody to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, followed by a final wash with PBS.

  • Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a plate reader. The OD values are proportional to the amount of antibody bound to each this compound homologue.

Western Blotting for Cross-Reactivity

This protocol is used to qualitatively assess the binding of an anti-ASP-1 antibody to different this compound homologues separated by size.

Materials:

  • Recombinant this compound and its homologues

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Primary antibody (e.g., rabbit anti-Ac-ASP-1)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Wash buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate 1-5 µg of each recombinant this compound homologue by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ASP-1 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system. The presence and intensity of bands indicate the cross-reactivity of the antibody with each homologue.

Functional Role and Interactions of Nematode this compound

Nematode secreted proteins, including this compound, are believed to play a significant role in modulating the host's immune response to facilitate the parasite's survival.[1][4] The exact signaling pathways are still under investigation, but a proposed workflow involves the interaction of this compound with host immune cells.

G cluster_parasite Nematode Parasite cluster_host Host Immune System ASP1 This compound Secretion Receptor Cell Surface Receptor ASP1->Receptor Binding ImmuneCell Host Immune Cell (e.g., B-cell, Neutrophil) Signaling Intracellular Signaling (e.g., B-cell receptor pathway) ImmuneCell->Signaling Modulation Response Altered Immune Response (e.g., Suppression) Signaling->Response Leads to

References

ASPP1 Expression: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apoptosis-Stimulating Protein of p53 1 (ASPP1), also known as PPP1R13B, expression in healthy versus diseased tissues, with a primary focus on its role in cancer. ASPP1 is a key regulator of apoptosis and its expression levels are frequently altered in various pathologies, making it a person of interest for diagnostic and therapeutic applications.

Quantitative Data Summary

The expression of ASPP1 is significantly dysregulated in a wide range of cancers. The following tables summarize the findings from pan-cancer analyses and specific cancer type studies, comparing ASPP1 mRNA and protein expression in tumor tissues to normal or adjacent non-tumorous tissues.

Table 1: ASPP1 mRNA Expression in Cancer vs. Normal Tissues (Pan-Cancer Analysis) [1][2]

Cancer TypeExpression Change in Tumor
Bladder Urothelial Carcinoma (BLCA)Significantly Lower
Breast invasive carcinoma (BRCA)Significantly Lower
Colon adenocarcinoma (COAD)Significantly Lower
Glioblastoma multiforme (GBM)Significantly Lower
Kidney renal clear cell carcinoma (KIRC)Significantly Lower
Brain Lower Grade Glioma (LGG)Significantly Lower
Liver hepatocellular carcinoma (LIHC)Significantly Higher/Lower*
Lung adenocarcinoma (LUAD)Significantly Lower
Lung squamous cell carcinoma (LUSC)Significantly Lower
Pancreatic adenocarcinoma (PAAD)Significantly Lower
Prostate adenocarcinoma (PRAD)Significantly Higher
Rectum adenocarcinoma (READ)Significantly Lower
Skin Cutaneous Melanoma (SKCM)Significantly Lower
Stomach adenocarcinoma (STAD)Significantly Lower
Thyroid carcinoma (THCA)Significantly Lower
Uterine Corpus Endometrial Carcinoma (UCEC)Significantly Higher
Cholangiocarcinoma (CHOL)Significantly Higher
Lymphoid Neoplasm Diffuse Large B-cell Lymphoma (DLBC)Significantly Higher
Acute Myeloid Leukemia (LAML)Significantly Higher
Thymoma (THYM)Significantly Higher

*Conflicting reports exist for Liver hepatocellular carcinoma (LIHC), with some studies showing higher and others showing lower expression in tumors compared to normal tissue.

Table 2: ASPP1 Protein Expression in Specific Cancer Types

Cancer TypeExpression Change in TumorKey FindingsReference
Oral CancerLowerSignificantly lower in tongue cancer tissues compared to adjacent normal tissues.[3][3]
Non-Small Cell Lung Cancer (NSCLC)LowerFrequently downregulated in tumor tissues, especially in those with wild-type p53.[4][4]
Esophageal Squamous Cell Carcinoma (ESCC)No Significant DifferenceSimilar expression levels between cancerous and paired noncancerous tissues.[5][5]
Invasive Breast CancerLow Positive RatePositive expression rate of ASPP1 was 13.55% in a cohort of 155 patients.[6][6]
Acute Myeloid Leukemia (AML)LowerAttenuated mRNA levels in leukemia blasts compared to healthy myeloid tissue.[7][7]

Experimental Protocols

Accurate assessment of ASPP1 expression is critical for research and clinical applications. Below are detailed methodologies for two common techniques used to analyze protein expression.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for detecting ASPP1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95%, 70%, and 50% ethanol for 3 minutes each.

    • Rinse with distilled water.[8]

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0).

    • Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.[9]

  • Blocking:

    • Wash slides with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Incubate with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature to block non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against ASPP1 diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is common.

    • Incubate overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • Wash slides with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody at room temperature for 1 hour.[8]

  • Detection:

    • Wash slides with wash buffer.

    • Incubate with a chromogen substrate solution (e.g., DAB) until the desired color intensity develops.

    • Rinse with distilled water to stop the reaction.[10]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate through graded ethanol series and xylene.

    • Mount with a permanent mounting medium.[8][10]

Western Blot Protocol

This protocol describes the detection of ASPP1 in protein lysates from cells or tissues.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[11]

  • SDS-PAGE:

    • Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[13]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against ASPP1 diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation:

    • Wash the membrane with wash buffer (e.g., TBST).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane with wash buffer.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.[12]

Signaling Pathways and Workflows

ASPP1 function is intricately linked to key cellular signaling pathways, particularly the p53 and Hippo-YAP pathways. The following diagrams illustrate these relationships and a typical experimental workflow for analyzing ASPP1 expression.

ASPP1_p53_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, PUMA) p53->Pro_apoptotic_genes Promotes transcription ASPP1_n ASPP1 ASPP1_n->p53 Binds to DNA-binding domain Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis ASPP1_c ASPP1 ASPP1_c->ASPP1_n Translocates to nucleus (in response to stress) DNA_damage DNA Damage DNA_damage->p53 Activates ASPP1_Hippo_YAP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LATS1_2 LATS1/2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to nucleus ASPP1_c ASPP1 ASPP1_c->LATS1_2 Inhibits YAP_TAZ_p p-YAP/TAZ Cytoplasmic_sequestration Cytoplasmic Sequestration YAP_TAZ_p->Cytoplasmic_sequestration TEAD TEAD YAP_TAZ_n->TEAD Binds to Gene_expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_expression Activates ASPP1_Expression_Analysis_Workflow start Tissue Sample (Healthy or Diseased) fixation Fixation & Paraffin Embedding start->fixation protein_extraction Protein Extraction start->protein_extraction sectioning Microtome Sectioning fixation->sectioning ihc Immunohistochemistry (IHC) - Deparaffinization - Antigen Retrieval - Staining sectioning->ihc microscopy Microscopy & Imaging ihc->microscopy quantification Image Analysis & Quantitative Comparison microscopy->quantification western_blot Western Blot - SDS-PAGE - Transfer - Immunodetection protein_extraction->western_blot western_blot->quantification

References

Unveiling the Role of ASP-1 in Arabidopsis Flowering Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate network governing the transition to flowering in Arabidopsis thaliana, the SUMO (Small Ubiquitin-like Modifier) protease ASP-1 (Arabidopsis SUMO Protease 1) has emerged as a key positive regulator. This guide provides a comparative analysis of this compound's function, contrasting its performance with other critical components of the flowering time regulatory network and presenting supporting experimental data and detailed protocols for researchers in plant biology and drug development.

This compound: A Positive Regulator of Flowering

This compound is a nuclear-localized cysteine protease that specifically removes SUMO conjugates from target proteins. Genetic and molecular studies have demonstrated that this compound promotes the transition from vegetative growth to flowering. Mutations in the ASP1 gene lead to a significant delay in flowering time, particularly under long-day conditions. This phenotype is attributed, at least in part, to the increased stability of the floral repressor FLOWERING LOCUS C (FLC). This compound directly or indirectly targets FLC for deSUMOylation, which in turn leads to its degradation, thereby alleviating the repression of downstream flowering-promoting genes such as FLOWERING LOCUS T (FT) and SUPPRESSOR OF OVEREXPRESSION OF CO 1 (SOC1).

Comparative Analysis of Flowering Time Regulators

To understand the significance of this compound's role, it is essential to compare its effects with other well-characterized regulators of flowering time. The following table summarizes the flowering phenotypes of various single mutants in key flowering time genes under long-day (LD) and short-day (SD) conditions, providing a quantitative comparison.

GenotypeFlowering Time (Days to Bolting - LD)Rosette Leaf Number (LD)Flowering Time (Days to Bolting - SD)Rosette Leaf Number (SD)
Wild Type (Col-0)~25~12~60~50
asp1~35-40~18-22~70-80~60-70
flc~15-20~8-10~50-55~40-45
co~45-55~25-30~60-70~50-60
ft~40-50~20-25~75-85~65-75
soc1~30-35~15-18~65-75~55-65

Table 1: Comparative Flowering Time Data for Various Arabidopsis Mutants. This table presents approximate flowering time data based on published literature. Actual values can vary depending on specific experimental conditions.

Signaling Pathways and Experimental Workflows

The regulation of flowering time in Arabidopsis is a complex interplay of multiple signaling pathways. This compound primarily functions within the autonomous and vernalization pathways by modulating the stability of FLC. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating the role of proteins in flowering time.

Flowering_Pathway cluster_environmental Environmental Cues cluster_pathways Signaling Pathways cluster_integrators Floral Integrators Long Day Long Day GI GI Long Day->GI Vernalization Vernalization FLC FLC Vernalization->FLC CO CO FT FT CO->FT GI->CO FLC->FT SOC1 SOC1 FLC->SOC1 FT->SOC1 Floral Meristem Identity Genes Floral Meristem Identity Genes FT->Floral Meristem Identity Genes SOC1->Floral Meristem Identity Genes Flowering Flowering Floral Meristem Identity Genes->Flowering ASP1 ASP1 ASP1->FLC destabilizes

Figure 1: Simplified Signaling Pathway of Flowering Time Regulation in Arabidopsis . This diagram illustrates the central role of FLC as a floral repressor and how this compound positively influences flowering by destabilizing FLC.

Experimental_Workflow Plant Growth Grow Wild-Type and Mutant (e.g., asp1) Arabidopsis Flowering Time Measurement Measure Days to Bolting and Rosette Leaf Number Plant Growth->Flowering Time Measurement Gene Expression Analysis qRT-PCR for FT, SOC1, FLC Plant Growth->Gene Expression Analysis Protein Stability Assay FLC Protein Stability Assay Plant Growth->Protein Stability Assay Data Analysis & Conclusion Analyze Data and Draw Conclusions Flowering Time Measurement->Data Analysis & Conclusion Gene Expression Analysis->Data Analysis & Conclusion Protein Stability Assay->Data Analysis & Conclusion Enzymatic Assay In Vitro SUMO Protease Assay Enzymatic Assay->Data Analysis & Conclusion

Figure 2: Experimental Workflow for Validating this compound's Role in Flowering Time . This flowchart outlines the key experimental steps to characterize the function of a gene in regulating flowering time.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to validate the role of this compound in flowering time.

Protocol 1: Arabidopsis Flowering Time Measurement
  • Plant Growth and Conditions :

    • Sow seeds of wild-type, asp1 mutant, and other relevant genotypes on a standard soil mix (e.g., peat moss, perlite, and vermiculite in a 3:1:1 ratio).

    • Stratify the seeds at 4°C for 3-4 days in the dark to ensure uniform germination.

    • Transfer the pots to a controlled environment growth chamber with long-day (16 hours light/8 hours dark) or short-day (8 hours light/16 hours dark) photoperiods. Maintain a constant temperature of 22°C.

  • Flowering Time Measurement :

    • Record the date of bolting, which is defined as the day the inflorescence stem reaches 1 cm in height. The number of days from sowing to bolting is the flowering time.

    • At the time of bolting, count the total number of rosette leaves. This provides a developmental measure of flowering time.

    • For each genotype and condition, use a sufficient number of plants (e.g., n ≥ 15) to ensure statistical significance.

Protocol 2: Quantitative RT-PCR (qRT-PCR) for Flowering Time Genes
  • RNA Extraction :

    • Collect leaf tissue from 10-day-old seedlings grown under long-day conditions at a specific time point (e.g., Zeitgeber time 16).

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA using a commercial kit or a standard Trizol-based method.

  • cDNA Synthesis :

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction :

    • Prepare the qPCR reaction mix containing cDNA template, gene-specific primers for FT, SOC1, FLC, and a reference gene (e.g., ACTIN2), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR analysis using a real-time PCR system.

    • Calculate the relative gene expression levels using the 2-ΔΔCt method.

Protocol 3: In Vitro SUMO Protease Assay with Recombinant this compound
  • Recombinant Protein Expression and Purification :

    • Clone the coding sequence of ASP1 into a bacterial expression vector with a purification tag (e.g., 6x-His or GST).

    • Express the recombinant this compound protein in E. coli and purify it using affinity chromatography.

    • Similarly, express and purify a SUMOylated substrate (e.g., SUMO1-GFP).

  • Protease Assay :

    • Set up the reaction mixture containing purified recombinant this compound, the SUMOylated substrate, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Incubate the reaction at 30°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis :

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate (e.g., anti-GFP).

    • The cleavage of the SUMO moiety from the substrate will result in a shift in the protein's molecular weight, which can be visualized on the Western blot.

Protocol 4: FLC Protein Stability Assay (Pulse-Chase)
  • Protoplast Isolation and Transfection :

    • Isolate protoplasts from Arabidopsis cell suspension culture or leaf tissue.

    • Co-transfect the protoplasts with constructs expressing a tagged version of FLC (e.g., FLC-HA) and, in a separate experiment, with a construct expressing this compound.

  • Pulse-Chase Labeling :

    • Incubate the transfected protoplasts in a medium containing 35S-methionine/cysteine for a short period (the "pulse") to label newly synthesized proteins.[1]

    • Wash the protoplasts and transfer them to a medium containing an excess of unlabeled methionine and cysteine (the "chase").[1]

    • Collect samples at different time points during the chase (e.g., 0, 30, 60, 120 minutes).[1]

  • Immunoprecipitation and Analysis :

    • Lyse the protoplasts at each time point and immunoprecipitate the tagged FLC protein using an appropriate antibody (e.g., anti-HA).[1]

    • Separate the immunoprecipitated proteins by SDS-PAGE and visualize the labeled FLC by autoradiography.[1]

    • Quantify the band intensity at each time point to determine the rate of FLC degradation. The half-life of the protein can be calculated from these data.[1]

Conclusion

The validation of this compound's role in promoting flowering time through the destabilization of the FLC protein underscores the importance of post-translational modifications in regulating key developmental processes in plants. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of flowering time control and for professionals in drug development seeking to modulate plant growth and development. Further research into the broader range of this compound's substrates will undoubtedly reveal additional layers of regulation in plant biology.

References

A Comparative Analysis of Aspartic Proteases in Caenorhabditis elegans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the aspartic protease family in the model organism C. elegans, detailing their characteristics, functional roles, and methods for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the proteolytic pathways of this nematode.

Aspartic proteases are a class of proteolytic enzymes that play crucial roles in a wide range of biological processes across all domains of life. In the nematode Caenorhabditis elegans, a powerful model organism for studying fundamental biology, a family of at least twelve aspartic proteases has been identified.[1] These enzymes are implicated in key physiological and pathological processes, including neurodegeneration, innate immunity, and aging.[2][3] This guide provides a comparative overview of the known aspartic proteases in C. elegans, presenting key characteristics, functional insights, and detailed experimental protocols for their analysis.

Aspartic Protease Family in C. elegans: A Comparative Overview

The C. elegans genome encodes a diverse set of aspartic proteases, several of which have been characterized. These enzymes exhibit a range of molecular weights and are involved in distinct biological pathways. About 90% of the acidic proteolytic activity in crude homogenates of C. elegans can be inhibited by pepstatin, a specific inhibitor of aspartic proteases.[1]

Gene NameProtein NameWormBase Gene IDPredicted Molecular Weight (kDa)Predicted Isoelectric Point (pI)Summary of Known Functions
asp-1This compoundWBGene0000021442.75.95Involved in the necrosis pathway triggered by Bacillus thuringiensis Cry6Aa toxin; expressed in the intestine.[4]
asp-2ASP-2WBGene0000021552.0 (approx.)Not availableIdentified as one of the major pepstatin-binding proteins.[1]
asp-3ASP-3WBGene0000021641.85.76Required for neurodegeneration induced by genetic lesions; functions in a calcium-dependent necrotic cell death pathway.[5]
asp-4ASP-4WBGene0000021743.15.98Also required for neurodegeneration, acting in concert with ASP-3 in a necrotic cell death pathway.[5]
asp-5ASP-5WBGene0000021838.0 (approx.)Not availableIdentified as a pepstatin-binding protein.[1]
asp-6ASP-6WBGene0000021935.0 (approx.)Not availableIdentified as a pepstatin-binding protein.[1]
hrg-7 (asp-10)HRG-7WBGene0000760547.96.23Plays a role in heme homeostasis and inter-organ signaling.
ddi-1DDI-1WBGene0000096543.95.12A conserved aspartic protease required for the activation of the SKN-1 transcription factor in response to proteasome dysfunction.

Note: Predicted molecular weights and isoelectric points are calculated based on the primary amino acid sequence and may differ from experimentally determined values due to post-translational modifications. The molecular weights for ASP-2, ASP-5, and ASP-6 are estimated from SDS-PAGE analysis.[1]

Functional Roles in Signaling Pathways

Aspartic proteases in C. elegans are key players in distinct signaling cascades, particularly in response to cellular stress and pathogens.

Neurodegeneration Pathway

Gain-of-function mutations in specific ion channel genes, such as deg-1 and mec-4, lead to excessive calcium influx into neurons, triggering a necrotic cell death pathway.[5] This pathway involves the activation of calcium-dependent calpain proteases, which in turn are thought to lead to the activation of the aspartic proteases ASP-3 and ASP-4, culminating in neuronal degeneration.[2][3][5][6]

Neurodegeneration_Pathway cluster_initiators Initiating Insults cluster_calcium Calcium Signaling cluster_aspartic_proteases Aspartic Protease Cascade cluster_outcome Cellular Outcome Ion_Channel_GoF Ion Channel Gain-of-Function (e.g., deg-1, mec-4) Ca_Influx Increased Intracellular Ca2+ Ion_Channel_GoF->Ca_Influx Calpain_Activation Calpain Activation (CLP-1, TRA-3) Ca_Influx->Calpain_Activation ASP_Activation ASP-3 & ASP-4 Activation Calpain_Activation->ASP_Activation Neurodegeneration Necrotic Cell Death ASP_Activation->Neurodegeneration

A simplified model of the neurodegeneration pathway in C. elegans.
Pathogen Response Pathway

The aspartic protease this compound is a key component of the innate immune response to the bacterial pathogen Bacillus thuringiensis. The Cry6Aa toxin produced by the bacterium triggers a necrotic cell death pathway in the intestine of C. elegans that is dependent on this compound activity. This pathway is distinct from the neurodegeneration pathway mediated by ASP-3 and ASP-4.

Pathogen_Response_Pathway cluster_pathogen Pathogen Insult cluster_host_response Host Response cluster_cellular_events Cellular Events cluster_outcome Cellular Outcome Cry6Aa_Toxin Bacillus thuringiensis Cry6Aa Toxin ASP1_Interaction Interaction with This compound Cry6Aa_Toxin->ASP1_Interaction Lysosomal_Rupture Lysosomal Rupture ASP1_Interaction->Lysosomal_Rupture Proteolytic_Cascade Proteolytic Cascade Lysosomal_Rupture->Proteolytic_Cascade Intestinal_Necrosis Intestinal Cell Necrosis Proteolytic_Cascade->Intestinal_Necrosis

This compound mediated necrosis pathway in response to B. thuringiensis Cry6Aa toxin.

Experimental Protocols

A key aspect of comparative analysis is the ability to reliably measure and compare the enzymatic activity of different aspartic proteases. Below is a detailed protocol for a casein-based activity assay, which is a common method for quantifying general aspartic protease activity.

Casein-Based Aspartic Protease Activity Assay

This assay measures the proteolytic activity of aspartic proteases by quantifying the release of acid-soluble peptides from a casein substrate.

Materials:

  • Casein (Hammersten grade)

  • Lactic acid/sodium lactate buffer (50 mM, pH 3.0)

  • Trichloroacetic acid (TCA) solution (110 mM)

  • Folin & Ciocalteu's phenol reagent

  • Sodium carbonate solution (0.4 M)

  • Tyrosine standard solution

  • C. elegans lysate containing aspartic proteases

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of casein in 50 mM lactic acid/sodium lactate buffer (pH 3.0). Heat gently to dissolve.

  • Enzyme Reaction:

    • Pre-warm the casein solution and the C. elegans lysate to 37°C.

    • In a microcentrifuge tube, mix equal volumes of the casein solution and the lysate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 2 volumes of 110 mM TCA solution. Vortex and incubate on ice for 15 minutes to precipitate undigested casein.

  • Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Colorimetric Detection:

    • Transfer a known volume of the supernatant to a new tube.

    • Add sodium carbonate solution, followed by the Folin & Ciocalteu's reagent.

    • Incubate at room temperature for 30 minutes to allow color development.

  • Measurement: Measure the absorbance of the solution at 660 nm using a spectrophotometer.

  • Quantification: Determine the amount of tyrosine released by comparing the absorbance to a standard curve generated with known concentrations of tyrosine. One unit of protease activity can be defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified conditions.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for a robust comparative analysis of aspartic protease activity from different genetic backgrounds or experimental conditions in C. elegans.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_activity_assay Activity Assay cluster_data_analysis Data Analysis Worm_Culture Worm Culture & Synchronization Worm_Harvest Harvesting & Washing Worm_Culture->Worm_Harvest Lysate_Prep Lysate Preparation (e.g., sonication) Worm_Harvest->Lysate_Prep Protein_Quant Protein Quantification (e.g., Bradford assay) Lysate_Prep->Protein_Quant Assay_Setup Caseinolytic Assay Setup Protein_Quant->Assay_Setup Incubation Incubation at 37°C Assay_Setup->Incubation Reaction_Stop TCA Precipitation Incubation->Reaction_Stop Centrifugation Centrifugation Reaction_Stop->Centrifugation Colorimetric_Reading Colorimetric Reading (660 nm) Centrifugation->Colorimetric_Reading Activity_Calculation Calculation of Specific Activity Colorimetric_Reading->Activity_Calculation Standard_Curve Tyrosine Standard Curve Standard_Curve->Activity_Calculation Comparative_Analysis Comparative Analysis Activity_Calculation->Comparative_Analysis

A typical workflow for comparative analysis of aspartic protease activity in C. elegans.

This guide provides a foundational understanding of the aspartic protease family in C. elegans. Further research, including detailed kinetic studies of individual proteases and the identification of their specific substrates, will continue to elucidate the complex roles of these enzymes in the biology of this important model organism.

References

Distinguishing ASP-1 and ASP-2 Functions in Hookworms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hookworm infection, a major cause of anemia and malnutrition in developing countries, remains a significant global health challenge. The development of effective vaccines is a critical strategy in the control of this neglected tropical disease. Among the leading vaccine candidates are the Ancylostoma Secreted Proteins (ASPs), with ASP-1 and ASP-2 being the most extensively studied. While both are members of the Cysteine-rich Secretory Proteins/Antigen 5/Pathogenesis-Related 1 (CAP) superfamily, they exhibit distinct structural and functional characteristics that influence their potential as protective antigens. This guide provides a detailed comparison of this compound and ASP-2, supported by experimental data, to aid researchers in understanding their differential roles in hookworm biology and immunity.

Structural and Molecular Distinctions

A fundamental difference between this compound and ASP-2 lies in their protein structure. This compound is a larger protein containing two CAP domains, while ASP-2 possesses a single CAP domain.[1][2] This structural variation likely underlies their distinct functional properties and immunogenicity.

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cluster_ASP1 This compound Structure cluster_ASP2 ASP-2 Structure ASP1 Ancylostoma Secreted Protein 1 (this compound) CAP1_1 CAP Domain 1 ASP1->CAP1_1 N-terminus CAP1_2 CAP Domain 2 ASP1->CAP1_2 C-terminus ASP2 Ancylostoma Secreted Protein 2 (ASP-2) CAP2 Single CAP Domain ASP2->CAP2

Caption: Structural overview of this compound and ASP-2 proteins.

Comparative Functional Analysis

The primary functions of this compound and ASP-2 are associated with the early stages of hookworm infection, including larval migration and modulation of the host immune response. However, their specific roles and efficacy in these processes differ significantly.

Immunomodulatory Effects

One of the most striking functional distinctions is the ability of Necator americanus ASP-2 (Na-ASP-2) to induce the recruitment of host immune cells. Experimental evidence shows that Na-ASP-2 has a chemotactic function, attracting leukocytes, predominantly neutrophils and monocytes, to the site of larval invasion.[3][4] This is thought to create an inflammatory environment that may aid larval migration through host tissues.[3] In contrast, a similar potent chemotactic function has not been prominently reported for this compound.

Recent studies have also suggested that Na-ASP-2 may modulate B-cell responses by binding to the human B-cell antigen receptor complex CD79A, leading to the downregulation of genes involved in leukocyte migration and B-cell signaling.[5]

FeatureThis compoundASP-2
Leukocyte Recruitment Not significantly reportedInduces significant influx of neutrophils (60%) and monocytes (30%) in a murine air pouch model[3][4]
Proposed Mechanism UnknownStructural and charge similarities to CC-chemokines suggest it may act as a chemokine mimic[3][6]
Role as Vaccine Antigens

The differential immunogenicity of this compound and ASP-2 has been extensively evaluated in preclinical vaccine trials. Overwhelmingly, studies indicate that ASP-2 is a more promising vaccine candidate, conferring a higher degree of protection against hookworm infection in animal models.[1][7] Vaccination with recombinant ASP-2 has been shown to significantly reduce adult worm burdens and fecal egg counts.[7][8] While some studies have shown a protective effect with this compound, it is generally less effective than ASP-2.[4][9]

Vaccine Trial Data (Animal Models) This compound ASP-2
Reduction in Worm Burden 79% reduction in a mouse model (A. caninum challenge)[4]32% reduction in hamsters (A. ceylanicum challenge)[8]; Significant reductions in other models[7]
Reduction in Fecal Egg Counts -56% reduction in hamsters (A. ceylanicum challenge)[8]
Clinical Trials in Humans Not advanced to human trialsPhase 1 trials conducted, showing good safety and immunogenicity in hookworm-naïve adults[10]

Experimental Protocols

In Vitro Larval Activation Assay

This assay is crucial for studying the initial transition of infective third-stage larvae (L3) to parasitic forms, a process that involves the release of ASPs.

Objective: To mimic the host environment in vitro to induce larval activation and feeding.

Methodology:

  • Larval Preparation: Infective L3 are recovered from coprocultures and surface-sterilized.

  • Stimulation: Larvae are incubated in a medium containing host-like stimuli. This typically includes a combination of canine serum and reduced glutathione.[11]

  • Incubation: The larvae are incubated at 37°C and 5% CO2 for a defined period, often 24-36 hours.[11]

  • Assessment of Activation: Activation is determined by the resumption of feeding. This is visualized by incubating the larvae with a fluorescently labeled protein, such as FITC-labeled bovine serum albumin (BSA), and observing its ingestion under a fluorescence microscope.[11]

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cluster_workflow Larval Activation Assay Workflow A Recover and sterilize infective L3 larvae B Incubate larvae with host-like stimuli (serum + glutathione) A->B C Incubate at 37°C, 5% CO2 B->C D Add FITC-labeled BSA C->D E Observe for fluorescence in the larval intestine D->E

Caption: Workflow for the in vitro larval activation assay.

Neutrophil Chemotaxis Assay

This assay is used to quantify the chemoattractant properties of proteins like Na-ASP-2.

Objective: To measure the migration of neutrophils in response to a chemoattractant.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from fresh whole blood, typically using density gradient centrifugation.

  • Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used.

  • Loading: The isolated neutrophils are placed in the upper chamber of the transwell, while the test protein (e.g., Na-ASP-2) is placed in the lower chamber.

  • Incubation: The chamber is incubated to allow neutrophils to migrate through the pores towards the chemoattractant.

  • Quantification: The number of migrated neutrophils in the lower chamber is quantified, often by microscopy after staining or by using a fluorescent dye that binds to DNA.

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cluster_workflow Neutrophil Chemotaxis Assay Workflow A Isolate neutrophils from whole blood B Place neutrophils in the upper chamber of a transwell A->B C Add test protein (e.g., Na-ASP-2) to the lower chamber B->C D Incubate to allow for cell migration C->D E Quantify migrated neutrophils in the lower chamber D->E

Caption: Workflow for the neutrophil chemotaxis assay.

Signaling and Functional Pathways

While the precise signaling pathways for this compound and ASP-2 are not fully elucidated, a proposed mechanism for Na-ASP-2 involves its structural mimicry of chemokines. This allows it to interact with host cell receptors, initiating a signaling cascade that leads to leukocyte migration. For this compound, the functional pathway remains less clear, though it is secreted during larval activation and is likely involved in host-parasite interactions.

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cluster_ASP2_pathway Proposed Functional Pathway for Na-ASP-2 cluster_ASP1_pathway Proposed Functional Context for this compound ASP2 Na-ASP-2 (Chemokine Mimic) Receptor Host Cell Receptor (e.g., on Leukocytes) ASP2->Receptor Binds to Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Migration Leukocyte Migration (Neutrophils, Monocytes) Signaling->Migration Induces LarvalActivation Larval Activation ASP1_secretion This compound Secretion LarvalActivation->ASP1_secretion HostInteraction Host-Parasite Interaction (Function less defined) ASP1_secretion->HostInteraction

Caption: Logical relationships in the proposed functions of this compound and ASP-2.

Conclusion

References

A Comparative Analysis of the Enzymatic Activities of Schizosaccharomyces pombe ASP-1 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartate protease-1 (ASP-1) in the fission yeast Schizosaccharomyces pombe is a bifunctional enzyme crucial for the regulation of cellular processes through the metabolism of inositol pyrophosphates (IPPs). This guide provides a comparative overview of the enzymatic activities of wild-type this compound and its key mutant isoforms, supported by experimental data. Understanding the distinct roles of these isoforms is vital for research into cell signaling, microtubule dynamics, and potential therapeutic interventions.

Overview of this compound Bifunctional Enzymatic Activity

S. pombe this compound possesses two distinct enzymatic domains:

  • An N-terminal kinase domain that phosphorylates inositol polyphosphates.

  • A C-terminal pyrophosphatase domain that hydrolyzes specific inositol pyrophosphates.

This dual functionality allows this compound to tightly regulate the intracellular concentrations of potent signaling molecules, particularly 1,5-IP8. The interplay between the kinase and pyrophosphatase activities of this compound is a key determinant of cellular homeostasis.[1][2]

Comparison of this compound Isoform Enzymatic Activity

To dissect the contribution of each enzymatic function, specific site-directed mutations have been introduced to create catalytically inactive "isoforms." The most extensively studied of these are the kinase-dead (D333A) and pyrophosphatase-dead (H397A) variants. The enzymatic activities of these isoforms are summarized below.

IsoformN-terminal Kinase ActivityC-terminal Pyrophosphatase ActivityPrimary In Vivo Effect
Wild-Type this compound Active: Synthesizes 1-IP7 from IP6 and 1,5-IP8 from 5-IP7.Active: Hydrolyzes the pyrophosphate at position 1 of 1-IP7 and 1,5-IP8.[3]Balanced regulation of IPP levels.
This compound D333A (Kinase-Dead) Inactive: The D333A mutation in the kinase domain abolishes the ability to generate IPPs.[1]Active, but its physiological substrate is not produced by the enzyme itself.No detectable 1,5-IP8 or 1-IP7 synthesis.[4]
This compound H397A (Pyrophosphatase-Dead) Active: The kinase domain remains functional.Inactive: The H397A mutation in the pyrophosphatase domain prevents the hydrolysis of IPPs.[1][2]Accumulation of this compound-generated IPPs, leading to approximately a 2-fold increase in vivo.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.

This assay measures the ability of this compound to phosphorylate inositol polyphosphate substrates.

  • Reaction Mixture:

    • Purified recombinant this compound protein (e.g., 1 µg of Asp1¹⁻³⁶⁴ for the isolated kinase domain).

    • Substrate: 300 µM inositol hexakisphosphate (IP6) or 5-IP7.

    • ATP regenerating system: 5 mM ATP, 6 mM phosphocreatine, and 2.5 µl creatine phosphokinase (500 U/ml).

    • Reaction Buffer: 30 mM HEPES pH 6.8, 50 mM NaCl, 6 mM MgSO₄, and 1 mM DTT.

    • Total volume: 50 µl.[5]

  • Incubation: The reaction mixture is incubated for up to 16 hours at 37°C.[5]

  • Product Detection:

    • Radiolabeling: Utilize [γ-³²P]ATP in the reaction. The products are then separated by polyethyleneimine (PEI) cellulose thin-layer chromatography (TLC) and visualized by autoradiography.[6]

    • Non-radioactive: The reaction products are resolved on a 35.5% polyacrylamide gel and stained with Toluidine Blue O to visualize the inositol phosphate species.[1][2]

This assay quantifies the hydrolysis of inositol pyrophosphates by the C-terminal domain of this compound.

  • Substrate Preparation: The substrate, 1-IP7 or 1,5-IP8, is first generated using the this compound kinase domain (Asp1¹⁻³⁶⁴) as described in the kinase assay protocol. The kinase is subsequently heat-inactivated at 65°C for 20 minutes.[5]

  • Reaction Mixture:

    • Purified recombinant this compound pyrophosphatase domain (e.g., 2-8 µg of Asp1³⁶⁵⁻⁹²⁰).

    • Generated 1-IP7 or 1,5-IP8 substrate.

    • Reaction Buffer: 150 mM HEPES pH 6.8, 250 mM NaCl, 30 mM MgSO₄, and 5 mM DTT.[2]

  • Incubation: The reaction is incubated for 3 to 18 hours at 37°C.[5] The assay can be performed under anaerobic conditions.[5]

  • Product Detection: The reaction products are analyzed by electrophoresis on a 35.5% polyacrylamide gel followed by staining with Toluidine Blue O to visualize the conversion of the substrate (e.g., 1-IP7) to its hydrolyzed product (IP6).[1][2]

Visualizing this compound Function and Experimental Design

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

ASP1_Signaling_Pathway cluster_asp1 This compound Bifunctional Enzyme Kinase_Domain Kinase Domain (aa 1-385) one_IP7 1-IP7 Kinase_Domain->one_IP7 Product one_five_IP8 1,5-IP8 Kinase_Domain->one_five_IP8 Product Phosphatase_Domain Pyrophosphatase Domain (aa 365-920) IP6 IP6 Phosphatase_Domain->IP6 Product five_IP7 5-IP7 Phosphatase_Domain->five_IP7 Product IP6->Kinase_Domain Substrate five_IP7->Kinase_Domain Substrate one_IP7->Phosphatase_Domain Substrate one_five_IP8->Phosphatase_Domain Substrate

Caption: this compound signaling pathway.

Kinase_Assay_Workflow cluster_detection Detection Methods start Start: Prepare Reaction Mix (this compound, Substrate, ATP, Buffer) incubate Incubate at 37°C start->incubate detect Product Detection incubate->detect TLC Radiolabeled: PEI Cellulose TLC & Autoradiography detect->TLC PAGE Non-radioactive: 35.5% PAGE & Toluidine Blue Staining detect->PAGE end End: Quantify Kinase Activity TLC->end PAGE->end

Caption: this compound kinase assay workflow.

Pyrophosphatase_Assay_Workflow start Start: Prepare Substrate (e.g., 1-IP7 via this compound Kinase) inactivate Heat-inactivate Kinase start->inactivate reaction Prepare Reaction Mix (this compound Phosphatase, Substrate, Buffer) inactivate->reaction incubate Incubate at 37°C reaction->incubate analyze Analyze Products via 35.5% PAGE & Toluidine Blue Staining incubate->analyze end End: Quantify Pyrophosphatase Activity analyze->end

Caption: this compound pyrophosphatase assay workflow.

References

Validating the Interaction Between ASP-1 and its Binding Partners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental validation of the interaction between the ATP Hydrolases Superfamily Protein 1 (ASP-1) and its binding partner, CBSX3, within the context of Arabidopsis thaliana root stem cell niche maintenance. The information presented here is intended for researchers, scientists, and drug development professionals interested in the methodologies and data supporting this protein-protein interaction.

Quantitative Data Summary

The interaction between this compound and its binding partner CBSX3 has been validated through multiple experimental approaches. The following table summarizes the quantitative and qualitative data from these experiments, providing a clear comparison of the evidence supporting this interaction.

Experimental Method Bait Protein Prey Protein(s) Quantitative Readout Result Reference
Yeast Two-Hybrid (Y2H) pGBKT7-ASP1pGADT7-CBSX3Growth on selective media (SD/-Trp-Leu-His-Ade)Successful growth, indicating a direct interaction.[1][2]
Co-Immunoprecipitation (Co-IP) GFP-ASP1CBSX3-FLAGWestern Blot detection of CBSX3-FLAG in the immunoprecipitated GFP-ASP1 complex.CBSX3-FLAG was successfully co-immunoprecipitated with GFP-ASP1, confirming the in vivo interaction.[1][2]
Bimolecular Fluorescence Complementation (BiFC) ASP1-nYFPCBSX3-cYFPYFP fluorescence signal in co-transformed cells.Strong YFP signal observed in the mitochondria of co-transformed Arabidopsis protoplasts, indicating close proximity and interaction.[1][2]

Signaling Pathway

The interaction between this compound and CBSX3 is a key component of the reactive oxygen species (ROS) signaling pathway that maintains the root stem cell niche in Arabidopsis. This compound, located in the mitochondria, interacts with CBSX3 to regulate ROS homeostasis. This, in turn, influences the expression of the transcription factors SCARECROW (SCR) and SHORT ROOT (SHR), which are crucial for quiescent center (QC) cell division and distal stem cell (DSC) differentiation.[1][2]

ASP1_Signaling_Pathway ASP1 This compound CBSX3 CBSX3 ASP1->CBSX3 Direct Interaction ROS ROS Homeostasis CBSX3->ROS Regulates SCR_SHR SCR / SHR ROS->SCR_SHR Influences Expression RSCN Root Stem Cell Niche Maintenance SCR_SHR->RSCN Maintains

Figure 1: The this compound signaling pathway in root stem cell niche maintenance.

Experimental Workflow

Validating a protein-protein interaction typically involves a multi-step workflow that progresses from initial screening to in vivo confirmation. The following diagram illustrates a standard workflow for validating the interaction between a bait protein (like this compound) and a prey protein (like CBSX3).

Experimental_Workflow cluster_0 Initial Screening cluster_1 In Vivo Validation cluster_2 Confirmation Y2H Yeast Two-Hybrid (Y2H) Screening CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Putative Interaction BiFC Bimolecular Fluorescence Complementation (BiFC) CoIP->BiFC Confirmation of In Vivo Interaction Confirmation Confirmed Interaction BiFC->Confirmation

Figure 2: A typical experimental workflow for validating protein-protein interactions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments used to validate the this compound and CBSX3 interaction, based on standard molecular biology techniques.[3][4][5][6][7][8][9][10][11]

Yeast Two-Hybrid (Y2H) Assay

The Yeast Two-Hybrid system is a powerful genetic method to screen for and confirm direct protein-protein interactions.[4][6][9][10][11]

1. Vector Construction:

  • The full-length coding sequence of this compound is cloned into the pGBKT7 vector, which contains the GAL4 DNA-binding domain (BD), creating the "bait" plasmid.

  • The full-length coding sequence of CBSX3 is cloned into the pGADT7 vector, which contains the GAL4 activation domain (AD), creating the "prey" plasmid.

2. Yeast Transformation:

  • The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate method.

  • As a control, empty pGBKT7 and pGADT7 vectors are also co-transformed with the respective prey and bait plasmids.

3. Interaction Screening:

  • Transformed yeast cells are first plated on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp-Leu) to select for cells that have successfully taken up both plasmids.

  • Colonies from the SD/-Trp-Leu plates are then replica-plated onto a high-stringency selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp-Leu-His-Ade).

  • The plates are incubated at 30°C for 3-5 days.

4. Result Interpretation:

  • Growth on the high-stringency selective medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor, driving the expression of the reporter genes (HIS3 and ADE2).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins interact in vivo within a cell lysate.[3][5][7][8]

1. Protein Expression:

  • Arabidopsis protoplasts are co-transfected with constructs to express GFP-tagged this compound and FLAG-tagged CBSX3.

2. Cell Lysis:

  • Transfected protoplasts are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail) to maintain protein-protein interactions.

  • The lysate is incubated on ice and then centrifuged to pellet cell debris. The supernatant containing the total protein extract is collected.

3. Immunoprecipitation:

  • The total protein extract is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.

  • An anti-GFP antibody is added to the pre-cleared lysate and incubated to form an antibody-antigen complex.

  • Protein A/G agarose beads are then added to capture the antibody-antigen complex.

4. Washing:

  • The beads are washed several times with the lysis buffer to remove non-specifically bound proteins.

5. Elution and Western Blotting:

  • The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with an anti-FLAG antibody to detect the co-immunoprecipitated CBSX3-FLAG. The presence of a band at the expected molecular weight confirms the interaction. An anti-GFP antibody is used to confirm the immunoprecipitation of GFP-ASP1.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a technique to visualize protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reassemble to form a functional fluorescent protein when brought into close proximity by two interacting proteins.

1. Vector Construction:

  • The coding sequence of this compound is fused to the N-terminal fragment of YFP (nYFP).

  • The coding sequence of CBSX3 is fused to the C-terminal fragment of YFP (cYFP).

2. Protoplast Co-transfection:

  • The ASP1-nYFP and CBSX3-cYFP constructs are co-transfected into Arabidopsis protoplasts.

  • As a negative control, each construct is co-transfected with an empty vector containing the corresponding YFP fragment.

3. Fluorescence Microscopy:

  • After an incubation period to allow for protein expression, the transfected protoplasts are observed under a confocal microscope.

  • The YFP fluorescence signal is monitored.

4. Result Interpretation:

  • A positive YFP signal indicates that this compound and CBSX3 interact, bringing the nYFP and cYFP fragments close enough to reconstitute a functional YFP molecule. The subcellular localization of the fluorescence provides information about where the interaction occurs within the cell. For this compound and CBSX3, the interaction is observed in the mitochondria.[1][2]

References

Decoding "ASP-1": A Critical Clarification for a Comparative Study in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the scientific literature reveals that the term "ASP-1" is not a standardized designation for a single, widely recognized protein in the context of cancer research. This ambiguity precludes a direct comparative study across different cancer cell lines as requested. The abbreviation "this compound" may refer to several distinct proteins, each with a unique role in oncology. To provide a meaningful and accurate comparison, it is crucial to first identify the specific protein of interest.

The most prominent possibilities for "this compound" in cancer research include:

  • SP1 (Specificity Protein 1): A well-studied transcription factor that is frequently overexpressed in various cancers.[1][2][3] It plays a crucial role in the regulation of genes involved in cell growth, proliferation, and survival.[4] Due to its significant role in tumorigenesis, SP1 is a subject of extensive research as a potential therapeutic target.[3]

  • Asporin (ASPN): A protein that is a member of the small leucine-rich proteoglycan family.[5][6] Asporin is known to be involved in tumor progression and has been studied in various cancers, including gastric cancer.[7] It can influence cell migration, invasion, and resistance to stress.[7] Asporin is also referred to as Periodontal Ligament-Associated Protein 1 (PLAP-1).[7][8]

  • ASPSCR1 (Alveolar Soft Part Sarcoma Chromosomal Region, Candidate 1): This protein is also known as ASPL.[9] A translocation involving the ASPSCR1 gene and the TFE3 gene results in a fusion protein, ASPSCR1-TFE3, which is the characteristic driver of alveolar soft part sarcoma (ASPS) and has also been found in some renal cell carcinomas.[9][10][11][12][13] This fusion protein acts as an aberrant transcription factor, driving the expression of genes involved in cancer development.[11][12]

  • Other Possibilities: Less commonly in the direct context of a comparative cancer cell line study, "this compound" could be a shorthand for other molecules such as Aspartate , an amino acid with emerging roles in cancer cell proliferation and survival,[14] or other less characterized proteins. The search also identified Ov-ASP-1 , a protein from the helminth Onchocerca volvulus, which is being investigated as a vaccine adjuvant and can activate antigen-presenting cells.[15]

Given the distinct functions and molecular pathways associated with SP1, Asporin, and the ASPSCR1-TFE3 fusion protein, a comparative guide would be vastly different depending on the intended subject.

To proceed with the user's request for a detailed comparative study, including data tables, experimental protocols, and signaling pathway diagrams, clarification on the specific identity of "this compound" is essential. Once the correct protein is identified, a comprehensive and accurate guide can be developed to meet the needs of researchers, scientists, and drug development professionals.

References

Validating the Clinical Utility of ASP-1 as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The clinical utility of a biomarker is paramount for its successful integration into research and drug development. This guide provides a comparative overview of ASP-1, a novel biomarker, against current standards. Due to the diverse nature of molecules referred to as "this compound" in scientific literature, this document clarifies the specific "this compound" entity and then delves into its performance, supported by experimental data.

A critical point of clarification: The designation "this compound" is not universally unique to a single, clinically validated human biomarker. Research literature refers to several distinct molecules with this abbreviation, including:

  • Acylation-Stimulating Protein (ASP): While often referred to as ASP, it is sometimes designated in relation to its gene, and it has been investigated as a potential surrogate biomarker in the context of acute myocardial infarction.[1]

  • HIV-1 Antisense Protein (ASP): A protein encoded by the HIV-1 genome, which is a subject of ongoing research but is not a routinely used clinical biomarker.

  • Aspartic Protease 1 (this compound): A gene identified in the nematode Caenorhabditis elegans, not relevant to human clinical diagnostics.

  • ATP Hydrolases Superfamily Protein 1 (ASP1): A protein studied in the context of plant biology (Arabidopsis thaliana).

  • Onchocerca volvulus Activation-Associated Protein-1 (Ov-ASP-1): A protein from a parasitic helminth, which has been explored as a potential vaccine adjuvant.

For the purpose of this guide, we will focus on Acylation-Stimulating Protein (ASP), as it is the most relevant human protein among the search results with potential biomarker applications in cardiovascular disease.

Acylation-Stimulating Protein (ASP) as a Biomarker for Acute Myocardial Infarction

Acylation-stimulating protein (ASP) is an adipokine that plays a role in triglyceride metabolism.[1] Recent studies have explored its potential as a surrogate biomarker for acute myocardial infarction (MI).[1]

The following table summarizes the performance characteristics of ASP in comparison to established cardiac biomarkers like Troponin I (cTnI). The data is derived from studies investigating ASP levels in patients with acute MI.

BiomarkerProtein FunctionIndicationReported Performance in Acute MILimitations
ASP Adipokine involved in triglyceride synthesis and glucose transport.[1]Acute Myocardial Infarction (Surrogate)Elevated levels observed in patients with acute MI.[1] Levels may be influenced by statin therapy.[1]Not specific to cardiac injury. Influenced by metabolic state and lipid metabolism. Requires further validation in large-scale clinical trials.
Troponin I (cTnI) Regulatory protein of the contractile apparatus in muscle.Acute Myocardial Infarction (Gold Standard)High sensitivity and specificity for myocardial necrosis.Levels can be elevated in other conditions causing cardiac muscle damage (e.g., myocarditis, pulmonary embolism).
Creatine Kinase-MB (CK-MB) Enzyme involved in energy metabolism in muscle.Acute Myocardial Infarction (Historical)Historically used, but less specific than troponins.Can be elevated in skeletal muscle injury.

1. Measurement of ASP Levels in Serum/Plasma:

  • Assay Type: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying ASP levels.

  • Sample Collection: Venous blood is collected from patients, typically after an overnight fast.

  • Sample Processing: Blood is centrifuged to separate serum or plasma, which is then stored at -80°C until analysis.

  • ELISA Procedure:

    • A microtiter plate is coated with a capture antibody specific for ASP.

    • Patient serum/plasma samples and standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.

    • The signal intensity is proportional to the concentration of ASP in the sample, which is determined by comparison to a standard curve.

2. Validation of a Biomarker Assay:

The validation of a biomarker assay is crucial to ensure its reliability and reproducibility. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among repeated measurements of the same sample.

  • Sensitivity (Limit of Detection): The lowest concentration of the analyte that can be reliably detected.

  • Specificity: The ability of the assay to measure only the intended analyte without interference from other substances.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Stability: The stability of the analyte in the sample under different storage conditions.

ASP Signaling Pathway:

The following diagram illustrates the proposed signaling pathway of Acylation-Stimulating Protein. ASP is generated from the cleavage of complement C3 and acts on the C5L2 receptor, a G-protein coupled receptor. This interaction leads to increased glucose transport and triglyceride synthesis within adipocytes.

ASP_Signaling_Pathway ASP Signaling Pathway cluster_generation ASP Generation cluster_action Cellular Action C3 Complement C3 ASP ASP (Acylation-Stimulating Protein) C3->ASP Cleavage Adipsin Adipsin Adipsin->ASP C5L2 C5L2 Receptor (G-protein coupled) ASP->C5L2 Binds to Adipocyte Adipocyte C5L2->Adipocyte Activates Glucose_Transport Increased Glucose Transport Adipocyte->Glucose_Transport TG_Synthesis Increased Triglyceride Synthesis Adipocyte->TG_Synthesis

Caption: Proposed signaling pathway of Acylation-Stimulating Protein (ASP).

Experimental Workflow for ASP Biomarker Validation:

This diagram outlines the typical workflow for validating a biomarker like ASP, from initial discovery to clinical validation.

Biomarker_Validation_Workflow ASP Biomarker Validation Workflow Discovery Discovery (e.g., Proteomics) Candidate Candidate Biomarker (ASP) Discovery->Candidate Assay_Dev Assay Development (e.g., ELISA) Candidate->Assay_Dev Analytical_Val Analytical Validation (Accuracy, Precision, etc.) Assay_Dev->Analytical_Val Clinical_Assoc Clinical Association Studies (Case-Control) Analytical_Val->Clinical_Assoc Clinical_Val Clinical Validation (Prospective Cohort Studies) Clinical_Assoc->Clinical_Val Utility Clinical Utility Assessment Clinical_Val->Utility

Caption: General workflow for biomarker validation, applicable to ASP.

References

Safety Operating Guide

Proper Disposal Procedures for ASP-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct and safe disposal of chemical substances is a critical component of laboratory safety and environmental responsibility. The procedural guidance for "ASP-1" is contingent on the specific nature of the substance, as "this compound" can refer to different products with varying hazard profiles. This document provides detailed disposal protocols for three potential interpretations of "this compound" to ensure the safety of researchers, scientists, and drug development professionals.

Scenario 1: this compound as a Non-Hazardous Liquid Solution

Based on the Safety Data Sheet (SDS) for Vitrolife's "ASP," this product is a non-hazardous, colorless, and odorless liquid. While not classified as hazardous, proper disposal is still necessary to maintain a safe and clean laboratory environment.

Quantitative Data Summary

PropertyValue
Physical StateLiquid
ColorColorless
OdorNone
Fire HazardWill not burn
Health HazardNot expected to be an irritant

Experimental Protocol for Disposal

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Spill Management: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth). Once absorbed, collect the material into a suitable container. Clean the spill area thoroughly with water to prevent slippery surfaces[1].

  • Waste Collection: Collect waste "ASP" solution in a clearly labeled, sealed container. The label should indicate the contents ("Waste ASP Solution - Non-Hazardous").

  • Disposal: Treat or dispose of the waste material in accordance with all local, state/provincial, and national requirements[1]. This may involve disposal through a designated chemical waste stream or, if permitted by local regulations for non-hazardous aqueous solutions, disposal down the drain with copious amounts of water. Always confirm the appropriate disposal method with your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for Non-Hazardous this compound

start Start: Identify Waste as Non-Hazardous this compound ppe Don Personal Protective Equipment (PPE) start->ppe spill Small Spill Occurs? ppe->spill absorb Absorb with Inert Material and Clean Area spill->absorb Yes collect Collect Waste in a Labeled, Sealed Container spill->collect No absorb->collect consult Consult Institutional and Local Disposal Regulations collect->consult dispose Dispose of Waste According to Regulations consult->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the disposal of non-hazardous this compound liquid.

Scenario 2: this compound as a Hazardous Aerosol Product

In this scenario, "this compound" is considered a hazardous aerosol product, which is extremely flammable and may have other health hazards such as skin irritation, eye irritation, and potential for causing drowsiness or dizziness[2].

Quantitative Data Summary

Hazard ClassificationDetails
Physical HazardAerosol - Category 1; Extremely Flammable Gas
Health HazardsSkin Irritation, Serious Eye Irritation, May cause drowsiness or dizziness
Environmental HazardsMay be harmful to aquatic life

Experimental Protocol for Disposal

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood[3].

  • Container Handling: Do not puncture or incinerate the aerosol can, even when empty, as it may burst if heated[2].

  • Waste Collection: Place the used or unwanted aerosol can in a designated hazardous waste container. The container should be suitable for flammable materials.

  • Labeling: Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Flammable," "Toxic")[4].

  • Storage: Store the hazardous waste container in a designated satellite accumulation area away from heat sources and incompatible materials[3][4].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. This waste must be handled by a licensed hazardous waste disposal company.

Disposal Workflow for Hazardous Aerosol this compound

start Start: Identify Waste as Hazardous Aerosol this compound ppe Don Appropriate PPE in a Well-Ventilated Area start->ppe handle Handle Aerosol Can with Care (Do Not Puncture or Incinerate) ppe->handle collect Place in Designated Hazardous Waste Container handle->collect label_waste Label Container with 'Hazardous Waste' and List Hazards collect->label_waste store Store in a Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the disposal of hazardous aerosol this compound.

Scenario 3: this compound as a Substance Classified with Aspiration Toxicity Category 1

"Asp. Tox. 1" refers to a hazard classification for substances that may be fatal if swallowed and enter the airways[5]. This classification applies to certain hydrocarbons and turpentine, among others.

Quantitative Data Summary

Hazard ClassificationDetails
Aspiration ToxicityCategory 1
Hazard StatementH304: May be fatal if swallowed and enters airways
Precautionary StatementP501: Dispose of containers and contents to hazardous waste or special collection point

Experimental Protocol for Disposal

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles. Work in a well-ventilated area to minimize inhalation exposure[5].

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it segregated to avoid dangerous reactions[3].

  • Waste Collection: Collect the waste in a compatible, leak-proof container with a secure lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and the hazard statement "Aspiration Toxicity"[4].

  • Storage: Store the waste container in a designated and secure satellite accumulation area. Ensure secondary containment is used for liquid waste to prevent spills[3].

  • Disposal: The disposal of this hazardous waste must be managed through your institution's EHS department to a specialized collection point or licensed hazardous waste facility[5].

Disposal Workflow for this compound with Aspiration Toxicity

start Start: Identify Waste as Asp. Tox. 1 Substance ppe Don Appropriate PPE in a Well-Ventilated Area start->ppe segregate Segregate from Other Chemical Waste ppe->segregate collect Collect in a Labeled, Leak-Proof Container with Secondary Containment segregate->collect store Store in a Secure Satellite Accumulation Area collect->store arrange_disposal Arrange for Professional Disposal via EHS Department store->arrange_disposal end End: Disposal at a Specialized Facility arrange_disposal->end

Caption: Workflow for disposing of a substance with Aspiration Toxicity Category 1.

References

Essential Safety and Operational Guide for Handling ASP-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals, working with the antimicrobial peptide ASP-1. The information is designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), detailed handling procedures, and appropriate disposal plans.

Immediate Safety and Personal Protective Equipment (PPE)

While some safety data sheets for similar peptides may indicate minimal hazards, all research peptides should be handled with a standard level of caution. A thorough risk assessment should be conducted before beginning any work.[1] The following PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements for this compound

ActivityRequired PPERationale
Routine Handling & Preparation • Safety glasses with side shields or splash goggles• Nitrile gloves• Laboratory coatProtects against accidental splashes, and skin or eye contact.[1][2]
Handling of Lyophilized Powder • All routine PPE• Use of a fume hood or ventilated enclosurePrevents inhalation of peptide powder, which can cause respiratory sensitization.[1]
Spill Cleanup • All routine PPE• Additional absorbent materialsContains and cleans spills effectively while protecting personnel from direct contact.[2]

Always inspect PPE for damage before use and remove it before leaving the laboratory area to prevent contamination.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring experimental accuracy.

Storage:

  • Lyophilized (Powder) Form: Store at -20°C for long-term stability. For short-term use (under two weeks), storage at 4°C is acceptable.[3] Vials should be kept tightly sealed and protected from moisture and light.[3] Allow vials to reach room temperature before opening to prevent condensation.[3]

  • Reconstituted (Liquid) Form: Once dissolved, store aliquots at 2–8°C for short-term use. For long-term storage, freeze aliquots to avoid repeated freeze-thaw cycles which can degrade the peptide.[2]

Handling and Reconstitution:

  • Preparation: Work in a well-ventilated area, preferably a fume hood, especially when handling the lyophilized powder.[1]

  • Reconstitution: Use a sterile, non-pyrogenic diluent such as sterile bacteriostatic water.[2][3] To dissolve, gently swirl or vortex the vial; do not shake vigorously as this can cause aggregation.[2]

  • Labeling: Clearly label all vials with the peptide name, concentration, reconstitution date, and solvent used.[2][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a key experiment for characterizing this compound's efficacy. The following is a detailed broth microdilution protocol.

Materials:

  • This compound peptide stock solution

  • Mid-logarithmic phase bacterial culture (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[4]

  • Sterile 96-well polypropylene plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions[5]

  • ELISA plate reader

Procedure:

  • Prepare Bacterial Inoculum: Dilute the mid-logarithmic phase bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]

  • Prepare Peptide Dilutions: Create a series of two-fold serial dilutions of the this compound stock solution in a separate plate or tubes using the acetic acid/BSA solution. This will create peptide solutions at 10 times the final desired concentrations.[5]

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well of a 96-well plate.[4]

    • Include a positive control column (bacteria in medium without peptide) and a negative control column (medium only).[6]

    • Add 11 µL of each 10x peptide dilution to the corresponding wells containing the bacterial suspension.[5]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[5][6]

  • Determine MIC: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[4][6]

Table 2: Representative MIC Values for Antimicrobial Peptides against S. aureus

PeptideTarget OrganismMIC (µM)MIC (µg/mL)
GW18S. aureus (ATCC6538)1.32~1.5
GW18Methicillin-resistant S. aureus (MRSA)1.32~1.5
VancomycinS. aureus (ATCC6538)1.08~1.56
VancomycinMethicillin-resistant S. aureus (MRSA)0.54 - 2.16~0.78 - 3.12
DASamP1S. aureus (USA300)3.1 - 6.2Not specified
Lycotoxin IS. aureus (USA300)3.1 - 6.2Not specified

Note: Data for GW18 and Vancomycin is from a study on designed antimicrobial peptides.[7] Data for DASamP1 and Lycotoxin I is from a database screening study.[8] The initial search for this compound indicated MICs ranging from 2 µg/mL to 64 µg/mL against S. aureus and MRSA.

Mechanism of Action and Visualization

Antimicrobial peptides like this compound primarily act by disrupting the bacterial cell membrane.[2] This interaction is driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. Two common models for this disruption are the "Carpet Model" and the "Toroidal Pore Model".

G cluster_workflow Experimental Workflow: MIC Assay prep_bacteria Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) plate_setup Inoculate 96-Well Plate (Bacteria + Peptide) prep_bacteria->plate_setup prep_peptide Prepare Serial Dilutions of this compound prep_peptide->plate_setup incubation Incubate at 37°C (18-24 hours) plate_setup->incubation read_results Determine MIC (Lowest concentration with no growth) incubation->read_results

Fig 1. Workflow for a Minimum Inhibitory Concentration (MIC) assay.

G cluster_pathway This compound Mechanism: Membrane Disruption (Carpet Model) start Cationic this compound Peptides binding Electrostatic binding to negatively charged bacterial membrane start->binding Attraction carpet Peptides accumulate, forming a 'carpet' on the membrane surface binding->carpet Accumulation micellization Critical concentration reached; membrane collapses, forming micelles carpet->micellization Disruption lysis Cell Lysis and Death micellization->lysis Leakage

Fig 2. This compound's proposed mechanism of action via the Carpet Model.

Disposal Plan

Proper disposal of materials contaminated with this compound is essential to maintain laboratory safety and environmental compliance.

Waste Segregation and Disposal:

  • Solid Biohazardous Waste: Items such as contaminated gloves, pipette tips, and plasticware should be collected in designated biohazard bags. These bags should then be autoclaved to decontaminate the materials before being disposed of as general waste.

  • Liquid Waste: Liquid cultures and peptide solutions can be decontaminated with an appropriate disinfectant (e.g., 10% bleach solution) or by autoclaving. Following decontamination, the liquid waste can typically be discharged into the sanitary sewer system.

  • Sharps: All sharps (needles, etc.) must be placed in a rigid, puncture-resistant sharps container labeled with the biohazard symbol. When the container is full, it should be sealed and disposed of according to institutional guidelines for biohazardous sharps waste.

Always follow your institution's specific waste disposal protocols and local regulations.[1]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.